Product packaging for 5-Hydroxyheptanoic acid(Cat. No.:CAS No. 13730-52-4)

5-Hydroxyheptanoic acid

Cat. No.: B8776357
CAS No.: 13730-52-4
M. Wt: 146.18 g/mol
InChI Key: ICKVZOWXZYBERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxyheptanoic acid (CAS 13730-52-4) is an organic compound belonging to the class of medium-chain hydroxy fatty acids, with a molecular formula of C7H14O3 and an average molecular mass of 146.186 g/mol . This chiral molecule is characterized by a hydroxyl group at the 5-position of a seven-carbon aliphatic chain terminating in a carboxylic acid, making it a delta-hydroxy acid . As a hydrophobic molecule with moderate water solubility, it possesses two functional groups that allow for further chemical modification, enhancing its utility as a synthetic intermediate . In research, hydroxy fatty acids like this compound serve as valuable building blocks and precursors in organic synthesis and materials science. A significant application area is in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by bacteria . Studies on structurally similar hydroxy acids, such as 5-hydroxyhexanoic acid and 4-hydroxyheptanoic acid, have demonstrated their successful incorporation into bacterial PHA polymers, suggesting the potential of this compound as a monomer for creating novel biomaterials with tailored properties . Furthermore, related hydroxy acids are investigated as metabolites in studies of metabolic disorders like dicarboxylic aciduria and in research on fatty acid oxidation pathways . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B8776357 5-Hydroxyheptanoic acid CAS No. 13730-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13730-52-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

5-hydroxyheptanoic acid

InChI

InChI=1S/C7H14O3/c1-2-6(8)4-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

ICKVZOWXZYBERI-UHFFFAOYSA-N

SMILES

CCC(CCCC(=O)O)O

Canonical SMILES

CCC(CCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Identification and Significance of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid. While a detailed historical record of its initial discovery is not extensively documented in scientific literature, this document elucidates the scientific context of its identification, the analytical methodologies crucial for its characterization, and its emerging biological significance. This paper is intended for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and related pathologies.

Introduction: The Chemical Landscape of Hydroxy Fatty Acids

Hydroxy fatty acids are a class of fatty acids containing at least one hydroxyl group in their aliphatic chain. Their presence in biological systems is often indicative of specific metabolic pathways, including fatty acid oxidation and xenobiotic metabolism. These molecules play crucial roles in cellular signaling, energy metabolism, and as structural components of lipids.[1][2] The position of the hydroxyl group is a key determinant of their biological function and metabolic origin.

This compound belongs to the family of medium-chain fatty acids, which are characterized by an aliphatic tail of six to twelve carbon atoms.[3][4] Its structure consists of a seven-carbon chain with a carboxylic acid group at one end and a hydroxyl group at the C-5 position.

The Context of Discovery: Parallels with Metabolically Related Compounds

The identification of this compound likely emerged from broader investigations into fatty acid metabolism and the diagnosis of metabolic disorders. A parallel can be drawn with the discovery and characterization of 5-hydroxyhexanoic acid, a closely related compound. 5-hydroxyhexanoic acid has been identified as a product of fatty acid degradation and is found in elevated levels in individuals with certain metabolic conditions, such as non-ketotic dicarboxylic aciduria and medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[3][4] It is also associated with the metabolism of medium-chain triglycerides (MCTs), which are used in clinical nutrition.[3][4]

Given this context, the initial identification of this compound was likely achieved through the analysis of biological fluids (urine, plasma) from patients with suspected metabolic disorders or those on specialized diets. The impetus for its identification would have been the need to understand atypical fatty acid metabolism and to identify novel biomarkers for disease diagnosis and monitoring.

Analytical Methodologies for Identification and Quantification

The identification of this compound in complex biological matrices requires sophisticated analytical techniques capable of separating and identifying structurally similar molecules with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including fatty acids.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Extraction: Acidify the biological sample (e.g., urine) to a pH of ~1-2 with HCl. Extract the organic acids with a suitable solvent such as ethyl acetate or diethyl ether.

    • Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

      • Oven Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

      • Injector: Splitless injection is often used for trace analysis.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV is standard.

      • Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for quantification of known compounds.

Causality in Experimental Choices: The derivatization step is critical as it prevents the thermal degradation of the hydroxy acid in the hot GC injector and column, and it improves the chromatographic peak shape. The choice of a specific temperature program is determined by the need to achieve baseline separation of various organic acids present in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.

    • Solid-Phase Extraction (SPE): For urine or other complex matrices, SPE can be used to clean up the sample and concentrate the analytes. A mixed-mode or ion-exchange sorbent is often effective.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

    • Mass Spectrometer:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

      • Acquisition: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.

Trustworthiness through Self-Validation: The use of tandem mass spectrometry (MS/MS) in LC-MS provides a high degree of confidence in the identification. The fragmentation pattern of the parent ion is a unique chemical fingerprint, and monitoring a specific fragment ion transition minimizes the chances of false positives from interfering compounds in the matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS-based methods, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unambiguous structural elucidation of novel compounds. For a known compound like this compound, NMR can be used to confirm its identity and purity in a synthesized standard.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the reduction of a corresponding keto acid.

Illustrative Synthetic Pathway

Synthesis start Heptan-5-one-1-oic acid product This compound start->product Reduction reductant Sodium borohydride (NaBH4) reductant->product

Caption: A simplified representation of a possible synthetic route to this compound.

Biological Significance and Potential as a Biomarker

While direct research on this compound is limited, its biological role can be inferred from the metabolism of heptanoic acid and other odd-chain fatty acids. Triheptanoin, a triglyceride of heptanoic acid, has been investigated as a therapeutic agent for metabolic and neurodegenerative diseases.[5] The metabolism of heptanoic acid can lead to the formation of various intermediates, and it is plausible that this compound is a minor metabolite.

The identification of this compound in biological fluids could be significant in the context of:

  • Inborn Errors of Metabolism: Its presence may indicate a disruption in the normal fatty acid oxidation pathways.

  • Dietary Interventions: Monitoring its levels could be relevant in patients receiving MCT or triheptanoin therapy.

  • Gut Microbiome Metabolism: Some gut bacteria are known to produce hydroxy fatty acids, and this compound could be a product of microbial metabolism.

Future Directions

The field of metabolomics is continuously uncovering novel metabolites and elucidating their roles in health and disease. Future research on this compound should focus on:

  • Quantitative Method Validation: Developing and validating robust quantitative assays for its measurement in various biological matrices.

  • Clinical Correlation Studies: Investigating the association of its levels with specific diseases, dietary patterns, and gut microbiome compositions.

  • Functional Studies: Elucidating its specific biological functions, if any, at the cellular and molecular level.

Workflow for Investigating Novel Hydroxy Fatty Acids

Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application Phase discovery Untargeted Metabolomics (GC-MS, LC-MS) identification Putative Identification of This compound discovery->identification synthesis Chemical Synthesis of Authentic Standard identification->synthesis confirmation Structural Confirmation (NMR, HRMS) synthesis->confirmation quant_method Development of Quantitative Assay (LC-MS/MS) confirmation->quant_method clinical Analysis in Clinical Cohorts quant_method->clinical functional In Vitro / In Vivo Functional Assays quant_method->functional biomarker Biomarker Potential Evaluation clinical->biomarker functional->biomarker

Caption: A proposed workflow for the discovery and validation of novel hydroxy fatty acids as biomarkers.

Conclusion

This compound represents one of the myriad of metabolites that populate the human metabolome. While its individual history is not as well-defined as some other biomolecules, its scientific importance is understood through the lens of fatty acid metabolism and the analytical technologies that enable its detection. The principles and methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel metabolites, which will undoubtedly lead to new insights into human health and disease.

References

  • Human Metabolome Database. (2005). Metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21421631, 4-Ethyl-5-hydroxyheptanoic acid.
  • FooDB. (2011). Compound 5-Hydroxyhexanoic acid (FDB022093).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59763149, 5-Hydroxy-2,4-dimethylheptanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138016, 7-Hydroxyheptanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083220, 3-hydroxyheptanoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2750949, 2-Hydroxyheptanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34663, 5-Hydroxy-octanoic acid.
  • Wehbe, Z., & Tucci, S. (2016). Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases. Journal of Inherited Metabolic Disease, 39(1), 3-8.
  • Tvrzicka, E., Kremmyda, L. S., Stankova, B., & Zak, A. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease--a review. Part 1: classification, dietary sources and biological functions. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(2), 117–130.
  • Tvrzicka, E., Kremmyda, L. S., Stankova, B., & Zak, A. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease: a review. part 2. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 195-202.

Sources

A Technical Guide to the Prospective Identification of 5-Hydroxyheptanoic Acid in Planta: Biosynthetic Hypotheses and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of plant-derived natural products is vast and continues to be a fertile ground for the discovery of novel bioactive compounds. Among the myriad of chemical structures, hydroxy fatty acids (HFAs) represent a class of molecules with significant biological activities and industrial applications. While various HFAs have been identified in plants, the presence of 5-hydroxyheptanoic acid remains unconfirmed. This technical guide addresses this knowledge gap by providing a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond a simple review of existing literature to propose hypothetical biosynthetic pathways for this compound in plants, grounded in established principles of fatty acid metabolism. The core of this document is a detailed, step-by-step analytical workflow, designed as a self-validating system for the unambiguous identification and quantification of this elusive molecule. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the necessary tools to explore the potential existence of this compound in the plant kingdom, a discovery that could unlock new avenues in pharmacology and biotechnology.

Part 1: The Elusive Presence of this compound in the Plant Kingdom

A thorough review of current scientific literature reveals a conspicuous absence of reports on the natural occurrence of this compound in plant species. The focus of plant lipidomics has largely been on other forms of hydroxy fatty acids. For instance, ω-hydroxy acids, which are hydroxylated on the terminal carbon, are well-documented components of plant polymers like cutin and suberin, where they contribute to creating protective barriers.[1] These are typically longer chain fatty acids (C16 and C18) and are synthesized by cytochrome P450 enzymes.[1] Similarly, α-hydroxy acids (2-hydroxy acids) are known constituents of plant sphingolipids and seed oils.[2][3]

The most well-known plant HFA is arguably ricinoleic acid (12-hydroxy-octadeca-cis-9-enoic acid), which constitutes up to 90% of the fatty acids in castor bean (Ricinus communis) seed oil.[4] Its biosynthesis is catalyzed by a specific fatty acid hydroxylase. While the study of plant fatty acid metabolism is extensive, particularly concerning long-chain and very-long-chain fatty acids, the realm of medium-chain hydroxy fatty acids, such as a hydroxylated C7 acid, remains largely unexplored in the botanical context. This guide, therefore, operates on the frontier of discovery, providing a robust scientific framework for a targeted search.

Part 2: Hypothetical Biosynthesis of this compound in Plants

While direct evidence is lacking, we can postulate a plausible biosynthetic pathway for this compound in plants by drawing parallels with known fatty acid hydroxylation mechanisms. The synthesis would likely begin with the seven-carbon fatty acid, heptanoic acid. The key transformation would be the regioselective hydroxylation at the C-5 position.

In plants, the enzymes primarily responsible for the hydroxylation of fatty acids are cytochrome P450-dependent monooxygenases.[5] These enzymes are known to catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acid chains at various positions. While ω- and α-hydroxylation are more commonly studied, in-chain hydroxylation is also a known capability of certain plant P450s.[5] For example, some P450 enzymes can hydroxylate fatty acids at intermediate positions as part of the biosynthetic pathway for compounds like sporopollenin.[5]

Therefore, a hypothetical pathway could involve:

  • Heptanoic Acid Synthesis: Heptanoic acid, a medium-chain fatty acid, would first need to be synthesized. While less common than their long-chain counterparts, the machinery for medium-chain fatty acid synthesis exists in some plant species.[6]

  • Cytochrome P450-mediated Hydroxylation: A specific, yet-to-be-identified cytochrome P450 enzyme would then catalyze the hydroxylation of heptanoic acid at the C-5 position. This enzyme would likely be a member of a P450 family known for fatty acid hydroxylation, but with a substrate specificity that includes medium-chain fatty acids.

Hypothetical Biosynthesis of this compound cluster_0 Fatty Acid Synthesis cluster_1 Hydroxylation Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Heptanoic_Acid Heptanoic Acid (C7:0) FAS->Heptanoic_Acid Chain Elongation P450 Cytochrome P450 Monooxygenase (In-chain hydroxylase) Heptanoic_Acid->P450 Substrate 5_OH_Heptanoic_Acid This compound P450->5_OH_Heptanoic_Acid Hydroxylation at C-5 + O2, + NADPH Analytical Workflow for this compound Discovery cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_validation Validation Harvest Plant Tissue Harvesting (Leaf, Root, Seed, etc.) Freeze Flash Freezing (Liquid N2) Harvest->Freeze Lyophilize Lyophilization Freeze->Lyophilize Grind Cryogenic Grinding Lyophilize->Grind Extract Solvent Extraction (MeOH:CHCl3) Grind->Extract LCMS_Screen LC-MS/MS Screening (High-Throughput) Extract->LCMS_Screen GCMS_Confirm GC-MS Confirmation (Derivatization) Extract->GCMS_Confirm Data_Analysis Data Analysis (Retention Time, Mass Spectra) LCMS_Screen->Data_Analysis GCMS_Confirm->Data_Analysis Standard Synthetic Standard Comparison Data_Analysis->Standard Quantification Quantification (Internal Standard) Standard->Quantification Discovery Confirmed Identification of This compound Standard->Discovery

Sources

5-Hydroxyheptanoic Acid in Microbial Metabolism: From Biosynthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of 5-hydroxyheptanoic acid within the context of microbial metabolism. It is designed for researchers, scientists, and drug development professionals seeking to understand the synthesis, degradation, and potential roles of this and similar medium-chain length hydroxy fatty acids. The content synthesizes established biochemical principles with actionable experimental protocols, offering a foundational framework for investigating this specialized area of microbial biochemistry.

Introduction and Postulated Relevance

This compound is a seven-carbon chain fatty acid with a hydroxyl group at the C5 position. While not as extensively studied as other microbial metabolites, its structure suggests a potential role as an intermediate in both anabolic and catabolic pathways. Medium-chain length (mcl) hydroxy fatty acids are known precursors for biopolymers like polyhydroxyalkanoates (PHAs) and can be involved in quorum sensing or as byproducts of fatty acid oxidation.

The study of this compound is relevant for several fields:

  • Biopolymer Production: Understanding its synthesis could lead to the development of novel PHA plastics with unique material properties.

  • Bioremediation: Microbes capable of metabolizing odd-chain fatty acids and their derivatives are of interest for breaking down industrial byproducts.

  • Drug Discovery: Microbial fatty acid metabolism pathways are potential targets for antimicrobial agents.

This guide will explore the hypothetical metabolic pathways for this compound, provide detailed methods for its detection and analysis, and discuss its potential biological functions.

Postulated Metabolic Pathways

Direct evidence for the specific microbial metabolism of this compound is not abundant in current literature. However, we can infer its metabolic context from well-established principles of fatty acid biosynthesis and degradation.

Hypothetical Biosynthesis

The formation of this compound could occur through several potential routes, primarily linked to the fatty acid synthesis (FAS) or β-oxidation pathways. One plausible mechanism involves the hydroxylation of a heptanoic acid precursor.

  • Mechanism: A cytochrome P450 monooxygenase or a similar hydroxylase could introduce a hydroxyl group at the ω-2 (C5) position of heptanoyl-CoA. This type of regioselective hydroxylation is a known mechanism for modifying fatty acids in various microorganisms. The resulting 5-hydroxyheptanoyl-CoA could then be hydrolyzed to this compound.

Below is a diagram illustrating this postulated biosynthetic route.

biosynthesis HeptanoylCoA Heptanoyl-CoA Hydroxylase Fatty Acid Hydroxylase (e.g., P450) HeptanoylCoA->Hydroxylase FiveHydroxyCoA 5-Hydroxyheptanoyl-CoA Hydroxylase->FiveHydroxyCoA O2, NADPH NADP+ Thioesterase Thioesterase FiveHydroxyCoA->Thioesterase FiveHydroxyAcid This compound Thioesterase->FiveHydroxyAcid H2O CoA-SH

Caption: Postulated biosynthetic pathway for this compound.

Hypothetical Catabolism via β-Oxidation

The most probable degradation route for this compound is through the β-oxidation spiral. The presence of the hydroxyl group necessitates an initial oxidation step before the core β-oxidation cycle can proceed.

  • Mechanism:

    • Activation: this compound is first activated to its CoA thioester, 5-hydroxyheptanoyl-CoA, by an acyl-CoA synthetase.

    • Oxidation of Hydroxyl Group: A hydroxyacyl-CoA dehydrogenase oxidizes the C5 hydroxyl group to a ketone, forming 5-oxoheptanoyl-CoA.

    • β-Oxidation Cycles: The resulting 5-oxoheptanoyl-CoA can then enter the standard β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA is a common product from the degradation of odd-chain fatty acids.

The diagram below outlines this proposed catabolic sequence.

catabolism Start This compound Step1 5-Hydroxyheptanoyl-CoA Start->Step1 Acyl-CoA Synthetase Step2 5-Oxoheptanoyl-CoA Step1->Step2 Hydroxyacyl-CoA Dehydrogenase BetaOx β-Oxidation (2 cycles) Step2->BetaOx End1 Propionyl-CoA BetaOx->End1 End2 2x Acetyl-CoA BetaOx->End2

Caption: Postulated catabolic pathway for this compound.

Analytical Methodologies

Accurate identification and quantification of this compound in microbial cultures require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, typically requiring a derivatization step to increase the volatility of the analyte.

Sample Preparation and Extraction

The choice of extraction method is critical for isolating mcl-hydroxy fatty acids from a complex biological matrix.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between immiscible solvents (e.g., ethyl acetate and acidified aqueous phase).Adsorption onto a solid sorbent followed by selective elution.
Typical Solvents Ethyl acetate, Diethyl ether, Hexane.C18 or mixed-mode cartridges.
Advantages Simple, cost-effective.High recovery, cleaner extracts, potential for automation.
Disadvantages Can be less selective, may form emulsions.Higher cost, requires method development.
Derivatization for GC-MS Analysis

To make this compound suitable for GC-MS analysis, its polar carboxyl and hydroxyl groups must be masked through derivatization. Silylation is the most common and effective method.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent.

  • Reaction: BSTFA reacts with the active hydrogens on both the carboxyl and hydroxyl groups to replace them with a non-polar trimethylsilyl (TMS) group, creating a volatile derivative.

Detailed Experimental Protocol: GC-MS Quantification

This protocol provides a self-validating workflow for the quantification of this compound from a microbial culture supernatant.

1. Sample Preparation: a. Centrifuge 5 mL of microbial culture at 10,000 x g for 10 minutes to pellet the cells. b. Transfer 1 mL of the supernatant to a clean glass tube. c. Add an internal standard (e.g., a known amount of deuterated this compound or a structurally similar compound like 3-hydroxyhexanoic acid). d. Acidify the sample to pH < 2 with 6M HCl to protonate the carboxylic acid.

2. Liquid-Liquid Extraction: a. Add 2 mL of ethyl acetate to the acidified sample. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube. e. Repeat the extraction on the aqueous phase with another 2 mL of ethyl acetate and combine the organic layers.

3. Solvent Evaporation and Derivatization: a. Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C. b. To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

4. GC-MS Analysis: a. GC Column: Use a non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Temperature Program:

  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550. e. Identification: The di-TMS derivative of this compound will have a specific retention time and a characteristic mass spectrum. Look for key fragment ions, such as the M-15 ion (loss of a methyl group from a TMS moiety). f. Quantification: Create a calibration curve using known concentrations of a this compound standard treated with the same protocol. Quantify the analyte by comparing its peak area relative to the internal standard against the calibration curve.

The following diagram illustrates the complete analytical workflow.

workflow Start Microbial Culture Supernatant Spike Spike with Internal Standard Start->Spike Acidify Acidify to pH < 2 Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate Solvent (Nitrogen Stream) Extract->Dry Deriv Derivatize with BSTFA (70°C, 1 hr) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

Concluding Remarks and Future Directions

While this compound remains a sparsely studied metabolite, its structural characteristics place it at the crossroads of several key microbial metabolic pathways. The hypothetical frameworks for its biosynthesis and catabolism presented here provide a logical starting point for investigation. The detailed analytical protocol offers a robust method for its detection and quantification, enabling researchers to explore its presence in various microbial systems.

Future research should focus on:

  • Screening: Systematically screening microbial libraries for the production or degradation of this compound.

  • Genetic Studies: Identifying and characterizing the specific enzymes (hydroxylases, dehydrogenases) responsible for its metabolism.

  • Functional Assays: Investigating its potential role as a signaling molecule in processes like quorum sensing or biofilm formation.

By applying the principles and protocols outlined in this guide, the scientific community can begin to elucidate the precise role of this compound and other mcl-hydroxy fatty acids in the intricate world of microbial metabolism.

References

(Note: As direct references for "this compound in microbial metabolism" are scarce, this list includes authoritative sources on the foundational principles and methods described, such as fatty acid analysis, β-oxidation, and biosynthesis of related compounds.)

  • Source: A review article providing comprehensive details on GC-MS and other mass spectrometry techniques for analyzing PHA monomers, which are structurally related to this compound.
  • Title: β-Oxidation Source: A foundational overview of the beta-oxidation pathway for fatty acid degradation, which is the basis for the postulated catabolism of this compound. URL:[Link]
  • Title: Fatty Acid Composition of Bacteria Source: A chapter detailing methods for analyzing fatty acids in bacteria, including extraction and derivatization for GC analysis. This provides the basis for the analytical protocol. URL:[Link]

The Endogenous Presence of 5-Hydroxyheptanoic Acid in Humans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the current understanding and analytical considerations surrounding 5-hydroxyheptanoic acid in human biology. While the endogenous presence of this specific medium-chain hydroxy fatty acid is not definitively established in existing literature, this document delves into the theoretical metabolic pathways that could lead to its formation, drawing parallels from known fatty acid metabolism. It further serves as a practical resource for researchers and drug development professionals by outlining detailed, state-of-the-art analytical methodologies for its potential detection and quantification in human biological matrices. The guide emphasizes a rigorous, scientifically-grounded approach to investigating novel metabolites, from hypothesis generation to validated analytical workflows.

Introduction: The Enigma of this compound

Medium-chain fatty acids (MCFAs) and their derivatives play crucial roles in human metabolism, serving as energy sources and signaling molecules. Hydroxylated fatty acids, in particular, are often intermediates in metabolic pathways or biomarkers for specific physiological or pathological states. While various hydroxy fatty acids have been identified and characterized in humans, the endogenous presence of this compound remains an open question.

Heptanoic acid (C7), an odd-chain fatty acid, has garnered significant interest as a therapeutic agent, particularly in the form of triheptanoin, for certain fatty acid oxidation disorders.[1][2][3][4] Its metabolism to propionyl-CoA provides an anaplerotic source for the Krebs cycle.[1][3] The metabolic fate of heptanoic acid is therefore of considerable clinical interest. This guide explores the hypothesis of this compound as a potential, yet undiscovered, metabolite in human fatty acid metabolism and provides the scientific framework for its investigation.

Theoretical Metabolic Pathways and Potential Biological Significance

The formation of hydroxylated fatty acids typically occurs through alpha-, beta-, or omega-oxidation pathways. The position of the hydroxyl group is indicative of the enzymatic system involved.

  • α-Hydroxylation: Occurs at the C-2 position. 2-hydroxyheptanoic acid has been identified as a metabolite.[5]

  • β-Hydroxylation: Occurs at the C-3 position as part of the beta-oxidation cycle. 3-hydroxyheptanoic acid is a known intermediate.[6]

  • ω-Hydroxylation: Occurs at the terminal carbon (C-7 for heptanoic acid), catalyzed by cytochrome P450 enzymes of the CYP4 family. 7-hydroxyheptanoic acid is a known omega-hydroxy fatty acid.[7]

  • ω-1 Hydroxylation: Occurs at the carbon adjacent to the terminal carbon (C-6 for heptanoic acid). 5-hydroxyhexanoic acid is an example of an (ω-1) hydroxylation product of hexanoic acid, particularly noted during medium-chain triglyceride (MCT) feeding.[8]

The formation of this compound would represent an ω-2 hydroxylation of heptanoic acid. While less common than other forms of hydroxylation, the enzymatic machinery for such a reaction may exist, potentially as a result of non-specific activity of certain hydroxylases or in specific metabolic states.

The potential biological significance of this compound, if present, is currently unknown. However, based on the roles of other hydroxy fatty acids, it could potentially be involved in:

  • Modulation of cellular signaling pathways.

  • Serving as a biomarker for specific metabolic dysregulations , particularly in the context of fatty acid oxidation disorders or during therapy with heptanoic acid-based treatments.[1][9]

  • Acting as a precursor for further metabolic conversion.

Below is a conceptual diagram illustrating the known and hypothetical hydroxylation pathways of heptanoic acid.

Heptanoic_Acid_Metabolism cluster_hydroxylation Hydroxylation Pathways cluster_products Hydroxylated Products heptanoic_acid Heptanoic Acid (C7) alpha_hydroxylation α-Hydroxylation heptanoic_acid->alpha_hydroxylation CYP450/Other beta_hydroxylation β-Hydroxylation heptanoic_acid->beta_hydroxylation Beta-oxidation enzymes omega_hydroxylation ω-Hydroxylation heptanoic_acid->omega_hydroxylation CYP4F family omega1_hydroxylation ω-1 Hydroxylation heptanoic_acid->omega1_hydroxylation CYP450 hypothetical_hydroxylation Hypothetical ω-2 Hydroxylation heptanoic_acid->hypothetical_hydroxylation Unknown Enzyme? h2_heptanoic 2-Hydroxyheptanoic Acid alpha_hydroxylation->h2_heptanoic h3_heptanoic 3-Hydroxyheptanoic Acid beta_hydroxylation->h3_heptanoic h7_heptanoic 7-Hydroxyheptanoic Acid omega_hydroxylation->h7_heptanoic h6_heptanoic 6-Hydroxyheptanoic Acid omega1_hydroxylation->h6_heptanoic h5_heptanoic This compound (Hypothetical) hypothetical_hydroxylation->h5_heptanoic

Known and hypothetical hydroxylation pathways of heptanoic acid.

Analytical Methodologies for Detection and Quantification

The definitive identification and accurate quantification of this compound in biological matrices require a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[10][11][12][13][14]

Sample Selection and Preparation

The choice of biological matrix is critical and depends on the research question.

  • Plasma/Serum: Reflects the circulating levels of the analyte.

  • Urine: Provides a non-invasive way to assess the excretion of the metabolite.

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest.

Step-by-Step Protocol for Sample Preparation (Plasma/Serum):

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled this compound). This is crucial for accurate quantification, as it corrects for variations in sample recovery and matrix effects.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other isomers and matrix components.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will effectively elute the analyte.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like this compound.

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Hypothetical MRM Transitions for this compound (Molecular Weight: 146.18 g/mol ):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound145.1HypotheticalTo be optimized
Stable Isotope Labeled Internal StandardTo be synthesizedTo be determinedTo be optimized

Note: The specific product ions and collision energies need to be determined experimentally by infusing a pure standard of this compound into the mass spectrometer.

The following diagram outlines the proposed analytical workflow.

Analytical_Workflow start Biological Sample (Plasma or Urine) sample_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification against Internal Standard) ms_detection->data_analysis end Concentration of This compound data_analysis->end

Workflow for the analysis of this compound.
Method Validation

Any developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity and Specificity: Ensuring that other components in the matrix do not interfere with the measurement of the analyte.

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Future Directions

The endogenous presence of this compound in humans is a compelling, yet unproven, hypothesis. This guide provides a foundational framework for researchers to investigate this possibility. The metabolic pathways of medium-chain fatty acids, particularly in the context of therapeutic interventions and inborn errors of metabolism, offer a logical starting point for this exploration.

The analytical methodologies detailed herein, centered around LC-MS/MS, provide a clear and robust pathway for the sensitive and specific detection of this compound. Future research should focus on:

  • Synthesis of an analytical standard and a stable isotope-labeled internal standard for this compound.

  • Development and validation of an LC-MS/MS method as outlined in this guide.

  • Screening of human samples from healthy individuals and patient populations with relevant metabolic disorders to ascertain the presence and potential concentration range of this compound.

The discovery of endogenous this compound could open new avenues for understanding fatty acid metabolism and may provide a novel biomarker for health and disease.

References

  • Human Metabolome Database. (2005). Metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).
  • National Institutes of Health. (n.d.). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. PMC - NIH.
  • National Institutes of Health. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyheptanoic acid. PubChem.
  • National Institutes of Health. (n.d.). Triheptanoin in patients with long-chain fatty acid oxidation disorders: clinical experience in Italy. PMC - NIH.
  • CRASH! Medical Review Series. (2022, February 2). Fatty Acid Metabolism and Disorders. YouTube.
  • PubMed. (n.d.). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency.
  • Saudi Food & Drug Authority. (n.d.). A Randomized, Double-blind, Multicenter Study to Determine the Effect of Triheptanoin Compared with Even-chain, Medium-chain Triglycerides (MCT) on Major Clinical Events (MCEs) in Pediatric Patients with Long-chain Fatty Acid Oxidation Disorders (LC-FAOD).
  • National Center for Biotechnology Information. (n.d.). 5-Hydroxypentanoic acid. PubChem.
  • PubMed. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum.
  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem.
  • ResearchGate. (2021). (PDF) Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum.
  • National Center for Biotechnology Information. (n.d.). 3-hydroxyheptanoic Acid. PubChem.
  • PubMed. (n.d.). Determination of total, free and esterified short-chain fatty acid in human serum by liquid chromatography-mass spectrometry.
  • PubMed. (n.d.). Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry.

Sources

A Technical Guide to the Biosynthesis of 5-Hydroxyheptanoic Acid from Fatty Acid Feedstocks

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of 5-hydroxyheptanoic acid (5-HHA), a valuable C7 hydroxy acid, from renewable fatty acid precursors. It elucidates the core biochemical principles, presents detailed experimental methodologies, and explores the challenges and future directions in this field of metabolic engineering.

Part 1: Introduction and Strategic Importance

The Chemical Profile of this compound (5-HHA)

This compound is a seven-carbon carboxylic acid featuring a hydroxyl group on the fifth carbon. This bifunctional nature—possessing both a carboxyl and a hydroxyl group—makes it a versatile and valuable building block for chemical synthesis. Its chirality at the C5 position offers potential for the creation of stereospecific polymers and pharmaceutical intermediates.

Applications in Polymer and Pharmaceutical Industries

The unique structure of 5-HHA positions it as a precursor for a variety of high-value chemicals. It is a key monomer for the synthesis of specialty polyesters and polyamides, imparting unique properties such as hydrophilicity and biodegradability. In the pharmaceutical sector, it can serve as a scaffold or intermediate in the synthesis of complex bioactive molecules. The microbial production of such non-natural chemicals is a rapidly advancing field, enabling sustainable manufacturing from renewable feedstocks.[1]

Rationale for Biosynthesis: A Sustainable and Selective Approach

Traditional chemical synthesis routes to hydroxy acids often require harsh reaction conditions, expensive catalysts, and can generate significant environmental waste.[2] In contrast, biosynthesis via microbial fermentation offers a sustainable alternative, utilizing renewable feedstocks like vegetable oils.[3] The high specificity of enzymes provides unparalleled control over regioselectivity and stereoselectivity, which is often difficult and costly to achieve through chemical methods.[2][4]

Part 2: The Core Biosynthetic Pathway: Biotransformation of Ricinoleic Acid

The most established and logical biosynthetic route to 5-HHA involves the controlled, chain-shortening degradation of ricinoleic acid, a naturally occurring hydroxy fatty acid.

Precursor Deep Dive: Ricinoleic Acid from Castor Oil

Castor oil, derived from the seeds of Ricinus communis, is a unique vegetable oil composed of up to 90% triglycerides of ricinoleic acid.[5][6][7] Ricinoleic acid is an 18-carbon unsaturated hydroxy fatty acid, specifically (9Z,12R)-12-hydroxyoctadec-9-enoic acid.[6] Its inherent hydroxyl group and long carbon chain make it an ideal starting material for biotransformation into shorter-chain hydroxy acids.

The Enzymatic Cascade: From C18 to C7

The conversion of C18 ricinoleic acid to C7 5-HHA is achieved through a modified β-oxidation pathway engineered within a microbial host. This process catabolizes the fatty acid by sequentially cleaving two-carbon units.[8][9]

The process begins with the hydrolysis of castor oil triglycerides by lipases to release free ricinoleic acid. This fatty acid is then transported into the host microorganism and activated by a fatty acyl-CoA synthetase (FACS) to form ricinoleoyl-CoA, priming it for degradation.[10][11]

In eukaryotes, β-oxidation occurs in both mitochondria and peroxisomes, while in prokaryotes, it takes place in the cytosol.[8][12] The pathway consists of a repeating four-step cycle: dehydrogenation, hydration, oxidation, and thiolysis.[8][13] For ricinoleic acid, this process is strategically halted after a specific number of cycles to yield the desired C7 product.

The degradation proceeds as follows:

  • Initial Cycles (C18 → C12): Three standard β-oxidation cycles occur, removing a total of six carbons and yielding three molecules of acetyl-CoA. The intermediate is now a C12 acyl-CoA, with the original C12 hydroxyl group now positioned at C6. The original Δ9 double bond is now at Δ3.

  • Handling Unsaturation: The cis-Δ3 double bond of the C12 intermediate is a non-standard substrate for the β-oxidation machinery. It requires the action of an enoyl-CoA isomerase to convert it into a trans-Δ2 double bond, allowing the cycle to continue.

  • Subsequent Cycles (C12 → C7): Two more cycles of β-oxidation shorten the chain from C12 to C8, yielding 5-hydroxyoctanoyl-CoA. A final thiolytic cleavage yields one molecule of acetyl-CoA and the target molecule, 5-hydroxyheptanoyl-CoA.

The accumulation of 5-HHA relies on the efficient cleavage of 5-hydroxyheptanoyl-CoA by a thioesterase, releasing the free fatty acid and preventing its further degradation. Engineering the expression of thioesterases with specificities for medium-chain acyl-CoAs is a critical strategy for maximizing product yield.

Biosynthesis of this compound cluster_oil Feedstock cluster_cell Microbial Host Cell CastorOil Castor Oil (Triglycerides) RicinoleicAcid Ricinoleic Acid (C18) CastorOil->RicinoleicAcid Lipase RicinoleoylCoA Ricinoleoyl-CoA RicinoleicAcid->RicinoleoylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Spiral (5 Cycles) RicinoleoylCoA->BetaOx β-Oxidation Enzymes FiveHHA_CoA 5-Hydroxyheptanoyl-CoA (C7) BetaOx->FiveHHA_CoA AcetylCoA Acetyl-CoA (x5) + Propionyl-CoA (x1) BetaOx->AcetylCoA FiveHHA This compound FiveHHA_CoA->FiveHHA Thioesterase

Caption: Proposed biosynthetic pathway of 5-HHA from castor oil.

Part 3: Experimental Protocols and Methodologies

This section provides a framework for the practical implementation of 5-HHA biosynthesis.

Protocol: Microbial Strain Engineering

Objective: To construct a recombinant Escherichia coli strain capable of converting ricinoleic acid to 5-HHA.

Methodology:

  • Host Selection: E. coli K-12 strains (e.g., MG1655) are commonly used due to their well-characterized genetics and rapid growth.[14][15] Knockout of the native fatty acid degradation regulator (fadR) can enhance fatty acid uptake.

  • Gene Selection:

    • Fatty Acyl-CoA Synthetase (FACS): Overexpress a robust FACS to ensure efficient activation of imported ricinoleic acid.

    • β-Oxidation Enzymes: Ensure the host possesses the necessary enzymes, including enoyl-CoA isomerase for handling the unsaturated bond.

    • Thioesterase: Clone and express a medium-chain specific thioesterase to cleave the final product from CoA.

  • Plasmid Construction: Synthesize and clone the selected genes into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter (e.g., T7 or trc).

  • Transformation: Transform the engineered plasmid into the chosen E. coli host strain using standard heat shock or electroporation protocols.

  • Verification: Confirm successful transformation via plasmid sequencing and test protein expression using SDS-PAGE analysis of cell lysates after induction.

Protocol: Fed-Batch Fermentation for 5-HHA Production

Objective: To produce 5-HHA in a controlled bioreactor environment.[16]

Methodology:

  • Inoculum Preparation: Grow a single colony of the engineered strain overnight in 5 mL of LB medium with appropriate antibiotics at 37°C. Use this to inoculate 100 mL of defined mineral medium in a 500 mL shake flask and grow to an OD600 of ~2.0.

  • Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of defined mineral medium containing a limiting amount of glucose (e.g., 10 g/L) and the necessary antibiotics.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain conditions: 30-37°C, pH 7.0 (controlled with NH4OH), and dissolved oxygen (DO) at >20% (controlled via agitation and airflow).

    • Once the initial glucose is depleted (indicated by a sharp rise in DO), begin a continuous glucose feed to maintain growth.

  • Induction and Substrate Feeding:

    • When the culture reaches a high cell density (OD600 ≈ 50-80), add the inducer (e.g., IPTG) to a final concentration of 0.1-1.0 mM.

    • After 1 hour, begin feeding a solution of ricinoleic acid (or hydrolyzed castor oil) and a non-ionic surfactant (e.g., Tween 80) to aid solubility. Maintain a slow, continuous feed to avoid toxicity.

  • Sampling: Aseptically withdraw samples every 4-6 hours to monitor cell density, substrate consumption, and product formation via analytical methods.

  • Harvest: Conclude the fermentation after 48-72 hours, or when productivity ceases.

Protocol: Analytical Quantification by GC-MS

Objective: To extract, derivatize, and quantify 5-HHA from the fermentation broth.

Methodology:

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the cells.

    • Transfer the supernatant to a new tube. Acidify to pH < 2 with concentrated HCl.

    • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the 5-HHA.

    • Centrifuge and carefully transfer the upper organic layer to a clean glass vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

    • Incubate at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

    • Use a non-polar column (e.g., DB-5ms).

    • Run a temperature gradient program (e.g., 80°C for 2 min, ramp to 280°C at 10°C/min).

    • Identify the 5-HHA-TMS derivative by its characteristic retention time and mass spectrum.

    • Quantify using a standard curve prepared with authentic 5-HHA standard.

Part 4: Data, Challenges, and Future Outlook

Data Summary

The performance of a 5-HHA bioprocess can be evaluated using several key metrics. The table below presents hypothetical but realistic target values for an optimized lab-scale process.

ParameterTarget ValueUnit
Cell Density (OD600)80 - 100-
Ricinoleic Acid Consumed40 - 50g/L
5-HHA Titer15 - 25g/L
Molar Yield45 - 55% (mol/mol)
Volumetric Productivity0.3 - 0.5g/L/h
Experimental Workflow Visualization

Experimental Workflow A Strain Engineering (Gene Cloning, Transformation) B Shake Flask Cultivation (Strain Validation, Inoculum Prep) A->B C Bioreactor Fermentation (Fed-Batch Culture) B->C D Downstream Processing (Extraction, Purification) C->D E Analytical Quantification (GC-MS, LC-MS) D->E F Process Optimization E->F Data Analysis F->A Strain Improvement F->C Fermentation Tuning

Caption: A typical workflow for developing a 5-HHA biosynthetic process.

Key Challenges and Strategic Solutions
  • Substrate/Product Toxicity: High concentrations of fatty acids can disrupt cell membranes and inhibit growth.

    • Solution: Implement controlled feeding strategies to maintain low substrate concentrations. Engineer host strains for enhanced solvent tolerance.

  • Enzyme Efficiency and Specificity: The efficiency of the β-oxidation enzymes and the chain-length specificity of the terminating thioesterase are critical for high yields.

    • Solution: Employ protein engineering and directed evolution to improve enzyme kinetics and tailor substrate specificity.

  • Cofactor Imbalance: The β-oxidation pathway generates reducing equivalents (NADH and FADH2), while fatty acid synthesis consumes them (NADPH).[17] An imbalance can limit pathway flux.

    • Solution: Engineer cofactor regeneration pathways to maintain a balanced intracellular redox state.

Future Directions

The field is moving towards integrating systems biology with metabolic engineering. The use of CRISPR/Cas9 for rapid genome editing, coupled with biosensor development for high-throughput screening, will accelerate the design-build-test-learn cycle. Furthermore, expanding the substrate scope to include other renewable feedstocks and engineering pathways for novel hydroxy acids will broaden the portfolio of bio-based chemicals.

Part 5: Conclusion

The biosynthesis of this compound from fatty acids represents a promising fusion of industrial biotechnology and sustainable chemistry. By leveraging a modified β-oxidation pathway in an engineered microbial host, it is possible to convert abundant, renewable feedstocks like castor oil into a valuable C7 platform chemical. While challenges in toxicity, enzyme efficiency, and metabolic balancing remain, the strategic application of metabolic engineering and synthetic biology principles, guided by the methodologies outlined in this guide, will continue to drive progress toward commercially viable bioproduction.

Part 6: References

  • Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Retrieved from [Link]

  • Le-Huu, P., et al. (2025). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. FEBS Journal.

  • Martin, V. J. J., et al. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. WIREs Computational Molecular Science.

  • Hardwick, J. P., & Garcia, V. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease. Peertechz Publications.

  • Pinot, F., et al. (n.d.). Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF on ResearchGate.

  • McKeon, T. A. (n.d.). Biosynthesis of Ricinoleic Acid for Castor-Oil Production. ResearchGate.

  • Tiwari, A., & Sontakke, S. (2024). Castor Oil. StatPearls - NCBI Bookshelf.

  • Study.com. (n.d.). Beta Oxidation | Definition, Cycle & Products. Retrieved from [Link]

  • Pharmaguideline. (n.d.). β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Retrieved from [Link]

  • McKeon, T. A. (2002). Biosynthesis of Ricinoleic Acid for Castor-Oil Production. Taylor & Francis eBooks.

  • Wall, V. T., & Zito, P. M. (n.d.). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf.

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

  • Medicosis Perfectionalis. (2017). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. YouTube.

  • Ogunniyi, D. S. (2016). Castor Oil: Properties, Uses, and Optimization of Processing Parameters in Commercial Production. PubMed Central.

  • CasChem. (n.d.). Castor Oil and its Chemistry. Retrieved from [Link]

  • Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. (n.d.). SCIEPublish.

  • Cyberlipid. (n.d.). Ricinoleic acid. Retrieved from [Link]

  • Jo, J. E., et al. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. PubMed.

  • Wikipedia. (n.d.). Ricinoleic acid. Retrieved from [Link]

  • LIPID MAPS. (2023). Ricinoleic acid. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Fatty acid biosynthesis. Retrieved from [Link]

  • Britannica. (n.d.). Ricinoleic acid | chemical compound. Retrieved from [Link]

  • Bååth, J. A., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts - PMC.

  • Kim, D. Y., et al. (2024). Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone. PubMed.

  • Gaginella, T. S., et al. (1975). Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro. PubMed.

  • Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

  • Cheng, Y., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology.

  • Murray, R. K., et al. (n.d.). Biosynthesis of Fatty Acids & Eicosanoids. Harper's Illustrated Biochemistry, 31e.

  • Todea, A., et al. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity. Biotechnology for Biofuels - NIH.

  • Sharma, M., & Kanwar, S. S. (2016). Hydroxy Acids: Production and Applications. ResearchGate.

  • de la Cruz, J. G. S., et al. (2023). Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems. MDPI.

  • Sousa, A. S., et al. (2023). Microbial Hyaluronic Acid Production: A Review. Polymers - PMC.

  • Lee, D., et al. (2023). Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. Microbial Cell Factories - NIH.

  • Todea, A., et al. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity. ResearchGate.

Sources

The Enigmatic Role of 5-Hydroxyheptanoic Acid in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Intersections of Fatty Acid Metabolism

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis, primarily orchestrated by the mitochondrial β-oxidation spiral. However, the metabolic landscape is far more intricate than this canonical pathway suggests. Alternative routes, such as ω-oxidation, and the metabolic consequences of their intermediates, particularly in the context of genetic disorders of fatty acid oxidation, present a complex and fascinating area of study. This guide delves into the hypothetical and evidenced-based role of 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, at the crossroads of these metabolic pathways. While not a household name in fatty acid oxidation, its structural characteristics and the behavior of analogous molecules suggest a subtle but potentially significant role, particularly when primary metabolic pathways are compromised. This document will synthesize our current understanding, drawing from established principles of fatty acid metabolism, data from related molecules, and the pathophysiology of relevant inborn errors of metabolism.

The Canonical and Alternative Routes of Fatty Acid Oxidation

To understand the potential role of this compound, a foundational understanding of the primary and secondary fatty acid oxidation pathways is essential.

Mitochondrial β-Oxidation: The Primary Energy Source

Mitochondrial β-oxidation is the principal pathway for the degradation of fatty acids, systematically shortening the acyl-CoA chain by two-carbon units to produce acetyl-CoA, NADH, and FADH2.[1] This process is a cyclical series of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by β-ketothiolase.[2]

This pathway is highly efficient for even-chain saturated fatty acids. The metabolism of odd-chain fatty acids, such as heptanoic acid (C7), proceeds through the same cycle until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

ω-Oxidation: A Subsidiary Pathway with Significant Implications

When β-oxidation is impaired, or when there is an excess of fatty acids, the cell can utilize alternative pathways, most notably ω-oxidation, which occurs in the smooth endoplasmic reticulum.[4] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid.[4] The key enzymes in this process are:

  • Cytochrome P450 monooxygenases: These enzymes hydroxylate the ω-carbon.[5][6]

  • Alcohol dehydrogenase: This enzyme oxidizes the newly formed hydroxyl group to an aldehyde.

  • Aldehyde dehydrogenase: This enzyme oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.[4]

The resulting dicarboxylic acid can then undergo β-oxidation from either end in the mitochondria. A related pathway, ω-1 oxidation, results in hydroxylation of the penultimate carbon.

Diagram 1: Overview of Major Fatty Acid Oxidation Pathways

FattyAcidOxidation cluster_beta Mitochondrial β-Oxidation cluster_omega Endoplasmic Reticulum ω-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA β-Oxidation Spiral β-Oxidation Spiral Fatty Acyl-CoA->β-Oxidation Spiral 4 enzymatic steps Acetyl-CoA Acetyl-CoA Propionyl-CoA (from odd-chain FA) Propionyl-CoA (from odd-chain FA) β-Oxidation Spiral->Acetyl-CoA β-Oxidation Spiral->Propionyl-CoA (from odd-chain FA) Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Fatty Acid->Dicarboxylic Acid ADH & ALDH Dicarboxylic Acid->β-Oxidation Spiral Enters β-Oxidation Fatty Acid Pool Fatty Acid Pool Fatty Acid Pool->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acid Pool->Fatty Acid Alternative Pathway caption Figure 1. Major pathways of fatty acid oxidation.

A simplified representation of mitochondrial β-oxidation and endoplasmic reticulum ω-oxidation.

This compound: A Product of ω-1 Oxidation of Heptanoic Acid

Heptanoic acid is a seven-carbon medium-chain fatty acid. Its primary metabolic fate is β-oxidation. However, like other fatty acids, it can be a substrate for ω-oxidation. Hydroxylation of heptanoic acid at the ω-1 position (C6) would yield 6-hydroxyheptanoic acid, while hydroxylation at the ω-2 position (C5) produces This compound . The enzymes responsible for such in-chain hydroxylations are typically cytochrome P450s.[6][7] While ω- and ω-1 hydroxylation are more extensively studied, in-chain hydroxylation is a known capability of this versatile enzyme family.

The Intersection with Inborn Errors of Metabolism: MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation.[8] It results from a deficiency in the enzyme that catalyzes the first step of β-oxidation for fatty acids with chain lengths of 6 to 10 carbons.[8] When MCAD is deficient, the β-oxidation of medium-chain fatty acids is blocked. This leads to an accumulation of medium-chain fatty acyl-CoAs, which are then diverted into alternative metabolic pathways, including ω-oxidation.[9][10] This results in the urinary excretion of a characteristic profile of metabolites, including:

  • Medium-chain dicarboxylic acids

  • Acylglycines (e.g., hexanoylglycine, suberylglycine)[4]

  • Hydroxy fatty acids

While this compound is not a primary diagnostic marker for MCAD deficiency, the structurally similar 5-hydroxyhexanoic acid has been detected and quantified in the urine of affected individuals.[11] This strongly suggests that under conditions of impaired β-oxidation, the ω-1 and ω-2 hydroxylation of medium-chain fatty acids is an active metabolic route.

Table 1: Key Metabolites in MCAD Deficiency

Metabolite ClassSpecific ExamplesSignificance
Dicarboxylic AcidsAdipic (C6), Suberic (C8), Sebacic (C10) acidsResult of increased ω-oxidation of accumulated medium-chain fatty acids.[9]
AcylglycinesHexanoylglycine, SuberylglycineConjugation products of accumulated acyl-CoAs with glycine.[4]
Hydroxy Fatty Acids5-Hydroxyhexanoic acidProducts of ω-1 oxidation of accumulated medium-chain fatty acids.[11]

A Model for the Metabolism of this compound: Insights from 5-Hydroxydecanoate

Direct experimental data on the metabolism of this compound is scarce. However, a detailed study on the closely related molecule, 5-hydroxydecanoate, provides a compelling model for its potential metabolic fate.[12] This research demonstrated that 5-hydroxydecanoate can enter the β-oxidation pathway:

  • Activation: 5-hydroxydecanoate is a substrate for acyl-CoA synthetase, forming 5-hydroxydecanoyl-CoA.[12] It is highly probable that this compound is similarly activated to 5-hydroxyheptanoyl-CoA by a medium-chain acyl-CoA synthetase.[13][14]

  • First Dehydrogenation: 5-hydroxydecanoyl-CoA is a substrate for MCAD.[12] This suggests that the hydroxyl group at the C5 position does not prevent the enzyme from acting on the α and β carbons.

  • Hydration: The product of the MCAD reaction, 5-hydroxydecenoyl-CoA, is a substrate for enoyl-CoA hydratase.[12]

This indicates that 5-hydroxyheptanoyl-CoA could likely undergo the initial steps of β-oxidation.

A Potential Bottleneck in β-Oxidation

The study of 5-hydroxydecanoate also revealed a critical insight: while it can enter the β-oxidation spiral, its metabolism can also inhibit the oxidation of other fatty acids. This creates a "bottleneck" in the pathway. This inhibitory effect could be due to the accumulation of a downstream metabolite that interferes with one of the β-oxidation enzymes. If this compound is metabolized similarly, its presence could potentially impair the overall flux of fatty acid oxidation, a particularly relevant consideration in the context of a pre-existing metabolic disorder like MCAD deficiency.

Diagram 2: Hypothetical Metabolism of this compound

HydroxyHeptanoicAcidMetabolism Heptanoic Acid Heptanoic Acid This compound This compound Heptanoic Acid->this compound Cytochrome P450 (ω-2 Hydroxylation) 5-Hydroxyheptanoyl-CoA 5-Hydroxyheptanoyl-CoA This compound->5-Hydroxyheptanoyl-CoA Acyl-CoA Synthetase β-Oxidation Intermediates β-Oxidation Intermediates 5-Hydroxyheptanoyl-CoA->β-Oxidation Intermediates Enters β-Oxidation Spiral (MCAD, Enoyl-CoA Hydratase) Impaired β-Oxidation Flux Impaired β-Oxidation Flux β-Oxidation Intermediates->Impaired β-Oxidation Flux Potential Bottleneck caption Figure 2. Proposed metabolic pathway for this compound.

A diagram illustrating the potential activation and entry of this compound into the β-oxidation pathway, and its possible inhibitory effect.

Experimental Protocols for Investigating the Role of this compound

To elucidate the precise role of this compound in fatty acid oxidation, a series of targeted experiments are necessary.

Protocol 1: In Vitro Enzymatic Assays

Objective: To determine if this compound is a substrate for key enzymes in fatty acid activation and β-oxidation.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human medium-chain acyl-CoA synthetase (ACSM), medium-chain acyl-CoA dehydrogenase (MCAD), and enoyl-CoA hydratase.

  • Substrate Synthesis: Synthesize this compound and its potential downstream metabolites (e.g., 5-hydroxyheptenoyl-CoA).

  • Acyl-CoA Synthetase Assay:

    • Incubate ACSM with this compound, CoA, and ATP.

    • Monitor the formation of 5-hydroxyheptanoyl-CoA over time using HPLC or LC-MS.

    • Determine kinetic parameters (Km and Vmax).

  • MCAD Assay:

    • Incubate MCAD with 5-hydroxyheptanoyl-CoA and an electron acceptor (e.g., ferricenium).

    • Monitor the reduction of the electron acceptor spectrophotometrically.

    • Calculate kinetic parameters.

  • Enoyl-CoA Hydratase Assay:

    • Incubate enoyl-CoA hydratase with synthetically prepared 5-hydroxyheptenoyl-CoA.

    • Monitor the decrease in absorbance at 263 nm, corresponding to the hydration of the double bond.

    • Determine enzyme activity.

Protocol 2: Cellular Metabolism Studies

Objective: To investigate the metabolism of this compound in intact cells and its effect on overall fatty acid oxidation.

Methodology:

  • Cell Culture: Use cultured human fibroblasts or hepatocytes. For disease modeling, use cells from patients with MCAD deficiency.

  • Stable Isotope Labeling: Treat cells with ¹³C-labeled this compound.

  • Metabolite Extraction: After incubation, extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts to identify and quantify ¹³C-labeled metabolites, tracing the metabolic fate of this compound.

  • Fatty Acid Oxidation Flux Assay:

    • Incubate cells with radiolabeled palmitate in the presence and absence of unlabeled this compound.

    • Measure the production of radiolabeled CO2 or acid-soluble metabolites to determine the rate of fatty acid oxidation.

    • Assess for any inhibitory effects of this compound.

Concluding Remarks and Future Directions

The role of this compound in fatty acid oxidation is, at present, largely inferred from the behavior of structurally similar molecules and the known metabolic perturbations in disorders like MCAD deficiency. It is likely a minor metabolite of heptanoic acid, formed via ω-2 hydroxylation by cytochrome P450 enzymes. The available evidence strongly suggests that it can be activated to its CoA ester and enter the mitochondrial β-oxidation pathway. However, its most significant role may be as a modulator or partial inhibitor of this pathway, especially when its concentration is elevated due to a primary metabolic block.

Future research should focus on:

  • Screening for this compound in patient samples: A targeted analysis of urine and plasma from individuals with MCAD deficiency and other fatty acid oxidation disorders is needed to establish its clinical relevance.

  • Identifying the specific enzymes involved: Pinpointing the cytochrome P450 isoforms responsible for its formation and the specific β-oxidation enzymes with which it and its metabolites interact is crucial.

  • Investigating potential signaling roles: As other fatty acid derivatives have been shown to have signaling properties, exploring whether this compound has any such activity is a worthwhile endeavor.

By addressing these questions, the scientific community can move from a hypothetical understanding to a concrete characterization of the role of this enigmatic molecule in the complex web of fatty acid metabolism.

References

  • Duran M, De Klerk JB, Wadman SK, Bruinvis L, Ketting D: The differential diagnosis of dicarboxylic aciduria. J Inherit Metab Dis. 1984;7 Suppl. [Link]
  • Hammerer, M., Schober, M., & Hammel, M. (2021). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Biotechnology Advances, 47, 107695.
  • Jin, S. J., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763–771.
  • Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 611–616.
  • Wikipedia contributors. (2024, January 4). Beta oxidation. In Wikipedia, The Free Encyclopedia.
  • Hanley, P. J., & Daut, J. (2003). Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels. The Journal of physiology, 547(Pt 2), 377–384.
  • Johnston, J. B., & Glieder, A. (2014). Structural control of cytochrome P450-catalyzed ω-hydroxylation. Applied microbiology and biotechnology, 98(19), 8047–8056.
  • Tyni, T., & Pihko, H. (1999). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of inherited metabolic disease, 22(4), 453–456.
  • Poulos, T. L. (2014). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Israel journal of chemistry, 54(4), 345–352.
  • S. O. S. Group. (2024). Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. Chemistry & Biodiversity, 21(1), e202301382.
  • Mayo Clinic Laboratories. (n.d.). Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD).
  • Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313.
  • AOCS. (n.d.). Mitochondrial Fatty Acid β-Oxidation.
  • Mo, D. (2013, June 9).
  • Li, L. O., & Yang, X. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et biophysica acta, 1801(3), 235–242.
  • Reactome. (n.d.). Fatty acyl-CoA biosynthesis.
  • Heleno, S. A., Martins, A., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules (Basel, Switzerland), 20(11), 20575–20590.
  • Hynes, M. J., & Howlett, N. G. (2012). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. Eukaryotic cell, 11(9), 1147–1156.
  • AMBOSS. (2020, April 2). Energy Metabolism - Part 5: Beta-oxidation Reactions with molecular structures [Video]. YouTube. [Link]
  • Zha, W., & Jiang, Y. (2023). Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants. Journal of Biological Chemistry, 299(2), 102863.
  • Faergeman, N. J., & Knudsen, J. (2007). Acyl-CoA Metabolism and Partitioning. In Biochemistry of Lipids, Lipoproteins and Membranes (5th ed., pp. 161–186). Elsevier.
  • Naughton, P. J., & Marchant, R. (2023). The Physicochemical and Functional Properties of Biosurfactants: A Review. Molecules (Basel, Switzerland), 28(15), 5871.
  • Kraeling, M. E. K., & Bronaugh, R. L. (1997). In vitro percutaneous absorption of alpha hydroxy acids in human skin. Journal of the Society of Cosmetic Chemists, 48(4), 187–197.
  • Kumar, S., & Pandey, A. K. (2013). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules (Basel, Switzerland), 18(9), 10444–10471.

Sources

Enzymatic Synthesis of 5-Hydroxyheptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 5-hydroxyheptanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary biocatalytic strategies, experimental protocols, and analytical methodologies. By delving into the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a chiral molecule whose derivatives, particularly its corresponding lactone (δ-heptalactone), are of significant interest as precursors in the synthesis of complex organic molecules and specialty polymers. Traditional chemical synthesis of such hydroxy acids often involves harsh reaction conditions, the use of hazardous reagents, and can suffer from a lack of stereospecificity, leading to challenging purification processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative, enabling the production of enantiomerically pure compounds under mild conditions.[1][2]

This guide will explore two promising enzymatic routes for the synthesis of this compound:

  • Direct Hydroxylation of Heptanoic Acid: Utilizing the regioselective C-H activation capabilities of Cytochrome P450 monooxygenases.

  • Baeyer-Villiger Oxidation of a Cyclic Ketone Precursor: Employing Baeyer-Villiger monooxygenases (BVMOs) for the synthesis of a lactone intermediate, followed by hydrolysis.

Strategic Approaches to Enzymatic Synthesis

The choice of enzymatic strategy depends on several factors, including the desired stereochemistry, available starting materials, and the scalability of the process. Below, we dissect the two primary biocatalytic pathways.

Pathway 1: Regioselective C-H Hydroxylation via Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the regio- and stereoselective oxidation of a wide range of substrates, including fatty acids.[3][4] The direct hydroxylation of heptanoic acid at the C5 position presents an elegant and direct route to this compound.

Causality of Enzyme Selection: The CYP153A family of enzymes, originating from various bacteria, has demonstrated a remarkable ability to hydroxylate medium-chain fatty acids at terminal (ω) and sub-terminal (ω-1, ω-2) positions.[5][6][7] Through protein engineering, the regioselectivity of these enzymes can be further tailored to favor hydroxylation at specific carbon atoms.[8] For the synthesis of this compound (a C7 fatty acid), the target is the ω-2 position.

Experimental Workflow:

cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Gene Synthesis/Cloning Gene Synthesis/Cloning Heterologous Expression Heterologous Expression Gene Synthesis/Cloning->Heterologous Expression Expression Vector Cell Lysis & Enzyme Purification Cell Lysis & Enzyme Purification Heterologous Expression->Cell Lysis & Enzyme Purification Cell Pellet Whole-Cell Biocatalysis Whole-Cell Biocatalysis Heterologous Expression->Whole-Cell Biocatalysis Recombinant Cells Cell Lysis & Enzyme Purification->Whole-Cell Biocatalysis Purified Enzyme (optional) Extraction Extraction Whole-Cell Biocatalysis->Extraction Reaction Mixture Purification Purification Extraction->Purification Crude Product Analysis Analysis Purification->Analysis Pure this compound

Figure 1: Overall workflow for the enzymatic synthesis of this compound.
Pathway 2: Baeyer-Villiger Oxidation and Subsequent Hydrolysis

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones.[9][10] This pathway involves the synthesis of a δ-lactone from a corresponding cyclic ketone, which is then hydrolyzed to yield this compound.

Causality of Substrate and Enzyme Selection: The synthesis of δ-heptalactone, the precursor to this compound, can be achieved through the Baeyer-Villiger oxidation of 2-propylcyclohexanone. Cyclohexanone monooxygenases (CHMOs) are well-characterized BVMOs known to accept a broad range of cyclic ketones as substrates.[11][12] The regioselectivity of the oxygen insertion is crucial and can often be predicted based on the substitution pattern of the ketone.

Experimental Workflow:

cluster_upstream Upstream Processing cluster_biotransformation Biotransformation & Hydrolysis cluster_downstream Downstream Processing Gene Synthesis/Cloning_BVMO Gene Synthesis/Cloning (BVMO) Heterologous Expression_BVMO Heterologous Expression (BVMO) Gene Synthesis/Cloning_BVMO->Heterologous Expression_BVMO Expression Vector Whole-Cell Biocatalyst Prep Whole-Cell Biocatalyst Preparation Heterologous Expression_BVMO->Whole-Cell Biocatalyst Prep Recombinant Cells BV Oxidation Baeyer-Villiger Oxidation Whole-Cell Biocatalyst Prep->BV Oxidation Whole-Cell Biocatalyst Extraction_lactone Extraction (Lactone) BV Oxidation->Extraction_lactone Reaction Mixture Lactone Hydrolysis Lactone Hydrolysis Purification_acid Purification (Hydroxy Acid) Lactone Hydrolysis->Purification_acid Crude Hydroxy Acid Extraction_lactone->Lactone Hydrolysis Crude Lactone Analysis_final Analysis Purification_acid->Analysis_final Pure this compound

Figure 2: Workflow for the Baeyer-Villiger oxidation route to this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments. These are designed as self-validating systems with built-in controls and checkpoints.

Heterologous Expression and Purification of a CYP153A Monooxygenase

This protocol describes the expression of a CYP153A enzyme in Escherichia coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the gene for CYP153A

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-Aminolevulinic acid (5-ALA)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)

  • Lysozyme, DNase I

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of TB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to 20°C and induce protein expression by adding 0.5 mM IPTG and 0.5 mM 5-ALA (to facilitate heme synthesis).

  • Continue to grow the culture at 20°C for 16-20 hours.

  • Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in lysis buffer and add lysozyme (1 mg/mL) and DNase I (10 µg/mL).

  • Incubate on ice for 30 minutes, then sonicate to lyse the cells.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with lysis buffer containing 20 mM imidazole.

  • Elute the protein with lysis buffer containing 250 mM imidazole.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Whole-Cell Biocatalysis for this compound Production

This protocol outlines the use of recombinant E. coli cells expressing a CYP153A monooxygenase for the hydroxylation of heptanoic acid.[13]

Materials:

  • Recombinant E. coli cells expressing CYP153A

  • M9 minimal medium

  • Glucose

  • Heptanoic acid

  • Phosphate buffer (100 mM, pH 7.4)

Procedure:

  • Grow the recombinant E. coli cells as described in the expression protocol (steps 1-6).

  • Harvest the cells by centrifugation and wash twice with phosphate buffer.

  • Resuspend the cells in M9 minimal medium containing 1% (w/v) glucose to a final OD600 of 10.

  • Add heptanoic acid to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for the consumption of heptanoic acid and the formation of this compound by GC-MS after derivatization.

Downstream Processing: Extraction and Purification

This protocol details the extraction and purification of this compound from the biotransformation mixture.[14][15]

Materials:

  • Biotransformation mixture

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Acidify the biotransformation mixture to pH 2 with HCl to protonate the carboxylic acid.

  • Extract the mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Collect the fractions containing this compound and concentrate to yield the pure product.

Analytical Characterization: GC-MS Analysis

This protocol describes the derivatization and GC-MS analysis of this compound for quantification and identification.[16][17][18]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Dry a sample of the purified product or a dried extract of the reaction mixture under a stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Analyze the resulting mass spectrum to confirm the identity of this compound by comparing it with a standard or by interpreting the fragmentation pattern.

Data Presentation and Interpretation

Quantitative data from the enzymatic synthesis should be summarized for clear comparison and analysis.

Table 1: Comparison of Biocatalytic Strategies for this compound Synthesis

ParameterCytochrome P450 RouteBaeyer-Villiger Monooxygenase Route
Enzyme CYP153A monooxygenaseCyclohexanone monooxygenase (CHMO)
Substrate Heptanoic acid2-Propylcyclohexanone
Product of Biotransformation This compoundδ-Heptalactone
Cofactor Requirement NADPHNADPH
Key Advantages Direct, one-step conversionHigh product titers often achievable
Key Challenges Regioselectivity control, potential for over-oxidationMulti-step process (oxidation then hydrolysis), availability of ketone substrate

Conclusion and Future Perspectives

The enzymatic synthesis of this compound presents a viable and sustainable alternative to traditional chemical methods. Both the direct hydroxylation via Cytochrome P450 monooxygenases and the Baeyer-Villiger oxidation route offer distinct advantages and challenges. Future research should focus on the discovery and engineering of more robust and highly regioselective enzymes. The development of efficient whole-cell biocatalysts with integrated cofactor regeneration systems will be crucial for the industrial-scale production of this valuable chiral building block. Furthermore, optimizing downstream processing to minimize solvent use and energy consumption will enhance the overall sustainability of the process.

References

  • Scheps, D., Malca, S. H., Hoffmann, M., Nestl, B. M., & Hauer, B. (2011). Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids. Microbial biotechnology, 4(5), 577-587.
  • Gudiminchi, R., et al. (2012). Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids. Applied and Environmental Microbiology, 78(4), 1035-1043.
  • Johnston, J. B., et al. (2018). CYP153A71 from Alcanivorax dieselolei: Oxidation beyond Monoterminal Hydroxylation of n-Alkanes. International Journal of Molecular Sciences, 19(9), 2733.
  • Liu, J., et al. (2022). Carving the Active Site of CYP153A7 Monooxygenase for Improving Terminal Hydroxylation of Medium-Chain Fatty Acids. ChemBioChem, 23(9), e202200063.
  • Seo, E. J., et al. (2018). Specific activity of CYP153As for fatty oxidation reaction. Journal of Industrial and Engineering Chemistry, 67, 249-255.
  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic synthesis of lactones and lactams.
  • Hollmann, F., & Schmidt, S. (2020). Biocatalytic synthesis of lactones and lactams. Catalysis Science & Technology, 10(15), 4916-4933.
  • Özgen, F. F., et al. (2022). The Synthesis of Chiral γ-Lactones by Merging Decatungstate Photocatalysis with Biocatalysis.
  • Hollmann, F., & Kourist, R. (2018). Biocatalytic synthesis of lactones and lactams. Chemistry–An Asian Journal, 13(20), 2845-2858.
  • Schmidt, S., et al. (2018). Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase.
  • Mascotti, M. L., et al. (2019). Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. ChemBioChem, 20(17), 2247-2256.
  • Hammerer, L., et al. (2019). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.
  • Gracia-Moreno, E., López, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 187, 205-212.
  • Fürst, M. J. L. J., et al. (2018). Stabilization of cyclohexanone monooxygenase by computational and experimental library design. The FEBS journal, 285(14), 2656-2670.
  • Rehdorf, J., & Bornscheuer, U. T. (2014). Stabilization of cyclohexanone monooxygenase by a computationally designed disulfide bond spanning only one residue. FEBS Open Bio, 4, 239-244.
  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. JBIC Journal of Biological Inorganic Chemistry, 11(4), 435-444.
  • Weissenborn, M. J., et al. (2016). Whole-cell microtiter plate screening assay for terminal hydroxylation of fatty acids by P450s.
  • Weissenborn, M. J., et al. (2016).
  • Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis.
  • Gotor-Fernández, V., et al. (2009).
  • Balke, K., et al. (2022). Mutations Increasing Cofactor Affinity, Improve Stability and Activity of a Baeyer–Villiger Monooxygenase.
  • Hammerer, L., et al. (2019). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Catalysis Science & Technology, 9(21), 5884-5903.
  • Vottero, E., et al. (2011). Hydroxylation regiochemistry is robust to active site mutations in cytochrome P450cam (CYP101A1). Journal of Biological Chemistry, 286(20), 17775-17783.
  • Usack, J. G., et al. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. Journal of Visualized Experiments, (208), e66956.
  • Chen, Y., et al. (2022). Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. Critical Reviews in Food Science and Nutrition, 62(26), 7336-7354.
  • This compound lactone - ChemBK. (n.d.).
  • Pączkowski, P., & Pielichowski, J. (2015). Advanced Methods for Hydroxylation of Vegetable Oils, Unsaturated Fatty Acids and Their Alkyl Esters. Molecules, 20(12), 22359-22380.
  • Podgorski, I., & Rettie, A. E. (2017). ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call. Journal of Biological Chemistry, 292(13), 5344-5352.
  • Hammerer, L., et al. (2024).
  • Datta, H. S., & Paramesh, R. (2010).
  • Todea, A., et al. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. Acta Biochimica Polonica, 61(2), 335-340.
  • Usack, J. G., et al. (2024). Request PDF | Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes.
  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1423.
  • Adhikari, S., & D'Arcy, B. R. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1357-1370.
  • Todea, A., et al. (2014). (PDF) Biocatalytic synthesis of delta-gluconolactone and epsilon-caprolactone copolymers.
  • CN103044374A - Synthesis method of delta-dodecalactone - Google P
  • De Vivo, D. C., et al. (2013). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Todea, A., et al. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. Acta Biochimica Polonica, 61(2), 335-340.
  • Kamal-Eldin, A., & Appleqvist, L. Å. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 12(15), 2883.
  • Yamane, M., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 661-669.
  • Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. (2016). ChemistrySelect, 1(11), 2736-2739.
  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818.
  • Reaction of this compound with H+ gives | Chegg.com. (2013).

Sources

genes involved in 5-hydroxyheptanoic acid metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Genes Involved in 5-Hydroxyheptanoic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a seven-carbon, odd-chain fatty acid that is hydroxylated at the fifth carbon. While not a common dietary fatty acid, its metabolism is of interest to researchers studying fatty acid oxidation (FAO) disorders and related metabolic pathways. The presence of both an odd-numbered carbon chain and a hydroxyl group suggests a complex metabolic fate that likely involves enzymes from several key pathways. This guide provides a comprehensive overview of the putative metabolic pathways for this compound, the key genes and enzymes involved, and detailed experimental protocols for investigating its metabolism.

The metabolic pathway of this compound has not been fully elucidated in the scientific literature. However, based on our understanding of fatty acid metabolism, we can infer its likely metabolic fate by examining the pathways for similar molecules, such as odd-chain fatty acids and other hydroxylated fatty acids. This guide will proceed on this basis, clearly indicating where pathways are inferred.

Putative Metabolic Pathways for this compound

The metabolism of this compound likely proceeds through a series of steps common to other fatty acids: activation, transport into the mitochondria, and then catabolism via beta-oxidation. The presence of the hydroxyl group and the odd-numbered carbon chain will require specific enzymatic handling.

Activation of this compound

Before it can be metabolized, this compound must be activated by the addition of a Coenzyme A (CoA) molecule. This reaction is catalyzed by an acyl-CoA synthetase (ACS) and requires ATP. Given that this compound is a medium-chain fatty acid, it is likely activated by a medium-chain acyl-CoA synthetase.

Mitochondrial Beta-Oxidation

Once activated to 5-hydroxyheptanoyl-CoA, the molecule is expected to undergo beta-oxidation within the mitochondria.[1] Beta-oxidation is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[2]

The standard beta-oxidation cycle consists of four enzymatic steps:

  • Dehydrogenation by an acyl-CoA dehydrogenase.

  • Hydration by an enoyl-CoA hydratase.

  • Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by a ketoacyl-CoA thiolase.

For 5-hydroxyheptanoyl-CoA, the initial cycles of beta-oxidation would proceed as follows:

  • First Cycle of Beta-Oxidation:

    • The seven-carbon 5-hydroxyheptanoyl-CoA would undergo one cycle of beta-oxidation to yield one molecule of acetyl-CoA and a five-carbon intermediate, 3-hydroxypentanoyl-CoA.

  • Second Cycle of Beta-Oxidation:

    • The resulting 3-hydroxypentanoyl-CoA is already hydroxylated at the beta-position, so it would bypass the first two steps of the standard beta-oxidation cycle and directly enter at the third step. This would be followed by thiolytic cleavage to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA .

A study on the metabolism of 5-hydroxydecanoate, a structurally similar molecule, showed that it is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[3] This strongly suggests that this compound is also a substrate for MCAD.

Metabolism of Propionyl-CoA

The final product of odd-chain fatty acid beta-oxidation is propionyl-CoA.[4] This three-carbon molecule is converted to the citric acid cycle intermediate succinyl-CoA through a three-step pathway:[5]

  • Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase .

  • Mutarotation: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme.

Alternative Pathway: Omega-Oxidation

Omega-oxidation is an alternative pathway for fatty acid metabolism that occurs in the smooth endoplasmic reticulum.[6] This pathway becomes more significant when beta-oxidation is impaired.[7] It involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.[8]

The steps in omega-oxidation are:

  • Hydroxylation: The ω-carbon is hydroxylated by a cytochrome P450 enzyme (from the CYP4A or CYP4F subfamilies) to form a ω-hydroxy fatty acid.

  • Oxidation: The hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase .

  • Oxidation: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase , forming a dicarboxylic acid.

The resulting dicarboxylic acid can then undergo beta-oxidation from either end. Given that this compound already possesses a hydroxyl group, it is conceivable that this group could be a target for further oxidation in a pathway analogous to omega-oxidation, or that the molecule could be a substrate for the standard omega-oxidation pathway acting on the terminal methyl group.

Key Genes and Enzymes in this compound Metabolism

The following table summarizes the key enzymes and their corresponding genes that are likely involved in the metabolism of this compound.

EnzymeGene(s)FunctionAssociated Genetic Disorder(s)
Acyl-CoA Synthetase ACSM familyActivates fatty acids by adding CoA
Medium-Chain Acyl-CoA Dehydrogenase ACADMCatalyzes the first step of beta-oxidation for medium-chain fatty acidsMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[9][10]
Enoyl-CoA Hydratase ECHS1, EHHADHCatalyzes the second step of beta-oxidation
3-Hydroxyacyl-CoA Dehydrogenase HADHCatalyzes the third step of beta-oxidationLong-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency[11]
Ketoacyl-CoA Thiolase ACAT1Catalyzes the final step of beta-oxidationBeta-Ketothiolase Deficiency
Propionyl-CoA Carboxylase PCCA, PCCBCarboxylates propionyl-CoA to D-methylmalonyl-CoAPropionic Acidemia[5]
Methylmalonyl-CoA Epimerase MCEEConverts D-methylmalonyl-CoA to L-methylmalonyl-CoAMethylmalonyl-CoA Epimerase Deficiency
Methylmalonyl-CoA Mutase MUTConverts L-methylmalonyl-CoA to succinyl-CoAMethylmalonic Acidemia
Cytochrome P450 (Omega-Oxidation) CYP4A11, CYP4F2Hydroxylates the omega-carbon of fatty acids
Alcohol Dehydrogenase ADH familyOxidizes hydroxyl groups to aldehydes
Aldehyde Dehydrogenase ALDH familyOxidizes aldehydes to carboxylic acidsSjögren-Larsson syndrome (ALDH3A2)[12]

Experimental Methodologies for Studying this compound Metabolism

To empirically determine the metabolic pathway of this compound, a series of in vitro and cell-based experiments can be performed.

In Vitro Enzyme Assays

Objective: To determine if this compound is a substrate for the candidate enzymes in the proposed metabolic pathways.

Protocol: Testing for Acyl-CoA Synthetase Activity

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.1 mM this compound

    • Purified recombinant acyl-CoA synthetase enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Detection of Product: Stop the reaction and analyze the formation of 5-hydroxyheptanoyl-CoA using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Testing for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

  • Substrate Synthesis: Synthesize 5-hydroxyheptanoyl-CoA either chemically or enzymatically using an acyl-CoA synthetase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES-KOH buffer (pH 7.6)

    • 0.5 mM EDTA

    • 0.1 mM 5-hydroxyheptanoyl-CoA

    • An electron acceptor such as ferrocenium hexafluorophosphate

    • Purified recombinant MCAD enzyme

  • Spectrophotometric Assay: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time. The rate of reduction is proportional to the enzyme activity.

Cell-Based Metabolic Tracing Assays

Objective: To trace the metabolic fate of this compound in living cells.

Protocol: Stable Isotope Tracing in Cultured Fibroblasts

  • Cell Culture: Culture human fibroblast cell lines, including a healthy control line and lines from patients with known fatty acid oxidation disorders (e.g., MCAD deficiency).

  • Labeling: Supplement the cell culture medium with a stable isotope-labeled form of this compound (e.g., ¹³C₇-5-hydroxyheptanoic acid) for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a methanol/water/chloroform extraction method.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the labeled downstream metabolites (e.g., labeled acetyl-CoA, propionyl-CoA, and TCA cycle intermediates).

  • Data Analysis: Compare the metabolite profiles between the control and patient cell lines to identify steps in the pathway that are blocked in the diseased state.

Gene Expression Analysis

Objective: To determine if exposure to this compound induces the expression of genes involved in its metabolism.

Protocol: Quantitative PCR (qPCR) Analysis

  • Cell Treatment: Treat a relevant cell line (e.g., HepG2 liver cells) with this compound for various time points.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers specific for the candidate genes (e.g., ACADM, PCCA, MUT, CYP4A11). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative fold change in gene expression in the treated cells compared to untreated controls.

Visualizations

Proposed Metabolic Pathway of this compound

This compound Metabolism cluster_activation Activation cluster_beta_oxidation Beta-Oxidation cluster_propionyl_metabolism Propionyl-CoA Metabolism cluster_omega_oxidation Omega-Oxidation (Alternative) 5-Hydroxyheptanoic_Acid 5-Hydroxyheptanoic_Acid 5-Hydroxyheptanoyl-CoA 5-Hydroxyheptanoyl-CoA 5-Hydroxyheptanoic_Acid->5-Hydroxyheptanoyl-CoA Acyl-CoA Synthetase Dicarboxylic_Acid Heptanedioic Acid Derivative 5-Hydroxyheptanoic_Acid->Dicarboxylic_Acid CYP450, ADH, ALDH Acetyl-CoA_1 Acetyl-CoA 5-Hydroxyheptanoyl-CoA->Acetyl-CoA_1 3-Hydroxypentanoyl-CoA 3-Hydroxypentanoyl-CoA 5-Hydroxyheptanoyl-CoA->3-Hydroxypentanoyl-CoA 1st Cycle Acetyl-CoA_2 Acetyl-CoA 3-Hydroxypentanoyl-CoA->Acetyl-CoA_2 Propionyl-CoA Propionyl-CoA 3-Hydroxypentanoyl-CoA->Propionyl-CoA 2nd Cycle D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow for Metabolic Tracing

Metabolic Tracing Workflow Start Start: Culture Cells Labeling Label with ¹³C₇-5-Hydroxyheptanoic Acid Start->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Identify & Quantify Labeled Metabolites Analysis->Data Comparison Compare Control vs. Patient Cells Data->Comparison Conclusion Identify Metabolic Blocks Comparison->Conclusion

Sources

physicochemical characteristics of 5-hydroxyheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₁₄O₃) is a chiral carboxylic acid with significant potential as a building block in chemical synthesis and as a molecule of interest in metabolic studies. As a less-prevalent isomer of other hydroxyheptanoic acids, its specific, experimentally-derived physicochemical data is not widely documented in public databases. This guide, therefore, serves a dual purpose: first, to present a robust, predicted physicochemical profile based on established principles and data from closely related structural analogs, and second, to provide the detailed experimental and analytical frameworks necessary for its empirical characterization. This document is structured to provide researchers and drug development professionals with both a comprehensive theoretical understanding and a practical guide to generating empirical data for this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. This compound is a seven-carbon aliphatic chain with a carboxylic acid at the C1 position and a hydroxyl group at the C5 position.

  • Molecular Formula: C₇H₁₄O₃

  • Molecular Weight: 146.18 g/mol [1][2]

  • Chirality: The C5 carbon is a stereocenter, meaning this compound exists as two distinct enantiomers: (R)-5-hydroxyheptanoic acid and (S)-5-hydroxyheptanoic acid. This chirality is a critical consideration in drug development and stereoselective synthesis, as different enantiomers can exhibit vastly different biological activities and metabolic fates.

Caption: Chemical structure of this compound, with the chiral center at C5.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this compound, we can generate a reliable, predictive profile by leveraging data from its isomers and homologs. The properties of short-chain carboxylic acids are well-understood, allowing for robust computational modeling and logical extrapolation. The following table summarizes these predicted values.

PropertyPredicted ValueScientific Rationale & Comparative Data
Appearance Colorless to light-yellow liquid or low-melting solidBased on the physical form of related compounds like 7-hydroxyheptanoic acid.[3]
Boiling Point ~280-300 °C (at 760 mmHg)Estimated based on the predicted boiling point of 7-hydroxyheptanoic acid (~285 °C).[4] The position of the hydroxyl group is expected to have a minor impact on the boiling point compared to the overall chain length and presence of functional groups.
Melting Point < 40 °CSignificantly lower than its isomer, 7-hydroxyheptanoic acid (46 °C).[5] The secondary hydroxyl group in the 5-position disrupts crystal lattice packing more effectively than the primary hydroxyl in the 7-position, leading to a lower melting point.
Water Solubility HighThe presence of both a carboxylic acid and a hydroxyl group allows for extensive hydrogen bonding with water. Homologous short-chain hydroxy acids, such as 5-hydroxyhexanoic acid, are readily soluble.[6]
pKa ~4.7 - 4.9The pKa is dominated by the carboxylic acid group. For simple aliphatic carboxylic acids, the pKa is typically around 4.8.[7] The hydroxyl group at C5 is sufficiently distant so as not to exert a strong inductive effect, as confirmed by the predicted pKa of 7-hydroxyheptanoic acid (4.76).[5]
LogP 0.7 - 1.2The octanol-water partition coefficient (LogP) reflects lipophilicity. The value is predicted to be slightly higher than that of 5-hydroxyhexanoic acid (0.2-0.3) due to the additional methylene group, and slightly lower than heptanoic acid itself (~2.5) due to the polar hydroxyl group.[8][9]

Framework for Empirical Characterization

The following protocols outline the gold-standard methodologies required to empirically determine the physicochemical properties of this compound. These are presented not just as steps, but with an emphasis on the underlying principles that ensure data integrity.

Purity and Identity Confirmation via HPLC-MS

Expertise & Experience: Before any property is measured, the identity and purity of the analyte must be unequivocally confirmed. A high-resolution mass spectrometer coupled with liquid chromatography provides definitive mass evidence and separates the target compound from any impurities or isomers.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of a 50:50 water:acetonitrile mixture.

  • Chromatographic Separation:

    • System: Agilent 1290 Infinity II LC or equivalent.

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • System: Agilent 6546 Q-TOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The carboxylic acid is readily deprotonated in negative mode, providing a strong signal for the [M-H]⁻ ion.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Confirm the presence of a chromatographic peak corresponding to an accurate mass of 145.0865 m/z ([C₇H₁₃O₃]⁻). Purity is determined by the area percentage of the main peak in the chromatogram.

G cluster_workflow HPLC-MS Workflow for Identity & Purity Sample 1. Prepare Sample (5-HHA in 50:50 ACN:H₂O) LC 2. Chromatographic Separation (Reversed-Phase C18 Gradient) Sample->LC Ionize 3. ESI Ionization (Negative Mode) LC->Ionize Detect 4. HRMS Detection (Q-TOF Analyzer) Ionize->Detect Analyze 5. Data Analysis (Confirm Mass & Peak Area %) Detect->Analyze

Caption: A self-validating workflow for confirming the identity and purity of the analyte.

Melting Point Determination (for solid samples)

Trustworthiness: The melting point is a fundamental physical property that also serves as a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound.

Methodology (Capillary Method):

  • Sample Loading: Finely powder the solid sample and pack it into a capillary tube to a depth of 2-3 mm.

  • Apparatus: Place the tube into a calibrated digital melting point apparatus (e.g., a Stuart SMP10).

  • Rapid Scan: Conduct an initial rapid temperature ramp (10-20 °C/min) to approximate the melting point.

  • Refined Scan: Using a fresh sample, heat the apparatus to ~15 °C below the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min.

    • Causality: A slow ramp rate ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ – T₂.

Solubility Determination (Shake-Flask Method)

Authoritative Grounding: The shake-flask method is the internationally recognized gold standard (OECD Guideline 105) for determining water solubility, as it ensures that a true equilibrium is reached between the dissolved and undissolved states of the compound.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel (e.g., 25 °C). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture for at least 24 hours. A preliminary study should confirm that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and 48h are identical).

  • Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid.

  • Sampling & Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase. Analyze its concentration using a validated analytical method, such as the HPLC method described in section 3.1.

Predicted Spectroscopic Profile

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton environment. Key features would include:

    • A triplet for the terminal methyl (CH₃) group.

    • A multiplet for the proton on the chiral carbon (CH-OH).

    • A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.

    • A very broad singlet for the carboxylic acid (COOH) proton, also exchangeable.

    • A series of multiplets for the methylene (CH₂) protons along the backbone.

  • ¹³C NMR (Carbon NMR): The spectrum would display seven distinct signals corresponding to the seven carbon atoms:

    • A downfield signal (~175-180 ppm) for the carbonyl carbon of the carboxylic acid.

    • A signal for the carbon attached to the hydroxyl group (~65-75 ppm).

    • A series of signals in the aliphatic region for the remaining five carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic, strong absorption bands:

    • A very broad band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

    • A sharp, strong band at ~1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[4]

Conclusion

This compound represents a molecule with considerable synthetic and potential biological value. While a comprehensive, experimentally verified dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a robust, scientifically-grounded framework for its characterization. By combining predictive modeling based on well-understood chemical principles with established, self-validating experimental protocols, researchers can confidently generate the empirical data needed to advance their work. The methodologies and predicted values herein serve as an essential starting point for any scientist or drug development professional seeking to explore the potential of this promising molecule.

References

  • PubChem. Compound Summary for CID 59763149, 5-Hydroxy-2,4-dimethylheptanoic acid.
  • Chemsrc. 5-hydroxy-2-methylheptanoic acid, CAS#:141605-01-8. [Link]
  • PubChem. Compound Summary for CID 21421631, 4-Ethyl-5-hydroxyheptanoic acid.
  • PubChem. Compound Summary for CID 170748, 5-Hydroxyhexanoic acid.
  • Human Metabolome Database. Metabocard for 5-Hydroxyhexanoic acid (HMDB0000525). [Link]
  • PubChem. Compound Summary for CID 138016, 7-Hydroxyheptanoic acid.
  • PubChem. Compound Summary for CID 3083220, 3-hydroxyheptanoic Acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). [Link]
  • PubChem. Compound Summary for CID 34663, 5-Hydroxy-octanoic acid.
  • PubChem. Compound Summary for CID 129354133, (5R)-5-hydroxy-4-oxoheptanoic acid.
  • SpectraBase. (.+-.)-3-Hydroxy-heptanoic acid. [Link]
  • CLAS. Table of Acids with Ka and pKa Values. University of California. [Link]
  • PubChem. Compound Summary for CID 25945, 5-Hydroxypentanoic acid.
  • PubChem. Compound Summary for CID 8094, Heptanoic Acid.
  • PubChem. Compound Summary for CID 61650035, 4-Hydroxy-5-methylheptanoic acid.
  • PubChem. Compound Summary for CID 2750949, 2-Hydroxyheptanoic acid.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-hydroxyheptanoic acid. As Senior Application Scientists, we move beyond a mere presentation of data, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy. This document is structured to provide not only the spectral data but also the underlying scientific reasoning, empowering researchers to confidently identify and characterize this and similar molecules.

Introduction to this compound and its Spectroscopic Significance

This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol. This structure presents a rich landscape for ¹H NMR analysis, with distinct proton environments that are highly sensitive to their local chemical and electronic surroundings. Understanding the ¹H NMR spectrum is crucial for confirming the molecular structure, assessing purity, and studying its interactions in various chemical and biological systems.

The presence of both acidic and hydroxyl protons, along with a flexible aliphatic chain, introduces characteristic chemical shifts and spin-spin coupling patterns. A thorough analysis of these spectral features allows for the unambiguous assignment of each proton in the molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum provides the ultimate confirmation, a predicted spectrum based on established principles of ¹H NMR spectroscopy offers a robust framework for interpretation. The predicted chemical shifts and coupling patterns for this compound are detailed below.

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in this compound are labeled as follows:

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the expected ¹H NMR spectral data for this compound.

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H (on COOH) 10.0 - 12.0Singlet (broad)-1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects.[1][2] Its signal is often broad due to hydrogen bonding and chemical exchange.
H5 3.5 - 4.0Multiplet~6-71HThis proton is attached to the same carbon as the electronegative hydroxyl group, causing a significant downfield shift.[3][4][5] It will be split by the adjacent protons on C4 and C6.
H2 2.2 - 2.4Triplet~72HThese protons are alpha to the carbonyl group of the carboxylic acid, which deshields them.[1] They are split by the two adjacent protons on C3.
H4 1.5 - 1.7Multiplet~72HThese methylene protons are adjacent to the carbon bearing the hydroxyl group and will be split by the protons on C3 and C5, resulting in a complex multiplet.
H3, H6 1.3 - 1.6Multiplet~74HThese methylene protons are in the aliphatic chain and are expected to have overlapping signals in the typical alkane region.[6]
H7 0.9 - 1.0Triplet~73HThis terminal methyl group is the most shielded, appearing furthest upfield. It is split into a triplet by the two adjacent protons on C6.
H (on OH) VariableSinglet (broad)-1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.[7]

Causality Behind Experimental Choices and Spectral Interpretation

Choice of Solvent

The choice of solvent is critical in ¹H NMR spectroscopy. For this compound, a deuterated solvent that can solubilize both the polar carboxylic acid and hydroxyl groups, as well as the nonpolar alkyl chain, is necessary. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.

  • CDCl₃: Allows for the observation of the acidic and hydroxyl protons. However, hydrogen bonding can lead to broad signals.

  • CD₃OD: The acidic and hydroxyl protons will exchange with the deuterium of the solvent, causing their signals to disappear. This can be a useful diagnostic tool to confirm their presence.[1]

Understanding Spin-Spin Coupling

The multiplicity of each signal is governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons.[8] For example, the methyl protons (H7) are adjacent to a methylene group (H6) with two protons, so their signal is split into a triplet (2+1=3). The coupling constant, J, is the distance between the peaks in a multiplet and is a measure of the interaction between the coupled protons.[8] For aliphatic chains, vicinal coupling constants are typically around 7 Hz.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure the acquisition of a high-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and measure the coupling constants.

  • Validation (Optional but Recommended):

    • To confirm the assignment of the -OH and -COOH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should diminish or disappear.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Lock and Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹H NMR Spectrum acq1->acq2 acq3 Fourier Transform FID acq2->acq3 proc1 Phase and Calibrate Spectrum acq3->proc1 proc2 Integrate Signals proc1->proc2 proc3 Analyze Multiplicity and Coupling Constants proc2->proc3

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through an understanding of fundamental NMR principles. The characteristic chemical shifts of the protons adjacent to the carboxylic acid and hydroxyl groups, combined with the predictable splitting patterns of the aliphatic chain, allow for a confident and unambiguous assignment of the entire molecule. This guide provides the necessary framework for researchers to not only understand the provided spectral data but also to apply these principles to the characterization of other novel compounds in their research and development endeavors.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • University College London. Chemical shifts. [Link]
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
  • University of Regensburg. Coupling constants for 1H and 13C NMR. [Link]

Sources

Introduction: The Analytical Imperative for 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hydroxyheptanoic Acid

This compound is a medium-chain hydroxy fatty acid with emerging significance in various biological and industrial contexts.[1] As a chiral molecule and a potential building block for biodegradable polymers, its precise structural characterization is paramount. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone analytical technique for its identification and quantification.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of its fragmentation, comparing and contrasting the two primary analytical strategies: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Understanding these pathways is not merely academic; it is essential for confident isomer differentiation, metabolite identification, and the development of robust quantitative assays in complex matrices.

Chapter 1: Foundational Ionization Strategies: ESI vs. EI

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound, fundamentally dictating the sample preparation, chromatographic approach, and the nature of the resulting mass spectrum.

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for LC-MS applications. ESI imparts minimal energy to the analyte, typically resulting in the formation of an abundant molecular ion with little to no spontaneous fragmentation.[2] For carboxylic acids, ESI in negative ion mode is particularly effective, readily generating the stable deprotonated molecule, [M-H]⁻. While this is excellent for determining the molecular weight, it provides limited structural information on its own. Therefore, structural analysis via ESI necessitates tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is isolated and subjected to Collision-Induced Dissociation (CID) to induce characteristic fragmentation.[2]

  • Electron Ionization (EI): This is a "hard," high-energy ionization technique exclusively used in GC-MS. EI bombards the analyte with energetic electrons, causing extensive and reproducible fragmentation.[2] This rich fragmentation pattern serves as a chemical "fingerprint," which is highly valuable for structural confirmation and library matching. However, the high polarity and low volatility of this compound make it unsuitable for direct GC-MS analysis. Chemical derivatization is mandatory to mask the polar carboxyl and hydroxyl groups, thereby increasing volatility and thermal stability.[3]

Chapter 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS in negative ion mode is the preferred method for analyzing this compound in biological fluids or aqueous samples, as it often requires minimal sample preparation.

Predicted ESI-MS/MS Fragmentation Pathways

Upon isolation and fragmentation of the [M-H]⁻ ion of this compound (m/z 145.08), several key dissociation channels are anticipated. The primary fragmentation events involve the loss of small, stable neutral molecules and cleavages influenced by the positions of the carboxylate and hydroxyl groups.

  • Dehydration: The most common fragmentation pathway for hydroxy acids is the neutral loss of water (H₂O, 18 Da) from the deprotonated molecule, yielding a fragment ion at m/z 127.07.[4][5]

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group can occur, resulting in a fragment at m/z 101.09.

  • Combined Losses: Subsequent fragmentation can lead to the combined loss of water and carbon dioxide, producing a fragment at m/z 83.08.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond alpha to the hydroxyl group is a structurally diagnostic pathway.[5] For this compound, this can result in cleavage between C4 and C5, leading to characteristic product ions.

ESI_Fragmentation parent This compound [M-H]⁻ m/z 145.08 frag1 [M-H-H₂O]⁻ m/z 127.07 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 101.09 parent->frag2 - CO₂ frag4 α-cleavage product (C4-C5 cleavage) parent->frag4 C-C cleavage frag3 [M-H-H₂O-CO₂]⁻ m/z 83.08 frag1->frag3 - CO₂

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • For plasma or serum, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 145.1.

    • Product Ions (for monitoring): m/z 127.1 (Quantifier), m/z 83.1 (Qualifier).

    • Instrument Parameters: Optimize capillary voltage, gas flow, and source temperature according to manufacturer specifications. Optimize collision energy for the specific MRM transitions.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile compound analysis and when library-matchable spectra are desired, GC-MS with EI is the gold standard. This approach requires the chemical derivatization of this compound to reduce its polarity. Silylation is the most common and effective method.[6][7]

Derivatization: The Gateway to GC-MS

The goal of derivatization is to replace the active hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable groups. Trimethylsilyl (TMS) derivatization using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly efficient.[6][7] This reaction converts this compound into its di-TMS derivative, 5-(trimethylsilyloxy)heptanoic acid, trimethylsilyl ester.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample or Dried Extract Deriv Derivatization (e.g., BSTFA in Pyridine) Sample->Deriv Add Reagents Heat (e.g., 70°C) GC GC Injection & Separation Deriv->GC MS EI Ionization & Fragmentation GC->MS Data Data Acquisition (Full Scan) MS->Data

Predicted EI Fragmentation of the di-TMS Derivative

The EI mass spectrum of the di-TMS derivative (Molecular Weight: 290.5 g/mol ) will be complex but highly informative. The fragmentation is driven by the charge localization on the oxygen atoms and the formation of stable fragment ions.

  • Alpha-Cleavage at C5: This is the most diagnostic fragmentation for locating the hydroxyl group.[6][8] Cleavage of the C4-C5 bond results in a prominent, stabilized ion containing the C5-OTMS group at m/z 131 . Cleavage of the C5-C6 bond yields another characteristic ion containing the C5-OTMS group at m/z 159 .

  • Fragments from the TMS-Ester Group: The molecular ion ([M]⁺˙, m/z 290) may be weak or absent. A peak corresponding to the loss of a methyl group ([M-15]⁺) at m/z 275 is very common for TMS derivatives.[9]

  • McLafferty Rearrangement: The TMS-ester can undergo a McLafferty-type rearrangement, leading to a characteristic ion at m/z 117 .

Experimental Protocol: Derivatization and GC-MS Analysis
  • Sample Preparation & Derivatization:

    • Ensure the sample is completely dry. Lyophilize aqueous samples or evaporate organic extracts under nitrogen.

    • To the dried sample vial, add 50 µL of Pyridine and 50 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). A more polar column like a DB-23 could also be used for better separation of fatty acid isomers.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry (EI Mode):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 500.

Chapter 4: Data Interpretation and Summary

A systematic approach to data interpretation is crucial. For LC-MS/MS, the presence of the precursor ion (m/z 145.1) and the specific transition to its dehydration product (m/z 127.1) provides high confidence in identification. For GC-MS, the retention time combined with the presence of key diagnostic ions in the EI spectrum allows for unambiguous structural confirmation.

Table 1: Summary of Key Diagnostic Ions
Analytical MethodParent/Derivative Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
LC-MS/MS (ESI-) 145.08 ([M-H]⁻)127.07Neutral Loss of H₂O
101.09Neutral Loss of CO₂
83.08Neutral Loss of H₂O + CO₂
GC-MS (EI) 290.19 ([M]⁺˙ of di-TMS)275.17[M-15]⁺ (Loss of CH₃•)
159.10α-Cleavage at C5-C6
131.06α-Cleavage at C4-C5
117.06McLafferty Rearrangement

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields highly diagnostic ions that enable its confident identification. The choice between LC-MS/MS and GC-MS is dictated by the analytical objective, sample matrix, and desired level of structural detail. LC-MS/MS offers high sensitivity and is amenable to high-throughput analysis of biological samples with minimal prep. GC-MS, while requiring derivatization, provides rich, library-matchable fragmentation patterns that are unparalleled for definitive structural confirmation. By understanding the core fragmentation mechanisms presented in this guide, researchers, scientists, and drug development professionals can effectively leverage mass spectrometry to probe the role of this compound in their respective fields.

References

  • A. B. Attygalle, "Fatty Acids | Tandem Mass Spectrometry of Lipids," Books Gateway, 2014. [Online].
  • Y. L. Yang, et al., "Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS," National Institutes of Health (NIH), 2013. [Online].
  • M. Antolin, et al.
  • S. Thurnhofer and W. Vetter, "A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters," ACS Publications, 2005. [Online]. Available: [Link]
  • "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
  • S. Chen, et al., "Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids...
  • Y. Zhang, et al., "In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns," PubMed, 2020. [Online]. Available: [Link]
  • I. G.
  • "Mass Spectrometry Fragmentation Patterns – HSC Chemistry," Science Ready, N/A. [Online]. Available: [Link]
  • G. Petersson, "Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations," CORE, N/A. [Online]. Available: [Link]
  • "ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected...
  • "Heptanoic acid, 3-hydroxy-, methyl ester," NIST WebBook, N/A. [Online]. Available: [Link]
  • "Showing chemical card for this compound (CFc000320472)," ChemFOnt, 2022. [Online]. Available: [Link]
  • "Fragmentation (mass spectrometry)," Wikipedia, N/A. [Online]. Available: [Link]
  • "5-Hydroxypentanoic acid," PubChem, N/A. [Online]. Available: [Link]
  • "5-Hydroxyhexanoic acid," PubChem, N/A. [Online]. Available: [Link]
  • M. Jangid, et al., "Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate," The Pharma Innovation Journal, 2017. [Online]. Available: [Link]
  • Y. Liu, et al.
  • "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids," YouTube, 2023. [Online]. Available: [Link]
  • "Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525)," Human Metabolome Database, 2005. [Online]. Available: [Link]
  • "12.3: Mass Spectrometry of Some Common Functional Groups," Chemistry LibreTexts, 2024. [Online]. Available: [Link]
  • S. M. El-Sokkary, et al., "GC-MS determination of gamma-hydroxybutyric acid (GHB)
  • M. A. Moro, et al., "Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry," ScienceDirect, 2006. [Online]. Available: [Link]
  • "Heptanoic acid," NIST WebBook, N/A. [Online]. Available: [Link]
  • H. P. Chen, et al., "Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR," National Institutes of Health (NIH), 2009. [Online]. Available: [Link]
  • R. S. Kass, et al., "Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma...," National Institutes of Health (NIH), 2014. [Online]. Available: [Link]
  • "Welcome to the NIST WebBook," NIST, N/A. [Online]. Available: [Link]
  • M. Antolin, et al., "Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0)
  • L. Jones, et al., "Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking," Preprints.org, 2025. [Online]. Available: [Link]
  • "Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated...
  • "Heptanoic acid," NIST WebBook, N/A. [Online]. Available: [Link]
  • "NIST Chemistry WebBook," NIST, N/A. [Online]. Available: [Link]
  • L. Wang, et al., "Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory," PubMed, 2017. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to the Theoretical and Experimental Properties of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, represents a class of molecules garnering increasing interest within the scientific community, particularly in the fields of materials science and drug development. As structural analogues to endogenous signaling molecules and potential precursors for biocompatible polymers, a thorough understanding of their physicochemical and biological properties is paramount. This guide provides a comprehensive overview of the theoretical properties of this compound, juxtaposed with a detailed exposition of the experimental methodologies required for their empirical validation. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Theoretical Properties of this compound

Computational models provide a valuable in silico starting point for understanding the physicochemical profile of a molecule. These predictions, based on structure-property relationships, guide experimental design and help to anticipate a compound's behavior. The theoretical properties of this compound and its close structural isomers are summarized in Table 1.

PropertyPredicted Value for this compound (and isomers)Method of PredictionSignificance in Drug Development & Research
Molecular Formula C₇H₁₄O₃-Fundamental for all stoichiometric calculations.
Molecular Weight 146.18 g/mol -Impacts molarity-based assays and reaction stoichiometry.
XLogP3 ~1.0 - 1.2Computational AlgorithmPredicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 57.53 ŲComputational AlgorithmInfluences solubility and transport across biological barriers.
Hydrogen Bond Donors 2Computational AlgorithmKey determinant of solubility and receptor binding.
Hydrogen Bond Acceptors 3Computational AlgorithmKey determinant of solubility and receptor binding.
pKa (acidic) ~4.8Computational AlgorithmGoverns ionization state at physiological pH, affecting solubility and target interaction.

Table 1: Predicted Physicochemical Properties of Hydroxyheptanoic Acid Isomers. Data is aggregated from computational models for various isomers of hydroxyheptanoic acid, providing a likely range for the 5-hydroxy variant.

Synthesis of this compound: A Proposed Route

A plausible and efficient synthetic route to this compound involves the Baeyer-Villiger oxidation of 2-ethylcyclopentanone. This reaction is a reliable method for converting cyclic ketones into lactones, which can then be hydrolyzed to the corresponding hydroxy acid.[1][2] A similar strategy has been documented for the synthesis of 6-hydroxyheptanoic acid from 2-methylcyclohexanone.[3]

Proposed Synthetic Workflow

G cluster_0 Part 1: Baeyer-Villiger Oxidation cluster_1 Part 2: Lactone Hydrolysis A 2-Ethylcyclopentanone C Reaction Mixture (Stir at RT, 48h) A->C B m-CPBA in DCM B->C D Quench (aq. Na₂S₂O₃) C->D E Workup & Purification D->E F 6-Ethyl-oxepan-2-one (Lactone) E->F G Lactone I Reaction Mixture (Reflux) G->I H Aqueous NaOH H->I J Acidification (HCl) I->J K Extraction & Purification J->K L This compound K->L G A This compound B In Vitro Assays A->B F Polymerization Studies A->F C Receptor Binding Assays (e.g., PPARγ) B->C D Antimicrobial Susceptibility Testing B->D E Cell-Based Metabolic Assays B->E G In Vivo Models C->G E->G

Sources

The Biological Significance of 5-Hydroxyheptanoic Acid Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accumulation of atypical fatty acid metabolites serves as a critical diagnostic and research focal point in the study of metabolic disorders. Among these, 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, represents a molecule of burgeoning interest. Although direct research on this specific metabolite is limited, its structural relation to other well-characterized hydroxy fatty acids allows for a reasoned exploration of its potential biological significance. This technical guide synthesizes current knowledge of fatty acid metabolism, with a particular focus on alternative oxidation pathways, to provide a comprehensive framework for understanding the potential implications of this compound accumulation. We will delve into its probable metabolic origins, the pathological contexts in which it may become significant—such as in fatty acid oxidation disorders—and the analytical methodologies required for its detection and quantification. This document is intended to serve as a foundational resource for researchers, clinicians, and professionals in drug development, aiming to stimulate further investigation into this and other under-explored areas of intermediary metabolism.

Introduction: The Enigma of Hydroxy Fatty Acids

Hydroxy fatty acids are a class of molecules that, while typically present at low concentrations, can accumulate under specific physiological and pathological conditions.[1] Their formation often signals a metabolic bottleneck or the activation of alternative detoxification pathways. The position of the hydroxyl group on the fatty acid backbone is a key determinant of its metabolic fate and biological activity. While alpha- and beta-hydroxy acids are well-established intermediates in standard metabolic pathways, the appearance of omega and omega-1 hydroxylated species often points towards cellular stress or enzymatic dysfunction.[2][3] This guide will focus on the theoretical and extrapolated significance of this compound, a C7 medium-chain fatty acid hydroxylated at the fifth carbon (omega-2 position), a position that suggests its origin from alternative metabolic routes.

Inferred Metabolic Genesis of this compound

The primary route for fatty acid catabolism is mitochondrial beta-oxidation.[4] However, when this pathway is impaired, either through genetic defects or overwhelming substrate load, the cell employs alternative mechanisms, primarily omega (ω) and omega-1 (ω-1) oxidation, which occur in the endoplasmic reticulum.[2][3]

The Role of Cytochrome P450-Mediated Oxidation

The initial and rate-limiting step of ω- and ω-1 oxidation is the hydroxylation of the fatty acid, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[5][6] These enzymes, particularly from the CYP4A and CYP4F families, introduce a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon of the fatty acid.[3]

Given that this compound is hydroxylated at the C5 position of a C7 fatty acid, its formation is most plausibly attributed to ω-2 oxidation of heptanoic acid. This process would be initiated by a CYP-mediated hydroxylation event.

Subsequent Dehydrogenation Steps

Following hydroxylation, the newly formed this compound can undergo further oxidation. A series of alcohol and aldehyde dehydrogenases can convert the hydroxyl group into a keto group, and subsequently, the molecule can be further metabolized.[2]

Below is a diagram illustrating the probable metabolic pathway leading to the formation of this compound.

Metabolic Pathway of this compound Heptanoic Acid Heptanoic Acid This compound This compound Heptanoic Acid->this compound Cytochrome P450 (ω-2 oxidation) 5-Ketoheptanoic Acid 5-Ketoheptanoic Acid This compound->5-Ketoheptanoic Acid Alcohol Dehydrogenase Further Metabolites Further Metabolites 5-Ketoheptanoic Acid->Further Metabolites Aldehyde Dehydrogenase & Further Oxidation

Inferred metabolic pathway of this compound.

Pathological Significance: A Focus on Fatty Acid Oxidation Disorders

The accumulation of this compound is likely to be most pronounced in the context of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs).[7] These conditions are characterized by enzymatic deficiencies in the beta-oxidation pathway.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is one of the most common FAODs and affects the initial step of beta-oxidation for medium-chain fatty acids (C6-C12).[8] In individuals with MCAD deficiency, the inability to efficiently break down fatty acids leads to their accumulation and diversion into alternative pathways like ω-oxidation.[9] This results in the urinary excretion of a variety of dicarboxylic acids and other unusual metabolites. It is highly probable that in MCAD deficiency, the buildup of medium-chain acyl-CoAs, including heptanoyl-CoA, would lead to an increased flux through ω-oxidation pathways, resulting in the formation and accumulation of this compound.

Potential as a Biomarker

The presence of this compound in biological fluids such as urine or plasma could serve as a potential biomarker for MCAD deficiency or other FAODs affecting medium-chain fatty acid metabolism. Its detection, in conjunction with other established biomarkers, could enhance the diagnostic accuracy for these disorders.

Analytical Methodologies for Detection and Quantification

The reliable detection and quantification of this compound in biological matrices are crucial for both research and diagnostic purposes. The methodologies employed are typically based on chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of organic acids.[10] The protocol generally involves the following steps:

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate organic acids from the biological sample (e.g., urine, plasma).

  • Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups of this compound are derivatized. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.

  • Extraction: Similar extraction methods as for GC-MS can be employed.

  • LC Separation: The extracted sample is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used for the separation of organic acids.

  • MS Detection: The eluting compounds are ionized using techniques such as electrospray ionization (ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity.

Below is a diagram illustrating a typical analytical workflow for this compound.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Extraction->GC-MS or LC-MS/MS for LC-MS/MS Derivatization (for GC-MS)->GC-MS or LC-MS/MS Data Analysis Data Analysis GC-MS or LC-MS/MS->Data Analysis Quantification Quantification Data Analysis->Quantification

General analytical workflow for this compound.

Potential Therapeutic Implications and Future Directions

Understanding the accumulation of this compound and other atypical fatty acid metabolites opens up potential avenues for therapeutic intervention.

  • Dietary Management: In the context of FAODs, dietary management is a cornerstone of therapy. This typically involves the avoidance of fasting and, in some cases, the restriction of certain fatty acids.[11]

  • Pharmacological Intervention: Research into pharmacological agents that can enhance residual enzyme activity or promote alternative metabolic pathways is an active area of investigation.

  • Further Research: The biological activity of this compound itself remains to be elucidated. It is possible that this molecule is not merely a metabolic byproduct but may possess its own signaling or toxic properties. Future research should focus on:

    • Synthesizing pure this compound to serve as an analytical standard and for use in in-vitro and in-vivo studies.

    • Investigating the specific CYP isozymes responsible for its formation.

    • Screening for its presence in a wider range of metabolic disorders.

    • Evaluating its potential cytotoxic or signaling effects on various cell types.

Conclusion

While direct evidence for the biological significance of this compound accumulation is currently limited, a strong theoretical framework based on our understanding of fatty acid metabolism suggests its potential importance, particularly in the context of fatty acid oxidation disorders. Its formation via alternative oxidation pathways positions it as a candidate biomarker for these conditions. The analytical tools to investigate its presence in biological systems are well-established, paving the way for future research to unravel its precise roles in health and disease. This guide provides a foundation for such investigations, encouraging the scientific community to explore this and other under-researched areas of intermediary metabolism, with the ultimate goal of improving our understanding and treatment of metabolic diseases.

References

  • BYJU'S. (n.d.). Omega Oxidation of Fatty Acids.
  • Wikipedia. (2023, October 20). Omega oxidation.
  • Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions.
  • Gillingham, M. B., & Van Calcar, S. C. (2019). Fatty acid oxidation disorders. Journal of inherited metabolic disease, 42(4), 584–594.
  • Biology LibreTexts. (2021, September 27). 17.2: Oxidation of Fatty Acids.
  • Singh, I. (2017). Hydroxy Acids: Production and Applications. In Advances in Food and Nutrition Research (Vol. 80, pp. 61-95). Academic Press.
  • Neve, E. P., & Ingelman-Sundberg, M. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International journal of molecular sciences, 22(16), 8884.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
  • Williams, E. T., & Ibeanu, G. C. (1998). Induction of (omega-1)-oxidation of monocarboxylic acids by acetylsalicylic acid. Biochimica et biophysica acta, 1393(2-3), 263–272.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxyheptanoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525).
  • Lee, J., et al. (2018). Clinical and genetic characteristics of patients with fatty acid oxidation disorders identified by newborn screening. Journal of Pediatric Endocrinology and Metabolism, 31(11), 1249-1255.
  • Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes and drug metabolism in humans. International journal of molecular sciences, 14(11), 22806–22841.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12806.
  • Dr. Amit Maheshwari. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]
  • Genetic Metabolic Dietitians International. (n.d.). MCAD.
  • Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
  • El-Hawary, S. S., et al. (2022). Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Molecules, 27(19), 6524.
  • Kondrup, J., & Grunnet, N. (1984). Omega-oxidation of fatty acids studied in isolated liver cells. Biochemical pharmacology, 33(10), 1597–1601.
  • Medscape. (2021, October 1). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology.
  • NIST. (n.d.). Heptanoic acid, 3-hydroxy-, methyl ester.
  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(8), 370-381.
  • Dr. G Bhanu Prakash. (2022, November 27). Beta-oxidation of Fatty Acids : MCAD Deficiency and Jamaican vomiting sickness [Video]. YouTube. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666).
  • Herma. (n.d.). View of SELECTED ASPECTS OF BIOLOGICAL ACTIVITY OF 5-HYDROXYCOUMARIN DERIVATIVES.
  • PubChem. (n.d.). 2-Hydroxyheptanoic acid.
  • PubChem. (n.d.). 7-Hydroxyheptanoic acid.
  • Gillingham, M. B., et al. (2017). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In GeneReviews®.
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 187, 206–213.
  • Bertran, L., et al. (2024). Exploring the role of fatty acid esters of hydroxy fatty acids in metabolic dysfunction-associated steatotic liver disease in morbidly obese women. Digestive and Liver Disease, S1590-8658(24)00650-6.
  • Justesen, U. S., & Nielsen, P. H. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985–8009.
  • The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. YouTube. [Link]
  • PubChem. (n.d.). 4-Ethyl-5-hydroxyheptanoic acid.
  • NIST. (n.d.). 7-Hydroxyheptanoic acid.
  • NIST. (n.d.). Heptanoic acid.
  • NIST. (n.d.). 7-Hydroxyheptanoic acid.
  • de Carvalho, R. L., et al. (2021).
  • Shomu's Biology. (2020, July 17). Regulation of fatty acid metabolism ( Fatty acid biosynthesis vs breakdown) [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-hydroxyheptanoic acid, a valuable chiral intermediate in medicinal chemistry and materials science. While the direct and selective functionalization of heptanal at the C5 position presents significant regiochemical challenges, this note details a robust and high-yielding two-step synthetic strategy. The pathway proceeds through the formation of a 5-ketoheptanoic acid intermediate, followed by a chemoselective reduction. This method offers superior control and predictability over alternative routes, ensuring high purity of the final product. We provide detailed, step-by-step protocols, mechanistic insights, and the underlying chemical principles that govern the experimental design, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview: Rationale for the Synthetic Pathway

The direct conversion of heptanal to this compound requires two primary transformations: oxidation of the C1 aldehyde to a carboxylic acid and hydroxylation of the C5 methylene group. Selectively hydroxylating an unactivated sp³ C-H bond at the C5 position in the presence of a highly reactive aldehyde is a formidable challenge in synthetic chemistry. Such approaches often result in low yields and complex mixtures of isomers.

Therefore, a more strategic and reliable approach is to construct the carbon skeleton with a precursor functional group at the C5 position, which can be cleanly converted to the desired hydroxyl group. Our selected pathway employs a powerful carbon-carbon bond-forming reaction followed by a highly selective reduction:

  • Step 1: Synthesis of 5-Ketoheptanoic Acid: A Grignard reaction between propylmagnesium bromide and succinic anhydride provides a direct and efficient route to the key intermediate, 5-ketoheptanoic acid. This reaction establishes the full seven-carbon backbone and installs a ketone at the C5 position.

  • Step 2: Chemoselective Reduction: The ketone functionality in 5-ketoheptanoic acid is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄). This reagent is chosen for its excellent chemoselectivity, reducing ketones efficiently while leaving the carboxylic acid group intact.[1]

This two-step sequence is highly efficient, scalable, and utilizes readily available starting materials, making it an ideal choice for laboratory and process chemistry applications.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Selective Reduction 1-Bromopropane 1-Bromopropane Grignard_Formation Formation of Propylmagnesium Bromide 1-Bromopropane->Grignard_Formation Mg_metal Mg Metal Mg_metal->Grignard_Formation Succinic_Anhydride Succinic Anhydride Grignard_Reaction Grignard Reaction with Succinic Anhydride Succinic_Anhydride->Grignard_Reaction Grignard_Formation->Grignard_Reaction Keto_Acid 5-Ketoheptanoic Acid Grignard_Reaction->Keto_Acid Reduction Chemoselective Ketone Reduction Keto_Acid->Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

Grignard Reaction with Succinic Anhydride

The formation of 5-ketoheptanoic acid is a classic example of nucleophilic acyl substitution. The Grignard reagent, propylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. It preferentially attacks one of the electrophilic carbonyl carbons of succinic anhydride.[2][3] This attack proceeds through a tetrahedral intermediate which subsequently collapses, leading to the irreversible opening of the anhydride ring. An acidic workup is crucial to protonate the resulting carboxylate, yielding the final keto-acid product.

G PrMgBr Propylmagnesium Bromide (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate PrMgBr->TetrahedralIntermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride (Electrophile) SuccinicAnhydride->TetrahedralIntermediate RingOpening Ring Opening TetrahedralIntermediate->RingOpening KetoCarboxylate Keto-Carboxylate Salt RingOpening->KetoCarboxylate Forms AcidWorkup Acidic Workup (H3O+) KetoCarboxylate->AcidWorkup Product 5-Ketoheptanoic Acid AcidWorkup->Product Protonation G KetoAcid 5-Ketoheptanoic Acid (Ketone + Carboxylic Acid) KetoneCarbonyl Ketone Carbonyl (Electrophilic) KetoAcid->KetoneCarbonyl Carboxylate Carboxylate Group (Unreactive) KetoAcid->Carboxylate NaBH4 NaBH4 (Selective Hydride Donor) AlkoxideIntermediate Alkoxide Intermediate NaBH4->AlkoxideIntermediate Hydride attacks Ketone KetoneCarbonyl->AlkoxideIntermediate AcidWorkup Aqueous Workup (H3O+) AlkoxideIntermediate->AcidWorkup Protonation Product This compound AcidWorkup->Product

Caption: Chemoselective reduction of a ketone in the presence of a carboxylic acid.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Diethyl ether is extremely flammable.

Protocol 1: Synthesis of 5-Ketoheptanoic Acid

This protocol is divided into two parts: the preparation of the Grignard reagent and its subsequent reaction with succinic anhydride.

Part A: Preparation of Propylmagnesium Bromide

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.312.67 g0.11
1-Bromopropane123.0012.3 g (8.9 mL)0.10
Anhydrous Diethyl Ether74.12100 mL-
Iodine253.811 crystal-

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow to cool under a nitrogen atmosphere.

  • Add the magnesium turnings and a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromopropane in 40 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the gray, cloudy mixture for an additional 30 minutes to ensure complete reaction. Cool the solution to room temperature. The resulting Grignard reagent is used directly in the next step.

Part B: Reaction with Succinic Anhydride

ReagentMolar Mass ( g/mol )AmountMoles
Succinic Anhydride100.079.0 g0.09
Propylmagnesium Bromide solution-~0.10 mol0.10
Anhydrous Diethyl Ether74.1250 mL-
6M Hydrochloric Acid (HCl)-~50 mL-

Procedure:

  • In a separate 500 mL flask, suspend finely powdered succinic anhydride in 50 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the prepared Grignard reagent from Part A to the stirred succinic anhydride suspension via cannula or dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture onto 100 g of crushed ice in a beaker.

  • Acidify the aqueous layer by slowly adding 6M HCl until the pH is ~1-2 and all magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-ketoheptanoic acid as a viscous oil or low-melting solid. Purification can be achieved by vacuum distillation or crystallization.

Protocol 2: Selective Reduction to this compound
ReagentMolar Mass ( g/mol )AmountMoles
5-Ketoheptanoic Acid144.1710.0 g0.069
Sodium Borohydride (NaBH₄)37.831.57 g0.041
Methanol (MeOH)32.04100 mL-
1M Hydrochloric Acid (HCl)-~50 mL-

Procedure:

  • Dissolve the 5-ketoheptanoic acid in 100 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice-water bath.

  • Add the sodium borohydride in small portions over 15 minutes, controlling the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the pH is acidic (~pH 3).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield a pure, viscous oil.

Summary of Results and Characterization

ProductExpected YieldAppearanceKey Characterization Data
5-Ketoheptanoic Acid 75-85%Colorless to pale yellow oil or solid¹H NMR: Characteristic triplet for the CH₃ group (~0.9 ppm), multiplet for the ethyl CH₂ (~2.45 ppm), and triplets for the CH₂ groups adjacent to the carbonyls. IR (cm⁻¹): Strong C=O stretch for ketone (~1715) and broad O-H/strong C=O for carboxylic acid (~3300-2500, ~1710).
This compound 85-95%Colorless viscous oil¹H NMR: Appearance of a new multiplet for the CH-OH proton (~3.6 ppm) and a broad singlet for the OH proton. Disappearance of the ethyl ketone CH₂ signal. IR (cm⁻¹): Disappearance of the ketone C=O stretch. Appearance of a broad O-H stretch for the alcohol (~3400). Carboxylic acid absorptions remain.

References

  • Blaise Reaction for Hydroxy Acid Synthesis.
  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. (URL: [Link])
  • Method for preparing 5-hydroxyvaleric acid.
  • Method for producing aliphatic carboxylic acids
  • Master Organic Chemistry. (2013).
  • ACS Publications. (1986). Selective reduction of .alpha.-keto acids to .alpha.-hydroxy acids by phosphites. The Journal of Organic Chemistry. (URL: [Link])
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. (URL: [Link])
  • Process for the preparation of 5-oxohexanoic acid and its derivatives.
  • Wikipedia. (n.d.).
  • RSC Publishing. (1934). The Reaction of Grignard Reagents with Some Succinic Anhydrides. Journal of the Chemical Society. (URL: [Link])
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). (5R)-5-hydroxy-4-oxoheptanoic acid. (URL: [Link])
  • Wikipedia. (n.d.).
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. (URL: [Link])
  • Efficient and selective oxidation of aldehydes with dioxygen catalysed by vanadium-containing heteropolyanions. (2017).
  • Chemistry LibreTexts. (2023).
  • SATHEE. (n.d.).
  • ResearchGate. (2017). How can I selective reduce a ketone in the presence of an acid and alkyne?. (URL: [Link])
  • Green Chemistry (RSC Publishing). (2012).
  • Wikipedia. (n.d.). Heptanal. (URL: [Link])

Sources

protocol for 5-hydroxyheptanoic acid lactone formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Formation of 5-Hydroxyheptanoic Acid Lactone (γ-Heptalactone)

Authored by a Senior Application Scientist

This document provides a detailed protocol for the synthesis of γ-heptalactone, also known as this compound lactone. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of γ-Heptalactone

γ-Heptalactone is a naturally occurring chiral molecule found in various fruits and fermented foods. It is a valuable compound in the flavor and fragrance industry, prized for its creamy, coconut-like, and fruity aroma. Beyond its sensory applications, the chiral nature of γ-lactones makes them important building blocks in the asymmetric synthesis of complex bioactive molecules and pharmaceuticals. The controlled synthesis of specific lactones like γ-heptalactone is therefore a critical process in modern organic chemistry.

This protocol will detail a reliable method for the preparation of γ-heptalactone through the oxidation of a readily available starting material, followed by acid-catalyzed lactonization.

Overall Reaction Scheme

The synthesis is a two-step process starting from 1,2-cycloheptanediol. The first step is an oxidative cleavage of the diol to form the intermediate this compound. The second step is the intramolecular esterification (lactonization) of the hydroxy acid to yield the target γ-heptalactone.

Reaction_Scheme 1,2-Cycloheptanediol 1,2-Cycloheptanediol 5-Hydroxyheptanoic_Acid 5-Hydroxyheptanoic_Acid 1,2-Cycloheptanediol->5-Hydroxyheptanoic_Acid 1. Oxidative Cleavage (e.g., NaIO4, KMnO4) gamma-Heptalactone gamma-Heptalactone 5-Hydroxyheptanoic_Acid->gamma-Heptalactone 2. Acid-Catalyzed Lactonization (e.g., H2SO4)

Figure 1: Overall two-step synthesis of γ-heptalactone from 1,2-cycloheptanediol.

Part 1: Synthesis of this compound

The first stage of this protocol involves the oxidative cleavage of a vicinal diol, 1,2-cycloheptanediol, to yield the desired this compound. This transformation is a crucial step that sets the stage for the subsequent lactonization.

Mechanism and Reagent Choice

The oxidative cleavage of 1,2-diols can be achieved using various reagents, including periodic acid (HIO₄) or sodium periodate (NaIO₄), and potassium permanganate (KMnO₄). Sodium periodate is often preferred due to its selectivity for vicinal diols, ease of handling, and generally cleaner reaction profiles compared to strong oxidants like permanganate. The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the two carbonyl-containing fragments. In the case of a cyclic diol like 1,2-cycloheptanediol, this results in a single, linear molecule with aldehyde and carboxylic acid functionalities. The aldehyde is then further oxidized to a carboxylic acid in the same pot.

Experimental Protocol: Oxidative Cleavage

Materials:

  • 1,2-Cycloheptanediol

  • Sodium periodate (NaIO₄)

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol

  • Distilled water

  • 5% Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 1,2-cycloheptanediol in 200 mL of a 1:1 mixture of tert-butanol and distilled water.

  • Reagent Addition: To the stirred solution, add 0.2 g of potassium carbonate (K₂CO₃) followed by the portion-wise addition of 10.0 g of sodium periodate (NaIO₄). A small amount of potassium permanganate (KMnO₄) (approximately 50 mg) can be added as an indicator; the purple color will persist upon completion of the initial oxidation.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding a small amount of sodium sulfite (Na₂SO₃) until the purple/brown manganese dioxide precipitate dissolves, resulting in a colorless solution.

    • Acidify the reaction mixture to a pH of approximately 2 by the slow addition of 5% HCl. Monitor the pH using litmus paper or a pH meter.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a viscous oil.

Part 2: Lactonization to form γ-Heptalactone

The second part of the synthesis is the intramolecular cyclization of the this compound to form the thermodynamically stable five-membered ring of γ-heptalactone. This reaction is typically acid-catalyzed.

Mechanism of Acid-Catalyzed Lactonization

Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack. The hydroxyl group at the C5 position then acts as the intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to yield the final lactone product. The equilibrium of this reaction can be shifted towards the product by removing water as it is formed.

Lactonization_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Deprotonation & Dehydration Hydroxy_Acid This compound Protonated_Acid Protonated Carboxylic Acid Hydroxy_Acid->Protonated_Acid H+ Intramolecular_Attack Intramolecular Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Cyclization Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination -H2O gamma_Heptalactone γ-Heptalactone Water_Elimination->gamma_Heptalactone -H+

Figure 2: Simplified mechanism of acid-catalyzed lactonization.

Experimental Protocol: Lactonization

Materials:

  • Crude this compound from Part 1

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place the crude this compound in a round-bottom flask. Add 100 mL of toluene and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the equilibrium towards lactone formation.

  • Reaction Completion: Continue the reflux for 2-3 hours, or until no more water is collected in the trap.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully wash the toluene solution with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude γ-heptalactone can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Summary

ParameterValue
Starting Material 1,2-Cycloheptanediol
Amount of Starting Material 5.0 g
Key Reagents (Step 1) NaIO₄, KMnO₄, K₂CO₃
Key Reagents (Step 2) H₂SO₄ (catalytic), Toluene
Reaction Time (Step 1) 2-4 hours
Reaction Time (Step 2) 2-3 hours
Expected Yield 60-70% (overall)
Product Appearance Colorless to pale yellow liquid
Boiling Point Approx. 215-217 °C at atmospheric pressure

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the γ-heptalactone.

  • Infrared (IR) Spectroscopy: To identify the characteristic lactone carbonyl stretch (typically around 1770 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the product.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Diol Dissolve 1,2-Cycloheptanediol in t-Butanol/Water Start->Dissolve_Diol Add_Reagents Add NaIO4, K2CO3, KMnO4 Dissolve_Diol->Add_Reagents Stir_Room_Temp Stir at Room Temperature (2-4h) Add_Reagents->Stir_Room_Temp Workup_1 Quench, Acidify, Extract with Ether Stir_Room_Temp->Workup_1 Evaporate_Solvent_1 Dry and Evaporate Solvent Workup_1->Evaporate_Solvent_1 Crude_Hydroxy_Acid Crude this compound Evaporate_Solvent_1->Crude_Hydroxy_Acid Setup_Lactonization Dissolve in Toluene, Add H2SO4 Crude_Hydroxy_Acid->Setup_Lactonization Dean_Stark Reflux with Dean-Stark Trap (2-3h) Setup_Lactonization->Dean_Stark Workup_2 Neutralize, Wash, Dry Dean_Stark->Workup_2 Evaporate_Solvent_2 Evaporate Toluene Workup_2->Evaporate_Solvent_2 Purification Vacuum Distillation Evaporate_Solvent_2->Purification Final_Product Pure γ-Heptalactone Purification->Final_Product End End Final_Product->End

Figure 3: Step-by-step experimental workflow for the synthesis of γ-heptalactone.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • Perform all heating steps with appropriate caution.

References

  • Oxidative Cleavage of Diols by Periodate: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2020. [Link]
  • Acid-Catalyzed Lactonization: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
  • Synthesis of γ-Lactones: Patai, S. The Chemistry of Acid Derivatives, Part 1; John Wiley & Sons, 1992. [Link]

Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Hydroxyheptanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(hydroxyheptanoate)s in Advanced Biomaterials

The development of biodegradable and biocompatible polymers is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and sustainable plastics. Among the vast family of aliphatic polyesters, polyhydroxyalkanoates (PHAs) stand out for their microbial origin and versatile properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and characterization of biodegradable polymers derived from hydroxyheptanoic acid.

While the seven-carbon hydroxy acid, 5-hydroxyheptanoic acid, and its corresponding lactone (δ-heptalactone) are of interest, the current body of scientific literature provides more extensive and recent protocols for the polymerization of its isomer, 6-hydroxyheptanoic acid, via its cyclic ester, η-heptalactone. Therefore, these notes will focus on the synthesis and polymerization of η-heptalactone to produce poly(η-heptalactone) (PHL) as a representative and well-characterized poly(hydroxyheptanoate). The principles and techniques described herein are broadly applicable to the polymerization of other medium-chain lactones and serve as a robust foundation for further research into related monomers.

PHL, as a member of the PHA family, is gaining attention for its potential as a biocompatible and biodegradable material.[3][4] Its semi-crystalline nature and mechanical properties, which can be modulated by molecular weight, make it a promising candidate for various biomedical applications.[3][5] These notes will provide a comprehensive overview, from monomer synthesis to polymer characterization and potential applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical success.

Part 1: Monomer Synthesis - η-Heptalactone

The synthesis of high-purity monomer is a critical first step in producing well-defined polymers. As η-heptalactone is not widely commercially available, its synthesis is a necessary precursor to polymerization. A reliable method for its preparation is the Baeyer-Villiger oxidation of cycloheptanone.[3][5]

Protocol 1: Synthesis of η-Heptalactone

Objective: To synthesize η-heptalactone from cycloheptanone via Baeyer-Villiger oxidation.

Materials:

  • Cycloheptanone

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Calcium hydride (CaH₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve cycloheptanone and m-chloroperbenzoic acid in dichloromethane.

  • Heat the mixture to reflux and maintain for 2-3 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Filter the cooled suspension through a pad of Celite to remove the m-chlorobenzoic acid byproduct. Wash the filter cake with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is then purified by distillation over a small amount of calcium hydride to yield pure η-heptalactone.[5]

Expected Outcome: A colorless liquid with a yield of approximately 70%. The purity should be confirmed by ¹H NMR spectroscopy.

Part 2: Polymer Synthesis - Ring-Opening Polymerization (ROP) of η-Heptalactone

Ring-opening polymerization is a powerful technique for producing polyesters with controlled molecular weights and narrow molecular weight distributions.[6] The choice of catalyst and initiator is crucial for achieving this control. Organocatalysts, such as diphenyl phosphate (DPP), are increasingly favored due to their ability to produce polymers with high end-group fidelity and low dispersity.[5]

Protocol 2: Organocatalyzed Ring-Opening Polymerization of η-Heptalactone

Objective: To synthesize poly(η-heptalactone) with a target molecular weight and low dispersity using an organocatalyst.

Materials:

  • η-Heptalactone (freshly distilled)

  • Diphenyl phosphate (DPP) (catalyst)

  • An initiator, for example, a diol such as 1,4-butanediol or a functional initiator like 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (CEPA) for more advanced architectures.[4][5]

  • Anhydrous toluene

  • Nitrogen-filled glovebox or Schlenk line

  • Dry glassware

Procedure:

  • All procedures should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox) to prevent premature termination of the polymerization by moisture.

  • Prepare stock solutions of the catalyst (DPP) and initiator in anhydrous toluene.

  • In a dry vial, add the desired amount of η-heptalactone.

  • Add the initiator solution to the monomer. The ratio of monomer to initiator will determine the target degree of polymerization.

  • Initiate the polymerization by adding the catalyst solution. The catalyst loading is typically around 1 mol% relative to the monomer.[5]

  • Stir the reaction mixture at room temperature. The polymerization progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.[5]

  • Once the desired conversion is reached, the polymerization can be terminated by precipitating the polymer in a non-solvent like cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: ROP is sensitive to water, which can act as a competing nucleophile, leading to uncontrolled initiation and broader molecular weight distributions.[7]

  • Organocatalyst (DPP): DPP provides a controlled polymerization mechanism, leading to polymers with predictable molecular weights and low dispersity (ĐM), which is crucial for applications requiring well-defined material properties.[5]

  • Initiator: The choice of initiator determines the end-groups of the polymer chains. Using a diol will produce a di-hydroxyl-terminated polymer, while functional initiators can be used to create block copolymers or other advanced architectures.[5]

Part 3: Polymer Characterization

Thorough characterization of the synthesized polymer is essential to understand its properties and suitability for various applications.

Molecular Weight and Dispersity

Method: Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (ĐM = Mw/Mn) of polymers.

Expected Results: For a well-controlled ROP, the dispersity should be low (typically between 1.1 and 1.2).[5] The obtained Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio and the monomer conversion.

SampleConversion (%)Mn (SEC, kDa)Mw (SEC, kDa)ĐM
PHL 1156.27.01.11
PHL 2359.911.41.11
PHL 37016.619.61.15
PHL 49020.822.71.17
Table adapted from reference[5].
Chemical Structure

Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the polymer.

Key Spectroscopic Features for PHL:

  • ¹H NMR: The disappearance of the monomer's methylene protons adjacent to the oxygen atom (around δ = 4.28 ppm) and the appearance of the corresponding polymer signal at a different chemical shift (around δ = 4.05 ppm) confirms polymerization.[5]

  • ¹³C NMR: The carbonyl signal and the signals corresponding to the methylene groups in the polymer backbone can be used for structural confirmation.

Thermal Properties

Methods:

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Expected Thermal Properties of PHL:

  • TGA: PHL generally exhibits good thermal stability, with decomposition temperatures typically above 300°C.

  • DSC: As a semi-crystalline polymer, PHL will show a melting endotherm. The Tm is influenced by the molecular weight.

Crystalline Structure

Method: X-ray Diffraction (XRD) is used to analyze the crystalline structure of the polymer.

Expected XRD Profile for PHL: The diffraction profile of PHL is characterized by strong reflections at 2θ ≈ 21° and 24°, which is similar to other semi-crystalline aliphatic polyesters like poly(ε-caprolactone) (PCL).[5]

Part 4: Applications in Drug Delivery

Biodegradable polymers like PHL are highly promising for drug delivery applications due to their biocompatibility and ability to degrade into non-toxic products.[8][][10] They can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants, to achieve controlled and sustained drug release.[1][11]

Key Advantages for Drug Delivery:

  • Biocompatibility: PHAs are generally well-tolerated by the body.[2]

  • Biodegradability: The polymer matrix degrades over time, releasing the encapsulated drug and eliminating the need for surgical removal of the delivery device.[8]

  • Tunable Properties: The degradation rate and drug release kinetics can be tailored by adjusting the polymer's molecular weight, crystallinity, and chemical composition (e.g., through copolymerization).[1]

Workflow for Developing a PHL-based Drug Delivery System:

G cluster_0 Polymer Synthesis & Characterization cluster_1 Formulation cluster_2 In Vitro & In Vivo Evaluation Monomer_Synth Monomer Synthesis (Protocol 1) ROP ROP of η-Heptalactone (Protocol 2) Monomer_Synth->ROP Characterization Polymer Characterization (SEC, NMR, DSC, TGA) ROP->Characterization Encapsulation Drug Encapsulation (e.g., Emulsion, Nanoprecipitation) Characterization->Encapsulation Drug_Selection Selection of Therapeutic Agent Drug_Selection->Encapsulation Formulation_Char Formulation Characterization (Size, Drug Load, Encapsulation Efficiency) Encapsulation->Formulation_Char Release_Studies In Vitro Drug Release Studies Formulation_Char->Release_Studies Biocompatibility Biocompatibility Assays Release_Studies->Biocompatibility Degradation_Studies In Vitro Polymer Degradation Degradation_Studies->Biocompatibility In_Vivo In Vivo Efficacy & Safety Studies Biocompatibility->In_Vivo

Caption: Workflow for developing a PHL-based drug delivery system.

Conclusion

The synthesis of biodegradable polymers from hydroxyheptanoic acids, particularly through the ring-opening polymerization of η-heptalactone, offers a viable pathway to novel biomaterials. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to produce well-defined poly(η-heptalactone) and explore its potential in drug delivery and other biomedical applications. The ability to control the polymer's molecular weight and dispersity through organocatalyzed ROP is a key advantage for creating materials with tailored properties. Further research into the copolymerization of η-heptalactone with other lactones and the exploration of different formulation strategies will undoubtedly expand the utility of this promising class of biodegradable polymers.

References

  • Scoti, M., et al. (2023). Synthesis, Morphology, and Crystallization Kinetics of Polyheptalactone (PHL). Biomacromolecules, 24(7), 3256–3267.
  • Scoti, M., et al. (2023). Synthesis, morphology and crystallization kinetics of Polyheptalactone (PHL). University of Birmingham Research Portal.
  • Scoti, M., et al. (2023). Crystal Structure of Poly(7-heptalactone). University of Birmingham Research Portal.
  • Scoti, M., et al. (2023). Crystal Structure of Poly(7-heptalactone). Macromolecules. ACS Figshare.
  • CN103044374A - Synthesis method of delta-dodecalactone. Google Patents.
  • Lee, J. S., & Lee, Y. Y. (2005). Biodegradable Polymers for Microencapsulation of Drugs. Molecules, 10(1), 146–161.
  • delta-heptalactone, 3301-90-4. The Good Scents Company.
  • Scoti, M., et al. (2023). Crystal Structure of Poly(7-heptalactone). Request PDF. ResearchGate.
  • CN102942548B - Delta-dodecalactone synthesis method. Google Patents.
  • Lee, J. S., & Lee, Y. Y. (2005). Biodegradable polymers for microencapsulation of drugs. PubMed. National Institutes of Health.
  • Biodegradable Polymers in Drug Delivery: A Detailed Review. Asian Journal of Pharmaceutical Research.
  • Biodegradable Polymers—Carriers for Drug Delivery. springerprofessional.de.
  • Poly(delta-gluconolactone) and Poly(delta-gluconolactone- ε -caprolactone) from delta-Gluconolactone and ε -Caprolactone by Ring-Opening Polymerization. ResearchGate.
  • Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. ResearchGate.
  • Todea, A., et al. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. ResearchGate.
  • Maynard, R., et al. (2025). Synthesis and characterization of semi-aromatic biobased polyesters exhibiting diverse mechanical properties. American Chemical Society.
  • Organocatalytic synthesis of poly(hydroxymethylfuroate) via ring-opening polymerization of 5-hydroxymethylfurfural-based cyclic oligoesters. Polymer Chemistry. RSC Publishing.
  • Anastasaki, A. (2021). Paper of the month: Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry Blog. Royal Society of Chemistry.
  • Ring Opening Polymerization (ROP). (2024). YouTube.
  • Controlled and effective ring-opening (co)polymerization of rac-lactide, ε-caprolactone and ε-decalactone by β-pyrimidyl enolate aluminum complexes. Polymer Chemistry. RSC Publishing.
  • Optimization of enzymatic ring-opening copolymerizations involving δ-gluconolactone as monomer by experimental design. ResearchGate.
  • Ring-Opening Polymerization of ε-Caprolactone by Means of Mono- and Multifunctional Initiators: Comparison of Chemical and Enzymatic Catalysis. Request PDF. ResearchGate.
  • Guzik, M. W., et al. (2021). Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules. ResearchGate.
  • Zavedenets, K., et al. (2021). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. PMC. National Institutes of Health.

Sources

Application Note: A Whole-Cell Biocatalytic Platform for the Synthesis of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the biocatalytic production of 5-hydroxyheptanoic acid, a valuable hydroxy fatty acid. The protocol leverages a whole-cell biocatalyst system engineered to express a Baeyer-Villiger monooxygenase (BVMO). This approach presents a green and highly selective alternative to traditional chemical synthesis routes. We detail a two-step enzymatic cascade initiated by the BVMO-catalyzed oxidation of 2-ethylcyclopentanone to an intermediate lactone, followed by hydrolysis to the final this compound product. The guide covers the principles of the biocatalytic pathway, preparation of the recombinant Escherichia coli biocatalyst with an integrated cofactor regeneration system, a detailed biotransformation protocol, and methods for product extraction and analysis. This document is intended for researchers in biocatalysis, synthetic biology, and drug development seeking to implement sustainable enzymatic methods for specialty chemical production.

Scientific Principle & Strategy

The synthesis of this compound is achieved through a biocatalytic cascade. The core of this strategy is the use of a Baeyer-Villiger monooxygenase (BVMO), a class of enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group.[1][2]

Step 1: Baeyer-Villiger Oxidation. A specific and well-characterized BVMO, Cyclohexanone Monooxygenase (CHMO) from Acinetobacter calcoaceticus, is employed.[3][4] This enzyme converts the cyclic ketone substrate, 2-ethylcyclopentanone, into the corresponding δ-lactone (6-ethyl-oxepan-2-one). This reaction is highly regioselective and enantioselective, which is a significant advantage of biocatalysis.[5]

Step 2: Lactone Hydrolysis. The resulting lactone undergoes spontaneous or enzyme-assisted hydrolysis to open the ring, yielding the final product, this compound.

Cofactor Regeneration: BVMOs are flavin-dependent enzymes that require a reduced nicotinamide cofactor (NADPH) for their catalytic cycle.[6][7] To make the process economically viable and efficient, a cofactor regeneration system is essential. This protocol utilizes a whole-cell approach where E. coli is engineered to co-express both the CHMO and a glucose dehydrogenase (GDH). The GDH oxidizes glucose, which is supplied in the reaction medium, to regenerate the NADPH consumed by the CHMO, creating a self-sustaining catalytic system within the cell.[8][9]

Biocatalytic Pathway for this compound cluster_cell E. coli Whole-Cell Biocatalyst cluster_enz1 cluster_enz2 Substrate 2-Ethylcyclopentanone Lactone 6-Ethyl-oxepan-2-one (Lactone Intermediate) Substrate->Lactone CHMO Product This compound Lactone->Product Hydrolysis (spontaneous/enzymatic) Product_out Product->Product_out Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone GDH NADP NADP+ NADPH NADPH NADP->NADPH GDH_node GDH NADP->GDH_node NADPH->NADP NADPH->invis2 CHMO_node CHMO NADPH->CHMO_node invis1->NADP CHMO_node->NADP GDH_node->NADPH Substrate_in Substrate_in->Substrate Glucose_in Glucose_in->Glucose

Caption: Biocatalytic cascade for this compound synthesis.

Materials and Reagents

Reagent/MaterialSpecificationSupplier (Example)
E. coli StrainBL21(DE3)Novagen
Expression VectorpETDuet-1 co-expressing CHMO and GDHCustom synthesized
2-Ethylcyclopentanone≥98% puritySigma-Aldrich
This compound Standard≥97% purityToronto Research Chemicals
Luria-Bertani (LB) BrothMillerVWR
Kanamycin Sulfate50 mg/mL stockSigma-Aldrich
Isopropyl β-D-1-thiogalactopyranoside (IPTG)≥99% purityThermo Fisher Scientific
D-GlucoseACS GradeFisher Scientific
Potassium Phosphate Buffer100 mM, pH 7.5In-house preparation
Ethyl AcetateHPLC GradeVWR
Sodium Sulfate (Anhydrous)ACS GradeFisher Scientific
Derivatization Agent (BSTFA + 1% TMCS)For GC-MS analysisSupelco

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the transformation, cultivation, and induction of the recombinant E. coli expressing CHMO and GDH.

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with the pETDuet-1-CHMO-GDH plasmid according to the manufacturer's protocol. Plate on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with 50 µg/mL kanamycin. Incubate at 37°C with shaking at 220 rpm for 8-12 hours.

  • Main Culture: Inoculate 1 L of LB broth (in a 2.8 L baffled flask) containing 50 µg/mL kanamycin with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Cultivation: Grow the main culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Expression: Continue incubation at 20°C with shaking at 180 rpm for 16-20 hours. A lower temperature is crucial for the proper folding and activity of many monooxygenases.[4]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 100 mM potassium phosphate buffer (pH 7.5). Centrifuge again under the same conditions.

  • Storage: The resulting cell paste (wet cell weight, wcw) can be used immediately or stored at -80°C until needed.

Protocol 2: Whole-Cell Biotransformation

This protocol outlines the enzymatic reaction to produce this compound.

  • Reaction Mixture Preparation: In a 250 mL baffled flask, prepare a 50 mL reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 100 mM D-Glucose (for cofactor regeneration)

    • Re-suspended E. coli cells to a final concentration of 40 g-wcw/L.

  • Acclimatization: Place the flask in a shaker incubator at 30°C and 180 rpm for 15 minutes to equilibrate the temperature.

  • Substrate Addition: Add 2-ethylcyclopentanone to a final concentration of 10 mM. Note: Substrate toxicity can be an issue. Fed-batch addition or the use of an organic co-solvent may be necessary for higher concentrations.[9]

  • Reaction: Incubate the reaction at 30°C with shaking at 180 rpm. Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Reaction Termination: Stop the reaction by centrifuging the mixture at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis.

Protocol 3: Product Extraction
  • Acidification: Transfer the cell-free supernatant to a new tube. Adjust the pH to ~2.0 using 6 M HCl. This protonates the carboxylic acid, making it more soluble in organic solvents.

  • Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the product. Repeat the extraction step twice more on the aqueous layer to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen to yield the crude product.[10]

Protocol 4: Analytical Quantification (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for quantifying the product after derivatization.[10][11]

  • Derivatization: Re-dissolve the dried extract in 100 µL of pyridine. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of the hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: 250°C, splitless mode.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) source at 70 eV. Scan range 50-500 m/z.

  • Quantification: Generate a standard curve using known concentrations of derivatized this compound standard. Quantify the product in the samples by comparing peak areas to the standard curve.

Analytical Method ComparisonGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Specificity High (Mass fragmentation pattern)Moderate
Sensitivity (LOD) High (0.1 - 1 ng/mL)Good (1 - 10 ng/mL)
Throughput ModerateHigh
Requirement Volatilization (derivatization needed)Chromophore (derivatization often needed)
Reference [11][12]

Workflow and Expected Results

The entire process, from cell cultivation to analysis, is a multi-day workflow.

Experimental Workflow cluster_prep Day 1-3: Biocatalyst Preparation cluster_react Day 4: Biotransformation cluster_analysis Day 5: Analysis Transform Transformation & Plating Starter Starter Culture (Overnight) Transform->Starter Main Main Culture Growth Starter->Main Induce Induction & Expression (16-20h) Main->Induce Harvest Cell Harvest & Washing Induce->Harvest Setup Setup Reaction Mixture Harvest->Setup React Incubate (up to 24h) Setup->React Terminate Terminate & Collect Supernatant React->Terminate Extract Acidification & Extraction Terminate->Extract Analyze Derivatization & GC-MS Analysis Extract->Analyze Quantify Data Quantification Analyze->Quantify

Caption: Overall experimental workflow for biocatalytic synthesis.

Expected Results: Under the described conditions, a conversion of >90% of the 10 mM 2-ethylcyclopentanone substrate can be expected within 24 hours. This would correspond to a product titer of approximately 1.3 g/L of this compound. Optimization of parameters such as cell density, substrate feeding strategy, and aeration can further enhance the final yield and productivity.[8]

Troubleshooting:

  • Low Conversion: May indicate poor enzyme expression or activity. Verify expression via SDS-PAGE. Ensure the cofactor regeneration system is active by measuring glucose consumption. Enzyme stability may also be a factor; consider using a more robust CHMO variant.[3]

  • Cell Lysis: Substrate or product toxicity can compromise cell membrane integrity. Consider reducing the initial substrate concentration and implementing a fed-batch strategy.

  • Low Extraction Yield: Ensure complete acidification of the supernatant before extraction. Perform multiple extractions with fresh solvent to maximize recovery.

References

  • Fraaije, M. W., & Mattevi, A. (2021). Baeyer–Villiger monooxygenases: a fascinating family of flavin-dependent enzymes. Current Opinion in Structural Biology, 69, 134-142. [Link]
  • de Gonzalo, G., & Alcalde, A. R. (2021). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases.
  • Xiong, B., et al. (2022). Molecular Engineering and Utilization of Cyclohexanone Monooxygenase in the Cascade Biocatalytic Synthesis of ε-Caprolactone.
  • Bocola, M., et al. (2019). Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. ChemBioChem, 20(18), 2358-2365. [Link]
  • Hogan, M. C. (2000). Process issues in redox biocatalysis: Cyclohexanone monooxygenase catalysed chiral lactone syntheses. Doctoral thesis, UCL (University College London). [Link]
  • Hollmann, F., Kara, S., & Opperman, D. J. (2016). Biocatalytic synthesis of lactones and lactams.
  • van der Werf, M. J., et al. (2018). Exploring the substrate scope of Baeyer–Villiger monooxygenases with branched lactones as entry towards polyesters. Green Chemistry, 20(1), 163-172. [Link]
  • Torres Pazmiño, D. E., et al. (2013). Flavoprotein monooxygenases for oxidative biocatalysis: recombinant expression in microbial hosts and applications. Frontiers in Microbiology, 4, 173. [Link]
  • Sheng, D., et al. (2001). Mechanistic Studies of Cyclohexanone Monooxygenase: Chemical Properties of Intermediates Involved in Catalysis. Biochemistry, 40(41), 12338-12347. [Link]
  • Lu, W., et al. (2014). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. Metabolic Engineering, 24, 46-54. [Link]
  • Chen, Z., et al. (2023). Enhanced synthesis of 3-hydroxypropionic acid by eliminating by-products using recombinant Escherichia coli as a whole cell biocatalyst.
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 185, 24-31. [Link]
  • Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.

Sources

Application Note: High-Purity Isolation of 5-Hydroxyheptanoic Acid via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 5-hydroxyheptanoic acid, a valuable hydroxy fatty acid, using vacuum fractional distillation. Hydroxy acids present unique purification challenges due to their high boiling points, thermal sensitivity, and propensity for intramolecular cyclization to form lactones. This document outlines the underlying principles, a detailed experimental protocol, and critical considerations for achieving high purity. The methodologies described are intended for researchers, chemists, and process development professionals working on the synthesis and purification of functionalized organic molecules.

Introduction and Core Principles

This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol. This structure makes it a versatile building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. However, crude synthetic mixtures often contain unreacted starting materials, solvents, and, most notably, the corresponding δ-lactone (γ-propyl-δ-valerolactone), formed via intramolecular esterification.

Standard atmospheric distillation is unsuitable for purifying this compound. Its functional groups lead to a high boiling point and strong intermolecular hydrogen bonding. Prolonged exposure to the high temperatures required for atmospheric distillation would inevitably cause significant thermal decomposition and drive the equilibrium towards the formation of the more volatile lactone, resulting in substantial product loss.[1][2]

Vacuum fractional distillation is the method of choice to overcome these challenges. The core principles underpinning this technique are:

  • Boiling Point Reduction: By reducing the system pressure, the boiling point of the compound is significantly lowered, allowing for distillation at temperatures that minimize thermal degradation.[3] The Clausius-Clapeyron relation mathematically describes this relationship between vapor pressure and temperature.

  • Fractional Separation: A fractionating column, placed between the distillation flask and the condenser, provides a large surface area for repeated vaporization-condensation cycles.[4] Each cycle enriches the vapor phase with the more volatile component. This allows for the efficient separation of compounds with closely spaced boiling points, such as this compound and its impurities.

The primary challenge during this process is managing the equilibrium between the hydroxy acid and its lactone.[5] The goal is to distill the hydroxy acid under conditions that favor its stability while efficiently removing lower-boiling impurities (like the lactone) and leaving higher-boiling or non-volatile impurities in the distillation flask.

Potential Impurities and Side Reactions

A successful purification strategy requires a thorough understanding of potential impurities.

  • γ-Propyl-δ-valerolactone: The most common process-related impurity, formed by the reversible intramolecular cyclization of this compound.[6][7] As lactones are generally more volatile than their parent hydroxy acids, this will typically be collected in the forerun.

  • Oligomers/Polyesters: Intermolecular esterification can lead to the formation of dimers, trimers, and other short-chain polyesters. These are typically much less volatile and will remain in the distillation residue.

  • Residual Solvents & Reagents: Impurities from the preceding synthetic steps. Most common organic solvents are highly volatile and can be removed under vacuum before the main fraction distills.

  • Decomposition Products: At excessive temperatures, decarboxylation or dehydration can occur, leading to a complex mixture of byproducts.[8]

Physicochemical Data Comparison

The following table provides known and estimated physical properties for this compound and related compounds. The boiling point for this compound is an estimate based on structurally similar compounds, highlighting the necessity of vacuum operation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Key Characteristic
This compoundC₇H₁₄O₃146.18>250 (est.)[9][10]Target compound; prone to lactonization.
γ-Propyl-δ-valerolactoneC₇H₁₂O₂128.17~210-220 (est.)[6]More volatile impurity.
Heptanoic AcidC₇H₁₄O₂130.18223Non-hydroxylated analogue.

Detailed Experimental Protocol

This protocol assumes the starting material is a crude this compound mixture from which low-boiling solvents have already been removed via rotary evaporation.

Required Apparatus
  • Two-neck round-bottom flask (distillation pot)

  • Heating mantle with variable temperature control

  • Teflon-coated magnetic stir bar

  • Vigreux or packed fractionating column (e.g., with Pro-Pak™ metal packing or Raschig rings)[4][11]

  • Distillation head with thermometer adapter and condenser

  • Receiving flask(s) (pear-shaped or round-bottom)

  • Vacuum adapter

  • High-vacuum pump (two-stage rotary vane or equivalent, capable of <1 mbar)

  • Digital vacuum gauge (e.g., Pirani gauge)

  • Cold trap (Dewar with dry ice/acetone or liquid nitrogen)

  • Glass wool or other appropriate insulation for the column and distillation head

  • Laboratory clamps, stands, and tubing

Apparatus Setup Workflow

The correct assembly of the distillation apparatus is critical for safety and efficiency. A cold trap must be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors and volatile condensates.

G cluster_0 Distillation Assembly cluster_1 Vacuum System Pot Distillation Pot (with Stir Bar & Heating Mantle) Column Fractionating Column (Insulated) Pot->Column Vapor Flow Head Distillation Head (with Thermometer) Column->Head Condenser Condenser (Coolant In/Out) Head->Condenser Receiver Receiving Flask Condenser->Receiver Distillate Gauge Vacuum Gauge Receiver->Gauge Trap Cold Trap (Dry Ice/Acetone) Gauge->Trap Pump Vacuum Pump Trap->Pump

Caption: Workflow of a vacuum fractional distillation apparatus.

Step-by-Step Purification Procedure
  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks. Inspect for star cracks, especially on the distillation pot, as these can be points of failure under vacuum.

    • Charge the distillation pot with the crude this compound and a magnetic stir bar. Rationale: Do not fill the flask to more than two-thirds of its capacity to prevent bumping and ensure adequate surface area for boiling.[12] Stirring is essential for smooth boiling and to prevent localized overheating.

    • Assemble the apparatus as shown in the diagram above. Use high-vacuum grease sparingly on all ground glass joints to ensure a good seal.

  • System Evacuation:

    • Turn on the cooling fluid to the condenser.

    • Ensure the cold trap is filled with dry ice/acetone or liquid nitrogen.

    • Turn on the magnetic stirrer to a moderate speed.

    • Slowly open the system to the vacuum pump. The pressure should begin to drop.

    • Allow the system to evacuate fully. A stable pressure of <1 mbar is ideal for this purification. Monitor the gauge and ensure there are no leaks.

  • Distillation and Fraction Collection:

    • Once the vacuum is stable, begin gently heating the distillation pot with the heating mantle.

    • Fraction 1 (Forerun): Observe the mixture. You will first see low-boiling impurities and any residual solvents begin to reflux in the column. The temperature at the distillation head will rise and then stabilize. Collect this initial fraction, which is expected to be enriched in the more volatile γ-propyl-δ-valerolactone.

    • Intermediate Fraction: As the head temperature begins to rise again after the forerun is collected, switch to a new receiving flask. This fraction may be a mixture of the lactone and the target compound.

    • Fraction 2 (Main Product): The head temperature should now stabilize at the boiling point of this compound at the operating pressure. Collect this fraction in a clean receiver. This is your purified product. Scientist's Note: The key to good separation is a slow distillation rate and maintaining a clear temperature differential between the pot and the distillation head. A well-insulated column is critical to establishing the temperature gradient required for efficient fractionation.[4]

    • Residue: When the rate of distillation slows significantly and the pot temperature must be increased substantially to produce more vapor, it is likely that the majority of the product has distilled. At this point, stop the distillation to avoid distilling high-boiling impurities or causing decomposition of the residue.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool to room temperature before venting.

    • Slowly vent the system by opening the vacuum stopcock, preferably to an inert gas like nitrogen.

    • Turn off the vacuum pump, stirrer, and condenser coolant.

    • Disassemble the apparatus and characterize the collected fractions using appropriate analytical methods (e.g., ¹H NMR, GC-MS, FT-IR).

Typical Distillation Parameters
ParameterSetting / ObservationRationale
System Pressure 0.1 – 1.0 mbarLowers boiling point to a safe thermal range (typically 120-180°C).[13][14]
Pot Temperature 20-40°C above head temp.Provides the energy for vaporization and establishes the column's temperature gradient.
Head Temperature Stable during fraction collectionIndicates the boiling point of the substance distilling at that pressure; a stable reading signifies a pure fraction is being collected.
Stirring Rate ~200-300 RPMEnsures even heating and prevents bumping.
Reflux Ratio ~5:1 to 10:1 (drops returning to column vs. drops collected)A higher reflux ratio improves separation efficiency but lengthens the distillation time. Adjust via the distillation rate.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Bumping / Unstable Boiling - No stir bar or insufficient stirring.- Heating too rapidly.- Ensure stir bar is spinning.- Reduce heating rate.
Flooding of the Column - Distillation rate is too high (boil-up rate exceeds column capacity).- Reduce heating to the distillation pot. - Improve column insulation to prevent excessive condensation.
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor vacuum.- Use a longer column or more efficient packing material.[15]- Slow the distillation rate (increase reflux ratio).- Check for and repair vacuum leaks.
No Distillate Collected - Vacuum is too high for the temperature.- Compound has solidified in the condenser.- Slightly reduce the vacuum or increase the pot temperature.- Increase coolant temperature slightly (if possible) or gently heat the exterior of the condenser.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves when handling acids and operating distillation equipment.[16][17]

  • Vacuum Hazard: Distillation under vacuum carries a risk of implosion. Use a blast shield, especially during the initial setup and heating phases. Never use glassware that is scratched, chipped, or cracked.[3]

  • Chemical Hazards: this compound is an irritant.[10][18] Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17]

  • Thermal Hazards: Heating mantles and glassware will be extremely hot. Handle with appropriate insulated gloves.[12][19] Never leave a heated distillation unattended.[20]

  • Cold Trap: Liquid nitrogen and dry ice can cause severe burns upon contact. Use cryogenic gloves when handling. Ensure the cold trap is vented and never sealed to prevent pressure buildup.

References

  • Method for the purification of a-hydroxy acids on an industrial scale.
  • Purification of alpha-hydroxy-aliphatic acids.
  • Fractionating Column Packing | Pro-Pak Column Packing. Pope Scientific Inc.
  • Recovery and purification of hydroxy fatty acids
  • Distillations | Environmental Health & Safety. Georgia Institute of Technology.
  • #9 Distillation Safety Precautions for Home Distilling. The Brew Mechanic.
  • Fractional distill
  • Acid Safety. Flinn Scientific.
  • Fatty Acid Fractional Distill
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Method for the purification of an .alpha.-hydroxy acid on an industrial scale.
  • High Vacuum Distillation Unit And Application On N
  • Distillation of Natural Fatty Acids and Their Chemical Derivatives.
  • Vacuum distill
  • 5-Hydroxy-2,4-dimethylheptanoic acid | C9H18O3. PubChem.
  • How To Make a DIY Fractionating Column | Fractional Distill
  • Safety Precaution | PDF | Distillation | Labor
  • Distill
  • This compound lactone. ChemBK.
  • 5.
  • Method for separating high-boiling carboxylic acid vinyl ester.
  • Buy 7-Hydroxyheptanoic acid | 3710-42-7. Smolecule.
  • Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evapor
  • 4-Ethyl-5-hydroxyheptanoic acid | C9H18O3. PubChem.
  • Showing chemical card for this compound (CFc000320472). ChemFOnt.
  • 5-Hydroxyhexanoic acid | C6H12O3. PubChem.
  • 7-Hydroxyheptanoic acid | C7H14O3. PubChem.
  • 2-Hydroxyheptanoic acid | C7H14O3. PubChem.
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids.
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. University of Limerick.
  • Thermal decomposition of the calcium salts of several carboxylic acids.
  • General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule.
  • Lactone synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols: 9-Hydroxynonanoic Acid as a Precursor for Lactone Form
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • Thermal decomposition of aluminium hydroxycarboxylates—lactate, citrate and tartrate.
  • Thermal decomposition of aliphatic peroxy acids.

Sources

Application Notes and Protocols for the Isolation of 5-Hydroxyheptanoic Acid using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying 5-Hydroxyheptanoic Acid

This compound is a bifunctional organic molecule featuring both a hydroxyl and a carboxylic acid group. This structure makes it a valuable building block in the synthesis of various pharmaceuticals and specialty polymers. The presence of these two polar functional groups imparts a moderate polarity to the molecule, which necessitates a carefully designed purification strategy to isolate it from non-polar and highly polar impurities that may arise during its synthesis.

A common synthetic route to ω-hydroxy acids involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone, followed by the hydrolysis of the resulting lactone. For instance, the synthesis of the closely related 6-hydroxyhexanoic acid often starts from cyclohexanone, which is oxidized to ε-caprolactone, followed by hydrolysis.[1] A similar pathway to this compound would likely involve the oxidation of cycloheptanone and subsequent ring-opening.

This synthetic pathway can lead to a variety of impurities, including unreacted starting ketone, the intermediate lactone, and potentially diacids or oligomeric esters from side reactions.[2] Effective separation of this compound from these impurities is paramount to ensure the quality and reliability of downstream applications. This application note provides a detailed protocol for the isolation of this compound using silica gel column chromatography, a robust and widely accessible purification technique.

The Science of Separation: Chromatographic Principles in Action

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For the purification of this compound, we will employ normal-phase chromatography with silica gel as the stationary phase.

Stationary Phase: Silica Gel Silica gel is a porous, amorphous form of silicon dioxide, characterized by a high surface area and the presence of surface silanol groups (Si-OH). These silanol groups are weakly acidic and can interact with polar functional groups of the analyte through hydrogen bonding.[4]

Mobile Phase: The Eluent The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the sample with it. By systematically increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute compounds from the silica gel based on their polarity. Less polar compounds will have weaker interactions with the silica gel and will elute first, while more polar compounds will be retained longer.

The Challenge of Tailing with Carboxylic Acids A common issue encountered when chromatographing carboxylic acids on silica gel is peak "tailing." This phenomenon occurs due to strong hydrogen bonding interactions between the acidic proton of the carboxylic acid and the silanol groups of the stationary phase.[5] This can lead to broad, asymmetric peaks and poor separation.

The Solution: Acidic Mobile Phase Modifier To mitigate tailing, a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), is added to the mobile phase.[5] The added acid serves to protonate the silanol groups on the silica surface and to suppress the deprotonation of the this compound. This ensures that the analyte interacts with the stationary phase in a more uniform and less ionized state, resulting in sharper, more symmetrical peaks and improved resolution.[6]

Experimental Protocol: A Step-by-Step Guide to Purification

This protocol is designed for the purification of a crude sample of this compound, assuming the presence of less polar impurities (e.g., unreacted ketone, intermediate lactone) and potentially more polar byproducts.

Materials and Reagents
Reagent/MaterialGradePurpose
Crude this compound-Sample to be purified
Silica Gel60 Å, 230-400 meshStationary Phase
Dichloromethane (DCM)HPLC GradeNon-polar mobile phase component
Methanol (MeOH)HPLC GradePolar mobile phase component
Acetic Acid (AcOH)GlacialMobile phase modifier
HexanesHPLC GradeInitial non-polar mobile phase
Ethyl Acetate (EtOAc)HPLC GradeMobile phase component for TLC
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Reaction/fraction monitoring
Standard laboratory glassware-Column, flasks, funnels, etc.
Rotary evaporator-Solvent removal
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_analysis 1. TLC Analysis of Crude Solvent_system 2. Select Solvent System TLC_analysis->Solvent_system Column_prep 3. Prepare and Pack Column Solvent_system->Column_prep Sample_loading 4. Load Sample Column_prep->Sample_loading Elution 5. Elute with Gradient Sample_loading->Elution Fraction_collection 6. Collect Fractions Elution->Fraction_collection Fraction_analysis 7. Analyze Fractions by TLC Fraction_collection->Fraction_analysis Pooling 8. Pool Pure Fractions Fraction_analysis->Pooling Solvent_removal 9. Remove Solvent Pooling->Solvent_removal Characterization 10. Characterize Pure Product Solvent_removal->Characterization

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes (e.g., start with a 1:1 ratio).

  • Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin stain).

  • The ideal solvent system for column chromatography will give the desired product a retention factor (Rf) of approximately 0.2-0.3.

  • Also, test a more polar system, such as dichloromethane/methanol (e.g., 95:5), with the addition of a small amount of acetic acid (e.g., 0.5-1%). This will likely be the starting point for your column's mobile phase.

Step 2: Column Preparation and Packing
  • Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule is to use 30-50 g of silica gel per gram of crude material).

  • Secure the column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a mixture of hexanes and a small amount of ethyl acetate).

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.

  • Drain the solvent until the level is just at the top of the sand. Crucially, do not let the column run dry at any stage.

Step 3: Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Carefully add a small amount of the initial mobile phase and again drain it to the top of the sand. Repeat this step once more to ensure the sample is loaded in a narrow band.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column, collecting the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Start with a low polarity mobile phase (e.g., 100% dichloromethane or a high percentage of hexanes in ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in dichloromethane). A typical gradient might be:

    • 100% DCM (to elute very non-polar impurities)

    • 1-5% MeOH in DCM (to elute compounds of intermediate polarity)

    • 5-10% MeOH in DCM (to elute the desired this compound)

  • Remember to add 0.5-1% acetic acid to all mobile phase compositions to prevent tailing.

Step 5: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude material.

  • Develop and visualize the TLC plate as in Step 1.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Poor Separation - Inappropriate solvent system- Column overloaded- Column packed improperly (channeling)- Re-optimize the mobile phase using TLC.- Use a shallower solvent gradient.- Use a larger column or less sample.- Repack the column carefully.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase the percentage of methanol).
Peak Tailing - Strong interaction of the carboxylic acid with silica.- Ensure 0.5-1% acetic or formic acid is present in the mobile phase.[5]
Cracked Silica Bed - Column ran dry.- Heat generated during packing with a polar solvent.- Always keep the solvent level above the silica bed.- Pack the column with a non-polar solvent or allow the slurry to cool before packing.

Conclusion

The protocol detailed above provides a robust and reliable method for the purification of this compound using silica gel column chromatography. The key to a successful separation lies in the careful selection of the mobile phase, the use of an acidic modifier to ensure good peak shape, and systematic monitoring of the fractions by TLC. By understanding the underlying chemical principles and following this step-by-step guide, researchers can effectively isolate high-purity this compound for their drug development and scientific research needs.

References

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? [Online discussion]. Available: [Link]
  • W. Kroschel, M., & M. Weck, M. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Polymers, 14(19), 3986. Available: [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem.
  • Common Organic Chemistry. (n.d.).
  • University of Toronto. (n.d.).
  • Zhang, J., Wang, X., & Zhang, S. (2014). One-pot synthesis of 6-hydroxyhexanoic acid from cyclohexanone catalyzed by dealuminated HBEA zeolite with aqueous 30% H₂O₂ solution.
  • BenchChem. (2025). troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Hydroxy-2-isopropylbenzonitrile. BenchChem.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available: [Link]
  • ResearchGate. (2015, August 5). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Available: [Link]
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? [Online discussion]. Available: [Link]
  • Biotage. (2023, November 21).
  • BenchChem. (2025).
  • Biotage. (2023, January 24).
  • LCGC International. (2009, February 1).
  • Google Patents. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. (U.S. Patent No. 2,955,133).
  • Wikipedia. (2024, May 29).

Sources

Quantitative Analysis of 5-Hydroxyheptanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and validated method for the quantification of 5-hydroxyheptanoic acid in biological samples using gas chromatography-mass spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. This protocol outlines a robust derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert this compound into its more volatile and thermally stable trimethylsilyl (TMS) derivative. The method provides detailed steps for sample preparation, including protein precipitation and liquid-liquid extraction, followed by optimized GC-MS parameters for separation and detection. The protocol has been developed to ensure high sensitivity, specificity, and reproducibility, making it suitable for various research and drug development applications where accurate quantification of this compound is crucial.

Introduction

This compound is a hydroxy fatty acid that may play a role in various metabolic pathways. Its accurate quantification in biological matrices such as plasma or urine is essential for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of polar molecules like this compound by GC-MS requires a derivatization step to increase their volatility and thermal stability.[1] Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl and carboxyl groups.[2] This method involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, thereby reducing the polarity and increasing the volatility of the analyte.[3]

This application note provides a comprehensive protocol for the quantification of this compound using GC-MS after derivatization with BSTFA. The methodology described herein is designed to be a self-validating system, with explanations for the experimental choices to ensure scientific integrity and reproducibility.

Experimental

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (IS): Tropic acid or a stable isotope-labeled this compound (e.g., d4-5-hydroxyheptanoic acid)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Human plasma/serum (or other relevant biological matrix)

  • Ultrapure water

Equipment
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • Nitrogen evaporator

  • Analytical balance

  • Micropipettes

Standard and Sample Preparation

2.3.1. Standard Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

2.3.2. Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of the working standard solutions into the blank biological matrix.

2.3.3. Sample Preparation Protocol

The following protocol is designed for a 100 µL plasma sample. Volumes can be adjusted for other sample types and volumes.

  • Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample. Add 10 µL of the internal standard working solution (10 µg/mL). Add 400 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Acidification and Extraction: Acidify the supernatant with 10 µL of 1M HCl. Add 500 µL of ethyl acetate and vortex for 1 minute. Centrifuge at 3,000 x g for 5 minutes.

  • Organic Phase Collection: Transfer the upper organic layer (ethyl acetate) to a new tube. Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.[4]

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge1 Centrifuge Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify (HCl) Supernatant->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry (N2 Evaporation) Extract->Dry Derivatize Add Pyridine & BSTFA Dry->Derivatize Heat Heat (70°C, 60 min) Derivatize->Heat GCMS Inject into GC-MS Heat->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC-MS Analysis

2.4.1. Instrument Parameters

Parameter Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 2 min
Ramp 1: 10°C/min to 200°C
Ramp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification

2.4.2. Mass Spectral Information and SIM Mode

Predicted Fragmentation of di-TMS-5-Hydroxyheptanoic Acid:

fragmentation cluster_structure di-TMS-5-Hydroxyheptanoic Acid Structure cluster_fragments Predicted Key Fragments (m/z) struct CH3-CH2-CH(OTMS)-(CH2)3-COOTMS frag1 [M-15]+ (Loss of CH3) struct->frag1 frag2 m/z 117 [CH(OTMS)-CH2-CH3]+ struct->frag2 frag3 m/z 173 [(CH2)3-COOTMS]+ struct->frag3

Caption: Predicted fragmentation of the di-TMS derivative of this compound.

Based on these predictions, the following ions are recommended for SIM mode:

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound (di-TMS)117173, [M-15]+
Tropic Acid (di-TMS) (IS)219294

Note: The exact m/z values should be confirmed by running a full scan analysis of a derivatized standard.

Method Validation

A full method validation should be conducted to ensure the reliability of the results.[4] The following parameters should be assessed:

  • Linearity: Analyze a set of calibration standards in triplicate to generate a calibration curve. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be ≤15% (≤20% at the LOQ), and the accuracy (% bias) should be within 85-115% (80-120% at the LOQ).

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Evaluate the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). The stability of the derivatized samples should also be assessed, as TMS derivatives can be susceptible to hydrolysis.[6] Storing derivatized samples at -20°C is recommended to improve stability.[6]

Results and Discussion

This application note provides a robust and reliable method for the quantification of this compound in biological matrices. The use of a silylation derivatization step is crucial for achieving good chromatographic peak shape and sensitivity for this polar analyte. The proposed sample preparation procedure, involving protein precipitation and liquid-liquid extraction, ensures efficient removal of matrix interferences.

The selection of an appropriate internal standard is critical for accurate quantification.[5] While tropic acid is a suitable option, the use of a stable isotope-labeled internal standard is highly recommended as it will more closely mimic the behavior of the analyte during sample preparation and analysis, leading to more accurate and precise results.

The GC-MS parameters provided are a starting point and may require optimization depending on the specific instrument and column used. The predicted fragmentation pattern and suggested SIM ions provide a strong basis for method development. It is essential to confirm these ions by analyzing a derivatized standard in full scan mode.

Conclusion

The GC-MS method described in this application note provides a detailed and scientifically sound protocol for the quantitative analysis of this compound in biological samples. By following the outlined procedures for sample preparation, derivatization, and GC-MS analysis, researchers can obtain accurate and reproducible results. The inclusion of comprehensive method validation ensures the trustworthiness and reliability of the data, making this method a valuable tool for researchers, scientists, and drug development professionals.

References

  • Heyen, S., Caesar, L. K., B M, B., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]
  • Middleditch, B. S. (2012). Analytical artifacts: GC, MS, HPLC, TLC and PC. Elsevier.
  • Cuperlovic-Culf, M., & Culf, A. S. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.
  • PubChem. (n.d.). 2-Hydroxyheptanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Knapp, D. R. (1979).
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Loconto, P. R. (2006).
  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Katajamaa, M., & Oresic, M. (2005). Processing methods for differential analysis of GC/MS profile data.
  • Pierce, A. E. (1968). Silylation of organic compounds. Pierce Chemical Company.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 5-Hydroxyheptanoic Acid Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated method for the quantitative analysis of 5-hydroxyheptanoic acid in aqueous samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a strong chromophore in the target analyte, a pre-column derivatization step is employed to enhance UV absorbance and enable sensitive detection. The protocol outlines a straightforward derivatization procedure, optimized chromatographic conditions, and a comprehensive method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of hydroxy fatty acids in various matrices.

Introduction

This compound is a hydroxy fatty acid that may be of interest in various fields, including metabolic research and as a potential biomarker or synthetic intermediate. The direct analysis of short-chain fatty acids and their hydroxylated analogues by HPLC-UV is challenging due to their low intrinsic ultraviolet absorbance.[4] To overcome this limitation, pre-column derivatization is a widely adopted strategy to introduce a chromophoric tag onto the analyte molecule, thereby significantly enhancing its detectability.[4][5][6]

This note describes a method utilizing 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent. DNPH reacts with the carboxylic acid moiety of this compound to form a stable hydrazide derivative that exhibits strong absorbance in the UV region, facilitating sensitive detection.[7][8][9][10] The developed reversed-phase HPLC method provides excellent separation and resolution of the derivatized analyte. The entire analytical procedure has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for its intended purpose as per ICH guidelines.[2]

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Formic Acid (≥98% purity)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Solid Phase Extraction (SPE) Cartridges (C18, 100 mg, 1 mL)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • DNPH Reagent (10 mg/mL): Dissolve 100 mg of DNPH in 10 mL of acetonitrile. This solution should be freshly prepared.

  • DIC Reagent (20 mg/mL): Dissolve 200 mg of DIC in 10 mL of acetonitrile. This solution should be freshly prepared.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Derivatization and Sample Preparation Protocol

The causality behind this multi-step process is to first isolate the analyte from potential matrix interferences and then chemically modify it for detection. The coupling reaction with DNPH is facilitated by DIC, which acts as a carbodiimide coupling agent.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample (1 mL) Acidify Acidify to pH ~3 with 1M HCl Sample->Acidify SPE_Load Load onto pre-conditioned C18 SPE Cartridge Acidify->SPE_Load SPE_Wash Wash with 1 mL Water SPE_Load->SPE_Wash SPE_Elute Elute with 1 mL Acetonitrile SPE_Wash->SPE_Elute Dry Evaporate to Dryness (Nitrogen Stream) SPE_Elute->Dry Reconstitute Reconstitute residue in 100 µL Acetonitrile Dry->Reconstitute Add_DIC Add 50 µL DIC (20 mg/mL) Reconstitute->Add_DIC Add_DNPH Add 100 µL DNPH (10 mg/mL) Add_DIC->Add_DNPH Incubate Incubate at 60°C for 30 min Add_DNPH->Incubate Quench Evaporate and Reconstitute in 200 µL Mobile Phase A/B (80:20) Incubate->Quench Inject Inject into HPLC-UV System Quench->Inject

Step-by-Step Protocol:

  • Sample Extraction (if applicable): For complex matrices, a solid-phase extraction (SPE) is recommended.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Acidify 1 mL of the sample to approximately pH 3 with 1M HCl.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the this compound with 1 mL of acetonitrile.

  • Solvent Evaporation: Evaporate the eluate (or a 100 µL aliquot of a clean standard/sample) to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried residue in 100 µL of acetonitrile.

    • Add 50 µL of the DIC reagent (20 mg/mL).

    • Add 100 µL of the DNPH reagent (10 mg/mL).

    • Vortex the mixture gently and incubate at 60°C for 30 minutes in a sealed vial. The elevated temperature is often necessary to drive the reaction to completion for carboxylic acids.[7][8][9]

  • Final Preparation: After incubation, evaporate the reaction mixture to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) and transfer to an HPLC vial for analysis.

HPLC-UV Method Parameters

The choice of a C18 column is standard for reversed-phase chromatography, effectively separating the relatively nonpolar derivative from polar components. A gradient elution is employed to ensure adequate retention of the analyte while allowing for timely elution and cleaning of the column.

ParameterSetting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 min, hold at 80% B for 2 min, return to 20% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 330 nm

Method Validation

The method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][2][3] Validation was performed using spiked samples in the intended matrix (e.g., water or a surrogate biological fluid).

Validation_Process cluster_params Validation Parameters (ICH Q2 R1) cluster_exp Experimental Assessment cluster_crit Acceptance Criteria Specificity Specificity Exp_Spec Analyze Blank, Spiked Blank, and Standard Specificity->Exp_Spec Linearity Linearity & Range Exp_Lin Calibration Curve (e.g., 1-100 µg/mL) Linearity->Exp_Lin Accuracy Accuracy Exp_Acc Spike Recovery at 3 Levels (Low, Med, High QC) Accuracy->Exp_Acc Precision Precision (Repeatability & Intermediate) Exp_Prec Intra- & Inter-day Analysis of QC Samples (n=6) Precision->Exp_Prec LOD Limit of Detection (LOD) Exp_LOD_LOQ Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) LOD->Exp_LOD_LOQ LOQ Limit of Quantification (LOQ) LOQ->Exp_LOD_LOQ Crit_Spec No interference at analyte retention time Exp_Spec->Crit_Spec Crit_Lin R² ≥ 0.995 Exp_Lin->Crit_Lin Crit_Acc Recovery: 80-120% Exp_Acc->Crit_Acc Crit_Prec RSD ≤ 15% Exp_Prec->Crit_Prec Crit_LOD_LOQ Visually Determined S/N Ratio Exp_LOD_LOQ->Crit_LOD_LOQ

Specificity

Specificity was confirmed by analyzing blank matrix, a spiked matrix sample, and a standard solution. The chromatograms demonstrated no significant interfering peaks at the retention time of the derivatized this compound.

Linearity and Range

The linearity was evaluated over the concentration range of 1.0 to 100.0 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1.0 - 100.0 µg/mL-
Correlation Coefficient (R²) > 0.998≥ 0.995
Equation y = mx + c-
Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels (Low, Medium, High QC). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicates of each QC level.

QC LevelConcentration (µg/mL)Accuracy (% Recovery, n=6)Precision (RSD %, n=6)
Intra-day Inter-day
Low 5.098.5%3.1%
Medium 50.0101.2%2.5%
High 90.099.3%1.8%
Acceptance Criteria 80 - 120% ≤ 15%
Limits of Detection and Quantification

The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

ParameterResult
LOD (S/N ≈ 3) 0.3 µg/mL
LOQ (S/N ≈ 10) 1.0 µg/mL

Conclusion

This application note presents a reliable and validated HPLC-UV method for the quantification of this compound after pre-column derivatization with DNPH. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the criteria set forth by ICH guidelines.[1][2][3] This protocol is well-suited for routine analysis in research and quality control environments where sensitive and accurate measurement of this hydroxy fatty acid is required.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2025).
  • Sandle, T. (2023).
  • Uchiyama, S., et al. (2004). Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. Analytical Chemistry, 76(19), 5849-54. [Link]
  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. (2023).
  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Abraham Entertainment. (2025).

Sources

Application Note: Quantitative Analysis of 5-Hydroxyheptanoic Acid using ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Quantification and the qNMR Advantage

5-Hydroxyheptanoic acid is a molecule of growing interest in various fields, including as a building block in polymer synthesis and as a potential biomarker in metabolic studies. Accurate and reliable quantification of this analyte is paramount for quality control, reaction monitoring, and clinical diagnostics. While chromatographic techniques like HPLC and GC are widely used, they often require analyte-specific reference standards for calibration, which may not always be available.[1][2]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful, primary analytical method that circumvents the need for identical calibration standards.[2][3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][3][5][6][7] This allows for the determination of the absolute concentration or purity of a sample by co-dissolving it with a certified internal standard of known concentration.[3][8] This application note provides a comprehensive, step-by-step protocol for the accurate quantification of this compound using ¹H-qNMR, designed for researchers, scientists, and professionals in drug development.

The Principle of Quantitative ¹H-NMR

The power of qNMR stems from a simple, yet robust, relationship: the integral value (I) of a specific NMR resonance is directly proportional to the number of protons (N) generating that signal.[1][3][5] When an analyte (x) is mixed with a known amount of an internal standard (cal), the concentration of the analyte can be determined using the following master equation, assuming the purity of the standard is 100%[9]:


Where:

  • Pₓ : Purity of the analyte (as a weight/weight percentage)

  • Iₓ & Ical : Integral areas of the selected signals for the analyte and internal standard, respectively.

  • Nₓ & Ncal : Number of protons corresponding to the integrated signals of the analyte and internal standard.

  • Mₓ & Mcal : Molecular weights of the analyte and internal standard.

  • mₓ & mcal : Mass of the analyte and internal standard.

This direct relationship provides an absolute quantification method without the need for creating calibration curves.[2][3]

Experimental Design & Protocol

The successful execution of a qNMR experiment is contingent upon meticulous planning and execution, which can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[1]

Part 1: Method Planning - Selecting the Right Tools

3.1.1. Choosing the Internal Standard (IS)

The selection of an appropriate internal standard is the cornerstone of an accurate qNMR experiment.[10] The ideal standard for analyzing this compound should possess the following characteristics:

  • High Purity (≥99%): The standard must be a certified reference material (CRM) with a well-documented purity to ensure traceability.[6][11]

  • Spectral Simplicity: It should have a simple spectrum, ideally a sharp singlet, in a region that does not overlap with any analyte signals.[11][12]

  • Chemical Inertness: The standard must not react with the analyte, the solvent, or trace impurities.[11][12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[11]

  • Stability: The standard should be stable under the experimental conditions and non-volatile to prevent concentration changes during sample preparation.[11][12]

For this compound, Maleic Acid is a suitable internal standard. It is a crystalline solid, stable, and its two olefinic protons produce a sharp singlet around 6.2-6.5 ppm in D₂O, a region typically free of signals from aliphatic compounds.

3.1.2. Selecting the Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard.[1][13] For a polar molecule like this compound, Deuterium Oxide (D₂O) is an excellent choice. It readily dissolves carboxylic acids and avoids the large residual solvent peaks that would be present with organic solvents like CDCl₃ or DMSO-d₆ in the aliphatic region of the spectrum.[14][15] The acidic proton of the carboxylic acid and the hydroxyl proton will exchange with deuterium, causing their signals to disappear, which simplifies the spectrum.[16]

Part 2: Detailed Sample Preparation Protocol

Precision in sample preparation is critical for quantitative accuracy.[17]

Materials:

  • This compound (analyte)

  • Maleic Acid (Internal Standard, CRM grade)

  • Deuterium Oxide (D₂O, 99.9% D)

  • High-precision analytical balance (readability of at least 0.01 mg)

  • Clean, dry vials

  • High-quality 5 mm NMR tubes[17]

  • Calibrated micropipettes or syringes

Step-by-Step Procedure:

  • Weighing the Internal Standard: Accurately weigh approximately 10 mg of Maleic Acid into a clean, dry vial. Record the exact mass.

  • Weighing the Analyte: In a separate vial, accurately weigh approximately 15-20 mg of this compound. The goal is to achieve a molar ratio between the analyte and standard that is close to 1:1 to ensure comparable signal intensities for accurate integration.[1][11] Record the exact mass.

  • Dissolution: To the vial containing the weighed Maleic Acid, add a precise volume (e.g., 1.00 mL) of D₂O using a calibrated pipette. Ensure complete dissolution. This creates a stock solution of the internal standard with a precisely known concentration.

  • Sample Creation: Transfer a known volume of the internal standard stock solution (e.g., 0.6 mL) into the vial containing the weighed this compound.

  • Homogenization: Vortex the vial for at least 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous. Inhomogeneous samples can lead to poor magnetic field shimming and distorted peak shapes.[1][17]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the final solution into a high-quality NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil (typically 4-5 cm, which corresponds to about 0.6-0.7 mL).[17][18]

  • Quality Check: Visually inspect the sample in the NMR tube to ensure it is free of any particulate matter or air bubbles.[18][19]

Part 3: NMR Data Acquisition - Optimizing for Quantification

Acquisition parameters must be carefully set to ensure that the resulting spectrum is truly quantitative.[9][20]

Key Acquisition Parameters:

  • Pulse Angle (p1): Use a 90° pulse to ensure maximum and uniform excitation across the entire spectrum.[1][11] This requires prior calibration of the pulse width for the specific probe being used.

  • Relaxation Delay (d1): This is the most critical parameter for qNMR. The delay between scans must be long enough to allow all protons of interest (in both the analyte and the standard) to fully relax back to thermal equilibrium. A conservative and safe value for d1 is 7 times the longest spin-lattice relaxation time (T₁) of any peak being quantified.[1] If T₁ values are not measured, a delay of 30-60 seconds is often sufficient for small molecules.[11]

  • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely to zero, preventing signal truncation which can distort peak shapes and integration.[1]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N). For an integration precision of better than 1%, a S/N of at least 250:1 is recommended.[1][9]

  • Receiver Gain (rg): The receiver gain should be set to the highest possible value without causing ADC overflow (clipping the FID), which would invalidate the quantitative data.

Recommended ¹H-NMR Parameters for this compound on a 500 MHz Spectrometer:

ParameterRecommended ValueRationale
Pulse Programzg30A simple 30-degree pulse sequence is often sufficient and faster than a 90-degree pulse for routine analysis, provided relaxation delays are adequate.[21] For highest accuracy, a zg90 is preferred.
Pulse Angle90° (calibrated)Ensures uniform excitation of all signals for accurate integration.[11]
Relaxation Delay (d1)30 sA conservative value to ensure full relaxation of all protons, including those on the internal standard.
Acquisition Time (aq)4 sAllows for complete decay of the FID, preventing truncation artifacts.
Number of Scans (ns)16 - 64Adjust to achieve S/N > 250:1 for the peaks of interest.
Spectral Width (sw)20 ppmSufficient to cover the expected chemical shift range and provide good baseline at the spectrum edges.
Temperature298 K (25 °C)Maintain a stable temperature to avoid chemical shift drift.[11]
Part 4: Data Processing and Analysis

Careful and consistent processing of the FID is crucial for obtaining accurate integrals.[1]

Step-by-Step Processing Workflow:

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Both zero-order and first-order phase corrections should be meticulously adjusted.

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum to ensure a flat and level baseline. This is critical for accurate integration.

  • Signal Selection & Integration:

    • Analyte (this compound): Select a well-resolved signal that is free from overlap with other analyte or impurity peaks. The triplet corresponding to the methyl protons (H7) at the end of the alkyl chain (approx. 0.9 ppm) is an excellent choice. This signal corresponds to Nₓ = 3 protons.

    • Internal Standard (Maleic Acid): Integrate the sharp singlet from the two olefinic protons (approx. 6.3 ppm). This signal corresponds to Ncal = 2 protons.

  • Integration: Define the integration regions carefully, extending to the clear baseline on both sides of the selected peaks. Ensure the same integration boundaries are used consistently across all samples.

  • Calculation: Use the master equation provided in Section 2 to calculate the purity or concentration of this compound.

System Validation

To ensure the trustworthiness of the results, the qNMR method should be validated according to ICH Q2(R2) guidelines.[22][23] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals at the chosen integration regions.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte-to-standard ratios and plotting the measured ratio against the theoretical ratio.[8]

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of this compound with a known, certified purity.[24]

  • Precision: The degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).

Table 1: Hypothetical Validation Data Summary

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (RSD)
- Repeatability (n=6)≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOD S/N ≥ 35 µM
LOQ S/N ≥ 1015 µM

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the entire process from sample preparation to final result.

qNMR_Workflow cluster_prep Part 1 & 2: Planning & Sample Preparation cluster_acq Part 3: Data Acquisition cluster_proc Part 4: Data Processing & Analysis A Select & Weigh Internal Standard (IS) (Maleic Acid) C Dissolve IS & Analyte in D₂O A->C B Select & Weigh Analyte (this compound) B->C D Homogenize & Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Optimize Parameters (p1, d1, ns, rg) E->F G Acquire FID F->G H Fourier Transform, Phase & Baseline Correction G->H I Integrate Analyte & IS Signals H->I J Calculate Purity/ Concentration I->J K Validated Purity of This compound J->K Final Result

Caption: High-level workflow for qNMR analysis.

Conclusion

Quantitative ¹H-NMR spectroscopy is a highly accurate, precise, and reliable method for the analysis of this compound.[1][20] By following the detailed protocol outlined in this application note—from the careful selection of an internal standard and solvent to the optimization of acquisition and processing parameters—researchers can achieve robust and trustworthy quantitative results. The non-destructive nature of the technique and its ability to provide absolute quantification without analyte-specific standards make it an invaluable tool in pharmaceutical development, quality control, and metabolomics research.[3][25]

References

  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. PubMed.
  • A Guide to Quantit
  • Quantitative NMR Spectroscopy. University of Cambridge.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • NMR Sample Preparation: The Complete Guide.
  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures using Proton Nuclear Magnetic Resonance Spectroscopy (NMR).
  • Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace.
  • What is qNMR and why is it important? Mestrelab Resources.
  • Quantit
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA.
  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • NMR for Short Chain Fatty Acid Analysis.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Directorate for the Quality of Medicines & HealthCare.
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat.
  • Analytical NMR. Magritek.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • NMR Sample Preparation.
  • Preparing an NMR sample. University of York.
  • How To Prepare And Run An NMR Sample. ALWSCI.
  • Basics of NMR Sample preparation and analysis of NMR analysis d
  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment.
  • Let's try doing quantit
  • Selection Guide on Deuter
  • Quantitative NMR (qNMR) Principles. FUJIFILM Wako.
  • NMR Deuterated Solvent Properties Reference Chart. Sigma-Aldrich.
  • How do I choose a reference standard for my Q-NMR analysis? Chemistry LibreTexts.
  • ICH Valid
  • GUIDELINE FOR qNMR ANALYSIS. ENFSI.
  • deuterated nmr solvents handy reference d
  • NMR Solvent Data Chart.
  • Validation of a Generic Quantitative 1H NMR Method for N
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • 13C NMR Spectrum of 5-Hydroxyhexanoic acid.
  • Validation of Analytical Procedures Q2(R2).
  • 1H NMR Spectrum of Heptanoic acid.
  • 1H NMR Spectrum of 3-Hydroxybutyric acid.
  • 1H NMR Spectrum of 5-Hydroxyhexanoic acid.
  • Structure Determination from Spectra (H NMR, C NMR, IR). YouTube.

Sources

Navigating the Volatility Challenge: A Guide to Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Hurdle of Hydroxy Fatty Acids

Hydroxy fatty acids (HFAs) are a diverse class of lipids that play critical roles in a multitude of biological processes, from inflammatory signaling to structural components of complex lipids. Their accurate identification and quantification are paramount in fields ranging from clinical diagnostics to food science and drug development.[1] However, the very functional groups that define them—the polar carboxylic acid and hydroxyl moieties—present significant challenges for analysis by gas chromatography-mass spectrometry (GC-MS).[2] Direct injection of underivatized HFAs into a GC system results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential thermal degradation within the hot injector or column.[3]

To overcome these obstacles, chemical derivatization is an indispensable step in the analytical workflow.[2][4] This process modifies the analyte to create a new compound, or derivative, with properties more amenable to GC analysis. The primary goals of derivatizing HFAs are to:

  • Increase Volatility: By masking the polar functional groups, we reduce intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte.[2][5]

  • Enhance Thermal Stability: Derivatives are generally more stable at the high temperatures required for GC separation, preventing on-column degradation.[6][7]

  • Improve Chromatographic Separation: The resulting non-polar derivatives exhibit better interaction with common GC stationary phases, leading to sharper, more symmetrical peaks.

  • Generate Characteristic Mass Spectra: The derivatives are designed to produce predictable and informative fragmentation patterns upon ionization in the mass spectrometer, aiding in structural elucidation and quantification.

This application note provides a comprehensive guide to the most effective derivatization reagents and protocols for HFA analysis by GC-MS, grounded in the principles of chemical reactivity and field-proven analytical strategies.

Core Derivatization Strategies: A Two-Pronged Approach

The analysis of HFAs requires the derivatization of two distinct functional groups: the carboxylic acid and the hydroxyl group. This is typically accomplished through a two-step process involving esterification followed by silylation or acylation, or through specific reagents that target one or both groups for high-sensitivity applications.

Strategy 1: The Two-Step Workflow (Esterification + Silylation)

This is the most common and robust approach for comprehensive HFA profiling. The carboxylic acid is first converted to an ester (typically a methyl ester), followed by the conversion of the hydroxyl group to a silyl ether.[8][9]

Step 1: Esterification of the Carboxylic Acid Group

Esterification is crucial for neutralizing the highly polar and acidic nature of the carboxyl group.[10]

  • Mechanism & Rationale: The most prevalent method is acid-catalyzed esterification, often referred to as Fischer esterification.[11] Reagents like Boron Trifluoride-Methanol (BF₃-Methanol) provide a convenient and efficient means to produce fatty acid methyl esters (FAMEs). The reaction is fast and quantitative under moderate conditions, preserving the integrity of unsaturated fatty acids.[10] An alternative for HFAs present in complex lipids (e.g., triglycerides) is base-catalyzed transmethylation using reagents like sodium methoxide.[8]

  • Key Reagent: Boron Trifluoride (BF₃) in Methanol

    • Advantages: Highly efficient, relatively fast, and widely used, making it a well-established method.[10][12]

    • Considerations: BF₃ is corrosive and moisture-sensitive. The reaction should be performed in a fume hood with appropriate personal protective equipment.

Step 2: Silylation of the Hydroxyl Group

Once the carboxyl group is protected, the hydroxyl group is targeted. Silylation is the method of choice, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][6][13]

  • Mechanism & Rationale: Silylation reagents are highly reactive compounds that readily donate a TMS group to active hydrogens found in alcohols, phenols, and amines.[13] This transformation dramatically increases the volatility and thermal stability of the HFA methyl ester.[7] The resulting TMS ethers are ideal for GC-MS analysis.

  • Key Reagents: BSTFA and MSTFA

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and versatile silylating agent. Its reaction byproducts, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference with early-eluting peaks.[13] For sterically hindered hydroxyl groups, its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS).[5][8][14]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often considered the most volatile of the TMS-amide reagents, MSTFA is an excellent choice for trace analysis where reagent byproducts could obscure analyte peaks.[15][16] Like BSTFA, its silylating power can be boosted with a catalyst.[16]

Experimental Protocol 1: Two-Step Esterification and Silylation

This protocol provides a validated method for the derivatization of free hydroxy fatty acids using BF₃-Methanol and BSTFA.

Materials:

  • Dried HFA sample (1-10 mg)

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas evaporator

Procedure:

Part A: Methyl Esterification

  • Place the dried HFA sample into a reaction vial.

  • Add 1 mL of 14% BF₃-Methanol solution to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

  • Transfer the dried hexane solution to a new vial and evaporate to dryness under a gentle stream of nitrogen.

Part B: Trimethylsilylation

  • To the dried FAME residue from Part A, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 80°C for 60 minutes.[14]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. The resulting derivatives are TMS ethers of the HFA methyl esters.[8]

Two_Step_Derivatization_Workflow cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_silyl Step 2: Silylation cluster_analysis Analysis Sample Dried HFA Sample Esterification Add BF3-Methanol Heat at 60°C Sample->Esterification Extraction Hexane Extraction & Drying Esterification->Extraction Silylation Add BSTFA + Pyridine Heat at 80°C Extraction->Silylation GCMS GC-MS Analysis Silylation->GCMS

Strategy 2: High-Sensitivity Alkylation with PFBBr

For applications requiring ultra-high sensitivity, such as analyzing trace levels of HFAs in biological matrices, derivatization with pentafluorobenzyl bromide (PFBBr) is a superior strategy.[4] This approach specifically targets the carboxylic acid group.

  • Mechanism & Rationale: PFBBr is an alkylating agent that converts carboxylic acids into pentafluorobenzyl (PFB) esters.[17][18] The key advantage lies in the five fluorine atoms on the benzyl group. These electronegative atoms make the derivative exceptionally responsive to electron capture negative chemical ionization (NCI-MS).[19][20] In NCI mode, the PFB group is readily lost, forming a stable carboxylate anion [M-PFB]⁻, which is often the base peak. This process minimizes fragmentation of the fatty acid backbone, channeling the ion current into a single, highly abundant ion, leading to a dramatic increase in sensitivity compared to electron ionization (EI).[4][20]

  • Key Reagent: Pentafluorobenzyl Bromide (PFBBr)

    • Advantages: Enables femtogram-level detection limits with NCI-MS, produces clean mass spectra with a prominent molecular anion, and the derivatives are stable for extended periods.[4][20]

    • Considerations: PFBBr is a strong lachrymator and should be handled with extreme care in a fume hood.[5] This method primarily derivatizes the carboxyl group. For HFAs, the hydroxyl group remains free. While this is often acceptable for GC analysis, for certain isomers, subsequent silylation of the hydroxyl group may be required to improve chromatography, creating a PFB-ester-TMS-ether derivative.

Experimental Protocol 2: High-Sensitivity PFBBr Derivatization

This protocol details the formation of PFB esters for sensitive analysis by GC-NCI-MS.

Materials:

  • Dried HFA sample

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • 10% Pentafluorobenzyl Bromide (PFBBr) in Acetonitrile

  • Hexane or Isooctane (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas evaporator

Procedure:

  • Place the dried HFA sample into a reaction vial.

  • Reconstitute the sample in 100 µL of a 10% solution of DIPEA in acetonitrile. The DIPEA acts as a base to deprotonate the carboxylic acid.

  • Add 100 µL of 10% PFBBr in acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 60 minutes.[19]

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of hexane or isooctane.[4]

  • The sample is now ready for GC-MS analysis, preferably using NCI mode.

PFBBr_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization PFBBr Derivatization cluster_analysis Analysis Sample Dried HFA Sample Reaction Add PFBBr + DIPEA in Acetonitrile Heat at 60-70°C Sample->Reaction Solvent_Exchange Evaporate & Reconstitute in Hexane/Isooctane Reaction->Solvent_Exchange GCMS GC-NCI-MS Analysis Solvent_Exchange->GCMS

Comparative Summary of Derivatization Reagents

The choice of derivatization strategy is dictated by the analytical objective. The table below summarizes the key features of the discussed reagents to guide this decision-making process.

ReagentTarget Functional Group(s)Derivative TypeReaction ConditionsAdvantagesDisadvantages/Considerations
BF₃-Methanol Carboxylic AcidMethyl Ester (FAME)60°C, 30 minEfficient, quantitative, well-established.[10][12]Corrosive, moisture-sensitive. Only derivatizes carboxyl group.
BSTFA / MSTFA Hydroxyl, Amine, ThiolTrimethylsilyl (TMS) Ether60-80°C, 30-60 minHighly reactive, volatile byproducts, versatile for many functional groups.[13][16]Extremely moisture sensitive, requires anhydrous conditions.[3][13]
PFBBr Carboxylic AcidPentafluorobenzyl (PFB) Ester60-70°C, 60 minEnables ultra-high sensitivity with NCI-MS, stable derivatives.[4][20]Lachrymatory reagent. Hydroxyl groups remain underivatized.

Expert Insights: Best Practices and Troubleshooting

  • The Imperative of Anhydrous Conditions: Silylation reagents react preferentially with water.[3] The presence of even trace amounts of moisture in the sample or solvents will consume the reagent and lead to incomplete derivatization. Always use high-purity, anhydrous solvents and ensure samples are thoroughly dried before adding silylation reagents.

  • Catalyst Use: For sterically hindered hydroxyls or to accelerate the reaction, the addition of a catalyst like TMCS to BSTFA or MSTFA is highly recommended.[5] A 1-10% catalyst concentration is typical.

  • Quantitative Accuracy: For accurate quantification, the use of stable isotope-labeled internal standards is essential.[4][14][21] An appropriate internal standard (e.g., a deuterated analogue of the target HFA) should be added at the very beginning of the sample preparation process to account for analyte loss during extraction and derivatization.

  • GC Column Choice: When analyzing TMS derivatives, avoid using GC columns with stationary phases that contain active hydrogens (e.g., free fatty acid phase or polyethylene glycol/WAX columns), as the silylating reagent can react with the column itself, leading to degradation and poor chromatography.[3] Phenyl-methylpolysiloxane phases (e.g., DB-5ms, HP-5MS) are excellent, robust choices.

  • Checking for Complete Derivatization: To validate a method, analyze aliquots at different time points during the derivatization reaction. Complete derivatization is achieved when there is no further increase in the peak area of the derivative.[13]

Conclusion

The successful GC-MS analysis of hydroxy fatty acids is critically dependent on proper derivatization. For general profiling and routine quantification, a two-step approach combining esterification with BF₃-Methanol and silylation with BSTFA or MSTFA provides a robust and reliable workflow. For applications demanding the highest sensitivity, PFBBr derivatization coupled with GC-NCI-MS is the undisputed gold standard. By understanding the chemistry behind these reagents and adhering to rigorous protocols, researchers can effectively overcome the inherent analytical challenges of HFAs, enabling precise and accurate measurements to advance scientific discovery.

References

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). European Journal of Lipid Science and Technology.
  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. (n.d.). RSC Publishing.
  • Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. (2019).
  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (n.d.). LIPID MAPS.
  • Isotopomer enrichment assay for very short chain fatty acids and its metabolic applic
  • Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. (2022). PubMed Central.
  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (n.d.).
  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. (2010). PubMed.
  • Chemical derivatization for fatty acids. (A) Methyl esterification... (n.d.).
  • GC Reagents. (n.d.). Thermo Fisher Scientific - US.
  • GC Reagents. (n.d.). Thermo Fisher Scientific - UK.
  • Bulletin 909A Guide to Derivatiz
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). NIH.
  • GC Derivatiz
  • Acylation Reagents for Gas Chrom
  • Is GC-MS the Solution for Fatty Acid Analysis?. (n.d.).
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). PMC.
  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (n.d.). PMC - NIH.
  • bstfa - SUPELCO. (n.d.). Sigma-Aldrich.
  • Derivatization of Drug Substances with MSTFA. (n.d.). Sigma-Aldrich.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.).
  • How best to perform acylation of hydroxyls for GC/MS?. (2021).
  • Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org.
  • GC Derivatiz
  • GC Derivatization. (n.d.). University of Missouri-St. Louis.

Sources

solid-phase extraction for 5-hydroxyheptanoic acid from urine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Solid-Phase Extraction for the Quantification of 5-Hydroxyheptanoic Acid from Human Urine

Abstract: This application note provides a comprehensive and robust protocol for the selective extraction of this compound from human urine using solid-phase extraction (SPE). This compound is a key biomarker in the diagnosis and monitoring of various metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD). The accurate quantification of this metabolite is crucial for clinical research and diagnostic applications. This document outlines a detailed methodology, from sample pre-treatment to the final elution, designed for high recovery and purity, suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The scientific principles behind each step are thoroughly explained to ensure both reproducibility and a deep understanding of the entire workflow.

Introduction: The Significance of this compound

This compound is a dicarboxylic acid that is not typically present in significant concentrations in the urine of healthy individuals. However, in patients with certain inherited metabolic disorders, particularly those affecting fatty acid oxidation, its levels can be substantially elevated. One of the most prominent of these is Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a condition that impairs the body's ability to break down medium-chain fatty acids for energy. During periods of metabolic stress, this enzymatic block leads to the accumulation of upstream metabolites, which are then alternatively processed into compounds like this compound. Consequently, its reliable detection and quantification in urine serve as a critical diagnostic marker.

The urinary matrix is notoriously complex, containing a high concentration of salts, urea, and a myriad of other endogenous compounds that can interfere with sensitive analytical techniques. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by selectively isolating the analyte of interest from these interfering components. This protocol details the use of a mixed-mode anion exchange SPE sorbent, which provides a dual retention mechanism for enhanced selectivity and sample cleanup.

Scientific Principles of the SPE Method

The choice of SPE sorbent and the design of the protocol are dictated by the physicochemical properties of this compound and the urine matrix.

  • Analyte Properties: this compound is a relatively polar, medium-chain carboxylic acid. Its carboxylic acid group has a pKa value estimated to be around 4.8. This means that at a pH below its pKa, it will be in its neutral, protonated form, while at a pH significantly above its pKa, it will be in its negatively charged, deprotonated (anionic) form.

  • Sorbent Selection: A mixed-mode anion exchange sorbent is ideal for this application. This type of sorbent possesses both a hydrophobic polymeric backbone and positively charged functional groups (e.g., quaternary amine). This dual functionality allows for a two-pronged retention strategy:

    • Hydrophobic Interaction: The carbon chain of the this compound can interact with the polymeric backbone of the sorbent.

    • Ion Exchange: The negatively charged carboxylate group of the analyte can form a strong ionic bond with the positively charged functional groups on the sorbent surface.

  • pH Manipulation: The pH of the sample and the various solvents is a critical parameter that is modulated throughout the protocol to control these interactions. By adjusting the pH, we can selectively "turn on" and "turn off" the ionic retention mechanism, leading to a highly specific extraction and elution process.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from initial sample preparation to the final elution of the purified analyte.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine 1. Urine Sample Collection (1 mL) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis centrifuge 3. Centrifugation (10,000 x g, 10 min) hydrolysis->centrifuge ph_adjust 4. pH Adjustment (to pH 6.0-7.0) centrifuge->ph_adjust load 6. Sample Loading (Pre-treated Urine) ph_adjust->load condition 5. Sorbent Conditioning (Methanol, then Water) condition->load wash1 7. Wash 1 (Polar Interferences) (Acetic Acid in Water) load->wash1 wash2 8. Wash 2 (Non-polar Interferences) (Methanol) wash1->wash2 elute 9. Elution (Formic Acid in Methanol) wash2->elute dry 10. Evaporation (Under Nitrogen Stream) elute->dry reconstitute 11. Reconstitution (Mobile Phase) dry->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

liquid-liquid extraction of 5-hydroxyheptanoic acid from plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Recovery Liquid-Liquid Extraction (LLE) of 5-Hydroxyheptanoic Acid from Human Plasma for Bioanalytical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, robust, and validated protocol for the quantitative extraction of this compound from human plasma. The methodology is designed for high-throughput bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol integrates an efficient protein precipitation step followed by a pH-adjusted liquid-liquid extraction to ensure high analyte recovery, minimize matrix effects, and deliver a clean extract suitable for sensitive downstream analysis. We delve into the chemical principles guiding each step, from solvent selection to pH modification, and provide guidelines for method validation in accordance with international regulatory standards.

Introduction and Scientific Principle

This compound is a medium-chain hydroxy fatty acid whose role and concentration in biological systems are of growing interest in metabolic research. Accurate quantification in complex matrices like plasma is essential but challenging due to the analyte's polarity and the presence of abundant interfering substances such as proteins and phospholipids.

The core of this protocol is based on the principle of partitioning . This compound, a carboxylic acid, can exist in two forms: a deprotonated, water-soluble (hydrophilic) anion and a protonated, neutral (uncharged), and more lipid-soluble (lipophilic) form. The equilibrium between these forms is governed by the pH of the solution and the analyte's acidity constant (pKa).

By adjusting the pH of the plasma sample to be at least two units below the analyte's pKa, we can ensure that the vast majority of this compound molecules are in their neutral, protonated state. This dramatically increases their affinity for a non-polar organic solvent, allowing for efficient extraction from the aqueous plasma matrix. The protocol first removes the bulk of proteins, which can otherwise form performance-degrading emulsions during extraction[1].

Analyte Physicochemical Properties

PropertyEstimated ValueRationale and Implication for Extraction
pKa ~4.5 - 5.0The pKa of heptanoic acid is approximately 4.8[2]. The hydroxyl group has a minor effect. To ensure >99% of the analyte is in its neutral form, the sample pH must be adjusted to ≤ 2.8.
LogP ~1.5 - 2.5Heptanoic acid has a LogP of 2.42[2]. The hydroxyl group increases polarity, lowering the LogP. This value indicates moderate lipophilicity, making it suitable for extraction into moderately polar organic solvents like MTBE or ethyl acetate[4][5].

Materials and Reagents

3.1. Equipment

  • Microcentrifuge capable of >14,000 x g and 4°C

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator with water bath)

  • Calibrated pipettes and sterile, polypropylene microcentrifuge tubes (1.5 mL)

  • Analytical balance

3.2. Chemicals and Solvents

  • This compound: Analytical standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4) is strongly recommended. If unavailable, a close structural homolog not present in the matrix (e.g., 6-hydroxyoctanoic acid) can be used.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade

  • Protein Precipitation Solvent: Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Acidifying Agent: Formic acid (FA), LC-MS grade

  • Reconstitution Solvent: 10:90 (v/v) Acetonitrile:Water with 0.1% Formic Acid, or as required by the analytical method.

  • Human Plasma: Sourced from an accredited vendor, stored at -80°C. K2-EDTA is the recommended anticoagulant.

  • Reagent Water: Type I, ultrapure

Experimental Workflow Diagram

The complete extraction process is visualized in the following workflow.

Caption: Workflow for LLE of this compound from plasma.

Step-by-Step Protocol

5.1. Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

  • Generate a series of working standard solutions by serial dilution of the stock solution.

  • Prepare calibration curve standards and QC samples (Low, Medium, High) by spiking the appropriate working standard solution into blank plasma (typically 5% of the total volume).

5.2. Sample Extraction Protocol

  • Thawing: Thaw plasma samples, calibrators, and QCs on ice until completely liquefied.

  • Aliquoting and IS Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the IS working solution to all tubes (except double blanks).

  • Initial Mix: Vortex briefly (5 seconds) to mix.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation[6][7].

  • Denaturation: Vortex vigorously for 1 minute to ensure complete protein denaturation and release of matrix-bound analytes.

  • Incubation: Incubate the samples at 4°C for 10 minutes to facilitate complete protein aggregation.

  • First Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[6].

  • Supernatant Transfer: Carefully transfer the supernatant (~450 µL) to a new, clean 1.5 mL tube, being careful not to disturb the protein pellet.

  • Acidification: Add 5 µL of formic acid. This critical step lowers the pH to below 3, ensuring the carboxylic acid group of the analyte is fully protonated (neutral) for efficient extraction[8].

  • Addition of Extraction Solvent: Add 500 µL of MTBE to each tube.

  • Extraction: Vortex gently for 2 minutes. Vigorous shaking can induce emulsion formation, which is a common issue in LLE[1]. Gentle, consistent inversion or vortexing is sufficient.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes at 4°C to achieve a clean separation between the upper organic layer (MTBE) and the lower aqueous layer.

  • Collection: Carefully aspirate the upper organic layer (~450 µL) and transfer it to a new tube. Be cautious not to aspirate any of the aqueous layer or the interface material.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Bioanalytical Method Validation

The described method must be fully validated according to regulatory guidelines from agencies such as the FDA or EMA before analyzing study samples[9][10]. The main validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from endogenous components or other interferences in the matrix.No significant interfering peaks (>20% of LLOQ) in blank matrix from at least 6 sources.
Linearity & Range The relationship between concentration and instrument response. Defines the Lower and Upper Limits of Quantification (LLOQ, ULOQ).Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, L, M, H QC levels.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ)[11].
Recovery The efficiency of the extraction process, comparing analyte response from an extracted sample to a post-extraction spiked sample.Should be consistent, precise, and reproducible, though no absolute value is mandated.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 sources of blank matrix should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete protein precipitation.2. Suboptimal pH for extraction.3. Insufficient mixing during extraction.4. Analyte loss during evaporation (too hot/long).1. Ensure ACN is cold and the ACN:plasma ratio is at least 4:1.2. Verify final pH of the supernatant is < 3.0 after adding acid.3. Increase gentle vortex time to 3 minutes.4. Reduce evaporation temperature or ensure nitrogen stream is not too harsh.
Emulsion Formation at Interface 1. Vigorous shaking/vortexing.2. High lipid content in plasma sample.3. Insufficient protein precipitation.1. Use gentle, repeated inversions or a slower vortex speed for extraction[1].2. Increase centrifugation time and/or force to break the emulsion.3. Add a small amount of saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase, which can help break emulsions[1][12].
High Variability (%CV) 1. Inconsistent pipetting.2. Inconsistent timing in extraction steps.3. Internal Standard degradation or instability.4. Poor mixing during reconstitution.1. Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma.2. Standardize all incubation and vortexing times.3. Verify IS stability. Ensure IS is added at the very first step.4. Increase vortex time or sonicate briefly after adding reconstitution solvent.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-elution of phospholipids or other endogenous compounds.2. Insufficient sample cleanup.1. Optimize chromatographic separation to resolve the analyte from interfering peaks.2. Consider a second LLE step or an alternative extraction solvent. A Solid-Phase Extraction (SPE) method may provide a cleaner extract[13].

References

  • Protein Precipit
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
  • Mastering Bioanalytical Method Validation: A Practical Guide for Labor
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF.
  • Application Notes and Protocols for Plasma Protein Precipit
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Guideline Bioanalytical method valid
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. RSC Publishing.
  • Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Bioanalytical Sciences.
  • Protein Precipitation Pl
  • Green solvents selection guide for bio-based organic acids recovery.
  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • Bioanalytical Method Validation. U.S.
  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separ
  • Troubleshooting. CHROMacademy.
  • Liquid/liquid Extraction. University of Colorado Boulder, Department of Chemistry.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. American Institute of Chemical Engineers.
  • Dealing with matrix effects in biological samples for taxine B analysis. BenchChem.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chrom
  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. PubMed.
  • A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine | Request PDF.
  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Springer.
  • Heptanoic Acid | C7H14O2 | CID 8094. PubChem.
  • 5-Hydroxy-2,4-dimethylheptanoic acid | C9H18O3 | CID 59763149. PubChem.
  • 4-Ethyl-5-hydroxyheptanoic acid | C9H18O3 | CID 21421631. PubChem.
  • 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748. PubChem.
  • (6S)-6-hydroxyheptanoic acid | C7H14O3 | CID 14408028. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxyheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable hydroxy acid. My goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot common challenges and optimize your experimental outcomes.

The synthesis of this compound, while conceptually straightforward, is fraught with practical challenges, primarily revolving around reaction control, product stability, and purification. This molecule's bifunctional nature—containing both a hydroxyl and a carboxylic acid group—creates a delicate balance between the desired open-chain product and its cyclic counterpart, γ-heptalactone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the critical issues you may encounter.

Section 1: The Synthetic Pathway - Core Challenges in the Baeyer-Villiger Route

A prevalent and effective strategy for synthesizing this compound involves a two-step process: first, the Baeyer-Villiger (BV) oxidation of a suitable precursor ketone (e.g., 2-ethylcyclopentanone) to form the intermediate γ-heptalactone, followed by the hydrolysis of this lactone. This section addresses the challenges inherent in the initial oxidation step.

The Baeyer-Villiger oxidation is an elegant transformation that converts a ketone into an ester (or a cyclic ketone into a lactone) by inserting an oxygen atom adjacent to the carbonyl group.[1] The reaction proceeds via the "Criegee intermediate," and its success hinges on the choice of oxidant and the migratory aptitude of the ketone's substituents.[1][2]

FAQ 1.1: My Baeyer-Villiger oxidation is showing low conversion or stalling completely. What are the primary causes?

This is a common issue often traced back to the oxidant's reactivity or the reaction conditions.

Answer: Low conversion in a Baeyer-Villiger oxidation typically points to one of three areas: the oxidant, the catalyst (if used), or the reaction temperature.

  • Oxidant Potency and Stability: Traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective but can degrade upon storage. Ensure you are using a fresh, active batch. If you are employing "greener" systems like hydrogen peroxide (H₂O₂), its weak oxidizing power necessitates a catalyst, such as a Brønsted or Lewis acid, to activate either the H₂O₂ or the ketone's carbonyl group.[3] Without an effective catalyst, the H₂O₂ system will likely fail.

  • Catalyst Deactivation: When using Lewis acid catalysts (e.g., Sn-beta zeolites, stannosilicates) with H₂O₂, water can inhibit or deactivate the catalytic sites.[1][3] Consider using anhydrous conditions where possible or select a catalyst known for its water tolerance.

  • Insufficient Thermal Energy: The BV reaction, particularly the rearrangement of the Criegee intermediate, is the rate-determining step and requires sufficient energy.[1] If the reaction is being run at too low a temperature, it may proceed exceedingly slowly. Consider a modest increase in temperature, but be cautious of promoting side reactions.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Workflow start Low Conversion Observed check_oxidant Verify Oxidant Activity start->check_oxidant oxidant_ok Oxidant is Active check_oxidant->oxidant_ok check_catalyst Assess Catalyst System (if applicable) catalyst_ok Catalyst is Appropriate & Active? check_catalyst->catalyst_ok check_temp Evaluate Reaction Temperature temp_ok Temperature is Optimal? check_temp->temp_ok oxidant_ok->check_catalyst Yes replace_oxidant Use Fresh m-CPBA or Increase Peroxyacid Equivalents oxidant_ok->replace_oxidant No catalyst_ok->check_temp Yes change_catalyst Switch to Water-Tolerant Lewis Acid or Use Brønsted Acid catalyst_ok->change_catalyst No increase_temp Incrementally Increase Temp (e.g., 10°C intervals) temp_ok->increase_temp No success Problem Resolved temp_ok->success Yes replace_oxidant->success change_catalyst->success increase_temp->success

Caption: Troubleshooting Decision Tree for Low BV Conversion.

FAQ 1.2: I'm observing significant byproducts. How can I improve the selectivity for the desired γ-heptalactone?

Answer: Selectivity is paramount in the BV oxidation. Byproducts often arise from the oxidant reacting with other functional groups or from competing reaction pathways.

  • Choice of Oxidant: While powerful, traditional peroxyacids can be aggressive. If your substrate has sensitive functional groups (e.g., alkenes), over-oxidation or epoxidation can occur. Using a buffered system (e.g., with Na₂HPO₄) can mitigate acid-catalyzed side reactions. Modern catalytic systems using H₂O₂ are often milder and more chemoselective.[3][4]

  • Solvent Effects: The solvent can influence reaction rates and selectivity. Halogenated solvents like dichloromethane are common, but aprotic polar solvents can sometimes offer better results. Avoid solvents that can be oxidized themselves.

  • Catalyst Selectivity: In catalyzed reactions, the nature of the catalyst is key. For instance, Sn-zeolite beta catalysts have shown high selectivity for lactone formation when using H₂O₂ as the oxidant.[3]

Oxidant SystemProsConsBest For
m-CPBA High reactivity, reliable, well-documented.Stoichiometric waste, potential for side reactions, shock-sensitive.Robust substrates where high conversion is critical.
Peroxyacetic Acid Cost-effective, potent.Strong acid byproduct can cause degradation; less selective.Industrial scale on simple, acid-stable ketones.
H₂O₂ + Lewis Acid "Green" (water byproduct), high atom economy, often milder.[3]Requires a catalyst, can be slower, catalyst can be sensitive.Substrates with sensitive functional groups; environmentally conscious synthesis.
H₂O₂ + Brønsted Acid Simple catalyst system.Can promote acid-catalyzed hydrolysis or rearrangement.Acid-stable ketones.

Section 2: The Hydrolysis Step & Product Stability

Once γ-heptalactone is successfully synthesized, the next critical step is hydrolysis to yield this compound. This step introduces the most significant challenge: managing the equilibrium between the cyclic lactone and the open-chain hydroxy acid.

FAQ 2.1: My lactone hydrolysis is incomplete. How can I drive the reaction to completion?

Answer: Lactone hydrolysis is a reversible equilibrium reaction. To favor the open-chain product, you must shift this equilibrium.

  • Basic Hydrolysis (Saponification): This is the most reliable method. Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates the carboxylic acid as it forms, creating a carboxylate salt. This salt is resonance-stabilized and cannot re-cyclize, effectively driving the reaction to completion. A subsequent careful acidification step is then required to protonate the carboxylate and yield the final product.[5]

  • Acid-Catalyzed Hydrolysis: While possible, this method is less effective because the acidic conditions that catalyze the forward (hydrolysis) reaction also catalyze the reverse (lactonization) reaction.[6][7] To make this viable, a large excess of water is needed to push the equilibrium forward, in accordance with Le Châtelier's principle.

The Hydrolysis-Lactonization Equilibrium

Sources

Technical Support Center: Synthesis of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxyheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on the identification, mitigation, and elimination of synthesis side products. Our goal is to provide you with the in-depth technical insights and practical protocols necessary to optimize your synthetic procedures and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical side product in the synthesis of this compound?

A1: The most prevalent and challenging side product is the corresponding six-membered lactone, δ-heptanolactone. This intramolecular esterification is often catalyzed by acidic conditions or elevated temperatures, which are common in many synthetic and work-up procedures.[1][2] The formation of this stable lactone can significantly reduce the yield of the desired hydroxy acid.

Q2: My synthesis starts from cyclohexanone via Baeyer-Villiger oxidation. What side products should I anticipate from this specific route?

A2: The Baeyer-Villiger oxidation of cyclohexanone primarily yields ε-caprolactone, which is then hydrolyzed to 6-hydroxyhexanoic acid, not this compound. If your intended synthesis involves a substituted cyclohexanone, you must consider the migratory aptitude of the substituents, which dictates the regioselectivity of the oxygen insertion.[3] Common side products from Baeyer-Villiger reactions include unreacted ketone, the corresponding carboxylic acid from the peroxy acid oxidant (e.g., m-chlorobenzoic acid if using m-CPBA), and potential over-oxidation or rearrangement products, depending on the catalyst and conditions used.[4][5][6]

Q3: How can I detect the presence of δ-heptanolactone and other impurities in my product?

A3: A combination of analytical techniques is recommended for robust impurity profiling.[7][8][9][10]

  • NMR Spectroscopy (¹H and ¹³C): This is highly effective for identifying the lactone. The proton alpha to the carbonyl in the lactone will have a distinct chemical shift compared to the corresponding proton in the open-chain acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the hydroxy acid from the more nonpolar lactone and identifying them by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can also detect the lactone, which is often more volatile than the hydroxy acid.[7]

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV if a chromophore is present, or a universal detector like CAD or ELSD), HPLC can quantify the purity and the relative amounts of side products.[7][10]

Q4: Is it possible to reverse the formation of δ-heptanolactone?

A4: Yes, the lactone can be hydrolyzed back to the hydroxy acid. This is typically achieved by saponification, which involves treating the mixture with a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution to form the carboxylate salt.[11][12] Subsequent careful acidification with a non-coordinating acid will then yield the desired this compound.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound with a Major Co-eluting Impurity in LC Analysis.

Question: My reaction appears complete by TLC, but after work-up and purification, the yield of this compound is significantly lower than expected. My LC-MS analysis shows a major peak with a mass corresponding to the loss of water (M-18) from my product. What is happening and how can I fix it?

Answer:

Root Cause Analysis: The M-18 peak strongly indicates the formation of δ-heptanolactone through intramolecular cyclization. This is a common issue, especially if your reaction work-up or purification involves acidic conditions (e.g., an acidic wash, silica gel chromatography) or excessive heat (e.g., high-temperature distillation). The six-membered ring of δ-heptanolactone is thermodynamically stable and its formation is often spontaneous.[13]

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution LowYield Low Yield & M-18 Peak Lactone Hypothesis: δ-Heptanolactone Formation LowYield->Lactone Indicates NMR Confirm with ¹H NMR: Look for characteristic lactone peaks Lactone->NMR LCMS Confirm with LC-MS: Lactone is more nonpolar (earlier elution on RP-HPLC) Lactone->LCMS Workup Modify Work-up: Avoid strong acids; use mild bicarbonate wash NMR->Workup If Confirmed Purification Modify Purification: Use neutral alumina instead of silica gel; avoid high temperatures LCMS->Purification If Confirmed Hydrolysis Post-Purification Hydrolysis: Treat mixture with NaOH to open lactone Purification->Hydrolysis If Lactone Persists

Caption: Troubleshooting workflow for low yield due to lactone formation.

Mitigation and Solution Protocols:

  • Modify Reaction Work-up:

    • Avoid strong acidic washes. If an acid wash is necessary to remove basic impurities, use a chilled, dilute solution of a weak acid like citric acid and minimize contact time.

    • Neutralize the reaction mixture with a mild base such as sodium bicarbonate solution, not strong bases like NaOH if the product is to be kept in its acid form.

  • Adjust Purification Strategy:

    • Chromatography: Avoid standard silica gel, as its acidic nature can catalyze lactonization. Use deactivated or neutral alumina, or consider reverse-phase chromatography.

    • Distillation: Avoid high temperatures. If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Implement a Saponification/Acidification Cycle:

    • If lactone formation is unavoidable, you can convert the entire crude product mixture to the sodium salt of the hydroxy acid. See the detailed protocol below.

Issue 2: Presence of Unidentified Impurities After Synthesis.

Question: My final product shows several small, unidentified peaks in the GC-MS analysis. How can I identify and eliminate these?

Answer:

Root Cause Analysis: These impurities can originate from various sources: residual starting materials, reagents from the work-up (e.g., solvents), or side reactions such as over-oxidation or dimerization.

Identification and Mitigation Table:

Potential ImpurityLikely SourceIdentification MethodMitigation Strategy
Unreacted Starting MaterialIncomplete reactionGC-MS, LC-MS, NMRIncrease reaction time, temperature, or reagent stoichiometry.
Dimer/OligomerHigh concentration, heatLC-MS (look for 2M, 3M peaks)Perform reaction at lower concentrations; avoid excessive heating.
Over-oxidation ProductsOxidant is too strong or in excessLC-MS, NMRUse a milder oxidant; carefully control stoichiometry; keep temperature low.
Residual SolventsInefficient removal¹H NMR, GC-MSDry product under high vacuum; use appropriate drying agents.

Troubleshooting Approach:

  • Analyze Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

  • Systematic Analysis: Use a combination of analytical techniques (GC-MS, LC-MS, NMR) to propose structures for the impurities based on their mass and fragmentation patterns.[7][14]

  • Reaction Monitoring: Take aliquots during the reaction to track the formation of impurities over time. This can help you understand if they are formed concurrently with the product or as it degrades.

Experimental Protocols

Protocol 1: Saponification of δ-Heptanolactone and Isolation of this compound

This protocol is designed to convert any δ-heptanolactone present in your crude product back to the desired hydroxy acid.

Materials:

  • Crude this compound (containing lactone)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or ethanol.

  • Saponification: Add 1.2 equivalents of 1 M NaOH solution dropwise while stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the lactone spot/peak has completely disappeared (typically 1-2 hours).

  • Solvent Removal: Remove the organic solvent (if used) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl solution dropwise with vigorous stirring until the pH of the solution is ~2-3.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Neutral Alumina Chromatography

This protocol provides an alternative to silica gel chromatography to avoid acid-catalyzed lactonization.

Materials:

  • Crude this compound

  • Neutral alumina (Activity Grade I, deactivated as needed)

  • Hexanes

  • Ethyl acetate

  • Methanol

Procedure:

  • Slurry Packing: Prepare a chromatography column with neutral alumina using a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexanes/ethyl acetate. The less polar lactone will elute first. Increase the polarity by adding more ethyl acetate and then a small percentage of methanol to elute the more polar this compound.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mechanistic Visualization

The key equilibrium between this compound and its lactone is critical to understand.

G cluster_main Acid-Catalyzed Lactonization Acid This compound Protonated Protonated Carbonyl Acid->Protonated + H⁺ Protonated->Acid - H⁺ Cyclized Tetrahedral Intermediate Protonated->Cyclized Intramolecular Nucleophilic Attack Cyclized->Protonated Ring Opening Lactone δ-Heptanolactone + H₂O Cyclized->Lactone - H₃O⁺

Caption: Mechanism of acid-catalyzed intramolecular esterification.

References

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). Molecules, 28(1), 163.
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal.
  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (2022). International Journal of Molecular Sciences, 23(19), 11211.
  • Lactonization of Hydroxy Acids. Michigan State University Department of Chemistry.
  • Baeyer–Villiger oxidation. Wikipedia.
  • Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. (2015). Catalysis Surveys from Asia, 19, 114-123.
  • Solved: Reaction of this compound with H+ gives... Chegg.com.
  • DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. (2007). Journal of Molecular Structure: THEOCHEM, 804(1-3), 59-67.
  • Analytical Strategies for Monitoring Residual Impurities. (2015). BioPharm International, 28(1).
  • 4-Ethyl-5-hydroxyheptanoic acid. PubChem.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Journal of Applied Sciences, 13(8).
  • Process of purifying lactones. (1948). Google Patents. US2439905A.
  • Simple Preparation of Highly Pure Monomeric ω-Hydroxycarboxylic Acids. (2011). Organic Process Research & Development, 15(4), 935-938.
  • Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
  • Lactone synthesis. Organic Chemistry Portal.
  • Understanding Impurity Analysis. Cormica.
  • 5-Hydroxyhexanoic acid. PubChem.
  • Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep). (2022). YouTube.
  • Hydroxy Acids: Production and Applications. (2016). Advances in Industrial Biotechnology.

Sources

Frequently Asked Questions (FAQs): Foundational Concepts

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing the Yield of 5-Hydroxyheptanoic Acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield of their reactions. We will move beyond simple protocols to explore the underlying chemical principles that govern success in this synthesis, providing you with the expert insights needed to overcome common experimental hurdles.

Before diving into specific troubleshooting scenarios, it's crucial to understand the core chemistry of this compound.

Question 1: My initial analysis (TLC, LC-MS) shows complete consumption of my starting material, but the final isolated yield of this compound is consistently low. What is happening?

Answer: This is the most common challenge and it stems from the inherent chemical nature of the target molecule. This compound exists in a dynamic equilibrium with its cyclic ester form, δ-heptanolactone .[1][2] This intramolecular cyclization is a rapid and often spontaneous process, particularly favored under acidic conditions or when heated.[3][4]

Therefore, even if your primary reaction to form the hydroxy acid is 100% efficient, you may be losing a significant portion of your product to lactonization during the workup, extraction, or purification phases. The key to a high yield is to control this equilibrium.

Caption: Equilibrium between this compound and δ-heptanolactone.

Troubleshooting Guide Part 1: Biocatalytic Synthesis Routes

The use of Baeyer-Villiger monooxygenases (BVMOs) to convert a ketone precursor (e.g., 2-ethylcyclopentanone) into the corresponding lactone (δ-heptanolactone) is a highly selective and green method.[5][6] The lactone is then hydrolyzed to the target hydroxy acid.

Question 2: My whole-cell biocatalysis using a recombinant E. coli expressing a BVMO shows very low conversion of the ketone precursor. How can I improve the enzyme's activity?

Answer: Low activity in a whole-cell system can be traced back to several factors related to enzyme expression, cofactor availability, and cell health.

  • Suboptimal Protein Expression: The expression of the BVMO enzyme might be insufficient. You should optimize the induction conditions. Key parameters include the concentration of the inducer (e.g., IPTG), the temperature post-induction (lower temperatures like 18-25°C often improve protein folding and activity), and the cell density (OD600) at the time of induction.[7]

  • Cofactor Limitation: BVMOs are NADPH-dependent enzymes.[5][8] The intracellular pool of NADPH can be rapidly depleted, stalling the reaction. This is a major bottleneck. To overcome this, you can:

    • Add a co-substrate like glucose or formate to the reaction buffer to stimulate cellular metabolic pathways that regenerate NADPH.

    • Engineer the host strain to overexpress enzymes involved in the pentose phosphate pathway, which is a primary source of NADPH.

  • Substrate/Product Toxicity: High concentrations of the ketone substrate or the lactone product can be toxic to the E. coli cells, damaging membranes and inhibiting metabolic activity.[7][9] Consider a fed-batch approach where the substrate is added gradually over time to maintain a low, non-toxic concentration.

BVMO_Cycle BVMO Catalytic Cycle Troubleshooting cluster_troubleshooting Key Optimization Points Enzyme_FAD BVMO-FAD (Oxidized) Enzyme_FADH2 BVMO-FADH₂ (Reduced) NADP NADP⁺ Criegee Criegee Intermediate Enzyme_FADH2->Criegee Reaction with O₂ Lactone Lactone Product Criegee->Lactone Rearrangement & Release H2O H₂O Ketone Ketone Substrate Ketone->Criegee Nucleophilic Attack TS2 Is substrate/product concentration toxic? (Inhibition) Ketone->TS2 Lactone->TS2 NADPH NADPH NADPH->Enzyme_FAD Reduction TS1 Is NADPH regeneration sufficient? (Cofactor Limitation) NADPH->TS1 O2 O₂ TS3 Is BVMO expression level adequate? (Induction)

Caption: The BVMO catalytic cycle and key points for troubleshooting.

Troubleshooting Guide Part 2: Chemical Synthesis & Downstream Processing

Chemical routes often involve a two-step process: 1) Baeyer-Villiger oxidation of a cyclic ketone to form δ-heptanolactone, and 2) Hydrolysis (ring-opening) of the lactone to yield this compound.

Question 3: The hydrolysis of my δ-heptanolactone is slow and never reaches completion. How can I drive the reaction forward to maximize the yield of the hydroxy acid?

Answer: Lactone hydrolysis is an equilibrium-controlled process. To drive it to completion, you must shift the equilibrium to favor the open-chain product.

  • Use Stoichiometric Base (Saponification): The most effective method is to perform the hydrolysis under basic conditions (saponification) using at least one full equivalent of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10] The base deprotonates the carboxylic acid as it forms, creating the carboxylate salt (e.g., sodium 5-hydroxyheptanoate). This salt is no longer able to cyclize, effectively removing the product from the equilibrium and driving the reaction to completion.

  • Careful Acidification: After saponification is complete, the reaction mixture must be carefully acidified (e.g., with cold 1M HCl) to a pH of ~3-4 to protonate the carboxylate and yield the final hydroxy acid. Perform this step at a low temperature (0-5°C) to minimize the rate of back-cyclization to the lactone, which is catalyzed by acid.[11]

  • Solvent Choice: The reaction is typically performed in a mixture of water and a miscible organic co-solvent (like THF or methanol) to ensure the lactone is fully dissolved.

ParameterAcid-Catalyzed HydrolysisBase-Mediated Saponification
Reversibility Highly reversible; equilibrium-limitedIrreversible (forms stable salt)
Typical Yield Often incomplete (<80%)Quantitative (>95%)
Key Challenge Reaching full conversionPreventing re-lactonization during acidification
Recommendation Not recommended for high-yield synthesisStrongly Recommended
Caption: Comparison of hydrolysis methods for δ-heptanolactone.

Question 4: I successfully hydrolyzed the lactone, but during purification by silica gel chromatography, my product converted back into the lactone. How can I purify the hydroxy acid without causing cyclization?

Answer: This is a classic purification problem. The slightly acidic nature of standard silica gel provides the catalytic surface needed to promote dehydration and re-formation of the lactone, especially as solvents are evaporated with heat.

  • Avoid Standard Chromatography: If possible, avoid silica gel chromatography for the final purification step.

  • Purify via Salt Formation: A robust alternative is an acid-base extraction. After acidification of the saponification mixture, extract your hydroxy acid into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove inorganic salts. Then, instead of concentrating, you can perform a second extraction with a mild aqueous base (e.g., NaHCO₃) to convert the product back into its water-soluble salt, leaving neutral organic impurities behind. Finally, re-acidify the aqueous layer and perform a final extraction into an organic solvent.

  • Use Deactivated Media: If chromatography is unavoidable, use a deactivated or neutral stationary phase, such as neutral alumina or treated silica gel.

  • Avoid Heat: When removing solvent, use a rotary evaporator at low temperature and avoid evaporating to complete dryness. Co-evaporating with a high-boiling point, non-polar solvent like toluene can help remove final traces of water without excessive heating. Freeze-drying (lyophilization) is an excellent, albeit slower, alternative for removing the final solvent without heat.[10]

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Troubleshooting Lactone δ-Heptanolactone Sapon Saponification (e.g., NaOH, H₂O/THF) Lactone->Sapon Salt Sodium 5-Hydroxyheptanoate (in aqueous solution) Sapon->Salt Acidify Cold Acidification (e.g., 1M HCl, 0°C) Salt->Acidify Crude_Acid Crude this compound (in organic solvent after extraction) Acidify->Crude_Acid Chrom Silica Gel Chromatography Crude_Acid->Chrom Common but problematic Good_Path Recommended Path: Acid-Base Extraction or Low-Temp Evaporation Crude_Acid->Good_Path Recommended Bad_Out Result: δ-Heptanolactone (Yield Loss) Chrom->Bad_Out Acid-catalyzed cyclization Good_Out Result: Pure this compound (High Yield) Good_Path->Good_Out

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxyheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the synthesis of 5-hydroxyheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your work. We will explore two robust synthetic strategies, addressing potential pitfalls with scientifically grounded solutions.

Section 1: Synthesis via Baeyer-Villiger Oxidation

This classical and reliable method involves the oxidation of a cyclic ketone to a lactone, which is subsequently hydrolyzed to the desired hydroxy acid. For this compound, a logical precursor is 2-ethylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Baeyer-Villiger oxidation for this synthesis?

A1: The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid as the oxidant.[1][2] The reaction proceeds via the formation of a tetrahedral intermediate, known as the Criegee intermediate.[3] This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide bond. The choice of which group migrates is predictable and is the key to the reaction's utility.[4] For 2-ethylcyclopentanone, the more substituted secondary carbon of the ring is expected to migrate preferentially over the primary ethyl group, leading to the desired 7-membered lactone (an oxepanone derivative).

Q2: Which peroxyacids are most effective for this transformation?

A2: The reactivity of peroxyacids varies. A common and effective choice is meta-chloroperoxybenzoic acid (m-CPBA) due to its relative stability and commercial availability. Other options include peroxyacetic acid or trifluoroperacetic acid (TFPAA), which is significantly more reactive.[3][5] The choice often depends on the reactivity of the starting ketone and the desired reaction time.

Q3: What happens after the lactone is formed?

A3: The resulting lactone, 6-ethyl-oxepan-2-one, is a cyclic ester. To obtain the final product, this compound, this lactone must be hydrolyzed. This is typically achieved by saponification (hydrolysis under basic conditions, e.g., with NaOH or KOH) followed by careful acidification.

Troubleshooting Guide: Baeyer-Villiger Oxidation
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion of Ketone 1. Degraded Peroxyacid: Peroxyacids can degrade over time, especially if not stored properly. 2. Insufficient Temperature: The reaction may be too slow at the chosen temperature. 3. Steric Hindrance: Although unlikely for this substrate, highly hindered ketones can be unreactive.1. Verify Oxidant Activity: Use a fresh bottle of peroxyacid or titrate an older batch to determine its active oxygen content. 2. Optimize Temperature: While many Baeyer-Villiger oxidations run well at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor carefully to avoid side reactions.
Formation of Incorrect Regioisomer 1. Migratory Aptitude: While the secondary alkyl group is expected to migrate, conditions can sometimes influence this. The general migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4]1. Confirm Product Structure: Thoroughly characterize the resulting lactone (e.g., by NMR) to confirm the correct regioisomer was formed. If incorrect, re-evaluate the starting material or consider a different synthetic strategy.
Difficult Product Isolation 1. Premature Hydrolysis: The lactone product may hydrolyze back to the hydroxy acid during an aqueous workup, especially if acidic or basic conditions are not carefully controlled. 2. Emulsion Formation: The presence of carboxylic acid byproducts (e.g., m-chlorobenzoic acid from m-CPBA) can lead to emulsions during extraction.1. Neutral Workup: Perform the initial workup under neutral or slightly basic conditions (e.g., washing with sodium bicarbonate solution) to keep the lactone intact before purification.[6] 2. Brine Wash: Use a saturated NaCl (brine) solution to help break emulsions during the extraction process.
Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Baeyer-Villiger Oxidation of 2-Ethylcyclopentanone

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylcyclopentanone (1 molar equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve m-CPBA (approx. 1.2 molar equivalents) in the same solvent and add it dropwise to the ketone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture again and filter to remove the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with a 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude lactone can be purified by vacuum distillation or flash column chromatography.

Step 2: Hydrolysis of 6-Ethyl-oxepan-2-one

  • Saponification: Dissolve the purified lactone (1 molar equivalent) in a mixture of ethanol and water. Add sodium hydroxide (NaOH, approx. 1.5 molar equivalents) and heat the mixture to reflux for 2-4 hours.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 with cold, dilute hydrochloric acid (HCl).

  • Extraction: Extract the acidic aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via chromatography if necessary.

Diagram: Synthesis via Baeyer-Villiger Oxidation

BVO_Synthesis cluster_step1 Step 1: Baeyer-Villiger Oxidation cluster_step2 Step 2: Hydrolysis Start 2-Ethylcyclopentanone Reagent1 m-CPBA, DCM Start->Reagent1 Intermediate Criegee Intermediate Reagent1->Intermediate Attack Product1 6-Ethyl-oxepan-2-one (Lactone) Intermediate->Product1 Rearrangement Reagent2 1. NaOH, H₂O/EtOH 2. H₃O⁺ Product1->Reagent2 FinalProduct This compound Reagent2->FinalProduct Ring Opening

Caption: Reaction pathway for this compound synthesis.

Section 2: Synthesis via Catalytic Hydrogenation

An alternative green chemistry approach involves the selective reduction of a keto-ester, such as ethyl 5-oxoheptanoate. This precursor can be synthesized through various C-C bond-forming reactions. The key challenge in this step is the chemoselective reduction of the ketone in the presence of the ester.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation a good choice for this synthesis?

A1: Catalytic hydrogenation is often highly efficient, scalable, and produces minimal waste (the only byproduct is typically the filtered catalyst).[7] It avoids the use of stoichiometric hydride reagents. By carefully selecting the catalyst and conditions, it's possible to achieve high chemoselectivity for the reduction of the ketone over the ester functionality.

Q2: What catalysts are typically used for selective ketone reduction?

A2: Noble metal catalysts like Ruthenium (Ru) on carbon (Ru/C) are excellent for hydrogenating ketones under relatively mild conditions.[8] Raney Nickel is a cheaper, highly active alternative, but can be pyrophoric and may sometimes reduce esters under harsh conditions.[7][9] Palladium on carbon (Pd/C) is generally more effective for other reductions (like nitro groups or double bonds) and less so for simple ketones, often requiring more forcing conditions.[10]

Q3: What are the critical safety considerations for this reaction?

A3: The primary hazards are associated with the use of flammable hydrogen gas under pressure and pyrophoric catalysts.[7][11] Catalysts like Raney Ni and dry Pd/C can ignite spontaneously upon exposure to air. Always handle these catalysts under an inert atmosphere or as a wet slurry.[9][11] Ensure the reactor is properly sealed, purged of air before introducing hydrogen, and vented safely after the reaction.

Troubleshooting Guide: Catalytic Hydrogenation
ProblemPossible Cause(s)Suggested Solution(s)
Slow or Stalled Reaction 1. Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to and deactivate the catalyst's active sites.[9] 2. Insufficient Hydrogen Pressure/Agitation: The reaction is often mass-transfer limited. Poor mixing prevents hydrogen from reaching the catalyst surface.[9][10] 3. Low Catalyst Activity: The catalyst may be old, improperly stored, or simply not active enough for the substrate.1. Purify Starting Materials: Ensure the substrate and solvent are of high purity. Passing the substrate through a small plug of silica or activated carbon can remove poisons. Use a fresh batch of catalyst.[9] 2. Increase Pressure & Stirring: Increase the hydrogen pressure (within the equipment's safety limits) and use vigorous stirring to maximize gas-liquid-solid contact.[10] 3. Increase Catalyst Loading/Change Catalyst: Increase the weight percentage of the catalyst. If the reaction is still slow, consider a more active catalyst (e.g., switch from Pd/C to Ru/C or Raney Ni).
Low Selectivity (Ester Reduction) 1. Harsh Conditions: High temperatures and pressures can lead to the undesired reduction of the ester group to a diol.[9] 2. Overly Active Catalyst: Some catalysts, particularly under forcing conditions, are not selective.1. Milder Conditions: Reduce the reaction temperature and/or pressure. Monitor the reaction closely and stop it once the ketone has been consumed. 2. Optimize Catalyst Choice: Ru/C generally offers good selectivity for ketone reduction in the presence of esters under optimized conditions.
Inconsistent Results 1. Variable Catalyst Quality: Different batches of commercially available catalysts can have varying activity levels. 2. Incomplete Air Removal: Residual oxygen in the reactor can react with hydrogen upon heating, posing a safety risk and potentially deactivating the catalyst.1. Test New Batches: When using a new bottle of catalyst, it is wise to run a small-scale test reaction to benchmark its activity. 2. Thorough Purging: Before introducing hydrogen, perform several cycles of evacuating the reactor under vacuum and backfilling with an inert gas like nitrogen or argon.
Data Presentation: Comparison of Hydrogenation Catalysts
CatalystTypical Temp. (°C)Typical H₂ Pressure (bar)Common SolventsKey Characteristics
Ru/C 50 - 10020 - 50Alcohols (MeOH, EtOH), WaterExcellent activity and selectivity for ketone hydrogenation.[8]
Raney® Ni 25 - 8030 - 70Alcohols (EtOH)Very high activity, lower cost, but pyrophoric and may require higher pressure.[10]
Pd/C 80 - 15050 - 100Ethyl Acetate, AlcoholsGenerally requires more forcing conditions for ketone reduction compared to Ru or Ni.[10]

Diagram: Troubleshooting Workflow for Catalytic Hydrogenation

Troubleshooting_Workflow Start Problem: Low/No Conversion? CheckCatalyst Is the catalyst active and non-poisoned? Start->CheckCatalyst Start Here CheckConditions Are H₂ pressure and agitation sufficient? CheckCatalyst->CheckConditions Yes Sol_Catalyst Solution: Use fresh catalyst. Increase catalyst loading. CheckCatalyst->Sol_Catalyst No CheckPurity Are substrate/solvent pure? CheckConditions->CheckPurity Yes Sol_Conditions Solution: Increase H₂ pressure. Increase stirring speed. CheckConditions->Sol_Conditions No Sol_Purity Solution: Purify starting materials. Use high-purity solvent. CheckPurity->Sol_Purity No

Caption: A decision tree for troubleshooting hydrogenation reactions.

Section 3: General Analytical & Purification FAQs

Q1: How can I monitor the progress of these reactions effectively?

A1: For both synthetic routes, Thin Layer Chromatography (TLC) is an excellent, rapid technique for qualitative monitoring. Stain with potassium permanganate to visualize the starting ketone and the hydroxy-acid/lactone product. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable, often requiring derivatization of the carboxylic acid and alcohol groups (e.g., silylation). High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring the disappearance of the starting material and the appearance of the product.[12]

Q2: What are the best practices for purifying the final this compound?

A2: this compound is a polar, non-volatile compound. The most common purification method is flash column chromatography on silica gel, typically using a solvent system gradient of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase to prevent tailing of the carboxylic acid on the column.

Q3: Under acidic conditions, can this compound cyclize?

A3: Yes. This compound can undergo intramolecular esterification (lactonization) under acidic conditions to form a six-membered ring (a δ-lactone).[13][14] This is an equilibrium process. Therefore, during workup or purification, it is crucial to avoid prolonged exposure to strong acids, especially with heating, if the open-chain form is the desired product.

References

  • Vertex AI Search. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow. Retrieved January 8, 2026.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxyheptan-2-one.
  • BenchChem. (2025).
  • WordPress. (n.d.).
  • UW-Madison Chemistry. (2016).
  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (2025).
  • Wikipedia. (n.d.).
  • The Organic Chemistry Tutor. (n.d.).
  • BioResources. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Levulinic Acid to 4-Hydroxypentanoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxyheptanoic acid.
  • Chegg. (2014). Draw the major organic prodcut formed when this compound undergoes a reaction under acidic conditions with H+.
  • Chegg. (2013). Solved Reaction of this compound with H+ gives.

Sources

Technical Support Center: Purification of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-hydroxyheptanoic acid. As researchers and developers, we understand that obtaining a pure compound is critical for the success of your downstream applications, from metabolic studies to polymer synthesis. This compound, with its bifunctional nature, presents a unique and often underestimated set of purification challenges.

This guide is designed to move beyond simple protocols. It provides troubleshooting frameworks and foundational knowledge to empower you to make informed decisions during your purification campaigns. We will delve into the core chemical principles governing the behavior of this molecule, helping you not only to solve current issues but also to anticipate and prevent future ones.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive regarding the purification of this compound.

Q1: What is the single most significant challenge in purifying this compound?

The primary challenge is the spontaneous, reversible intramolecular esterification (lactonization) to form δ-heptanolactone.[1][2] This equilibrium is highly sensitive to environmental conditions, particularly pH and temperature.[3] During purification, you are often dealing with a mixture of the open-chain hydroxy acid and the cyclic lactone, which have different polarities and chromatographic behaviors, making sharp, clean separation difficult.

Q2: I see two spots on my TLC plate even though I expect one product. Why?

This is a classic symptom of the acid-lactone equilibrium. The more polar spot is typically the parent hydroxy acid, while the less polar, faster-moving spot is the δ-heptanolactone. The ratio of these two species can change even during the chromatographic run, leading to streaking or tailing between the spots.

Q3: What are the typical impurities I should expect besides the lactone?

Impurities are highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as heptanoic acid derivatives or precursors used in the synthesis.

  • Oxidation Byproducts: If the hydroxyl group was introduced via oxidation, you might find corresponding ketones (5-oxoheptanoic acid) or over-oxidation products.

  • Solvents and Reagents: Residual catalysts or solvents from the reaction workup.

  • Positional Isomers: Depending on the synthesis, you may have other hydroxyheptanoic acid isomers (e.g., 4- or 6-hydroxyheptanoic acid).

Q4: Which analytical method is best for assessing the purity of this compound?

A combination of techniques is ideal.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying the presence of both the acid and lactone forms, which have distinct spectral signatures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization (e.g., silylation) to increase the volatility of the hydroxy acid.[4] It is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the ratio of acid to lactone and separating non-volatile impurities.[5]

Troubleshooting Guide 1: Managing the Acid-Lactone Equilibrium

The interconversion between the hydroxy acid and its lactone is the central problem. Understanding how to control this equilibrium is paramount for successful purification. Under acidic conditions, the equilibrium favors the formation of the lactone.[3] In neutral to alkaline conditions, the equilibrium shifts toward the open-chain carboxylate salt, which can be reprotonated to the desired hydroxy acid.[3][6]

Core Problem: Lactone is contaminating my hydroxy acid.

Your goal is to convert the entire mixture to a single species—the hydroxy acid—prior to the final purification step. This is achieved by hydrolyzing the lactone under basic conditions.

Protocol: Base-Catalyzed Hydrolysis of δ-Heptanolactone

This protocol ensures that you are purifying a single chemical entity by converting the lactone contaminant into the desired hydroxy acid.

Materials:

  • Crude this compound (containing lactone)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH paper or calibrated pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent like ethyl acetate.

  • Hydrolysis: Transfer the solution to a separatory funnel and add an excess of 1 M NaOH solution (e.g., 2-3 molar equivalents relative to the starting material).

  • Mixing: Stopper the funnel and shake vigorously for 10-15 minutes. Periodically vent the funnel to release any pressure buildup. This process extracts the compound into the aqueous phase as its sodium salt and hydrolyzes the lactone.

  • Confirmation: After shaking, allow the layers to separate. Test the pH of the aqueous layer; it should be >12 to ensure complete hydrolysis. If not, add more NaOH.

  • Separation: Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl solution while stirring until the pH of the solution is ~2-3. This will precipitate the this compound if it is a solid at this temperature or cause it to form an oil.

  • Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them once with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude, lactone-free this compound, which can now be subjected to final purification.

Visualization: The Critical Acid-Lactone Equilibrium

The following diagram illustrates the pH-dependent equilibrium that is central to the purification challenges of this compound.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) Lactone δ-Heptanolactone (Less Polar) Acid 5-Hydroxyheptanoate Salt (Highly Polar, Water Soluble) Lactone->Acid Hydrolysis (NaOH) Acid->Lactone Lactonization (H+)

Caption: pH control shifts the equilibrium between the acid and lactone forms.

Troubleshooting Guide 2: Purification by Crystallization

Crystallization is often a cost-effective method for purifying solid compounds. However, for this compound, which may be a low-melting solid or an oil at room temperature, success depends heavily on solvent selection and temperature control.

Q: My product "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when using a solvent in which the compound is too soluble.

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Slow cooling encourages ordered crystal growth.

  • Use a Solvent System: Instead of a single solvent, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm until clear and then cool slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Data Presentation: Solvent Selection for Crystallization

The following table provides a starting point for crystallization solvent screening. Empirical testing is essential.

Solvent SystemPolarity IndexExpected SolubilityPotential Issues & Remarks
Toluene2.4Low to ModerateGood for nonpolar impurities. May require a co-solvent.
Diethyl Ether / Hexanes2.8 / 0.1Moderate / Very LowA common choice. Dissolve in ether, add hexanes as the anti-solvent.
Ethyl Acetate / Heptane4.4 / 0.1High / Very LowGood for moderately polar compounds. Dissolve in EtOAc, add heptane.
Water10.2Moderate to HighHigh polarity may retain polar impurities. Slow evaporation can yield crystals.
Troubleshooting Guide 3: Purification by Column Chromatography

Chromatography is a powerful but often challenging method for this compound due to the on-column acid-lactone equilibrium.

Q: I'm getting severe tailing and poor separation on my silica gel column. How can I fix this?

This is a common and frustrating issue. It has two primary causes:

  • On-Column Equilibrium Shift: Standard silica gel is acidic, which can catalyze the conversion of the hydroxy acid to the lactone during the separation, causing the compound to elute over a wide range of fractions.[7]

  • Strong Adsorption: The carboxylic acid moiety can bind strongly and sometimes irreversibly to the silica surface, leading to tailing.

Visualization: Troubleshooting Workflow for Chromatography

This decision tree can guide you when your initial chromatographic separation fails.

G Start Initial Separation Fails (Tailing / Co-elution) Check_Acid Is the eluent acidic? Start->Check_Acid Add_Acid Add 0.5-1% Acetic Acid to the Mobile Phase Check_Acid->Add_Acid No Check_Lactone Is lactone formation still an issue? Check_Acid->Check_Lactone Yes Add_Acid->Check_Lactone Switch_Stationary Switch to a different stationary phase Check_Lactone->Switch_Stationary Yes Success Successful Separation Check_Lactone->Success No Alternative_Phases Try: - Neutral Alumina - C18 Reverse Phase Silica - Ion-Exchange Resin Switch_Stationary->Alternative_Phases Switch_Stationary->Success

Caption: A logical workflow for troubleshooting chromatographic purification.

Field-Proven Insights for Chromatography:
  • Acidify the Mobile Phase: When using normal-phase silica gel, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to your eluent system can significantly improve peak shape. This protonates the silica surface silanol groups and keeps your compound in its protonated state, reducing strong ionic interactions and tailing.

  • Switch to Reverse-Phase: Reverse-phase chromatography (e.g., using a C18 column) is often an excellent alternative. The separation occurs in a polar mobile phase (like water/acetonitrile or water/methanol), which can suppress lactonization. The acid will elute earlier than the less polar lactone, often providing a clean separation.

  • Consider Ion-Exchange Chromatography: For a highly selective separation, anion-exchange chromatography can be used. At a pH above the pKa of the carboxylic acid (~4.5), the compound will be negatively charged and bind to the column, while the neutral lactone and other non-acidic impurities will wash through. The bound acid can then be eluted by changing the pH or increasing the salt concentration.[7]

References
  • PubChem.2-Hydroxyheptanoic acid.
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015).Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • PubChem.7-Hydroxyheptanoic acid.
  • Google Patents.CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • ChemBK.this compound lactone.[Link]
  • Human Metabolome Database.Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).[Link]
  • Ahola, J., et al. (2015).Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids.
  • Lin, S., et al. (2023).The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science. [Link]
  • Bhatia, S. (2016).Hydroxy Acids: Production and Applications.
  • YouTube.Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep).[Link]
  • Peters, F., et al. (2023).
  • Pattananandecha, T., et al. (2022).Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. [Link]
  • Grabarkiewicz, T., et al. (2007).General mechanism for the d-lactonisation of hydroxy acids.

Sources

Technical Support Center: Overcoming Peak Tailing in GC-MS of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5-hydroxyheptanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I have designed this resource to provide you with in-depth troubleshooting strategies and practical solutions to a common challenge: chromatographic peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, ensuring you can not only solve the immediate problem but also build robust analytical methods for the future.

Troubleshooting Guide: A-to-Z Peak Tailing Diagnostics

Peak tailing for polar, active compounds like this compound is a frequent obstacle. The issue typically stems from undesirable secondary interactions within the GC system or from the inherent chemical properties of the analyte itself. This guide provides a logical workflow to diagnose and resolve the root cause.

The Core Problem: Analyte-System Interactions

This compound possesses two highly polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These groups contain "active" hydrogens that readily participate in hydrogen bonding.[1][2] Unfortunately, even the most inert GC flow paths can contain active sites, primarily residual silanol groups (-Si-OH) on the surfaces of the inlet liner, column, and fittings.[3][4] When the this compound molecules interact too strongly with these sites, their passage through the column is delayed, resulting in an asymmetric or "tailing" peak.[5]

Our troubleshooting will therefore focus on two primary strategies:

  • System Passivation: Minimizing the number of active sites in the GC flow path.

  • Analyte Derivatization: Chemically modifying the analyte to make it less polar and less interactive.

Use the following flowchart to systematically address the issue.

Troubleshooting_Flowchart start Observation: Peak Tailing of this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 all_tail YES: System-Wide Issue q1->all_tail Yes selective_tail NO: Selective Tailing (Likely Chemical Activity) q1->selective_tail No check_install 1. Verify Column Installation - Ensure clean, 90° cuts on the column. - Check for correct insertion depth in inlet and detector. all_tail->check_install check_leaks 2. Check for Leaks - Perform a system leak check, especially at the inlet septa and column fittings. check_install->check_leaks check_flow 3. Confirm Flow Path Integrity - Look for blockages or excessive dead volume in connections. check_leaks->check_flow q2 Is the analyte derivatized? selective_tail->q2 no_deriv NO q2->no_deriv No yes_deriv YES q2->yes_deriv Yes deriv_solution Solution: Derivatize the Analyte This is the most critical step. The polar -OH and -COOH groups must be masked. no_deriv->deriv_solution check_deriv 1. Verify Derivatization Efficiency - Confirm reaction is complete. Optimize time, temperature, and reagent ratio. - Ensure reagents are not expired or hydrolyzed. yes_deriv->check_deriv check_system_activity 2. Address System Activity - Use a new, deactivated inlet liner. - Trim 15-20 cm from the column inlet to remove accumulated non-volatile residues and active sites. check_deriv->check_system_activity optimize_params 3. Optimize GC Parameters - Increase inlet temperature to ensure rapid vaporization. - Adjust oven temperature program for better peak focusing. check_system_activity->optimize_params

Caption: Troubleshooting workflow for GC-MS peak tailing.

Frequently Asked Questions (FAQs) & In-Depth Solutions

This section expands on the troubleshooting flowchart, providing detailed explanations and protocols.

Q1: Why is my underivatized this compound peak tailing so severely?

A: The tailing is a direct result of the compound's chemistry. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are highly polar and can form strong hydrogen bonds with any active silanol groups (-Si-OH) on the surfaces of your GC inlet liner and column.[3][4][5] This secondary interaction retains a portion of the analyte molecules longer than the bulk, causing the characteristic tailing. Without derivatization, achieving a symmetrical peak shape for this compound is nearly impossible.

Q2: What is derivatization and why is it essential for this compound?

A: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical technique.[6][7] For GC analysis, the goal is typically to increase volatility and thermal stability while reducing polarity.[8][9]

The most common and effective method for compounds like this compound is silylation .[2][10] This reaction replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[1] The resulting TMS-derivatized molecule is much less polar, does not engage in hydrogen bonding, and is more volatile, leading to significantly improved peak shape and sensitivity.[1][8]

Q3: Which silylating reagent should I use? A comparison of BSTFA and MSTFA.

A: The two most robust and widely used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11] Both are strong TMS donors suitable for derivatizing both the hydroxyl and carboxylic acid groups on your analyte.

ReagentKey CharacteristicsBy-productsConsiderations
BSTFA (+1% TMCS) A very strong and popular silylating agent. The addition of Trimethylchlorosilane (TMCS) as a catalyst helps in derivatizing sterically hindered groups and drives the reaction to completion.[8]More volatile by-products than MSTFA, which typically elute earlier in the chromatogram and are less likely to interfere.The standard choice for a broad range of metabolites. The catalyst can sometimes be aggressive, but is often necessary for complete reaction.
MSTFA Considered the most powerful TMS donor. It is highly effective on its own without a catalyst.By-products are less volatile than those from BSTFA, which may pose a risk of co-elution with early-eluting analytes.Excellent for difficult-to-derivatize compounds. Its high reactivity makes it a very reliable choice.[11]

Recommendation: For this compound, starting with BSTFA + 1% TMCS is a reliable and cost-effective choice. If you suspect incomplete derivatization, switching to MSTFA is an excellent next step.

Q4: Can you provide a standard protocol for the silylation of this compound?

A: Absolutely. This protocol is a robust starting point for creating a TMS derivative of your analyte.

Derivatization_Workflow prep 1. Sample Preparation Evaporate solvent from sample extract to complete dryness under nitrogen. reagent 2. Add Reagent Add 50-100 µL of BSTFA + 1% TMCS (or MSTFA) to the dried residue. prep->reagent react 3. Reaction Cap the vial tightly, vortex, and incubate at 60-70°C for 45-60 minutes. reagent->react analyze 4. Analysis Cool to room temperature. Transfer to a GC vial and inject 1 µL into the GC-MS. react->analyze

Caption: Standard workflow for silylation derivatization.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Drying: Ensure your sample extract is completely dry. Silylating reagents are highly sensitive to moisture and will be deactivated by any residual water.[8] Use a gentle stream of nitrogen or a vacuum concentrator.

  • Reagent Addition: To the dried sample vial, add 100 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Securely cap the vial. Vortex the mixture for 1 minute to ensure the reagent dissolves the sample residue. Place the vial in a heating block or oven at 70°C for 60 minutes to drive the reaction to completion.[11]

  • Cooling and Injection: After incubation, allow the vial to cool to room temperature. Transfer the derivatized sample to a GC autosampler vial with a micro-insert.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system.

Q5: My peak is still tailing even after derivatization. What's next?

A: If tailing persists after confirming your derivatization procedure is sound, the problem lies with active sites within the GC system itself.[12][13] Here is a prioritized checklist:

  • Replace the Inlet Liner: The inlet liner is the first surface your sample contacts at high temperature. It is a common source of activity and contamination.[14][15] Replace it with a new, high-quality deactivated liner. Using liners with glass wool can help trap non-volatile residues, but ensure the wool itself is also deactivated.[15]

  • Perform Inlet Maintenance: While changing the liner, it is good practice to replace the septum and inlet seal (gold seal) to prevent leaks and eliminate other potential sources of contamination.[12][14]

  • Trim the GC Column: The first few meters of the analytical column can accumulate non-volatile sample matrix components and become active over time.[12][16] Carefully trim 15-20 cm from the inlet end of the column to expose a fresh, inert surface. Re-install the column, ensuring the correct insertion depth.[14][16]

  • Check for System-Wide Issues: If these targeted actions do not resolve the issue, revisit the "System-Wide Issue" path in the main troubleshooting flowchart. A poor column cut or an improper installation can cause issues that mimic chemical activity.[3][16]

Q6: How do I select the right GC column and optimize my temperature parameters?

A: For the TMS-derivatized this compound, a standard, non-polar or low-polarity column is ideal. The derivatization process makes the analyte non-polar, so a "like-dissolves-like" principle applies.[17]

ParameterRecommendation & Rationale
GC Column A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5ms) is an excellent and widely used choice.[18] These columns are robust, have low bleed, and provide excellent resolution for a wide range of derivatized analytes. A standard dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.[17][18]
Inlet Temperature A good starting point is 250 °C .[19] The temperature must be high enough to ensure rapid and complete vaporization of the derivatized analyte but not so high as to cause thermal degradation.[20][21] You can experiment with temperatures up to 280-300 °C to see if it improves the response of your analyte, but watch for signs of degradation.[19]
Oven Program A temperature ramp is necessary to ensure good peak shape. Start at a low initial temperature to focus the analytes at the head of the column. A typical program could be: - Initial Temp: 60-80°C, hold for 1-2 minutes. - Ramp: 10-15°C/min up to 280-300°C. - Final Hold: Hold at the final temperature for 2-5 minutes to ensure all components elute. Adjusting the ramp rate can improve the separation between your analyte and other matrix components.[22]

By following this structured troubleshooting guide, you can systematically identify and resolve the causes of peak tailing for this compound, leading to reliable and high-quality GC-MS data.

References
  • A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices. Benchchem.
  • Silylation Reagents. Regis Technologies.
  • GC Troubleshooting—Tailing Peaks. Restek Resource Hub.
  • Bulletin 909A Guide to Derivatization Reagents for GC.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate.
  • Why Use GC Derivatization Reagents. Chrom Tech, Inc.
  • How to Troubleshoot and Improve your GC/MS. Separation Science.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • GC Column: Types, Selection Criteria, Case Studies, and Expert FAQs. PharmaGuru.
  • Gas Chromatography Problem Solving and Troubleshooting.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • GC Troubleshooting—Tailing Peaks. YouTube.
  • Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
  • Common Causes Of Peak Tailing in Chromatography. alwsci.
  • GC Column Selection Guide. Greyhound Chromatography.
  • GC Column Selection Guide. Sigma-Aldrich.
  • Inlet temperature GCMS. Chromatography Forum.
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
  • Guide to GC Column Selection and Optimizing Separations. Restek.
  • What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
  • Derivatization for Gas Chromatography. Phenomenex.
  • Derivatization. Chemistry LibreTexts.
  • Optimizing Splitless Injections: Inlet Temperature. Restek.
  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages | Request PDF. ResearchGate.
  • GC Inlets An Introduction. Agilent.
  • Temperature Programming for Better GC Results. Phenomenex.
  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. WUR eDepot.

Sources

Technical Support Center: Resolving Co-elution in HPLC Analysis of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenge of co-elution in the High-Performance Liquid Chromatography (HPLC) analysis of hydroxy fatty acids (HFAs). Hydroxy fatty acids are a diverse class of lipids with significant roles in signaling pathways and as biomarkers for various physiological and pathological states. Their structural similarity, particularly among isomers (positional, geometric, and chiral), makes their chromatographic separation a formidable task. Co-elution not only compromises accurate quantification but can also lead to misidentification and flawed biological interpretations.[1][2]

This guide is structured in a practical question-and-answer format to directly address the issues you may encounter during method development and troubleshooting. We will explore the causality behind chromatographic principles and provide actionable, field-proven protocols to help you achieve baseline resolution and generate reliable, high-quality data.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Identifying and Confirming Co-elution

Q1: My chromatogram shows a distorted peak (e.g., a shoulder or excessive tailing). How can I definitively confirm this is co-elution and not another issue?

A1: That's the critical first step. A distorted peak is a strong indicator of co-elution, but you must confirm it to choose the right troubleshooting path.[3] Here’s how to verify peak purity:

  • Using a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This is one of the most accessible methods. A DAD/PDA captures UV-Vis spectra across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical. Software-driven peak purity analysis will flag a peak as "impure" if the spectra differ, confirming the presence of multiple components.[1][2]

  • Using a Mass Spectrometry (MS) Detector: An MS detector provides the highest level of confidence. By examining the mass spectra across the peak's elution profile, you can identify the presence of different mass-to-charge ratios (m/z). If the m/z profile is inconsistent from the leading edge to the trailing edge, co-elution is confirmed.[3][4] For isobaric compounds (same nominal mass), high-resolution mass spectrometry (HRMS) may be needed to distinguish them based on their different elemental compositions.[2]

  • Simple Peak Shape Analysis: While not definitive, a sharp discontinuity, often called a "shoulder," is a more reliable indicator of co-elution than gradual tailing.[3] Tailing can also be caused by column overload or secondary interactions, so it's essential to investigate further.

Section 2: Foundational Troubleshooting: Mobile Phase Optimization

Q2: I've confirmed co-elution of my HFA isomers. What is the most straightforward parameter to adjust first?

A2: Always start with the mobile phase. It is the least invasive and often the most effective tool for improving resolution.[5][6] The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[7] Changing the mobile phase composition directly and powerfully impacts selectivity, which is the most critical factor for separating closely related isomers.[7][8]

Your first adjustment should be to the gradient slope . For complex mixtures like HFAs, a gradient elution (where the mobile phase composition changes over time) is standard.[5]

  • Causality: A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation. This can often resolve moderately overlapping peaks.

Q3: I've made my gradient shallower, but the HFA isomers are still co-eluting. What other mobile phase modifications can I try?

A3: If adjusting the gradient slope is insufficient, you can manipulate other mobile phase variables to alter selectivity (α).

  • Change the Organic Solvent: The choice of organic solvent is a powerful way to alter selectivity. The two most common solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

    • Causality: Acetonitrile and methanol have different chemical properties (dipole moment, hydrogen bonding capability) that lead to different interactions with both the analyte and the stationary phase.[8] If you are using ACN, switching to MeOH (or vice versa) can change the elution order of your HFAs and potentially resolve the co-elution. ACN is generally a stronger solvent with lower viscosity, leading to sharper peaks and lower backpressure.[9]

  • Adjust the Mobile Phase pH: HFAs are carboxylic acids, meaning their ionization state is pH-dependent.

    • Causality: The protonated (non-ionized) form of a carboxylic acid is less polar and will be retained longer on a reversed-phase (e.g., C18) column. The deprotonated (ionized) form is more polar and will elute earlier. Operating at a pH approximately 2 units below the pKa of the carboxylic acid group (~4.8) ensures the HFAs are fully protonated, leading to better retention and often sharper peak shapes. Small changes in pH can subtly alter the polarity of HFA isomers, which can be enough to achieve separation.[9][10] Formic acid or acetic acid are common additives to control pH in the acidic range and are compatible with MS detection.[11][12]

  • Incorporate Additives: For very challenging separations, ion-pairing reagents can be used, although they are often less compatible with MS detectors. Buffers like ammonium formate or ammonium acetate are excellent for maintaining a stable pH and improving reproducibility, especially for MS applications.[9][11][12]

Section 3: Advanced Strategy: Stationary Phase Selection

Q4: I have exhausted mobile phase optimization, but my positional HFA isomers (e.g., 9-HODE and 13-HODE) still co-elute. What is my next course of action?

A4: At this point, you have likely reached the limit of what mobile phase changes can achieve with your current column. The next logical and most powerful step is to change the stationary phase chemistry.[6][8]

  • Causality: Selectivity is a function of the interactions between the analyte, mobile phase, and stationary phase. If the isomers interact identically with your current stationary phase (e.g., a standard C18), no amount of mobile phase tweaking will separate them. A different stationary phase introduces new interaction mechanisms.

Recommended Stationary Phases for HFA Isomers:

Stationary PhaseSeparation Principle & Best Use CaseKey AdvantagesConsiderations
Standard C18/C8 Hydrophobic interactions. Separates based on chain length and degree of unsaturation.Robust, widely available, good for general profiling.Often insufficient for separating positional or geometric isomers.[7][13]
Phenyl-Hexyl π-π interactions, shape selectivity, and hydrophobic interactions.Excellent for compounds with aromatic rings or double bonds. Can offer unique selectivity for positional isomers of unsaturated HFAs.Elution order can be harder to predict than with C18.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactions.Highly effective for separating structurally similar isomers, including positional and geometric isomers.[8]Requires careful mobile phase optimization to leverage all interaction modes.
Chiral Stationary Phase (CSP) Enantioselective interactions (e.g., inclusion, hydrogen bonding).Essential for separating enantiomers (R/S isomers). [14][15]Often requires specific mobile phases (normal phase or polar organic) and may require derivatization.[16][17]
Section 4: Chemical Strategies: Derivatization

Q5: My HFAs are difficult to separate, and they also suffer from poor UV absorbance, leading to low sensitivity. Is there a strategy that can solve both problems simultaneously?

A5: Yes, chemical derivatization is an excellent strategy to tackle both poor resolution and low sensitivity.[18]

  • Causality: Derivatization involves reacting the HFA molecule (typically at the carboxyl or hydroxyl group) with a reagent to attach a new chemical moiety. This can achieve two goals:

    • Enhanced Detection: The attached tag can be a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), dramatically increasing sensitivity.[19][20]

    • Improved Separation: The bulky, rigid structure of the derivatizing agent can magnify the subtle structural differences between isomers. This increased steric difference allows the stationary phase to distinguish between them more effectively, resolving co-elution.[16][21][22]

Common Derivatization Strategies for HFAs:

  • For UV Detection: Reagents like 3,5-dinitrophenyl isocyanate can be reacted with the hydroxyl group to form urethane derivatives that are readily analyzable by HPLC on a chiral column.[16][22] Phenacyl esters can be formed at the carboxyl group for enhanced UV detection.[18]

  • For Fluorescence Detection: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a highly fluorescent reagent that can be used for pre-column derivatization of the carboxyl group, enabling highly sensitive detection.[19]

  • For Chiral Separation: Derivatization is often a prerequisite for chiral separations, as the derivative can interact more effectively with the chiral stationary phase.[16][17][21]

See the Protocols section below for a detailed derivatization workflow.

Section 5: Detection-Based Solutions

Q6: I have an LC-MS/MS system. If I cannot achieve baseline chromatographic separation of my HFA isomers, can I still accurately quantify them?

A6: Yes, this is a major advantage of using tandem mass spectrometry (MS/MS). Even if compounds co-elute chromatographically, they can often be resolved by the mass spectrometer.[4]

The key is to use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

  • Mechanism: In MRM, you pre-select a specific precursor ion (the m/z of your HFA) and a specific, unique product ion that is formed when the precursor is fragmented. The mass spectrometer will only detect signals from analytes that undergo this exact mass transition.

  • Application: Positional isomers like 9-HODE and 13-HODE have the same precursor ion. However, they often produce different characteristic product ions upon fragmentation. By setting up unique MRM transitions for each isomer, you can quantify them independently, even if their chromatographic peaks overlap completely.[4][23] For example, while their retention times are nearly identical, 9-HODE and 13-HODE can be quantified using the specific product ions m/z 171 and m/z 195, respectively.[4][23]

G

Experimental Protocols
Protocol 1: Systematic Mobile Phase Gradient Optimization

This protocol outlines a systematic approach to optimizing a reversed-phase gradient for HFA separation.

  • Initial Conditions:

    • Column: Standard C18 (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Temperature: 40 °C.

  • Scouting Gradient:

    • Perform a fast, broad gradient to determine the approximate elution window of your HFAs (e.g., 5% to 95% B in 10 minutes).

  • Shallow Gradient Optimization:

    • Based on the scouting run, design a much shallower gradient around the elution window of the co-eluting peaks.

    • Example: If peaks elute between 60-70% B, try a new gradient:

      • 0.0 min: 50% B

      • 15.0 min: 80% B (This is a change of 2%/min)

      • 15.1 min: 95% B (Wash)

      • 17.0 min: 95% B (Wash)

      • 17.1 min: 50% B (Re-equilibrate)

      • 20.0 min: 50% B (Re-equilibrate)

  • Iterative Refinement:

    • If resolution improves but is not baseline, make the gradient even shallower (e.g., 1%/min or 0.5%/min) across the critical elution range.

    • If resolution does not improve, proceed to change the organic solvent (Mobile Phase B: Methanol + 0.1% Formic Acid) and repeat steps 2-3.

Protocol 2: Pre-Column Derivatization with 3,5-Dinitrophenyl Isocyanate for Chiral Analysis

This protocol is adapted for the derivatization of hydroxyl groups for subsequent chiral HPLC analysis.[16][22]

  • Sample Preparation:

    • Start with a dried extract of your hydrolyzed lipid sample containing the free HFAs.

    • Reconstitute the dried sample in 100 µL of anhydrous toluene.

  • Derivatization Reaction:

    • Add 50 µL of a 10 mg/mL solution of 3,5-dinitrophenyl isocyanate in toluene.

    • Add 10 µL of anhydrous pyridine to catalyze the reaction.

    • Vortex the mixture gently and incubate at room temperature for 4 hours.

  • Reaction Quench & Cleanup:

    • The reaction typically proceeds to completion. To remove excess reagent for certain applications, solid-phase extraction (SPE) can be employed.

    • Pass the reaction mixture through a disposable syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble co-products.

  • HPLC Analysis:

    • Inject 5-10 µL of the filtrate directly onto a chiral HPLC column (e.g., Chiralpak AD-RH).

    • The resulting 3,5-dinitrophenyl urethane derivatives (DU-derivatives) are stable and have a strong UV chromophore, allowing for sensitive detection around 254 nm.[22]

G

References
  • Nakagawa, Y., Kishida, K., Kodani, Y., & Matsuyama, T. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27-32. [Link]
  • Schlame, M., & Rüstow, B. (1997). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Analytical Biochemistry, 251(1), 121-124. [Link]
  • Takagi, T., Itabashi, Y., & Tsuda, T. (1987). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column.
  • Feussner, I., & Kühn, H. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1208, 85-95. [Link]
  • Schäfer, K., et al. (2021). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets.
  • Cyberlipid. (n.d.).
  • Nakagawa, Y., & Waku, K. (1997).
  • Chemistry LibreTexts. (2023).
  • Gaca, J., et al. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (68), e4171. [Link]
  • Feussner, I., & Wasternack, C. (2002). HPLC analysis of hydroxy fatty acids from the lipid bodies of germinated cucumber seedlings.
  • Christie, W. W. (2019).
  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography.
  • Liu, J., et al. (2014). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2014, 897538. [Link]
  • Thomas, M. J., et al. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
  • Han, J., & Wang, L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5873. [Link]
  • Büchi. (n.d.).
  • Majnooni, M. B., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate.
  • Polite, L. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
  • Hartonen, K., & Riekkola, M. L. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. [Link]
  • Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Phenomenex. (n.d.).
  • Kim, H. Y. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Spectroscopy Online. [Link]
  • Bell, D. S., & Jones, A. D. (2005).
  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
  • Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • Wang, Y., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry.
  • Chromatography Mentoring. (n.d.).
  • Evans, J. E., et al. (1985). Separation and quantitation of hydroxy and epoxy fatty acid by high-performance liquid chromatography with an evaporative light-scattering detector. ResearchGate. [https://www.researchgate.
  • Murphy, R. C. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]
  • Axion Labs. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
  • Chrom Tech. (n.d.). Methods for Changing Peak Resolution in HPLC. [Link]
  • Lee, J., et al. (2025). Co-elution of Cis-NMIFAs in the 18:3t region: analytical approach in trans fatty acid identification. Food Science and Biotechnology, 34(13), 3087-3098. [Link]

Sources

troubleshooting low recovery of 5-hydroxyheptanoic acid during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 5-hydroxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable compound. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to optimize your recovery rates.

I. Troubleshooting Guide: Low Recovery of this compound

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the liquid-liquid extraction of this compound.

Question 1: My recovery of this compound is consistently low. What are the primary factors I should investigate?

Low recovery is a multifaceted issue that can stem from several key chemical and procedural factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Answer: The primary factors influencing the recovery of this compound are improper pH of the aqueous phase , suboptimal choice of organic solvent , and the potential for intramolecular cyclization (lactonization) .

1.1. The Critical Role of pH in Extraction Efficiency

The extraction of a carboxylic acid from an aqueous solution into an organic solvent is highly dependent on the pH of the aqueous phase.[1][2][3] To be efficiently extracted into an organic solvent, this compound must be in its neutral, protonated form. If the pH of the aqueous solution is at or above the pKa of the carboxylic acid, a significant portion of the acid will be in its deprotonated, carboxylate form. This charged species is highly water-soluble and will not partition effectively into the organic phase.

  • Expert Insight: While the exact pKa of this compound is not readily published, we can estimate it to be similar to other medium-chain fatty acids, which is typically around 4.7.[4][5] Therefore, to ensure that at least 99% of the acid is in its protonated form, the pH of the aqueous solution should be adjusted to be at least two pH units below the pKa.

Recommended Action: Adjust the pH of your aqueous sample to pH 2.0-2.5 using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) before initiating the liquid-liquid extraction.[1][2]

1.2. Solvent Selection: Matching Polarity

The choice of extraction solvent is paramount for achieving high recovery. The ideal solvent should have a high affinity for this compound while being immiscible with water.

  • Scientific Principle: The principle of "like dissolves like" is a guiding tenet in solvent selection.[6] this compound is a moderately polar molecule due to the presence of both a hydroxyl and a carboxylic acid functional group. Therefore, a solvent of intermediate polarity is often the most effective.

SolventPolarity IndexSuitability for this compound Extraction
Ethyl Acetate4.4Excellent: Often provides the best balance of polarity for extracting moderately polar compounds.
Diethyl Ether2.8Good: A common and effective solvent, though its high volatility requires careful handling.[7]
Dichloromethane (DCM)3.1Moderate: Can be effective, but may form emulsions. Its higher density means it will be the bottom layer.
Hexane0.1Poor: Too nonpolar to effectively extract the hydroxy acid.

Recommended Action: If you are experiencing low recovery, consider switching to or performing a comparative extraction with ethyl acetate .

1.3. The Challenge of Lactonization: Formation of γ-Heptalactone

A significant and often overlooked cause of low recovery is the intramolecular cyclization of this compound to form γ-heptalactone.[8][9] This reaction is particularly favored under acidic conditions and at elevated temperatures.

  • Causality: The proximity of the hydroxyl group at the 5-position to the carboxylic acid group facilitates an intramolecular esterification, resulting in a stable five-membered ring structure (a γ-lactone).[8][10] The formation of this lactone alters the chemical properties of the target molecule, which can affect its partitioning behavior and quantification.

Recommended Action:

  • Minimize Heat: Avoid heating the acidic aqueous solution of this compound.

  • Prompt Extraction: Perform the extraction as quickly as possible after acidification.

  • Analytical Consideration: If lactonization is suspected, your analytical method (e.g., GC-MS or LC-MS) should be calibrated for both this compound and γ-heptalactone to accurately determine the total recovery.

Below is a DOT script for a diagram illustrating the troubleshooting workflow for low recovery.

Low_Recovery_Troubleshooting start Low Recovery of This compound check_ph Is the aqueous phase pH between 2.0 and 2.5? start->check_ph adjust_ph Adjust pH to 2.0-2.5 with strong acid check_ph->adjust_ph No check_solvent Are you using an appropriate solvent? check_ph->check_solvent Yes adjust_ph->check_solvent switch_solvent Switch to Ethyl Acetate or Diethyl Ether check_solvent->switch_solvent No check_lactonization Could lactonization be occurring? check_solvent->check_lactonization Yes switch_solvent->check_lactonization minimize_heat Minimize heat and extraction time check_lactonization->minimize_heat Yes successful_extraction Improved Recovery check_lactonization->successful_extraction No analyze_lactone Calibrate analytical method for γ-heptalactone minimize_heat->analyze_lactone analyze_lactone->successful_extraction

Caption: Troubleshooting workflow for low recovery.

Question 2: I am observing a stable emulsion at the interface of the aqueous and organic layers. How can I break this emulsion and prevent it from forming?

Emulsion formation is a common problem in liquid-liquid extractions, particularly when dealing with biological samples that may contain surfactants like phospholipids or fatty acids.[11]

Answer: Emulsions can be addressed by physical or chemical means. Prevention is often the most effective strategy.

2.1. Breaking a Formed Emulsion
  • Physical Methods:

    • Centrifugation: This is often the most effective method. Centrifuging the separatory funnel at a low speed can force the separation of the two phases.[11][12]

    • Filtration: Passing the mixture through a bed of glass wool or phase separation paper can help to break the emulsion.[11]

  • Chemical Methods:

    • Salting Out: Adding a saturated solution of sodium chloride (brine) or solid salt can increase the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.[11][13]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[11]

2.2. Preventing Emulsion Formation
  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without causing excessive emulsification.[11]

  • Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on a solid support (like diatomaceous earth), and the organic solvent is passed through it. This avoids the vigorous mixing that leads to emulsions.[11]

II. Frequently Asked Questions (FAQs)

Q1: Can I use a solvent other than ethyl acetate or diethyl ether?

A1: Yes, other polar solvents like methyl tert-butyl ether (MTBE) or a mixture of less polar solvents with a more polar modifier (e.g., hexane with isopropanol) could be effective. However, ethyl acetate and diethyl ether are generally the most reliable starting points for extracting short-chain hydroxy fatty acids.

Q2: How many extractions are necessary for complete recovery?

A2: It is unlikely that a single extraction will provide complete recovery. It is recommended to perform at least three sequential extractions with fresh organic solvent. To verify the completeness of the extraction, you can analyze the fourth extract to ensure that it contains a negligible amount of your target compound.

Q3: My sample is in a complex matrix (e.g., plasma, fermentation broth). Are there any additional steps I should take?

A3: Yes, complex matrices often require a sample cleanup step prior to extraction. This could involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.[14] For very complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances before the liquid-liquid extraction.

Q4: How should I store my this compound sample before and after extraction?

A4: Before extraction, it is best to store the sample at a neutral pH and at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation. After extraction and evaporation of the solvent, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent oxidation.

III. Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound
  • Sample Preparation: Start with your aqueous sample containing this compound.

  • pH Adjustment: Cool the sample in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2.0 and 2.5.

  • First Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Invert the separatory funnel gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate).

  • Collection: Drain the lower aqueous layer into a clean beaker. Drain the organic layer into a separate flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh ethyl acetate.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

  • Quantification: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., GC-MS or LC-MS).

Below is a DOT script for a diagram illustrating the standard extraction workflow.

Extraction_Workflow start Aqueous Sample ph_adjust Adjust pH to 2.0-2.5 start->ph_adjust extraction1 Extract with Ethyl Acetate (1st time) ph_adjust->extraction1 separate1 Separate Phases extraction1->separate1 organic1 Organic Layer 1 separate1->organic1 aqueous1 Aqueous Layer separate1->aqueous1 combine Combine Organic Layers organic1->combine extraction2 Extract with Ethyl Acetate (2nd time) aqueous1->extraction2 separate2 Separate Phases extraction2->separate2 organic2 Organic Layer 2 separate2->organic2 aqueous2 Aqueous Layer separate2->aqueous2 organic2->combine extraction3 Extract with Ethyl Acetate (3rd time) aqueous2->extraction3 separate3 Separate Phases extraction3->separate3 organic3 Organic Layer 3 separate3->organic3 aqueous_final Final Aqueous Layer separate3->aqueous_final organic3->combine dry Dry with Na2SO4 combine->dry evaporate Evaporate Solvent dry->evaporate final_product Purified Extract evaporate->final_product

Caption: Standard liquid-liquid extraction workflow.

IV. References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model... Retrieved from

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... Retrieved from

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent. Retrieved from

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved from

  • PubMed. (2021, January 1). A simplified method for the quantitation of short-chain fatty acids in human stool. Retrieved from

  • Sinofi Ingredients. (n.d.). Buy Bulk - Gamma-Heptalactone | Wholesale Supplier. Retrieved from

  • Human Metabolome Database. (2005, November 16). Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525). Retrieved from

  • FooDB. (2011, September 21). Showing Compound 5-Hydroxyhexanoic acid (FDB022093). Retrieved from

  • ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). Retrieved from

  • MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from

  • Benchchem. (n.d.). Cross-Validation of 9-Hydroxynonanoic Acid Quantification: A Comparative Guide to Analytical Methods. Retrieved from

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from

Sources

preventing lactone formation during 5-hydroxyheptanoic acid storage

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Best Practices for Preventing Lactone Formation During Storage and Handling

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for maintaining the stability of 5-hydroxyheptanoic acid by preventing its intramolecular cyclization into δ-heptanolactone. Below are troubleshooting guides and frequently asked questions to ensure the integrity of your compound and the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lactone formation, and why does it occur with this compound?

A1: Lactone formation is an intramolecular esterification reaction where the hydroxyl (-OH) group and the carboxylic acid (-COOH) group within the same molecule react to form a cyclic ester, known as a lactone.[1] In this compound, the hydroxyl group is on the fifth carbon, which allows for the formation of a thermodynamically stable six-membered ring called δ-heptanolactone.[2] This reaction, a type of Fischer esterification, is an equilibrium process that is catalyzed by acid.[3][4][5]

Q2: I've just received my this compound. What are the optimal storage conditions to prevent lactonization?

A2: For maximum stability, this compound should be stored under conditions that favor the open-chain (hydroxy acid) form and slow the rate of cyclization. The ideal conditions are:

  • pH: Maintain aqueous solutions in a neutral to slightly alkaline range, ideally pH 7.0 to 8.0 . In this range, the carboxylic acid exists as its carboxylate salt, which is not susceptible to cyclization.[6]

  • Temperature: Store solutions at low temperatures, such as 2-8°C .[7] Low temperatures significantly reduce the rate of the cyclization reaction.[6]

  • Form: If possible, storing the material as a dry sodium or potassium salt is an excellent way to ensure long-term stability.

Q3: How can I detect if lactone formation has occurred in my sample?

A3: The most common method for detecting and quantifying both the hydroxy acid and the lactone is High-Performance Liquid Chromatography (HPLC).[8][9] The open-chain acid and the more nonpolar lactone will have different retention times on a reversed-phase column (e.g., C18).[10][11] Developing a simple HPLC method will allow you to monitor the purity of your sample over time.

Q4: My sample contains the lactone. Is it possible to reverse the reaction and recover the this compound?

A4: Yes, the lactonization is a reversible equilibrium. You can convert the δ-heptanolactone back to this compound through base-catalyzed hydrolysis.[6] Adding a mild base, such as sodium hydroxide (NaOH), to an aqueous solution of the lactone will rapidly open the ring to form the sodium salt of the hydroxy acid.[12][13] The solution can then be carefully neutralized for subsequent use.

Chemical Equilibrium Diagram

Caption: Equilibrium between this compound and δ-heptanolactone.

Troubleshooting Guide

Issue IDProblem Description & Probable CauseRecommended Solution & Scientific Rationale
L-001 An unexpected peak appears in my HPLC analysis after storing a solution of this compound. Probable Cause: This new peak is very likely the δ-heptanolactone. Lactonization is accelerated by acidic conditions (pH < 6), which can arise from dissolved CO₂ or the inherent acidity of the compound itself in an unbuffered solution.[6]Solution: 1. Confirm Identity: If possible, use mass spectrometry (MS) to confirm the mass of the new peak corresponds to the lactone (C₇H₁₂O₂). 2. Adjust Storage: Prepare fresh solutions in a buffer at pH 7.0-7.5 (e.g., phosphate or HEPES buffer) and store at 2-8°C. The carboxylate anion formed at this pH is not nucleophilic and will not cyclize. 3. Reverse Formation: If needed, hydrolyze the lactone back to the acid as described in the protocol below.
L-002 I must perform my experiment under acidic conditions (e.g., pH 4-5). How can I minimize lactone formation during the experiment? Probable Cause: Acidic conditions are required for the experiment, but they also catalyze the conversion to the lactone, compromising the concentration of the active hydroxy acid form.[3][10]Solution: 1. Work Quickly and Cold: Prepare the acidic solution of this compound immediately before use and keep it on ice (0-4°C) throughout the experiment. The rate of lactonization is temperature-dependent; lower temperatures will significantly slow the reaction, even at low pH.[6] 2. Use Fresh Solutions: Do not store stock solutions under acidic conditions. Prepare them fresh for each experiment from a stable, neutral pH stock.
L-003 My quantification of this compound is inconsistent and seems to decrease over time. Probable Cause: If the analytical method is calibrated only for the hydroxy acid, any conversion to the lactone in the sample vials (e.g., in an autosampler) will lead to an underestimation of the total compound.[14] This is common if the sample diluent is unbuffered water or is acidic.Solution: 1. Use Buffered Diluent: Prepare standards and dilute samples in the same mobile phase or a buffer that maintains a pH of 7.0-7.5. This ensures the compound remains in its open-chain form. 2. Refrigerate Autosampler: If available, set the autosampler temperature to 4°C to minimize conversion while samples are waiting for injection.[14] 3. Total Quantification Method: Alternatively, develop a method to quantify both peaks (acid and lactone) or intentionally convert the entire sample to one form (e.g., hydrolyze all lactone to the acid with a brief basic treatment) before analysis for a total concentration measurement.
Summary of Conditions Influencing Stability
ParameterFavors This compound (Stable)Favors δ-Heptanolactone (Unstable)
pH Neutral to Alkaline (pH > 7.0)[6]Acidic (pH < 6.0)[10]
Temperature Low (2-8°C) slows conversion rate[6]High (>25°C) accelerates conversion rate[15]
Storage Form Dry Salt (e.g., Sodium Salt)Neat Oil or in Acidic Solution
Solvent Aqueous Buffer (pH 7-8)Anhydrous Acidic Solvents

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound stabilized at pH 7.4.

  • Weigh Compound: Accurately weigh the required amount of this compound. (Molar Mass: 146.18 g/mol ).

  • Initial Dissolution: Add approximately 80% of the final desired volume of high-purity deionized water. Mix gently to dissolve.

  • pH Adjustment: Place a calibrated pH meter probe in the solution. Slowly add 0.1 M NaOH dropwise while stirring until the pH stabilizes at 7.4. At this pH, the acid is converted to its sodium salt.

  • Final Volume: Adjust the final volume with deionized water.

  • Storage: Store the solution in a tightly sealed container at 2-8°C.

Protocol 2: Analytical Method for Purity Assessment by HPLC

This is a general-purpose method to separate this compound from its lactone.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Ramp from 95% to 5% B

    • 18-23 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Expected Elution: The more polar this compound will elute earlier, while the less polar δ-heptanolactone will have a longer retention time.

Protocol 3: Reversion of δ-Heptanolactone to this compound

This protocol is for converting the lactone back to the hydroxy acid via hydrolysis.

  • Dissolve Sample: Dissolve the sample containing the lactone in deionized water.

  • Add Base: While stirring at room temperature, add 1.1 equivalents of 1 M NaOH.

  • Monitor Reaction: Monitor the disappearance of the lactone by HPLC (using Protocol 2). The hydrolysis is typically complete within 30-60 minutes at room temperature.

  • Neutralization: Once hydrolysis is complete, carefully neutralize the solution to the desired pH (e.g., pH 7.4) using 1 M HCl.

  • Verification: Confirm the final product composition by HPLC.

References

  • Poon, G. K. (1993). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. Pharmaceutical Research, 10(10), 1461-1465. [Link]
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments. [Link]
  • Oguma, T., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 24(2), 176-180. [Link]
  • Gomes, D. G., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(11), 941. [Link]
  • Hasegawa, T., et al. (2007). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Oleo Science, 56(4), 189-193. [Link]
  • Kumazawa, T., et al. (1999). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection.
  • AK Lectures. (2014).
  • Master Organic Chemistry. (2022).
  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
  • Ingold, C. K., et al. (1932). Investigation on the Formation and Stability of p-Lactones. Journal of the Chemical Society, 2268-2275. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. [Link]
  • Wikipedia. (n.d.). Lactone. [Link]
  • Cohen, T., & Sherbine, J. P. (1984). Steric Acceleration of Lactonization Reactions: An Analysis of "Stereopopulation Control". Journal of the American Chemical Society, 106(11), 3245-3253. [Link]
  • Master Organic Chemistry. (2022).
  • Illuminati, G., Mandolini, L., & Masci, B. (1981). Ring-closure reactions. 7. Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. Journal of the American Chemical Society, 103(14), 4142-4145. [Link]
  • TutorChase. (n.d.).
  • da Silva, J. B. P., et al. (2014). In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. Journal of the Brazilian Chemical Society, 25(9), 1648-1655. [Link]
  • ChemBK. (n.d.). This compound lactone. [Link]
  • Dafforn, G. A., & Koshland, D. E. (1977). Solvent effects in the cyclization of thiol amides and hydroxy acids. Journal of the American Chemical Society, 99(22), 7240-7245. [Link]
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
  • Wang, Y., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Organic Chemistry Frontiers, 10(15), 3788-3794. [Link]
  • Sonntag, N. O. V. (1993). US Patent 6,022,982A - Method for the development of δ-lactones and hydroxy acids from unsaturated fatty acids and their glycerides.
  • American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
  • Huang, W. S., et al. (2002). Determination of α-Hydroxyacids in Cosmetics. Journal of Food and Drug Analysis, 10(2), 95-100. [Link]
  • ResearchGate. (2020). Effects of Heat Treatment on Lactone Content of Butter and Margarine. [Link]
  • Wikipedia. (n.d.). γ-Butyrolactone. [Link]
  • Transformation Tutoring. (2022). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep). YouTube. [Link]
  • Taiwan Food and Drug Administration. (2007). Method of Test for α-Hydroxy Acids in Cosmetics. [Link]
  • Pearson+. (n.d.). 5-hydroxy-3-methylpentanoic acid forms a cyclic ester (lactone) w.... [Link]
  • ResearchGate. (n.d.).
  • Snider, B. B., & Song, F. (2006). Synthesis of (±)- and (-)-Vibralactone and Vibralactone C. Organic letters, 8(13), 2679–2682. [Link]
  • Chemistry LibreTexts. (2019). Chapter 14.
  • Chegg. (2013). Solved Reaction of this compound with H+ gives. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-5-hydroxyheptanoic acid.
  • Herrmann, H., et al. (2020). T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase. ACS Earth and Space Chemistry, 4(7), 1083-1092. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Hydroxyhexanoic acid.
  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid.

Sources

Technical Support Center: Optimizing Mobile Phase for Hydroxy Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Fundamentals of Mobile Phase Selection for HFA Analysis

The successful separation of hydroxy fatty acids is critically dependent on the careful selection and optimization of the mobile phase. Due to their amphipathic nature, with a polar head group (carboxylic acid) and a nonpolar hydrocarbon tail, their retention behavior in RPLC is highly sensitive to mobile phase composition. The primary goal is to achieve a balance of interactions between the HFAs, the stationary phase, and the mobile phase to yield sharp, symmetrical peaks with adequate resolution from other analytes.

Key parameters that govern this separation include the pH of the aqueous component, the type and proportion of the organic modifier, and the presence of any additives. Control over these factors is essential for modulating the ionization state of the acidic functional groups and achieving reproducible and robust separations, particularly when coupling liquid chromatography with mass spectrometry (LC-MS).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical mobile phase parameter to consider when starting method development for HFA separation?

The pH of the aqueous portion of the mobile phase is arguably the most critical parameter. The carboxylic acid moiety of hydroxy fatty acids has a pKa typically in the range of 4.8-5.0.

  • Below the pKa (pH < 4.8): The fatty acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will have stronger interactions with the nonpolar stationary phase (e.g., C18), leading to increased retention.

  • Above the pKa (pH > 5.0): The fatty acid will be in its ionized, deprotonated form (-COO⁻). This form is more polar and will have weaker interactions with the stationary phase, resulting in decreased retention.

For robust and reproducible separations, it is recommended to set the mobile phase pH at least 1.5 to 2 units away from the pKa of the analytes. For most HFA analyses using RPLC, this means maintaining a slightly acidic pH (e.g., pH 3-4) to ensure the analytes are in their neutral form, which generally provides better retention and peak shape.

Q2: Which organic modifier should I choose for my HFA separation?

Acetonitrile and methanol are the two most commonly used organic modifiers in RPLC for HFA analysis.

  • Acetonitrile: Generally offers lower viscosity, which results in lower backpressure and better chromatographic efficiency (sharper peaks). It is also often preferred for LC-MS applications due to its efficient evaporation and lower potential for ion suppression.

  • Methanol: Can offer different selectivity for certain isomers compared to acetonitrile. It is also a more polar solvent and can be beneficial in some cases for resolving compounds with minor structural differences.

A good starting point is to test both solvents during initial method development to see which provides the better overall separation for your specific set of hydroxy fatty acids.

Q3: My HFA peaks are tailing. How can I improve the peak shape?

Peak tailing for acidic compounds like HFAs is a common issue in RPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check Mobile Phase pH: As discussed in Q1, if the mobile phase pH is too close to the pKa of the HFAs, a mixed population of ionized and neutral forms can exist, leading to tailing. Ensure your mobile phase is buffered to a pH that is at least 1.5 units below the pKa.

  • Consider Secondary Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar head group of the HFAs, causing tailing. Adding a small amount of a competing acid, like 0.1% formic acid or 0.1% acetic acid, to the mobile phase can help to saturate these active sites and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: Buildup of matrix components from previous injections can also lead to peak shape issues. Ensure your sample preparation is adequate and consider using a guard column.

Part 3: Advanced Troubleshooting Guide

This section addresses more complex issues that may arise during the optimization of your HFA separation method.

Problem Potential Cause Troubleshooting Steps & Explanation
Poor Resolution of Isomers Insufficient selectivity of the mobile phase/stationary phase combination.1. Change Organic Modifier: Switch from acetonitrile to methanol or use a combination of both. The different solvent properties can alter the selectivity. 2. Adjust Temperature: Lowering the column temperature can sometimes enhance the resolution of closely eluting isomers. 3. Modify Mobile Phase Additive: For LC-MS, consider using a different volatile acid like acetic acid instead of formic acid.
Analyte Co-elution with Matrix Components The sample matrix is complex, and endogenous compounds have similar retention times to the target HFAs.1. Optimize the Gradient: A shallower gradient can help to separate the analytes of interest from interfering matrix components. 2. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.
Low Sensitivity in LC-MS Poor ionization of HFAs or ion suppression from mobile phase components.1. Use a Volatile Buffer: For negative ion mode ESI-MS, mobile phases containing volatile bases like ammonium hydroxide or ammonium acetate can enhance deprotonation and improve signal intensity. However, this will decrease retention in RPLC. 2. Check for Ion Suppression: Infuse a standard solution of your HFA post-column while injecting a blank matrix sample. A drop in the signal at the elution time of interfering components indicates ion suppression. Adjusting the chromatography to separate the analyte from the suppression zone is necessary.
Shift in Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.1. Ensure Accurate Mobile Phase Preparation: Always use a calibrated pH meter and prepare fresh mobile phase for each run. Pre-mixing the aqueous and organic components can also improve consistency. 2. Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times. 3. Monitor Column Performance: Regularly check the column's performance with a standard mixture to detect any degradation over time.

Part 4: Experimental Protocols & Workflows

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.5)

Objective: To prepare a mobile phase that ensures HFAs are in their protonated state for optimal retention and peak shape in RPLC.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Calibrated pH meter

  • Sterile filtered containers

Procedure:

  • Aqueous Component (Mobile Phase A): a. Pour 900 mL of HPLC-grade water into a clean 1 L beaker. b. While stirring, slowly add formic acid dropwise until the pH of the solution reaches 3.5. This will likely be around 0.1% v/v. c. Add HPLC-grade water to reach a final volume of 1 L. d. Filter the solution through a 0.22 µm membrane filter to remove any particulates. e. Degas the solution using sonication or vacuum filtration.

  • Organic Component (Mobile Phase B): a. Pour 1 L of HPLC-grade acetonitrile into a clean, designated solvent bottle. b. It is good practice to also add the same concentration of the acidic modifier to the organic phase to maintain a consistent pH across the gradient. Add approximately 1 mL of formic acid to the 1 L of acetonitrile (for 0.1% v/v). c. Degas the solution.

Workflow for Mobile Phase Optimization

The following diagram outlines a systematic approach to optimizing the mobile phase for HFA separation.

MobilePhaseOptimization Start Start: Define HFA Targets & Matrix SelectColumn Select C18 Column Start->SelectColumn InitialMP Set Initial Mobile Phase (A: 0.1% FA in Water, pH ~2.7 B: 0.1% FA in ACN) SelectColumn->InitialMP ScoutGradient Run Scouting Gradient (e.g., 5-95% B in 15 min) InitialMP->ScoutGradient Evaluate Evaluate Results: Peak Shape, Resolution, Retention ScoutGradient->Evaluate GoodShape Peak Shape Good? Evaluate->GoodShape AdjustpH Adjust pH / Acid Modifier (e.g., use Acetic Acid or buffer) GoodShape->AdjustpH No (Tailing) GoodResolution Resolution Adequate? GoodShape->GoodResolution Yes AdjustpH->ScoutGradient AdjustGradient Optimize Gradient Slope (Shallow gradient around elution time) GoodResolution->AdjustGradient No Finalize Finalize Method & Validate GoodResolution->Finalize Yes AdjustGradient->ScoutGradient Improved ChangeModifier Try Methanol as Organic Modifier AdjustGradient->ChangeModifier Still Poor ChangeModifier->ScoutGradient

Caption: A systematic workflow for mobile phase optimization in HFA analysis.

References

  • Agilent Technologies. (2019).

Technical Support Center: Resolution of 5-Hydroxyheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-hydroxyheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on the enantioselective separation of this and similar aliphatic hydroxy acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of chiral separation.

General Troubleshooting and Frequently Asked Questions

This section addresses common issues that can arise during the chiral resolution of this compound, regardless of the specific technique being employed.

Q1: I am not seeing any separation between my enantiomers. Where should I start?

A1: A complete lack of separation, or co-elution, is a fundamental issue that points to a suboptimal choice in your chiral selector or analytical conditions. Here’s a systematic approach to troubleshooting:

  • Verify Your Chiral Selector: The primary reason for no separation is an inappropriate chiral stationary phase (CSP) for HPLC/SFC or an ineffective chiral derivatizing agent for GC. Polysaccharide-based CSPs are a robust starting point for hydroxy acids.[1]

  • Review Mobile/Carrier Gas Conditions: In HPLC, the mobile phase composition is critical for selectivity.[2] In GC, the temperature ramp and carrier gas flow rate significantly impact resolution.[3] Drastic changes may be needed if you are far from the optimal conditions.

  • Confirm Analyte-Selector Interaction: For HPLC, ensure your mobile phase is not inhibiting the interaction between your analyte and the CSP. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to a non-polar mobile phase is often necessary to ensure proper interaction and reduce peak tailing.[4]

Q2: My peaks are broad and show significant tailing. What causes this and how can I fix it?

A2: Poor peak shape compromises both resolution and quantification. Tailing is often caused by secondary interactions or issues with the chromatographic system.

  • Secondary Silanol Interactions: Residual acidic silanol groups on silica-based CSPs can interact with the carboxyl group of your analyte, causing peak tailing.

    • Solution: Introduce an acidic modifier like trifluoroacetic acid (TFA) or acetic acid into your mobile phase (typically 0.1-0.5%). This will suppress the ionization of the silanol groups and your analyte, leading to a more symmetric peak shape.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce your sample concentration or injection volume. Chiral columns are often more sensitive to overloading than standard achiral columns.[3]

  • Contamination: Adsorption of impurities at the head of the column can cause peak shape issues.[5]

    • Solution: Ensure proper sample clean-up. If contamination is suspected, follow the manufacturer's guidelines for column washing. For coated polysaccharide columns, flushing with a strong, compatible solvent like 2-propanol is often recommended.[5][6]

Q3: My retention times are drifting and not reproducible. What should I do?

A3: Unstable retention times are often a sign of an unequilibrated system or changing mobile phase conditions.

  • Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral methods.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.

  • Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed.[7]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature. Screening different temperatures can also be a valuable step in method optimization.[2]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation on a chiral stationary phase (CSP) is often the most straightforward approach for resolving enantiomers. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for a wide range of compounds, including hydroxy acids.[1][8]

HPLC Troubleshooting and FAQs

Q4: I have a Chiralpak® AD column, but my resolution is poor. How can I optimize my mobile phase?

A4: The Chiralpak® AD series, with an amylose tris(3,5-dimethylphenylcarbamate) selector, is an excellent choice for hydroxy acids.[1][8] Mobile phase optimization is key to improving resolution.

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) in the alkane mobile phase (e.g., n-hexane, n-heptane) is the most critical parameter. A lower alcohol concentration generally increases retention and can improve resolution, but may also broaden peaks. Start with a screening run of n-hexane/2-propanol (90:10 v/v) and adjust the alcohol content in 5% increments.

  • Acidic Additive: For this compound, adding 0.1% TFA or acetic acid to the mobile phase is crucial to protonate the carboxylic acid, which enhances chiral recognition and improves peak shape.[4]

  • Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Q5: Can I use reversed-phase conditions for my hydroxy acid on a polysaccharide column?

A5: Yes, many modern polysaccharide-based columns, particularly those with immobilized CSPs, are compatible with reversed-phase conditions. However, traditional coated columns like the standard Chiralpak® AD have limitations.[9] For resolving hydroxy acids in reversed-phase, a mobile phase of acetonitrile/water or methanol/water with an acidic modifier is a good starting point. Always consult the column's instruction manual for solvent compatibility.[9][10]

Data Presentation: Starting Conditions for HPLC Method Development
ParameterNormal PhaseReversed Phase
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)Chiralpak® AD-RH (4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v) + 0.1% TFAAcetonitrile / Water (50:50 v/v) + 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C (can be varied from 10-40 °C)25 °C (can be varied from 10-40 °C)
Detection UV at 210 nm (for the carboxyl group) or RIUV at 210 nm or LC-MS
Experimental Protocol: HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based column such as Chiralpak® AD-H or a cellulose-based equivalent.

  • Initial Screening (Normal Phase):

    • Prepare a mobile phase of n-Hexane/2-Propanol (90:10 v/v) with 0.1% TFA.

    • Equilibrate the column with the mobile phase at 0.7 mL/min for at least 30 minutes.

    • Inject a 1 mg/mL solution of racemic this compound.

    • Run the analysis at 25 °C.

  • Optimization:

    • If no separation is observed, switch the alcohol to ethanol.

    • If partial separation is seen, systematically vary the 2-propanol concentration from 5% to 20%.

    • Adjust the flow rate between 0.5 and 1.2 mL/min to find the best balance of resolution and analysis time.

    • Evaluate the effect of temperature by testing at 15 °C and 35 °C.

  • System Suitability: Once a satisfactory separation is achieved, perform multiple injections to confirm the reproducibility of retention times, peak areas, and resolution.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation start Select Chiral Column (e.g., Chiralpak AD-H) prepare_mp Prepare Mobile Phase (Hex/IPA + 0.1% TFA) start->prepare_mp equilibrate Equilibrate System prepare_mp->equilibrate inject Inject Racemic 5-HHA Standard equilibrate->inject evaluate Evaluate Resolution inject->evaluate optimize Optimize Parameters (Alcohol %, Flow, Temp) evaluate->optimize Resolution < 1.5 validate Validate Method (Reproducibility) evaluate->validate Resolution ≥ 1.5 optimize->inject end Final Method validate->end

Caption: A systematic workflow for developing a chiral HPLC method.

Method 2: Gas Chromatography (GC) with Chiral Derivatization

For volatile compounds or those that can be made volatile, GC is a powerful high-resolution technique. Since this compound is not sufficiently volatile for direct GC analysis, a two-step derivatization is required: first, esterification of the carboxylic acid, and second, derivatization of the hydroxyl group with a chiral derivatizing agent (CDA).[11] This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[12]

GC Troubleshooting and FAQs

Q6: My derivatization reaction seems incomplete. What could be wrong?

A6: Incomplete derivatization is a common problem that leads to poor quantification and extra peaks.

  • Reagent Purity and Water Content: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.

    • Solution: Use fresh, high-purity reagents and anhydrous solvents. Ensure all glassware is thoroughly dried. A common first step is to form the methyl ester of the carboxylic acid, which is a robust reaction.[13]

  • Reaction Conditions: Time, temperature, and catalyst concentration are critical.

    • Solution: Optimize the reaction conditions. For the formation of diastereomeric esters from the hydroxyl group, ensure you are using a slight excess of the chiral derivatizing agent and an appropriate catalyst, if required.

Q7: I'm seeing large, interfering peaks from the derivatizing agent.

A7: Excess derivatizing agent and its byproducts can obscure the peaks of interest.

  • Solution: After the reaction is complete, perform a simple workup or sample clean-up step to remove the excess reagent. This could involve a liquid-liquid extraction or passing the sample through a small silica plug.

Data Presentation: Recommended Derivatization Reagents
StepFunctional GroupReagentResult
1. Esterification Carboxylic Acid (-COOH)TMSH (Trimethylsulfonium hydroxide) or DiazomethaneMethyl Ester (-COOCH₃)
2. Chiral Derivatization Hydroxyl (-OH)(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Diastereomeric Esters
Experimental Protocol: GC Derivatization and Analysis
  • Esterification:

    • Dissolve 1 mg of this compound in 200 µL of a suitable solvent (e.g., MTBE).

    • Add 20 µL of TMSH (2.0 M in methanol).

    • Vortex for 1 minute and let the reaction proceed for 10 minutes at room temperature.

  • Chiral Derivatization:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 10 µL of (R)-(-)-Mosher's acid chloride.

    • Heat the mixture at 60 °C for 30 minutes.

  • Workup:

    • Cool the reaction vial and add 500 µL of n-hexane and 200 µL of water.

    • Vortex and centrifuge. Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, split mode (e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detection: Mass Spectrometer (Scan mode to identify peaks, SIM mode for quantification).

Visualization: GC Derivatization Workflow```dot

GC_Derivatization_Workflow start Racemic 5-HHA (R- and S-enantiomers) step1 Step 1: Esterification (+ TMSH) start->step1 intermediate Methyl 5-hydroxyheptanoate (R- and S-enantiomers) step1->intermediate step2 Step 2: Chiral Derivatization (+ Mosher's Acid Chloride) intermediate->step2 product Diastereomeric Esters (R,R and S,R) step2->product step3 GC Separation (Achiral Column) product->step3 end Separated Diastereomers step3->end

Caption: Enzymatic kinetic resolution selectively acylates one enantiomer.

References

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
  • Daicel Corporation. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column. Hichrom.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... [Image].
  • Daicel Corporation. (2006). INSTRUCTION MANUAL FOR CHIRALPAK® AD COLUMNS.
  • Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD.
  • Del-Rio, V., et al. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers.
  • Abbaspour, S., et al. (2014). Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil. Molecules, 19(6), 7386-7396.
  • Antón-Martín, M., & de la Peña, A. M. (2019). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 277, 63-70.
  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(4), 362-374.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
  • Pye, D. (2020, May 20). Trouble with chiral separations.
  • Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 433, 145-157.
  • Zenkevich, I. G. (2011). Acids: Derivatization for GC Analysis.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Výbohová, V., et al. (2025). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology.
  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? [Forum discussion].
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Wijesundera, C., & Ceccato, C. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1355-1367.
  • Fam, S., et al. (2021). Medium-Chain Length Fatty Acids Enhance Aβ Degradation by Affecting Insulin-Degrading Enzyme. International Journal of Molecular Sciences, 22(21), 11599.
  • Brodhun, F., & Feussner, I. (2011).
  • Oliveira, A. C., & de Oliveira, J. V. (2000). Enzymatic synthesis of medium-chain triglycerides in a solvent-free system. Applied Biochemistry and Biotechnology, 84-86, 635-644.
  • Heil, C. S., et al. (2019). Fatty Acid Biosynthesis: Chain-Length Regulation and Control. ChemBioChem, 20(18), 2298-2321.
  • Gries, P., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 698.

Sources

Technical Support Center: Method Optimization for Trace Level Detection of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-hydroxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of trace-level detection of this and other similar hydroxy fatty acids. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven insights to help you troubleshoot and optimize your methods effectively.

General Troubleshooting Workflow

When encountering issues with your assay, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence for identifying and resolving common problems.

Troubleshooting_Workflow cluster_Initial_Check Initial Check cluster_Sample_Prep Sample Preparation cluster_Instrumentation Instrumentation cluster_Resolution Resolution Start No or Low Analyte Signal Check_Standards Are standards and QCs within acceptable limits? Start->Check_Standards Sample_Prep_Issue Investigate Sample Preparation Check_Standards->Sample_Prep_Issue No Instrument_Issue Investigate Instrument Performance Check_Standards->Instrument_Issue Yes Check_Extraction Is extraction recovery low? Sample_Prep_Issue->Check_Extraction Check_Cleanup Is there evidence of matrix interference? Sample_Prep_Issue->Check_Cleanup Optimize_Prep Optimize SPE/LLE protocol Check_Extraction->Optimize_Prep Check_Cleanup->Optimize_Prep Check_GCMS GC-MS: Poor peak shape, retention time shift, or low sensitivity? Instrument_Issue->Check_GCMS Check_LCMS LC-MS/MS: Ion suppression/enhancement, inconsistent retention? Instrument_Issue->Check_LCMS Optimize_Deriv Optimize derivatization Check_GCMS->Optimize_Deriv Optimize_Chroma Optimize chromatography Check_GCMS->Optimize_Chroma Optimize_MS Optimize MS parameters Check_GCMS->Optimize_MS Check_LCMS->Optimize_Chroma Check_LCMS->Optimize_MS Derivatization_Process Analyte This compound (Non-volatile) Reagent + BSTFA w/ 1% TMCS Analyte->Reagent Derivatization Derivatized_Analyte Di-TMS-5-hydroxyheptanoate (Volatile & Thermally Stable) Reagent->Derivatized_Analyte GCMS GC-MS Analysis Derivatized_Analyte->GCMS

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 5-Hydroxyheptanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precise and reliable quantification of endogenous compounds is paramount for advancing drug development and understanding complex biological systems. 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, is implicated in various metabolic pathways, making its accurate measurement critical. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, juxtaposed with Liquid Chromatography-Mass Spectrometry (LC-MS) as a viable alternative. We will delve into the nuances of method validation, offering a scientifically rigorous framework for researchers.

The Analytical Challenge: this compound

This compound (C7H14O3) is a polar, non-volatile molecule, presenting a unique set of challenges for GC-MS analysis.[1] Direct injection into a GC system is not feasible due to its low volatility and potential for thermal degradation. Therefore, a critical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for gas-phase analysis.[2][3]

The GC-MS Approach: A Deep Dive into Methodology and Validation

The cornerstone of a reliable analytical method is a comprehensive validation process that demonstrates its suitability for the intended purpose.[4] For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines to ensure data integrity.[5][6][7][8][9]

Experimental Workflow: From Sample to Signal

The journey of a sample from collection to data acquisition in a GC-MS workflow for this compound involves several critical stages. The following diagram illustrates a typical experimental protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_sample Biological Sample (e.g., Plasma, Urine) s_is Internal Standard Spiking s_sample->s_is Add IS s_extraction Liquid-Liquid or Solid-Phase Extraction s_is->s_extraction Extract s_derivatization Derivatization (e.g., Silylation) s_extraction->s_derivatization Derivatize s_reconstitution Reconstitution in Solvent s_derivatization->s_reconstitution Reconstitute s_injection GC Injection s_reconstitution->s_injection Inject s_separation Chromatographic Separation s_injection->s_separation s_ionization Electron Ionization (EI) s_separation->s_ionization s_detection Mass Spectrometry Detection s_ionization->s_detection s_integration Peak Integration s_detection->s_integration s_calibration Calibration Curve Generation s_integration->s_calibration s_quantification Quantification s_calibration->s_quantification

Caption: Experimental workflow for this compound analysis by GC-MS.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Internal Standard (IS) Spiking: The choice of an internal standard is critical to account for variability during sample preparation and analysis.[2] An ideal IS would be a stable isotope-labeled version of this compound (e.g., d3-5-hydroxyheptanoic acid). If unavailable, a structurally similar compound that is not endogenously present can be used.[10]

  • Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) with an appropriate sorbent is employed to isolate the analyte from the biological matrix.

  • Derivatization: This is the most crucial step for GC-MS analysis of hydroxy acids.[2] Silylation is a common and effective method, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group.[3][11] A typical reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte.

  • Injection: A splitless injection mode is often used to maximize the transfer of the analyte onto the column, enhancing sensitivity.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good chromatographic separation of the analyte from other matrix components.

  • Mass Spectrometer: Electron Ionization (EI) is the standard ionization technique. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and its internal standard.

Method Validation Parameters: A Quantitative Comparison

A full method validation for a bioanalytical assay should encompass several key parameters to demonstrate its reliability.[13][14] The following table summarizes these parameters, their acceptance criteria based on regulatory guidelines, and a hypothetical performance comparison between a validated GC-MS method and a prospective LC-MS/MS method.

Validation ParameterAcceptance Criteria (FDA/EMA)[15][16]GC-MS Method Performance (Hypothetical Data)LC-MS/MS Method Performance (Hypothetical Data)
Specificity & Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[17]Peak purity confirmed by mass spectral data. No interferences observed.High selectivity achieved through specific MRM transitions.
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).r² = 0.998 over a range of 10-1000 ng/mL. Deviations < 10%.r² = 0.999 over a range of 1-500 ng/mL. Deviations < 8%.
Accuracy & Precision Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).Accuracy: 95-108%. Precision (CV): Intra-day < 8%, Inter-day < 12%.Accuracy: 98-105%. Precision (CV): Intra-day < 5%, Inter-day < 9%.
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3.3 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precision.10 ng/mL1 ng/mL
Recovery Consistent and reproducible. Not strictly defined, but should be optimized.85 ± 5%92 ± 4%
Matrix Effect Assessed to ensure precision and accuracy are not compromised.Minimal matrix effect observed after efficient extraction and derivatization.Potential for ion suppression/enhancement, requires careful evaluation.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature post-preparation.Generally good stability, but analyte-dependent.

The Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC-MS is a robust technique, LC-MS/MS has emerged as a powerful alternative for the analysis of polar and non-volatile compounds.[18][19][20]

Key Advantages of LC-MS/MS:
  • No Derivatization Required: LC-MS can directly analyze this compound in its native form, simplifying sample preparation and reducing potential sources of error.[18][21]

  • Higher Sensitivity: Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) offers exceptional sensitivity and selectivity, often achieving lower detection limits than GC-MS.[18]

  • Suitability for Thermally Labile Compounds: The analysis is performed at or near room temperature, preventing the degradation of thermally sensitive analytes.[18]

Comparative Logic: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on several factors, including the specific research question, available instrumentation, and desired throughput.

GCMS_vs_LCMS cluster_gcms GC-MS cluster_lcms LC-MS/MS gcms_node Robust & Reproducible Excellent Chromatographic Separation Extensive Spectral Libraries lcms_node High Sensitivity & Selectivity No Derivatization High-Throughput Amenable gcms_cons Requires Derivatization Longer Sample Prep Less Suitable for High-Throughput lcms_cons Potential for Matrix Effects More Complex Instrumentation

Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion: An Informed Decision for Rigorous Science

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. A validated GC-MS method, as detailed in this guide, provides a reliable and robust platform, particularly when high chromatographic resolution is paramount. The necessity of derivatization, however, adds a layer of complexity to the workflow.

Conversely, LC-MS/MS offers a more direct and often more sensitive approach, making it highly suitable for high-throughput applications. The ultimate choice hinges on a careful consideration of the specific analytical needs, balancing the trade-offs between sample preparation time, sensitivity requirements, and instrument availability. Regardless of the chosen methodology, a rigorous and well-documented method validation is the non-negotiable foundation for generating high-quality, defensible data in any scientific or regulatory setting.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • Bioanalytical Method Validation FDA 2001.pdf. U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Outsourced Pharma. [Link]
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. U.S.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S.
  • Bioanalytical method validation emea | PPTX - Slideshare. Slideshare. [Link]
  • Guideline on bioanalytical method validation | EMA. European Medicines Agency. [Link]
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC - NIH.
  • Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Springer Protocols. [Link]
  • Organic Acids Qualitative Analysis in Urine by GCMS - Erndim. ERNDIM. [Link]
  • How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? | ResearchGate.
  • Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. YouTube. [Link]
  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - NIH.
  • Bioanalytical Method Validation. U.S.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. European Medicines Agency. [Link]
  • Derivatization of a-hydroxy acids - Chromatography Forum.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC - PubMed Central.
  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26.
  • The Difference Between GC/MS and LC/MS Systems - Conquer Scientific. Conquer Scientific. [Link]
  • Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs | Request PDF - ResearchGate.
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages | Request PDF - ResearchGate.
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids - WUR eDepot. Wageningen University & Research. [Link]
  • 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 - PubChem - NIH.
  • GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis - Pakistan Journal of Pharmaceutical Sciences. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • 2-Hydroxyheptanoic acid | C7H14O3 | CID 2750949 - PubChem - NIH.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 5-hydroxyheptanoic acid is fundamental to understanding complex biological systems and advancing therapeutic interventions. As a hydroxy fatty acid, this compound presents unique analytical challenges that necessitate a careful selection of methodology. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust quantification of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your analytical endeavors.

The Analytical Dichotomy: HPLC vs. GC-MS for this compound

The choice between HPLC and GC-MS for the analysis of this compound is not a matter of one technique being definitively superior, but rather a decision guided by the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput needs.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry (LC-MS), excels in the analysis of non-volatile and thermally labile compounds in their native form. This often translates to simpler sample preparation, a significant advantage when dealing with complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a powerhouse for the analysis of volatile and thermally stable compounds. Its strength lies in providing exceptional chromatographic resolution and highly specific mass spectral data, making it a gold standard for unequivocal identification. However, for a polar, non-volatile molecule like this compound, a crucial derivatization step is mandatory to render it amenable to GC analysis.

Performance Comparison: A Quantitative Overview

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Key Considerations
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[3]Requires volatile and thermally stable compounds or derivatization.[3]This compound is non-volatile, making derivatization a necessity for GC-MS.
Derivatization Generally not required, simplifying sample preparation.Mandatory to increase volatility and thermal stability.Derivatization adds time and potential for variability to the workflow.
Sensitivity Method-dependent, with LC-MS/MS offering very high sensitivity, often in the low ng/mL to µg/mL range.[1]High sensitivity, particularly with selected ion monitoring (SIM), with detection limits in the low µg/L to pg/mL range.[2]The choice of derivatizing agent can significantly impact GC-MS sensitivity.
Selectivity Good, and significantly enhanced when coupled with mass spectrometry (LC-MS).Excellent, with the mass spectrometer providing definitive identification.Both techniques, when coupled with MS, offer high selectivity.
Sample Throughput Generally higher due to simpler sample preparation and often shorter run times.Can be lower due to the additional derivatization step.Automation can mitigate throughput differences.
Linearity (R²) Typically > 0.99Typically > 0.99Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) Generally in the range of 85-115%Generally in the range of 80-120%Matrix effects can influence accuracy in both methods.
Precision (% RSD) Typically < 15%Typically < 15%The derivatization step in GC-MS can be a source of imprecision if not well-controlled.
Limit of Detection (LOD) Analyte and matrix dependent, generally in the low ng/mL range.Can be lower than HPLC, reaching the pg/mL range with appropriate derivatization.[2]The specific instrument configuration will heavily influence the achievable LOD.
Limit of Quantification (LOQ) Analyte and matrix dependent, generally in the low to mid ng/mL range.Can be lower than HPLC, reaching the low ng/mL to pg/mL range.[2]A signal-to-noise ratio of 10 is a common criterion for establishing the LOQ.[4]

Experimental Workflows: A Visual Guide

To better illustrate the analytical processes, the following diagrams outline the typical workflows for the analysis of this compound by HPLC and GC-MS, as well as a logical flow for a cross-validation study.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Filtration Filtration (0.22 µm) Supernatant_Transfer->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (e.g., MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: Experimental Workflow for HPLC-MS/MS Analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms Column) Injection->Separation Detection Detection (Mass Spectrometry) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: Experimental Workflow for GC-MS Analysis.

CrossValidation_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis cluster_comparison Comparison & Conclusion Define_Parameters Define Validation Parameters (ICH Q2(R1)) Prepare_Samples Prepare a Set of Identical Samples Define_Parameters->Prepare_Samples Analyze_HPLC Analyze Samples by Validated HPLC Method Prepare_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by Validated GC-MS Method Prepare_Samples->Analyze_GCMS Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman Plot) Compare_Results->Statistical_Analysis Conclusion Draw Conclusion on Method Comparability Statistical_Analysis->Conclusion

Figure 3: Logical Workflow for a Cross-Validation Study.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation. These are based on established methods for similar short-chain hydroxy fatty acids.

Protocol 1: HPLC-MS/MS Method for this compound

This protocol is adapted from methodologies for the analysis of short-chain fatty acids and hydroxy fatty acids in biological fluids.[5][6]

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter prior to injection.

2. Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its internal standard.

Protocol 2: GC-MS Method for this compound

This protocol involves a critical derivatization step to make the analyte volatile. Silylation is a common and effective method for hydroxyl and carboxyl groups.

1. Sample Preparation and Derivatization (from Plasma)

  • Perform a liquid-liquid extraction on 100 µL of plasma using a suitable solvent like ethyl acetate after acidification with hydrochloric acid.

  • Evaporate the organic extract to dryness under nitrogen.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound.

Trustworthiness: A Self-Validating System

The validity of any analytical data relies on a robustly validated method. In accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a comprehensive method validation should be performed for both the HPLC and GC-MS methods.[4][7]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve, with a correlation coefficient (R²) of ≥ 0.99 being desirable.[7]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels, with acceptance criteria often set at 85-115% recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels, with a relative standard deviation (%RSD) of < 15% being a common acceptance criterion.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[8][9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 or the formula LOQ = 10 * σ/S is commonly used.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Symbiotic Approach

Both HPLC and GC-MS are formidable techniques for the quantification of this compound. The choice between them is a strategic one, dictated by the specific analytical goals.

  • HPLC-MS/MS is often the method of choice for high-throughput analysis in complex biological matrices due to its simpler sample preparation and suitability for non-volatile compounds.

  • GC-MS remains an invaluable tool for confirmatory analysis and when the highest degree of specificity is required, provided that the derivatization step is carefully optimized and controlled.

References

  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.
  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed, 34770853.
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 187, 207-214.
  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.
  • Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Open University Chemistry Innovation.
  • Lodge, R. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • Kim, H. Y., & Salem, N. (1992). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: oxidation products of arachidonic and docosapentaenoic acids in rat liver after exposure to carbon tetrachloride. Analytical biochemistry, 206(2), 353-358.
  • Al-kasasbeh, M. A., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. ResearchGate.
  • Al-kasasbeh, M. A., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS.
  • Bhardwaj, S. K. (2016). How to calculate LOD and LOQ of analyte by hplc?. ResearchGate.
  • Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Nacalai Tesque. Fatty Acid Analysis by HPLC.
  • Quehenberger, O., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648-656.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243.
  • Dong, Z., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of agricultural and food chemistry, 71(43), 16301–16310.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Dong, Z., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of agricultural and food chemistry, 71(43), 16301–16310.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243.
  • G.A.S. (n.d.). Analytical Method Validation & Common Problem 1.
  • Dong, Z., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of agricultural and food chemistry, 71(43), 16301–16310.
  • Leclerc, G., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1092, 443-450.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 421-427.

Sources

Navigating the Metabolic Maze: A Comparative Guide to 5-Hydroxyheptanoic Acid and Other Dicarboxylic Acids as Biomarkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and clinicians navigating the complex landscape of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders, the identification of reliable and informative biomarkers is paramount. While the diagnostic utility of dicarboxylic acids in urine is well-established, the nuances of individual species and their relative performance remain a subject of ongoing investigation. This guide provides an in-depth comparison of 5-hydroxyheptanoic acid, a less-explored but potentially significant metabolite, with other well-known dicarboxylic acid biomarkers. We will delve into the biochemical rationale for their use, present comparative data where available, and provide detailed experimental protocols for their analysis.

The Biochemical Rationale: When β-Oxidation Fails, ω-Oxidation Prevails

Under normal physiological conditions, fatty acids are primarily metabolized through β-oxidation within the mitochondria to produce acetyl-CoA for energy production. However, in individuals with inherited defects in FAO, this pathway is compromised. This leads to an accumulation of fatty acid intermediates which are then shunted into alternative metabolic routes, most notably microsomal ω-oxidation.[1][2]

The ω-oxidation pathway involves the oxidation of the terminal methyl (ω) carbon of a fatty acid, leading to the formation of a dicarboxylic acid.[1][2] A related pathway, ω-1 oxidation, hydroxylates the penultimate carbon.[3][4] These resulting dicarboxylic and hydroxydicarboxylic acids are more water-soluble and can be excreted in the urine, serving as crucial biomarkers for underlying FAO disorders.[5][6]

cluster_0 Mitochondrial β-Oxidation (Normal) cluster_1 Microsomal ω-Oxidation (FAO Disorder) Fatty_Acid Fatty Acid Acetyl_CoA Acetyl-CoA Fatty_Acid->Acetyl_CoA β-Oxidation Accumulated_Fatty_Acid Accumulated Fatty Acid Energy Energy (Krebs Cycle) Acetyl_CoA->Energy Dicarboxylic_Acid Dicarboxylic Acid Accumulated_Fatty_Acid->Dicarboxylic_Acid ω-Oxidation Urinary_Excretion Urinary Excretion (Biomarker) Dicarboxylic_Acid->Urinary_Excretion

Figure 1. Simplified overview of fatty acid metabolism in health and disease.

A Comparative Look at Dicarboxylic Acid Biomarkers

The urinary organic acid profile in FAO disorders is often characterized by a general dicarboxylic aciduria. The specific dicarboxylic acids that are elevated can provide clues to the location of the enzymatic block. For instance, in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most common FAO disorder, there is an accumulation of medium-chain fatty acids, leading to increased urinary excretion of C6 to C10 dicarboxylic acids such as adipic acid, suberic acid, and sebacic acid.[6][7]

BiomarkerCarbon Chain LengthTypical Associated DisordersComments
Adipic AcidC6MCAD deficiency, Glutaric aciduria type IIOften elevated in ketosis from other causes.
Suberic AcidC8MCAD deficiencyA key indicator of blocked medium-chain fatty acid metabolism.
Sebacic AcidC10MCAD deficiencyLevels can be influenced by diet, particularly medium-chain triglyceride (MCT) oil supplementation.[8]
This compound C7 Theoretically MCAD deficiency and other medium-chain FAO disorders As a product of ω-1 oxidation of a C7 fatty acid, its presence would strongly suggest a block in medium-chain fatty acid metabolism.[6]

The Case for this compound: A Potentially More Specific Marker?

While dicarboxylic acids like adipic and suberic acid are sensitive markers for FAO disorders, their specificity can be limited. For example, adipic aciduria can also be seen in individuals on a high-fat diet or during periods of fasting. The presence of a hydroxyl group in this compound makes it a more specific product of fatty acid oxidation, potentially offering a clearer diagnostic window.

The rationale for investigating this compound stems from the observation of elevated 5-hydroxyhexanoic acid in patients with MCAD deficiency.[6] This suggests that ω-1 oxidation of medium-chain fatty acids is a relevant pathological pathway. By analogy, heptanoic acid, a seven-carbon fatty acid, would be expected to undergo ω-1 oxidation to form this compound when its primary β-oxidation pathway is blocked.

Heptanoic_Acid Heptanoic Acid (C7) Beta_Oxidation β-Oxidation Heptanoic_Acid->Beta_Oxidation Omega_1_Oxidation ω-1 Oxidation Heptanoic_Acid->Omega_1_Oxidation MCAD_Deficiency MCAD Deficiency (Block) Beta_Oxidation->MCAD_Deficiency Five_Hydroxyheptanoic_Acid This compound Omega_1_Oxidation->Five_Hydroxyheptanoic_Acid Urinary_Excretion Urinary Excretion Five_Hydroxyheptanoic_Acid->Urinary_Excretion

Figure 2. Proposed metabolic fate of heptanoic acid in MCAD deficiency.

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

The gold standard for the analysis of urinary organic acids is gas chromatography-mass spectrometry (GC-MS). The following is a general protocol that can be adapted for the identification and quantification of this compound and other dicarboxylic acids.

1. Sample Preparation

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an internal standard (e.g., heptadecanoic acid).

  • Acidification: Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction twice.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives. This step is crucial to increase the volatility and thermal stability of the organic acids for GC analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to separate the various organic acids.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

3. Data Analysis

  • Identification: Identify the peaks in the chromatogram by comparing their retention times and mass spectra to a library of known compounds or to the mass spectrum of a synthesized this compound standard. The mass spectrum of the TMS derivative of this compound would be expected to show characteristic fragments resulting from the cleavage of the TMS groups and the carbon chain.

  • Quantification: Quantify the amount of this compound and other dicarboxylic acids by comparing the peak area of the analyte to the peak area of the internal standard.

Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidify Internal_Standard->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Evaporate to Dryness Extraction->Drying Derivatization Derivatize (TMS) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Figure 3. Workflow for urinary organic acid analysis by GC-MS.

Conclusion and Future Directions

While the direct clinical utility of this compound as a standalone biomarker for FAO disorders requires further validation, the biochemical rationale for its investigation is strong. Its potential as a more specific marker compared to traditional dicarboxylic acids warrants further research. The development of certified reference materials for this compound and its inclusion in targeted metabolomics panels will be crucial steps in validating its clinical performance. As analytical technologies continue to advance, the exploration of novel biomarkers like this compound will undoubtedly refine our ability to diagnose and monitor inborn errors of metabolism, ultimately improving patient outcomes.

References

  • Brivet, M., et al. (1995). Do criteria exist from urinary organic acids to distinguish β-oxidation defects? Journal of Inherited Metabolic Disease, 18(S1), 257-260.
  • Wikipedia. (2023). Omega oxidation.
  • Bannett, A. S., & Bradey, M. P. (n.d.). Retention times of organic acids found in normal and abnormal urinary HPLC chromatograms.
  • Chalmers, R. A., et al. (1983). Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood. PubMed.
  • Bannett, A. S., & Bradey, M. P. (n.d.). Retention times and regression equation of organic acids separated by HPLC analysis.
  • Nikolaos, P., et al. (2017). Application of metabolomics: Focus on the quantification of organic acids in healthy adults. Biomedical Reports, 6(5), 579-584.
  • Wang, T. J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk.
  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(8), 370-381.
  • Xie, G., et al. (2021). Hyocholic acid species as novel biomarkers for metabolic disorders.
  • Tserng, K. Y., et al. (1991). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism, 40(7), 676-682.
  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids.
  • MetBioNet. (n.d.).
  • Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions.
  • Goldenberg, H. (1969). Specific photometric determination of 5-hydroxyindoleacetic acid in urine. Clinical Chemistry, 15(8), 743-752.
  • Rinaldo, P., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research, 31(5), 763-771.
  • Allen, J. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance.
  • Ismail, A., & Nielsen, S. S. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1389-1401.
  • Xie, G., et al. (2021). Hyocholic acid species as novel biomarkers for metabolic disorders. PubMed.
  • Allen Institute for AI. (n.d.). Semantic Scholar.
  • Poplawski, A., et al. (2023). Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts.
  • Tenstad, O., & Aukland, K. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. In StatPearls.
  • Frank, E. L., et al. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195-204.
  • Jouyban, A., & Seyfinejad, B. (2024, October 24). Quantitative Analysis of 5-hydroxyindoleacetic Acid in Rat Urine by High-performance Liquid Chromatography Method.
  • Rinaldo, P., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency.
  • Association for Laboratory Medicine. (n.d.). 5-Hydroxyindoleacetic acid (urine, plasma).
  • PubChem. (n.d.). (5R)-5-hydroxy-4-oxoheptanoic acid.
  • Labcorp. (n.d.). 004069: 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine.
  • Wang, T. J., et al. (2013). Novel Metabolic Markers for the Risk of Diabetes Development in American Indians. Diabetes, 62(11), 3974-3980.
  • Doshi, G. M., et al. (2015). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research, 7(3), 283-291.
  • PubChem. (n.d.). 7-Hydroxyheptanoic acid.
  • NIST. (n.d.). Heptanoic acid.
  • PubChem. (n.d.). 2-Hydroxyheptanoic acid.
  • NAPRA. (n.d.). National Drug Schedules (NDS) Database.

Sources

A Comparative Analysis of the Biological Activities of 5-Hydroxyheptanoic Acid and its Lactone, Gamma-Heptanolactone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of 5-hydroxyheptanoic acid and its corresponding lactone, gamma-heptanolactone. This document synthesizes available data to offer a comparative framework for these two molecules, addressing their metabolic, signaling, and antimicrobial properties.

Introduction: Structure and Interconversion

This compound is a medium-chain hydroxy fatty acid (MCFA). Like other hydroxy fatty acids, it possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Its structure allows for intramolecular esterification, leading to the formation of a cyclic ester known as a lactone. In this case, the cyclization of this compound results in the formation of a five-membered ring, specifically gamma-heptanolactone (4-hydroxyheptanoic acid lactone).[1][2] This interconversion is a pH-dependent equilibrium, with the hydroxy acid form being favored in basic conditions and the lactone in acidic conditions.[3][4][5]

Physicochemical Properties: A Tale of Two Forms

The structural difference between the open-chain hydroxy acid and the cyclic lactone gives rise to distinct physicochemical properties that are critical determinants of their biological activity. The lactone form is generally more volatile and less polar than its corresponding hydroxy acid.[6] This increased lipophilicity can enhance its ability to cross biological membranes, a key factor in bioavailability and interaction with intracellular targets.

PropertyThis compound (Predicted)Gamma-Heptanolactone
Molecular Formula C₇H₁₄O₃C₇H₁₂O₂
Molecular Weight 146.18 g/mol 128.17 g/mol [7]
Polarity HigherLower
Volatility LowerHigher
Water Solubility HigherLower[8]

Comparative Biological Activities

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. Therefore, its potential activities are inferred from studies on other medium-chain hydroxy fatty acids. In contrast, gamma-heptanolactone is better characterized, primarily as a food-safe flavoring agent and a naturally occurring compound in various fruits and foods.[7][9]

Metabolic and Signaling Effects

This compound (Inferred): A Potential Metabolic Regulator

Medium-chain fatty acids (MCFAs) and their hydroxylated metabolites are increasingly recognized for their roles in energy metabolism and cellular signaling.[10] They are readily absorbed and metabolized, serving as an energy source and modulating pathways like glycolysis and lipogenesis.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Hydroxylated fatty acids can act as ligands for PPARs, a group of nuclear receptors that are key regulators of lipid and glucose homeostasis.[11][12][13][14][15] Activation of PPARs, particularly PPARα and PPARγ, can influence fatty acid oxidation and adipogenesis. It is plausible that this compound, as a hydroxylated MCFA, could exhibit activity as a PPAR agonist, thereby influencing metabolic pathways.

Gamma-Heptanolactone: Limited Data on Direct Metabolic Signaling

There is currently limited direct evidence to suggest that gamma-heptanolactone acts as a significant signaling molecule in metabolic pathways in the same manner as hydroxy fatty acids. Its primary role is considered to be as a flavor and fragrance compound.[7][9] However, its in vivo hydrolysis to this compound could potentially release the active hydroxy acid form, indirectly leading to metabolic effects. The stability and rate of this hydrolysis in biological systems would be a critical factor.[16]

Antimicrobial and Quorum Sensing Activity

This compound (Inferred): Potential Antimicrobial Properties

Medium-chain fatty acids are known to possess antimicrobial properties.[17][18] Their mechanism of action is often attributed to the disruption of bacterial cell membranes. The presence of a hydroxyl group can influence this activity.

Gamma-Heptanolactone: A Potential Quorum Sensing Modulator and Antimicrobial Agent

Lactones are well-documented as signaling molecules in microbial communication, a process known as quorum sensing.[19] Gamma-heptanolactone has been identified as a quorum-sensing molecule in the fungus Aspergillus nidulans.[19]

  • Antimicrobial Studies: Studies on various γ- and δ-lactones have demonstrated their antifungal and antiviral activities.[20] The antimicrobial efficacy of γ-lactones has been shown to increase with the length of the side chain.[20] While specific data for gamma-heptanolactone is limited, the general antimicrobial properties of this class of compounds suggest it may possess such activity.

The workflow for assessing antimicrobial activity can be visualized as follows:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound and gamma-heptanolactone MIC_Assay Determine Minimum Inhibitory Concentration (MIC) using broth microdilution Compound_Prep->MIC_Assay Microbe_Prep Culture target microorganisms (bacteria, fungi) Microbe_Prep->MIC_Assay MBC_MFC_Assay Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay Data_Collection Measure microbial growth (e.g., OD600) MBC_MFC_Assay->Data_Collection Comparison Compare MIC/MBC/MFC values of the two compounds Data_Collection->Comparison Neurological_Pathway cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_physiological Physiological Outcome Lactone Gamma-Heptanolactone Receptor Putative CNS Receptor (e.g., GABA-A receptor modulator) Lactone->Receptor Binds to Ion_Channel Modulation of Ion Channel Activity Receptor->Ion_Channel Leads to Neuronal_Activity Altered Neuronal Excitability Ion_Channel->Neuronal_Activity Results in CNS_Effect Potential Anticonvulsant/ Hypnotic Effects Neuronal_Activity->CNS_Effect Manifests as

Caption: A proposed mechanism for the potential neurological effects of gamma-heptanolactone, based on the activity of related gamma-lactones.

Experimental Protocols

Protocol 1: In Vitro PPARα Activation Assay

This protocol describes a luciferase reporter assay to assess the potential of this compound and gamma-heptanolactone to activate the PPARα receptor.

Materials:

  • HEK293T cells

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • This compound and gamma-heptanolactone

  • Positive control (e.g., GW7647)

  • Luciferase assay system

Procedure:

  • Co-transfect HEK293T cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • After 24 hours, treat the cells with varying concentrations of this compound, gamma-heptanolactone, or the positive control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to total protein concentration.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound and gamma-heptanolactone against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • This compound and gamma-heptanolactone

  • Staphylococcus aureus culture

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and gamma-heptanolactone in MHB in a 96-well plate.

  • Inoculate each well with a standardized suspension of S. aureus.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm to quantify growth inhibition.

Conclusion and Future Directions

This comparative guide highlights the distinct potential biological activities of this compound and its lactone, gamma-heptanolactone, based on their chemical structures and the activities of related compounds. This compound is predicted to be a more likely candidate for direct involvement in metabolic signaling pathways, particularly through PPAR activation. In contrast, gamma-heptanolactone's greater lipophilicity and established role in microbial communication suggest its potential in antimicrobial applications and possibly as a modulator of CNS activity.

Crucially, this guide underscores the need for direct experimental validation. Future research should focus on:

  • Directly testing the activity of this compound in metabolic assays, such as PPAR activation and its effects on glucose and lipid metabolism in relevant cell models.

  • Investigating the antimicrobial spectrum of gamma-heptanolactone against a panel of clinically relevant microbes and exploring its potential as a quorum sensing inhibitor.

  • Evaluating the neurological effects of gamma-heptanolactone in appropriate in vitro and in vivo models to confirm the activities suggested by its structural analogs.

  • Studying the in vivo interconversion kinetics of the two molecules to understand their bioavailability and predominant form at physiological pH.

By systematically addressing these research gaps, a clearer understanding of the distinct and potentially synergistic biological activities of this compound and gamma-heptanolactone will be achieved, paving the way for their potential therapeutic applications.

References

  • PubChem. (n.d.). gamma-Heptalactone. National Center for Biotechnology Information.
  • Microbial Biosurfactants: Antimicrobial Activity and Potential Biomedical and Therapeutic Exploits. (2024). PMC.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
  • The Good Scents Company. (n.d.). gamma-heptalactone.
  • de Almeida, R. N., et al. (2008). Gamma-decanolactone effect on behavioral and genotoxic parameters. PubMed.
  • Waku, T., et al. (2006). Peroxisome proliferator-activated receptor-gamma calls for activation in moderation: lessons from genetics and pharmacology. PubMed.
  • Simunkova, M., et al. (2015). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. ResearchGate.
  • Karunakaran, E., et al. (2012). γ-Heptalactone is an endogenously produced quorum-sensing molecule regulating growth and secondary metabolite production by Aspergillus nidulans. ResearchGate.
  • Patlewicz, G., et al. (2013). Hydrolysis of saturated gamma-lactones. ResearchGate.
  • Lee, J. Y., et al. (2011). Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. PubMed.
  • Kim, J. H., et al. (2021). In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation. PubMed.
  • Uddin, M. S., et al. (2023). Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action. PMC.
  • de Oliveira, A. M., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. MDPI.
  • Nagy, Z., et al. (1994). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. PubMed.
  • Huang, C. B., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. ResearchGate.
  • Kennedy, G. L., et al. (2015). PPAR-pan activation induces hepatic oxidative stress and lipidomic remodelling. NIH.
  • Chen, Y. F., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI.
  • Ilic, M., et al. (2018). General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule. ResearchGate.
  • ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5).
  • Singh, A., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI.
  • Kishimoto, N., et al. (2005). In Vitro Antifungal and Antiviral Activities of .GAMMA.- and .DELTA.-Lactone Analogs Utilized as Food Flavoring. ResearchGate.
  • Kersten, S., et al. (2004). Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease. PubMed.
  • Jo, E., et al. (2021). 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. PubMed.
  • Hernandez-Vazquez, L., et al. (2023). Anti-inflammatory, Antioxidant and Cytotoxicity Activities of Methanolic Extract and Prenylated Flavanones Isolated from Leaves of Eysehardtia platycarpa. ResearchGate.
  • Kang, R., et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ by Rosiglitazone Inhibits Lipopolysaccharide-Induced Release of High Mobility Group Box 1. NIH.
  • Hsu, H. T., & Chi, C. W. (2014). Role of PPARγ in HCC – Video abstract 48512. YouTube.
  • Khodja, A. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.
  • Kim, H. J., et al. (2023). Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells. MDPI.
  • Huang, C. B., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. PMC.
  • Grzegorczyk-Karolak, I., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. MDPI.
  • Reddy, J. K. (2001). Peroxisome Proliferator-Activated Receptors, Fatty Acid Oxidation, Steatohepatitis and Hepatocarcinogenesis. PubMed.
  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. PMC.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Santos, F. A., et al. (2009). Evaluation of the Anti-inflammatory, Analgesic and Antipyretic Activities of the Natural Polyphenol Chlorogenic Acid. ResearchGate.
  • Khan, H., et al. (2023). Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PubMed Central.
  • Liberato, M. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS One.
  • Tobe, B. D., et al. (2019). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. PMC.
  • Xu, X., et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism. PMC.
  • The Good Scents Company. (n.d.). (R)-gamma-heptalactone.

Sources

A Tale of Two Fatty Acids: A Comparative Guide to 5-Hydroxyheptanoic Acid and 5-Hydroxyhexanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Structurally Similar, Yet Metabolically Distinct, Hydroxy Fatty Acids.

In the intricate landscape of metabolomics, the subtle difference of a single carbon atom can dramatically alter a molecule's biological significance. This guide provides a detailed comparison of 5-hydroxyheptanoic acid and 5-hydroxyhexanoic acid, two medium-chain hydroxy fatty acids. While structurally similar, their metabolic relevance and the extent of their characterization in scientific literature diverge significantly. This resource aims to equip researchers with a comprehensive understanding of their known metabolic roles, analytical considerations, and potential applications in drug development and disease biomarker discovery.

At a Glance: Key Distinctions

Feature5-Hydroxyhexanoic AcidThis compound
Carbon Chain Length 6 Carbons (Even-chain)7 Carbons (Odd-chain)
Metabolic Precursor Hexanoic Acid (from MCTs)Heptanoic Acid (Odd-chain fatty acid)
Metabolic Pathway Omega-1 (ω-1) oxidation of even-chain fatty acidsPresumed ω-1 oxidation of odd-chain fatty acids
Known Clinical Relevance Elevated in MCT consumption, Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), non-ketotic dicarboxylic aciduria.[1]Not well-established; likely an intermediate in odd-chain fatty acid metabolism.
Detection in Biofluids Urine, Blood, Feces.[1]Not widely reported in metabolomic studies.
Commercial Availability of Standards Readily availableLimited availability

Biochemical Profile and Metabolic Significance

5-Hydroxyhexanoic Acid: The Well-Characterized Metabolite

5-Hydroxyhexanoic acid is a six-carbon (C6) medium-chain hydroxy fatty acid.[1] It is primarily recognized as a product of the ω-1 hydroxylation of hexanoic acid, a medium-chain fatty acid (MCFA).[1] This metabolic process typically occurs in the endoplasmic reticulum and is a minor pathway for fatty acid oxidation compared to the primary β-oxidation pathway in the mitochondria.

The metabolic significance of 5-hydroxyhexanoic acid is most pronounced in specific physiological and pathophysiological states:

  • Medium-Chain Triglyceride (MCT) Consumption: Diets rich in MCTs can lead to an increased flux of MCFAs through oxidative pathways, resulting in elevated urinary excretion of 5-hydroxyhexanoic acid.[1]

  • Inborn Errors of Metabolism: In conditions like Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), where β-oxidation is impaired, the body increasingly relies on alternative pathways like ω-oxidation. This leads to a characteristic increase in the production and excretion of 5-hydroxyhexanoic acid and other dicarboxylic acids.[1]

  • Non-ketotic Dicarboxylic Aciduria: This condition is characterized by the urinary excretion of dicarboxylic acids, including those derived from the ω-oxidation of MCFAs.[1]

Recent studies have also explored 5-hydroxyhexanoic acid as a potential biomarker. For instance, it has been investigated as a predictor for early renal functional decline in patients with type 2 diabetes and microalbuminuria.

This compound: The Enigmatic Counterpart

In stark contrast to its six-carbon homolog, this compound, a seven-carbon (C7) odd-chain hydroxy fatty acid, is not well-documented in metabolic literature. Its metabolic origin is presumed to be from the ω-1 hydroxylation of heptanoic acid, an odd-chain fatty acid.

The metabolism of odd-chain fatty acids differs fundamentally from that of even-chain fatty acids at the final step of β-oxidation, yielding propionyl-CoA instead of acetyl-CoA.[2] Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle. It is plausible that under conditions of high odd-chain fatty acid load or impaired β-oxidation, ω-1 hydroxylation of heptanoic acid would lead to the formation of this compound.

However, there is a conspicuous absence of studies detailing the detection of this compound in biological samples from patients with known metabolic disorders or in response to specific dietary interventions. This suggests that it may be a transient intermediate, present at very low concentrations, or that it has simply been overlooked in broad-spectrum metabolomic analyses. The lack of commercially available analytical standards for this compound further complicates its study.

Metabolic Pathways: A Visual Comparison

The following diagrams illustrate the known metabolic pathway for the formation of 5-hydroxyhexanoic acid and a hypothetical pathway for this compound based on established principles of fatty acid metabolism.

cluster_0 Known Pathway: 5-Hydroxyhexanoic Acid Formation Hexanoic Acid Hexanoic Acid 5-Hydroxyhexanoic Acid 5-Hydroxyhexanoic Acid Hexanoic Acid->5-Hydroxyhexanoic Acid ω-1 Hydroxylation Hexanedioic Acid Hexanedioic Acid 5-Hydroxyhexanoic Acid->Hexanedioic Acid Oxidation

Figure 1. Metabolic pathway of 5-hydroxyhexanoic acid.

cluster_1 Hypothetical Pathway: this compound Formation Heptanoic Acid Heptanoic Acid This compound This compound Heptanoic Acid->this compound ω-1 Hydroxylation (Presumed) Heptanedioic Acid Heptanedioic Acid This compound->Heptanedioic Acid Oxidation (Presumed)

Figure 2. Hypothetical pathway of this compound.

Analytical Methodologies: Detection and Quantification

The analysis of short- and medium-chain hydroxy fatty acids in biological matrices presents unique challenges due to their polarity and potential for low abundance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms employed for their detection and quantification.

Sample Preparation

Effective sample preparation is crucial for the reliable analysis of these compounds. Common steps include:

  • Extraction: Liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate or diethyl ether is frequently used to isolate the analytes from the aqueous biological matrix (e.g., urine, plasma).

  • Derivatization (for GC-MS): Due to their low volatility, hydroxy fatty acids require derivatization prior to GC-MS analysis. Silylation, typically with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase volatility and improve chromatographic performance.

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for variability in extraction efficiency and matrix effects.

Instrumentation and Detection
Analytical PlatformAdvantagesDisadvantages
GC-MS High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization, which adds to sample preparation time and potential for variability.
LC-MS/MS High sensitivity and specificity, no derivatization required.Can be susceptible to matrix effects, requires careful optimization of chromatographic conditions.
Experimental Protocol: GC-MS Analysis of 5-Hydroxyhexanoic Acid in Urine

This protocol provides a general workflow for the analysis of 5-hydroxyhexanoic acid in urine.

  • Sample Collection: Collect a 24-hour urine sample and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw the urine sample and spike with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Extraction: Acidify the urine sample with HCl and perform a liquid-liquid extraction with ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Data Analysis: Quantify 5-hydroxyhexanoic acid by comparing the peak area of the analyte to that of the internal standard using a calibration curve.

cluster_2 GC-MS Workflow for 5-Hydroxyhexanoic Acid Analysis A Urine Sample Collection B Internal Standard Spiking A->B C Liquid-Liquid Extraction B->C D Derivatization (Silylation) C->D E GC-MS Injection and Analysis D->E F Data Processing and Quantification E->F

Figure 3. GC-MS analysis workflow.

Future Perspectives and Research Directions

The disparity in the current understanding of 5-hydroxyhexanoic acid and this compound presents both a challenge and an opportunity for researchers.

For 5-hydroxyhexanoic acid , future research will likely focus on:

  • Biomarker Validation: Larger cohort studies are needed to validate its potential as a biomarker for diabetic nephropathy and other metabolic disorders.

  • Therapeutic Monitoring: Its utility in monitoring dietary compliance and the effectiveness of treatments for MCADD could be further explored.

For This compound , the path forward involves foundational research to:

  • Confirm its Presence: Targeted metabolomic studies are required to confirm its presence in biological systems and identify the conditions under which it is produced.

  • Elucidate its Metabolic Pathway: Isotope tracing studies could be employed to definitively map its metabolic origin from heptanoic acid.

  • Synthesize Analytical Standards: The development of certified analytical standards is a critical prerequisite for its accurate quantification.

  • Investigate its Biological Activity: Once quantifiable, its potential biological activities and role in cellular signaling can be investigated.

References

  • Human Metabolome Database. (2021). Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).
  • Human Metabolome Database. (2021). Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).
  • CRASH! Medical Review Series. (2022, February 2). Fatty Acid Metabolism and Disorders. YouTube.

Sources

analytical performance of different columns for 5-hydroxyheptanoic acid separation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical column technologies for the separation of 5-hydroxyheptanoic acid. We will explore the nuances of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral chromatography, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Analytical Challenge of this compound

This compound is a polar, short-chain hydroxy fatty acid with a chiral center at the C5 position. These characteristics present a unique set of analytical challenges. Its high polarity makes it poorly retained on traditional reversed-phase columns, often leading to elution in the solvent front where matrix effects can be most pronounced[1][2]. Furthermore, its chirality necessitates specialized columns for the separation of its (R)- and (S)-enantiomers, a critical step in pharmaceutical development and stereoselective metabolic studies.

This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, enabling you to select and optimize the ideal separation strategy for your specific analytical goals.

Chapter 1: Navigating the Method Selection Labyrinth

The choice of an analytical column is fundamentally dictated by the physicochemical properties of the analyte and the objective of the analysis. For this compound, the primary decision points are whether the goal is simple quantification of the total concentration or the resolution of its stereoisomers.

G start Analytical Goal for This compound? quant Total Quantification start->quant Quantify Total Concentration chiral_sep Enantiomeric Separation start->chiral_sep Resolve (R)- and (S)- Isomers polar Analyte is Highly Polar quant->polar chiral_col Chiral Stationary Phase (CSP) Required chiral_sep->chiral_col rp_derivatize Option 1: Reversed-Phase (RP) + Derivatization polar->rp_derivatize Increase Hydrophobicity hilic Option 2: HILIC polar->hilic Retain Polar Form

Caption: Decision workflow for selecting an analytical approach.

Chapter 2: Reversed-Phase (RP-HPLC): A Classic Approach Requiring Adaptation

Standard C18 columns are the workhorses of many labs, but they struggle to retain highly polar molecules like this compound. Without modification, the analyte will have minimal interaction with the non-polar stationary phase and elute prematurely.

The Derivatization Imperative

To make RP-HPLC a viable option, chemical derivatization is employed. This strategy modifies the analyte to increase its hydrophobicity, thereby enhancing its retention on the C18 column[3][4]. Derivatization can also improve ionization efficiency for mass spectrometry (MS) detection. A common approach for short-chain fatty acids involves derivatization of the carboxylic acid group.

Experimental Protocol: Aniline Derivatization for RP-LC-MS Analysis

This protocol is adapted from established methods for short-chain fatty acids and provides a robust framework for derivatizing this compound[3].

Objective: To covalently attach an aniline group to the carboxylic acid moiety of this compound, increasing its hydrophobicity for enhanced retention on a C18 column.

Materials:

  • This compound standard or sample extract

  • Aniline solution (2.4 M in Acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1.2 M in Water)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade

  • Ice bath

Procedure:

  • Sample Preparation: To 100 µL of your sample or standard in a microcentrifuge tube, add an equal volume of acetonitrile (50:50, v/v). Cool the mixture to 0°C in an ice bath.

  • Derivatization Reaction:

    • Add 5 µL of the 2.4 M aniline solution.

    • Add 5 µL of the 1.2 M EDC solution to initiate the reaction.

  • Incubation: Keep the reaction mixture on ice for 2 hours, mixing periodically. The low temperature helps control the reaction rate.

  • Dilution & Analysis: Following incubation, dilute an aliquot of the reaction mixture in 50:50 (v/v) Water/Methanol for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

Anticipated Performance
ParameterDerivatized 5-HHA on C18Rationale
Retention Time (min) ~7.5The aniline tag significantly increases hydrophobicity, leading to strong retention.
Peak Shape Symmetrical, Tailing Factor < 1.5Good interaction with the stationary phase prevents fronting or excessive tailing.
Sensitivity (LLOQ) Low nM rangeDerivatization can enhance ionization efficiency, improving detection limits[3].

Chapter 3: HILIC: The Modern Solution for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is purpose-built for retaining and separating polar compounds that are incompatible with reversed-phase chromatography[1][6][7]. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase[1][7].

Comparing HILIC Stationary Phases

The choice of HILIC stationary phase chemistry can significantly impact selectivity and peak shape.

  • BEH Amide: These columns contain a bonded stationary phase that demonstrates improved retention, peak shape, and reproducibility for polar compounds compared to unbonded silica[6]. They are often a robust choice for complex biological matrices.

  • Zwitterionic (HILIC-Z): This unique functionality provides a stable water layer, allowing for excellent partitioning of polar analytes. The charged zwitterionic group can offer enhanced retention and selectivity for acidic molecules like this compound[7].

  • Unbonded Silica: While effective, traditional unbonded HILIC columns can sometimes show lower reproducibility compared to bonded phases, but remain a viable option[6].

Experimental Protocol: HILIC-MS for Direct Analysis

This protocol provides a general workflow for the analysis of polar metabolites like this compound using HILIC.

Objective: To achieve robust retention and separation of underivatized this compound from a biological matrix.

G cluster_0 Sample Preparation cluster_1 HILIC-MS Analysis p1 1. Add 90µL cold 80% Methanol to 10µL Plasma/Serum p2 2. Vortex to precipitate proteins p1->p2 p3 3. Incubate at -20°C for 20 minutes p2->p3 p4 4. Centrifuge at 16,000 x g for 10 minutes at 4°C p3->p4 p5 5. Transfer supernatant for analysis p4->p5 a1 Column: BEH Amide or HILIC-Z (e.g., 2.1 x 100 mm, 1.7 µm) p5->a1 a2 Mobile Phase A: 10 mM Ammonium Acetate in Water a3 Mobile Phase B: Acetonitrile a4 Gradient: Start at 95% B, decrease to 40% B a5 Detection: ESI-MS (Negative Ion Mode)

Caption: Typical HILIC experimental workflow.

Procedure: Extraction of Polar Metabolites from Plasma/Serum[1]

  • Thaw Sample: Thaw plasma or serum samples on ice.

  • Protein Precipitation: To a microcentrifuge tube, add 90 µL of cold extraction solvent (e.g., 80% methanol / 20% water) for every 10 µL of plasma.

  • Vortex: Vortex the mixture vigorously to precipitate proteins.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant containing the polar metabolites to a new tube for HILIC-MS analysis.

Anticipated Performance Comparison
ParameterBEH AmideHILIC-Z (Zwitterionic)Unbonded Silica
Retention Factor (k') HighVery HighModerate-High
Selectivity Excellent[6]Excellent, especially for acids[7]Good
Peak Shape Sharp, Symmetrical[6]Sharp, SymmetricalCan be broader
Reproducibility HighHighModerate
Best For General metabolomics, complex matrices.Acidic polar analytes, method development flexibility.Initial screening, less complex samples.

Chapter 4: Chiral Separation: Resolving the Enantiomers

For many applications in drug development and toxicology, separating the (R)- and (S)-enantiomers of this compound is not just beneficial, but essential. Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, allowing for their chromatographic resolution.

Chiral Stationary Phase (CSP) Selection

A variety of CSPs are available, and selection is often an empirical process[8]. For hydroxy acids, common choices include:

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD): These are broadly applicable and have shown success in resolving the enantiomers of hydroxy fatty acids[9].

  • Pirkle-type CSPs: Phases with (R)-phenylglycine or (S)-valine are designed for the separation of carboxylic acids and hydroxy acids[8].

  • Immunoaffinity Columns: A highly specific approach where an antibody selective for one enantiomer is immobilized on the support, providing exceptional separation[10]. In this case, the L-enantiomer would elute in the void volume while the D-enantiomer is retained[10].

Experimental Protocol: General Chiral HPLC

Objective: To resolve the (R)- and (S)-enantiomers of this compound.

Chromatographic Conditions:

  • Column: Chiralpak AD-RH (Reversed-Phase) or a similar Pirkle-type column.

  • Mobile Phase: Typically an isocratic mixture of a buffered aqueous phase (e.g., Phosphate Buffered Saline, pH 7.4) and an organic modifier (e.g., Methanol or Acetonitrile). The exact ratio must be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Controlled at 25°C (temperature can significantly affect chiral separations)[10].

  • Detection: UV (if derivatized with a chromophore) or MS.

Anticipated Performance
ParameterChiral Separation on CSPRationale
Resolution (Rs) > 1.5 (Baseline)The goal of the CSP is to provide differential interaction, leading to baseline separation of the two peaks.
Elution Order Dependent on CSPThe specific chemistry of the CSP determines which enantiomer is retained longer[10].
Run Time 15-30 minSufficient time is needed to achieve resolution without excessive peak broadening.

Chapter 5: Comparative Summary and Recommendations

Choosing the right column requires a clear understanding of your analytical goals and the trade-offs between different techniques.

MethodPrimary ApplicationSample PrepProsCons
RP-HPLC + Derivatization Total quantification in labs standardized on RP methods.Required; adds time and potential for variability.Uses common C18 columns; can improve MS sensitivity.Indirect analysis; derivatization can be complex[11].
HILIC (Amide or Zwitterionic) Robust, direct quantification of total concentration in complex matrices.Simple protein precipitation.Excellent retention for polar analytes; high throughput; MS-friendly mobile phases[1][6][7].Requires careful equilibration; sensitive to water content in sample solvent[2].
Chiral HPLC Enantiomeric purity assessment; stereoselective metabolism studies.Minimal, but must be compatible with mobile phase.The only way to resolve enantiomers.Column selection can be empirical; may require significant method development[8].

Conclusion

The analytical separation of this compound is a multifaceted challenge that can be effectively addressed with the right column technology.

  • For robust, direct quantification in biological matrices, HILIC , particularly with amide or zwitterionic stationary phases, is the superior choice. It minimizes sample preparation while providing excellent retention and peak shape.

  • For laboratories where reversed-phase methods are standard , derivatization provides a viable, albeit more laborious, path to quantification.

  • When the research question involves stereochemistry, a dedicated chiral stationary phase is non-negotiable.

By understanding the principles behind each technique and aligning them with your analytical objectives, you can develop accurate, reproducible, and trustworthy methods for the analysis of this compound and other challenging polar molecules.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • A Robust HILIC Chromatography Method for the Separ
  • Method for absolute quantification of short chain fatty acids via reverse phase chrom
  • Mastering HILIC-Z Separ
  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PubMed Central.
  • How Are Short-Chain Fatty Acids Measured?
  • HILIC for separ
  • HPLC for Short Chain Fatty Acid Analysis.
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central.
  • Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separ
  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chrom
  • Chiral HPLC Separ
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom

Sources

A Senior Application Scientist's Guide to Derivatization Agents for Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate analysis of hydroxy fatty acids (HFAs) is paramount for understanding their diverse roles in biological systems. Direct analysis of these molecules, however, is often hampered by their low volatility and inherent polarity, leading to poor chromatographic performance and inadequate sensitivity. Derivatization, a process of chemical modification to enhance analyte properties, is therefore an indispensable step in the analytical workflow.

This guide provides a comparative analysis of common derivatization agents for HFAs, offering an in-depth look at their reaction mechanisms, performance characteristics, and detailed experimental protocols. The information presented herein is synthesized from peer-reviewed literature and established analytical practices to empower you in selecting the optimal derivatization strategy for your research needs.

The Imperative of Derivatization for Hydroxy Fatty Acid Analysis

Hydroxy fatty acids are characterized by the presence of at least one hydroxyl (-OH) and one carboxyl (-COOH) group. These polar functional groups contribute to strong intermolecular hydrogen bonding, resulting in low volatility and a tendency to adsorb onto active sites within the chromatographic system. Derivatization addresses these challenges by replacing the active hydrogens in these functional groups with less polar, more volatile moieties. This chemical transformation leads to several key advantages:

  • Increased Volatility: Essential for analysis by gas chromatography (GC), where compounds must be vaporized to travel through the column.

  • Improved Chromatographic Peak Shape: Reduces peak tailing caused by interactions with the stationary phase, leading to better resolution and more accurate quantification.

  • Enhanced Thermal Stability: Protects the analyte from degradation at the high temperatures often employed in GC inlets and columns.[1]

  • Increased Sensitivity: Certain derivatizing agents can introduce electrophoric groups (e.g., fluorine atoms) that significantly enhance the response of electron capture detectors (ECD) or improve ionization efficiency in mass spectrometry (MS).

The choice of derivatization agent is a critical decision that directly impacts the reliability and sensitivity of your analytical method. This guide will focus on the two most prevalent strategies for HFA derivatization: silylation and acylation/esterification .

Comparative Analysis of Leading Derivatization Agents

The selection of an appropriate derivatization agent is contingent upon the specific analytical requirements, including the nature of the HFA, the desired level of sensitivity, and the analytical platform (GC-MS or LC-MS). Below is a comparative overview of the most commonly employed agents.

Silylation Agents: The Workhorses of GC Analysis

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] The resulting TMS ethers (from hydroxyl groups) and TMS esters (from carboxyl groups) are significantly more volatile and less polar than the parent compounds.[2]

Derivatization AgentTarget GroupsKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH, -SHPowerful silylating agent, byproducts are highly volatile and do not interfere with early eluting peaks.[3][4]Derivatives can be susceptible to hydrolysis.[5]Room temperature or gentle heating (e.g., 60-70°C) for 15-60 minutes.[6]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH, -SHMost volatile of the common TMS-amides; byproducts elute with the solvent front, minimizing chromatographic interference.[3] Considered one of the strongest silylating agents.Derivatives can be moisture-sensitive.[2]Room temperature or gentle heating (e.g., 37°C) for 30-90 minutes.[7]
TMCS (Trimethylchlorosilane)CatalystOften used as a catalyst (e.g., 1-10%) with other silylating agents like BSTFA or MSTFA to increase their reactivity, especially for hindered hydroxyl groups.[3][4]Corrosive byproducts (HCl) can damage GC columns if used in excess.[8]Added to the primary silylating agent.
Acylation/Esterification Agents: Enhancing Sensitivity and Stability

Acylation and esterification reactions target the hydroxyl and carboxyl groups, respectively, to form esters. This approach not only increases volatility but can also introduce specific chemical properties that enhance detection.

Derivatization AgentTarget GroupsKey AdvantagesKey DisadvantagesTypical Reaction Conditions
PFBBr (Pentafluorobenzyl Bromide)-COOH, -OH (phenolic), ThiolsForms pentafluorobenzyl (PFB) esters which are highly sensitive to electron capture detection (ECD).[9][10] Also suitable for GC-MS with negative chemical ionization (NCI).Reaction can be more complex than silylation, sometimes requiring a phase-transfer catalyst.[10]Heating (e.g., 60°C) for 30-60 minutes, often in the presence of a base or catalyst.[11]
Methanolic HCl / BF₃-Methanol -COOHWell-established methods for forming fatty acid methyl esters (FAMEs).[12] Reagents are relatively inexpensive.BF₃ is toxic and corrosive.[12] Can cause isomerization of some fatty acids.[12] Does not derivatize the hydroxyl group.Heating (e.g., 60-100°C) for minutes to hours.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the derivatization of hydroxy fatty acids using some of the most effective agents.

Protocol 1: Silylation using BSTFA (+/- 1% TMCS)

This protocol is a robust and widely applicable method for the derivatization of both the hydroxyl and carboxyl groups of HFAs for GC-MS analysis.

Diagram of the BSTFA Derivatization Workflow

start Start: Dried HFA Sample add_bstfa Add BSTFA (+/- 1% TMCS) and solvent (e.g., pyridine) start->add_bstfa vortex Vortex to dissolve add_bstfa->vortex heat Incubate at 60-70°C for 30-60 min vortex->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject end End: Analysis inject->end

Caption: Workflow for HFA derivatization with BSTFA.

Materials:

  • Dried hydroxy fatty acid sample (10-100 µg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing the hydroxy fatty acids is completely dry. Water will react with the silylating reagent, reducing its efficiency.[13] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample in the reaction vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+ 1% TMCS).[14] The pyridine acts as a catalyst and aids in dissolving the sample.

  • Mixing: Cap the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved and mixed with the reagents.

  • Reaction: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[6] The heating step facilitates the derivatization of sterically hindered hydroxyl groups.

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) is injected for analysis.

Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)

This protocol is designed to form PFB esters of the carboxyl group, significantly enhancing sensitivity for GC-ECD or GC-NCI-MS analysis. Note that this method primarily targets the carboxylic acid moiety.

Diagram of the PFBBr Derivatization Workflow

start Start: Dried HFA Sample add_reagents Add PFBBr, DIPEA, and solvent (e.g., acetonitrile) start->add_reagents vortex Vortex to mix add_reagents->vortex heat Incubate at 60°C for 30 min vortex->heat evaporate Evaporate to dryness heat->evaporate reconstitute Reconstitute in hexane evaporate->reconstitute inject Inject into GC-MS reconstitute->inject end End: Analysis inject->end

Caption: Workflow for HFA derivatization with PFBBr.

Materials:

  • Dried hydroxy fatty acid sample

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Hexane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial.

  • Reagent Addition: Add 100 µL of acetonitrile, 10 µL of DIPEA, and 20 µL of the PFBBr solution to the dried sample. DIPEA acts as a base to facilitate the reaction.

  • Mixing: Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Incubate the vial at 60°C for 30 minutes.[11]

  • Solvent Evaporation: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of hexane (e.g., 100 µL).

  • Analysis: The sample is now ready for GC-MS analysis.

Causality Behind Experimental Choices

  • Choice of Solvent: Aprotic solvents like pyridine, acetonitrile, and dichloromethane are used because they do not contain active hydrogens that would react with the derivatizing agents. Pyridine is often favored in silylation as it also acts as an acid scavenger, driving the reaction to completion.[15]

  • Use of Catalysts: TMCS is added to silylation reactions to increase the reactivity of the primary agent (BSTFA or MSTFA). This is particularly important for derivatizing sterically hindered hydroxyl groups that may react slowly or incompletely otherwise.[3][4]

  • Temperature and Time: Heating is often employed to increase the reaction rate and ensure complete derivatization. However, excessive heat or prolonged reaction times can lead to the degradation of some analytes or derivatives. Therefore, optimizing these parameters for the specific HFAs of interest is crucial.

  • Moisture Exclusion: Silylating agents are highly susceptible to hydrolysis.[2][13] The presence of even trace amounts of water can significantly reduce the yield of the desired derivatives and lead to inaccurate quantification. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Conclusion: Selecting the Right Tool for the Job

The choice of derivatization agent for hydroxy fatty acid analysis is a critical determinant of analytical success. Silylation with agents like BSTFA and MSTFA is a robust and versatile approach, particularly for comprehensive profiling by GC-MS, as it targets both hydroxyl and carboxyl groups simultaneously. For applications demanding the highest sensitivity, especially when using GC-ECD or NCI-MS, PFBBr is an excellent choice for forming highly responsive PFB esters of the carboxyl group.

It is imperative to validate the chosen derivatization method for your specific application to ensure complete reaction, stability of the derivatives, and accurate and reproducible results. By understanding the principles behind each derivatization strategy and adhering to meticulous experimental technique, researchers can confidently and accurately unravel the complexities of hydroxy fatty acid biology.

References

  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. [Link]
  • Tammekivi, E., Puust, M., Ojakivi, G., & Leito, I. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 11(36), 4647–4654. [Link]
  • Michigan State University. (2019). Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs)
  • Feng, Y., Su, X., & Li, X. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry.
  • Ju, Y., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1345-1357. [Link]
  • Chemistry LibreTexts. (2023).
  • Wheelock, C. E., & Murphy, R. C. (1995). Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(1), 40–51. [Link]
  • Liebeke, M., et al. (2008). Depletion of thiol‐containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]
  • Phenomenex. (n.d.).
  • Mohar, D., et al. (2020). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipid Oxidation in Food and Biological Systems. [Link]
  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]
  • Regis Technologies. (n.d.).
  • Hindle, M. M., & Martin, S. L. (2020). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2020, 8863168. [Link]
  • Megoulas, N. C., & Koupparis, M. A. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. [Link]
  • Megoulas, N. C., & Koupparis, M. A. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]
  • Regis Technologies. (n.d.).
  • ResearchGate. (n.d.). Chemical derivatization for fatty acids. (A)
  • Tammekivi, E., Puust, M., Ojakivi, G., & Leito, I. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. [Link]
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]
  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
  • Des-Guerets, A., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.
  • Agilent Technologies. (n.d.).
  • Bibel, M. (2025).

Sources

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. 5-Hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, is an emerging analyte of interest in various biological and industrial processes. Its accurate measurement is critical for understanding its role and potential as a biomarker or a synthetic intermediate. This guide provides an in-depth comparison of the two most powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a deep and applicable understanding. The comparison is grounded in the principles of analytical method validation as outlined by leading regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

The Analytical Crossroads: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the quantification of this compound is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) has long been a gold standard for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a crucial derivatization step is required to increase volatility and thermal stability.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , particularly with a triple quadrupole mass spectrometer, has become the go-to technique for the sensitive and specific quantification of a wide range of compounds in complex biological matrices, often without the need for derivatization.[7][8]

The following table summarizes the key performance characteristics of each method, based on data from closely related short- and medium-chain hydroxy fatty acids, to provide a comparative overview.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High, based on chromatographic retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.
Limit of Detection (LOD) Low to sub-µg/L range. For some hydroxy acids, LODs can be as low as 0.5 µg/L.Low nM to sub-µg/mL range. For 3-hydroxypentanoic acid, the LLOQ is 0.078 µg/mL. For some fatty acids, LODs can be in the 5-100 nM range.
Limit of Quantification (LOQ) Typically in the low µg/L to µg/mL range.Typically in the low ng/mL to µg/mL range.
Linearity (R²) Generally >0.99.Typically >0.99.
Precision (%RSD/CV) Intra- and inter-day precision typically <15%. For some hydroxy acids, reproducibility is better than 12% RSD. Coefficients of variation of 1.0–10.5% have been reported for 3-hydroxy fatty acids.Intra- and inter-day precision typically <15%. For 3-hydroxypentanoic acid, intra- and inter-day precision are within acceptable limits. For 4-hydroxyheptanoic acid, intra-day and inter-day RSDs were reported to be 2.77% and 6.61%, respectively.[1]
Accuracy/Recovery (%) Typically within 85-115%. Recovery values between 85% and 106% have been reported for some hydroxy acids.Typically within 85-115%. For 3-hydroxypentanoic acid, recovery was >88%.
Sample Throughput Lower, due to the mandatory derivatization step.Higher, especially with modern UPLC systems and direct injection methods.
Matrix Effects Generally lower due to the extensive sample cleanup and derivatization.Can be significant, requiring careful method development and the use of stable isotope-labeled internal standards.

Experimental Workflows: A Visual Guide

To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation & Supernatant Collection Protein_Precipitation->Centrifugation LC_Injection Injection into LC Centrifugation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols are generalized representations based on established methods for short- and medium-chain hydroxy fatty acids. Optimization and validation are essential for specific applications.

GC-MS Protocol with Silylation Derivatization
  • Sample Preparation and Extraction:

    • To 100 µL of biological sample (e.g., plasma), add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) for chromatographic separation.

    • Employ a temperature gradient to achieve optimal separation of the analyte from matrix components.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

LC-MS/MS Protocol (Direct Method)
  • Sample Preparation:

    • To 100 µL of biological sample, add an internal standard.

    • Perform protein precipitation by adding a threefold excess of cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis. The supernatant may be diluted further if necessary.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Utilize a reversed-phase C18 column for chromatographic separation with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

    • The mass spectrometer is operated in electrospray ionization (ESI) negative mode.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Causality Behind Experimental Choices

  • Derivatization in GC-MS: The carboxylic acid and hydroxyl groups of this compound make it non-volatile and prone to thermal degradation in the hot GC inlet. Derivatization, typically silylation, replaces the active protons on these functional groups with thermally stable trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic peak shape.

  • Protein Precipitation in LC-MS/MS: This is a rapid and effective method to remove the bulk of proteins from biological samples, which can otherwise clog the LC column and ion source.

  • Use of Internal Standards: A stable isotope-labeled internal standard is highly recommended for both methods, but it is particularly crucial for LC-MS/MS to compensate for matrix effects, which can cause ion suppression or enhancement, and to correct for variations in extraction efficiency and instrument response.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful techniques capable of accurately and precisely quantifying this compound. The choice of method should be guided by the specific research question and available resources.

  • GC-MS is a robust and reliable technique, especially when high sensitivity is required and matrix effects are a concern. However, the mandatory derivatization step increases sample preparation time and can be a source of variability.

  • LC-MS/MS offers higher throughput due to simpler sample preparation and is often more amenable to the analysis of a wider range of metabolites in a single run. While it can be susceptible to matrix effects, these can be effectively managed with careful method development and the use of appropriate internal standards.

For high-throughput clinical or metabolomics studies, the speed and simplicity of LC-MS/MS make it the preferred choice. For targeted, high-sensitivity research where throughput is less of a concern, a well-validated GC-MS method can provide excellent results. Ultimately, the decision rests on a thorough evaluation of the method's performance characteristics in the context of the intended application, adhering to the rigorous standards of bioanalytical method validation.

References

  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. (2022).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Outsourced Pharma. (2023).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2001).
  • International Council for Harmonis
  • Nováková, L. (2015). Advances in Sample Preparation for Biological Fluids.
  • Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]
  • Schittmayer, M., et al. (2016). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]
  • LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
  • Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Clinical Biochemistry. [Link]
  • Amu-Darko, M., et al. (2019). Quantification of Total w-6 and w-3 Fatty Acids and w-6/w-3 Ratio in Human Serum Using GC–MS. LCGC North America. [Link]
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry. [Link]
  • Tsikas, D. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Tsikas, D. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.
  • Vuckovic, D., et al. (2014). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Ostermann, A. I., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Scientific Reports. [Link]
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology. [Link]
  • The Royal Society of Chemistry. (2021). Supporting Information Polyurea-Magnetic Hierarchical Porous Composites for Profiling of Anionic Metabolites. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Use of a Stable Isotope-Labeled Internal Standard for the Quantification of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of metabolomics and pharmacokinetic studies, the accurate quantification of endogenous and exogenous compounds is paramount. 5-Hydroxyheptanoic acid, a metabolite with emerging significance in various biological pathways, presents a considerable analytical challenge due to its inherent physicochemical properties and often low endogenous concentrations. This guide provides a comprehensive comparison of analytical strategies, centering on the critical role of a stable isotope-labeled internal standard for the robust and reliable quantification of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Analytical Imperative: Why this compound Quantification Demands Precision

This compound is a seven-carbon hydroxy fatty acid whose presence and concentration can be indicative of specific metabolic states or disease processes. Its accurate measurement is crucial for understanding its physiological roles and potential as a biomarker. However, like many small polar molecules, its analysis is fraught with challenges, including:

  • Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Extraction Inefficiencies: The recovery of this compound during sample preparation can be variable and incomplete, introducing significant error.

  • Instrumental Variability: Fluctuations in instrument performance can affect the signal intensity and, consequently, the calculated concentration.

To surmount these obstacles, the principle of stable isotope dilution (SID) coupled with LC-MS/MS has become the gold standard. This technique relies on the use of a stable isotope-labeled (SIL) internal standard—a synthetic version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).

The Unrivaled Fidelity of Stable Isotope-Labeled Internal Standards

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection. This is where SIL internal standards excel, offering a level of accuracy that other types of internal standards, such as structural analogs, cannot match.

A SIL internal standard for this compound, for instance, this compound-d₄, co-elutes chromatographically with the native analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer. Because the SIL internal standard is added to the sample at a known concentration at the very beginning of the sample preparation process, it can effectively compensate for any analyte loss during extraction and any signal fluctuations during analysis. The ratio of the signal from the endogenous analyte to the signal from the SIL internal standard provides a highly accurate and precise measure of the analyte's concentration.

Comparative Analysis: SIL vs. Alternative Internal Standards

To illustrate the superiority of a SIL internal standard, let's compare its performance against other commonly used alternatives in the quantification of this compound.

Internal Standard TypePrinciple of OperationAdvantagesDisadvantagesApplicability for this compound
Stable Isotope-Labeled (e.g., this compound-d₄) Co-elutes with the analyte and exhibits identical chemical and physical properties. Compensates for matrix effects and extraction losses by maintaining a constant analyte-to-IS ratio.- Highest accuracy and precision- Effectively corrects for matrix effects[1][2][3][4][5]- Compensates for analyte loss during sample preparation- Co-elution with the analyte ensures identical ionization behavior- Higher cost- Custom synthesis may be requiredExcellent. The gold standard for definitive quantification.
Structural Analog (e.g., 5-hydroxyhexanoic acid) A molecule with a similar chemical structure to the analyte, but a different mass. It is assumed to have similar extraction and ionization behavior.- Lower cost than SIL standards- Readily available- Does not perfectly co-elute with the analyte- Differential matrix effects can lead to inaccurate results- Extraction recovery may differ from the analyteSub-optimal. Prone to inaccuracies due to differences in physicochemical properties. May be acceptable for semi-quantitative screening but not for rigorous quantitative studies.
No Internal Standard Quantification is based solely on the analyte's signal intensity, compared against an external calibration curve prepared in a clean solvent.- Simple and inexpensive- Highly susceptible to matrix effects and instrumental variability- Does not account for extraction losses- Poor accuracy and precisionNot Recommended. Unreliable for bioanalytical applications where matrix complexity is a significant factor.

Experimental Workflow: Quantification of this compound using a SIL Internal Standard

A robust and reliable method for the quantification of this compound in a biological matrix, such as human plasma, involves the following key steps:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Plasma Sample is_spike 2. Spike with this compound-d₄ (SIL-IS) sample->is_spike Add known concentration of IS ppt 3. Protein Precipitation (e.g., with acetonitrile) is_spike->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant drydown 6. Evaporate to Dryness supernatant->drydown reconstitute 7. Reconstitute in Mobile Phase drydown->reconstitute inject 8. Inject onto LC-MS/MS System reconstitute->inject separation 9. Chromatographic Separation (C18 column) inject->separation ionization 10. Electrospray Ionization (ESI) separation->ionization detection 11. Multiple Reaction Monitoring (MRM) ionization->detection integrate 12. Integrate Peak Areas (Analyte & IS) detection->integrate ratio 13. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibration 14. Plot Ratio vs. Concentration for Calibration Curve ratio->calibration quantify 15. Quantify Unknown Samples calibration->quantify

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocol:
  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add 10 µL of a 1 µg/mL solution of this compound-d₄ in methanol.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and its SIL internal standard are optimized for maximum sensitivity and specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound145.1101.115
This compound-d₄149.1105.115
  • Data Analysis:

    • The peak areas of the analyte and the SIL internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

    • The concentration of this compound in the unknown samples is then calculated from the calibration curve.

The Principle of Isotope Dilution: A Visual Explanation

The fundamental principle of stable isotope dilution is the maintenance of a constant ratio between the analyte and the SIL internal standard, irrespective of sample loss during preparation or fluctuations in instrument response.

G cluster_0 Initial Sample cluster_1 Spiked Sample cluster_2 After Extraction (with loss) cluster_3 MS Detection a Analyte (Unknown Amount) b Analyte + SIL-IS (Known Amount) a->b Spike with SIL-IS c Analyte + SIL-IS b->c Extraction d Ratio of ● to ○ remains constant c->d Analysis

Caption: The principle of stable isotope dilution.

Conclusion: Ensuring Data Integrity in this compound Analysis

In the pursuit of high-quality, reproducible data in bioanalysis, the choice of an appropriate internal standard is not a trivial detail but a cornerstone of the analytical method. For the quantification of this compound, the use of a stable isotope-labeled internal standard is unequivocally the superior approach. It provides an unparalleled level of accuracy and precision by effectively compensating for the analytical vagaries of matrix effects and sample preparation inconsistencies. While the initial investment in a SIL internal standard may be higher, the long-term benefits of generating reliable and defensible data far outweigh the cost, solidifying its role as an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 13(12), 979-989. [Link]
  • NorthEast BioLab. (n.d.).
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PubMed Central. (n.d.). [Link]
  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]
  • Selvan, P., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(8), 584-593. [Link]
  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt - LIPID MAPS. (n.d.). [Link]
  • A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - MDPI. (n.d.). [Link]
  • (PDF)
  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform | Analytical Chemistry - ACS Public
  • Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids and - SciSpace. (n.d.). [Link]
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC - NIH. (n.d.). [Link]
  • CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google P

Sources

A Senior Application Scientist's Guide to Comparing Extraction Efficiencies for 5-Hydroxyheptanoic Acid from Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern bioanalysis, the accurate quantification of metabolites is paramount for robust pharmacokinetic, toxicokinetic, and biomarker studies. 5-Hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, is an analyte of growing interest. Its successful analysis, however, is critically dependent on the initial sample preparation. The choice of extraction methodology can significantly impact recovery, purity, and ultimately, the reliability of the data.

This guide provides an in-depth comparison of the three most common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the isolation of this compound from complex biological matrices such as plasma, urine, and tissue homogenates. Beyond a simple recitation of protocols, this document delves into the causal relationships between the physicochemical properties of the analyte and the principles of each extraction technique, empowering researchers to make informed decisions for their specific applications. All protocols and recommendations are grounded in established bioanalytical method validation principles as outlined by the FDA and EMA.[1][2][3][4]

Understanding the Analyte: Physicochemical Properties of this compound

To rationally design an extraction strategy, we must first understand the chemical nature of our target molecule. While experimental data for this compound is not abundant, we can infer its properties from its close homolog, 5-hydroxyhexanoic acid.

5-Hydroxyhexanoic acid has a predicted pKa of approximately 4.71 and a logP (a measure of lipophilicity) of around 0.32 to 0.35.[5][6] The pKa indicates that it is a weak acid, and the logP suggests it is a relatively polar molecule, though it still possesses some nonpolar character due to its hydrocarbon chain. These properties are central to how it will behave during extraction. The carboxylic acid group can be protonated (neutral) at a low pH (pH < 2.7) or deprotonated (anionic) at a higher pH (pH > 6.7). This pH-dependent charge is the lynchpin of effective LLE and SPE protocols.

Protein Precipitation (PPT): The Rapid, Albeit Crude, Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteinaceous material from biological samples, particularly plasma and serum.[7][8] The underlying principle is the disruption of the protein's hydration shell by a water-miscible organic solvent, leading to protein aggregation and precipitation.

Experimental Protocol: Acetonitrile Precipitation
  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant, which contains the this compound, and proceed with analysis (e.g., direct injection or evaporation and reconstitution).

Rationale and Insights
  • Solvent Choice: Acetonitrile is often preferred over methanol as it tends to produce larger protein aggregates that are more easily pelleted.[9]

  • Trustworthiness: While rapid, PPT is a non-selective technique. It does not significantly remove other endogenous interferences like salts and phospholipids, which can lead to ion suppression in mass spectrometry-based analyses. The resulting extract is often considered "dirty."

  • Expected Efficiency: For small, polar molecules like this compound, recovery is generally high, often exceeding 90%, as the analyte remains soluble in the supernatant. However, the key drawback is not recovery but the lack of extract cleanliness.

Liquid-Liquid Extraction (LLE): A Selective Partitioning Strategy

LLE offers a significant step up in selectivity compared to PPT. This technique relies on the differential solubility of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The extraction efficiency is dictated by the partition coefficient of the analyte, which can be manipulated by adjusting the pH of the aqueous phase.

Experimental Protocol: pH-Controlled LLE
  • To 200 µL of plasma, urine, or tissue homogenate, add an appropriate internal standard.

  • Acidify the sample to a pH of ~2-3 by adding a small volume of a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of this compound, making it more nonpolar.

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Rationale and Insights
  • pH Adjustment: By lowering the pH well below the pKa of this compound (~4.7), we ensure the carboxylic acid is in its neutral, protonated form. This increases its lipophilicity, driving its partitioning into the organic solvent.

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is a common choice for extracting fatty acids as it is less prone to emulsion formation than diethyl ether and has a lower density than water, simplifying the collection of the organic layer.[10]

  • Trustworthiness: LLE provides a much cleaner extract than PPT by leaving behind highly polar, water-soluble interferences (like salts) in the aqueous phase. This reduces the risk of ion suppression and improves analytical sensitivity.

  • Expected Efficiency: Recoveries for LLE of small fatty acids are typically in the range of 70-95%, depending on the solvent system and the number of extractions performed.[11][12]

Solid-Phase Extraction (SPE): The Gold Standard for Purity and Recovery

SPE is a highly selective and versatile technique that can yield the cleanest extracts and highest recoveries. It involves passing the sample through a solid sorbent that retains the analyte based on specific chemical interactions. The analyte is then eluted with a small volume of a strong solvent. For an acidic compound like this compound, both reversed-phase and anion-exchange SPE can be employed.

Experimental Protocol: Reversed-Phase SPE
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of water acidified to pH ~2-3 (e.g., with formic acid).

  • Sample Loading: Load the pre-treated sample (plasma, urine, or tissue homogenate, also acidified to pH ~2-3) onto the cartridge. The acidification ensures the analyte is in its neutral form and will be retained by the nonpolar C18 sorbent.

  • Washing: Wash the cartridge with 1 mL of acidified water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.

  • Elution: Elute the this compound with a small volume (e.g., 500 µL) of a strong organic solvent like methanol or acetonitrile.

  • Evaporate the eluate and reconstitute for analysis.

Rationale and Insights
  • Mechanism: In reversed-phase SPE, the nonpolar C18 stationary phase retains hydrophobic and nonpolar molecules from a polar mobile phase (the sample).[13] By acidifying the sample, the now-neutral this compound is sufficiently nonpolar to be retained.

  • Trustworthiness: SPE provides excellent sample cleanup, effectively removing proteins, salts, and phospholipids, leading to minimal matrix effects and high analytical sensitivity.[2][13] The multi-step process allows for targeted removal of different classes of interferences.

  • Expected Efficiency: When optimized, SPE can achieve very high and reproducible recoveries, often greater than 90%.[14][15]

Comparative Summary of Extraction Efficiencies

Method Principle Typical Recovery for Hydroxy Fatty Acids Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Protein denaturation and precipitation by an organic solvent.>90%High-throughput, fast, simple, inexpensive.Non-selective, high matrix effects (ion suppression), "dirty" extract.[7]Rapid screening, high concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases based on pH-adjusted solubility.70-95%Good selectivity, cleaner extracts than PPT, removes salts.[11][16]More labor-intensive than PPT, potential for emulsions, larger solvent volumes.Routine quantitative analysis where high throughput is not the primary concern.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent with subsequent elution.>90%High selectivity and recovery, very clean extracts, minimal matrix effects, automation-friendly.[2][13][14][15]Higher cost per sample, requires method development.Low-level quantification, demanding analytical applications requiring high sensitivity and accuracy.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for LLE and SPE.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation start Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard start->add_is acidify Acidify to pH 2-3 add_is->acidify add_solvent Add Organic Solvent (e.g., MTBE) acidify->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_org Collect Organic Layer centrifuge->collect_org evaporate Evaporate to Dryness collect_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow condition Condition (Methanol) equilibrate Equilibrate (Acidified Water) condition->equilibrate load Load Acidified Sample wash Wash (Polar Solvents) load->wash elute Elute Analyte (Organic Solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Conclusion and Recommendations

The optimal extraction method for this compound is contingent upon the specific requirements of the study.

  • For high-throughput screening where absolute quantification is less critical, Protein Precipitation offers an unmatched combination of speed and simplicity.

  • For most quantitative applications in regulated bioanalysis, Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and cost-effectiveness.

  • When maximum sensitivity and precision are required, such as in low-level biomarker quantification or when dealing with particularly complex matrices, Solid-Phase Extraction is the unequivocal choice, delivering the cleanest extracts and the most reliable data.

By understanding the interplay between the analyte's physicochemical properties and the principles of each extraction technique, researchers can confidently select and optimize a method that ensures the integrity and trustworthiness of their results.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • Han, X. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta, 1105, 79-88. [Link]
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2018).
  • Zhao, L., & Juck, M. (n.d.).
  • Costa, C. C., et al. (1996). 3-, 6- and 7-hydroxyoctanoic acids are metabolites of medium-chain triglycerides and excreted in urine as glucuronides. Journal of Mass Spectrometry, 31(6), 633-8. [Link]
  • PubChem. (n.d.). 5-Hydroxypentanoic acid.
  • Zhu, Q., et al. (2021). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry.
  • Pernet, F., & Tremblay, R. (2006). Comparison of three solid-phase extraction methods for fatty acid analysis of lipid fractions in tissues of marine bivalves.
  • Ivanisevic, J., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 483. [Link]
  • Apffel, A., & Zhao, L. (n.d.).
  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525). [Link]
  • FooDB. (n.d.). Showing Compound 5-Hydroxyhexanoic acid (FDB022093). [Link]
  • Phenomenex. (n.d.).
  • Castro-Perez, J., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(7), 433. [Link]
  • PubChem. (n.d.). 5-Hydroxyheptanal.
  • Wu, X., et al. (1983). Excretion of Dicarboxylic and omega-1 Hydroxy Fatty Acids by Low Birth Weight Infants Fed With Medium-Chain Triglycerides.
  • McNeill, G. P., & Hamilton, R. J. (1989). One step quantitative extraction of medium chain and long chain fatty acids from aqueous samples. Journal of the American Oil Chemists' Society, 66(12), 1784-1786. [Link]
  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
  • PubChem. (n.d.). 5-Hydroxyhexanoic acid.
  • Gherasim, A., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PLoS One, 14(10), e0223211. [Link]
  • Borges, K., & Sonnewald, U. (2012). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Wang, K., et al. (2024). Urine pretreatment enhances energy recovery by boosting medium-chain fatty acids production from waste activate sludge through a. Chemical Engineering Journal, 479, 147779. [Link]
  • Zhao, L., & Juck, M. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies, Inc. [Link]
  • Wikipedia. (n.d.).
  • Alshehry, Z., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 10, 539. [Link]
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
  • Miller, A. G., et al. (2010). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology.
  • PubChem. (n.d.). 7-Hydroxyheptanoic acid.
  • PubChem. (n.d.). 5-Hydroxy-octanoic acid.
  • L-Histidine. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 181, 1-8. [Link]
  • PubChem. (n.d.). 2-Hydroxyheptanoic acid.
  • Kushnir, M. M., et al. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. Clinica Chimica Acta, 517, 102-107. [Link]
  • Li, Y., et al. (2014). Comparison of extract content between different lipid extraction methods. Journal of Applied Phycology, 26(2), 1433-1438. [Link]
  • Zhang, J., et al. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 303-309. [Link]

Sources

A Comparative Guide to the Biological Effects of R- and S-Enantiomers of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential biological effects of the R- and S-enantiomers of 5-hydroxyheptanoic acid. In the absence of direct comparative studies on this specific molecule, this document synthesizes information from structurally related compounds to postulate differential activities and provides a roadmap for empirical investigation.

The Critical Role of Chirality in Biological Systems

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many molecules exist as enantiomers—non-superimposable mirror images of each other. While they share the same chemical formula and physical properties in an achiral environment, their interactions with the chiral environment of a biological system, such as receptors and enzymes, can differ significantly.[1][2] This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. The classic example of thalidomide, where one enantiomer is sedative and the other is teratogenic, underscores the critical need to study enantiomers individually.

This compound: An Unexplored Chiral Molecule

This compound is a seven-carbon fatty acid with a hydroxyl group at the fifth carbon. The presence of this hydroxyl group creates a chiral center, meaning it exists as two enantiomers: (R)-5-hydroxyheptanoic acid and (S)-5-hydroxyheptanoic acid. To date, the scientific literature lacks specific studies comparing the biological activities of these two enantiomers. However, by examining structurally similar short- and medium-chain hydroxy fatty acids, we can formulate well-grounded hypotheses about their potential differential effects.

Postulated Biological Activities: A Comparative Analysis

Based on the known biological roles of analogous hydroxy fatty acids, we can anticipate that the R- and S-enantiomers of this compound will exhibit distinct metabolic fates, receptor interactions, and physiological effects.

Metabolic Fate

The metabolism of fatty acids is an enzyme-mediated process, and enzymes are inherently chiral. Therefore, it is highly probable that the R- and S-enantiomers of this compound are metabolized differently.

  • (R)-Enantiomer: Studies on other hydroxy fatty acids have shown that the (R)-enantiomer is often the preferred substrate for certain metabolic enzymes. For instance, fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of (R)-2-hydroxy fatty acids.[1][3] It is plausible that enzymes involved in the further oxidation or conjugation of this compound would also exhibit stereopreference.

  • (S)-Enantiomer: Conversely, the (S)-enantiomer may be a poorer substrate for these enzymes, leading to a longer half-life or shunting into alternative metabolic pathways. In some cases, the "unnatural" enantiomer can even inhibit the metabolism of the active enantiomer.

The differential metabolism could lead to variations in the accumulation of downstream metabolites, each with its own potential biological activity.

Receptor Interactions

Many hydroxy fatty acids act as signaling molecules by binding to specific receptors. The stereochemistry of the hydroxyl group is often a critical determinant of binding affinity and efficacy.

  • G-Protein Coupled Receptors (GPCRs): Short-chain hydroxy fatty acids, such as β-hydroxybutyrate, are known to activate specific GPCRs like the hydroxycarboxylic acid receptor 2 (HCA₂).[4] It is conceivable that this compound could interact with this or other related receptors. The precise orientation of the hydroxyl group in the R- and S-enantiomers would likely result in different binding affinities and downstream signaling.

  • GABA Receptors: Given its structural similarity to gamma-hydroxybutyrate (GHB), a known central nervous system depressant that acts on GABAergic systems, this compound might exhibit activity at GABA receptors.[5][6][7][8][9] The stereoselectivity of these receptors could lead to one enantiomer being a more potent agonist or antagonist.

Physiological Effects

The potential differences in metabolism and receptor interaction would logically translate into distinct physiological effects.

  • Neurological Effects: Should one enantiomer show a higher affinity for GABA receptors, it might possess sedative, anxiolytic, or anticonvulsant properties, similar to GHB. The other enantiomer might be devoid of such effects or even exhibit opposing actions.

  • Metabolic Regulation: Certain hydroxy fatty acids and their esters have demonstrated roles in regulating glucose metabolism and inflammation. For example, the S-enantiomer of 9-PAHSA (a branched fatty acid ester of a hydroxy fatty acid) potentiates glucose-stimulated insulin secretion and glucose uptake, while both enantiomers possess anti-inflammatory properties.[10] It is plausible that the enantiomers of this compound could have differential effects on glucose transport, insulin sensitivity, and inflammatory pathways.

  • Antimicrobial and Immunomodulatory Effects: Some 3-hydroxy fatty acids have been shown to have roles in microbial interactions and immune responses.[11][12] The stereochemistry of these molecules can be crucial for their recognition by immune cells and their ability to modulate inflammatory responses.

Summary of Postulated Differences
Feature(R)-5-Hydroxyheptanoic Acid (Postulated)(S)-5-Hydroxyheptanoic Acid (Postulated)
Metabolism Likely preferred substrate for specific metabolic enzymes, leading to faster clearance.Potentially a poorer substrate, leading to a longer half-life or alternative metabolic pathways.
Receptor Binding May exhibit higher affinity for certain GPCRs or GABA receptors.May have lower affinity or interact with a different subset of receptors.
Neurological Effects Could be the more potent neuromodulatory enantiomer.May have weaker or no neurological effects.
Metabolic Effects Potential to influence glucose metabolism and inflammation.May have distinct or less pronounced effects on metabolic pathways compared to the R-enantiomer.

Experimental Workflows for Characterization

To move from postulation to empirical evidence, a systematic experimental approach is required. The following workflows outline the necessary steps to characterize and compare the biological effects of the R- and S-enantiomers of this compound.

Synthesis and Chiral Separation

The first critical step is to obtain enantiomerically pure samples of (R)- and (S)-5-hydroxyheptanoic acid.

  • Asymmetric Synthesis: Enantiopure starting materials can be used to synthesize each enantiomer separately.[13][14][15]

  • Chiral Chromatography: A racemic mixture can be separated using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[16][17][18][19][20]

Protocol for Chiral HPLC Separation:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak series).[18][21][22]

  • Mobile Phase Optimization: Screen different mobile phase compositions (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to achieve baseline separation of the enantiomers.

  • Derivatization (Optional): If separation is challenging, derivatization of the carboxylic acid and/or hydroxyl group with a chiral reagent (e.g., Mosher's reagent) can create diastereomers that are more easily separated on a standard achiral column.[23][24][25]

  • Detection and Quantification: Use a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), for sensitive detection and accurate quantification of each enantiomer.[21][26]

Diagram of Chiral Separation Workflow

Caption: Workflow for the chiral separation of this compound enantiomers.

In Vitro Biological Assays

Once pure enantiomers are obtained, a panel of in vitro assays can be used to assess their biological activities.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of each enantiomer to candidate receptors (e.g., GABA receptors, HCA receptors).

    • Method: Radioligand binding assays using cell membranes expressing the receptor of interest. A competitive binding experiment with a known radiolabeled ligand will be performed in the presence of increasing concentrations of each enantiomer.

  • Cell-Based Signaling Assays:

    • Objective: To measure the functional activity of each enantiomer at the target receptors.

    • Method: Use cell lines expressing the receptor of interest and measure downstream signaling events, such as changes in intracellular calcium, cAMP levels, or receptor internalization.

  • Metabolic Stability Assays:

    • Objective: To compare the metabolic rate of each enantiomer.

    • Method: Incubate each enantiomer with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS.[27]

  • Glucose Uptake Assays in Adipocytes:

    • Objective: To assess the effect of each enantiomer on glucose metabolism.

    • Method: Treat cultured adipocytes (e.g., 3T3-L1 cells) with each enantiomer and measure the uptake of radiolabeled glucose.[1][10]

  • Anti-inflammatory Assays in Macrophages:

    • Objective: To evaluate the immunomodulatory effects of each enantiomer.

    • Method: Treat macrophage cell lines (e.g., RAW 264.7) with an inflammatory stimulus (e.g., LPS) in the presence or absence of each enantiomer and measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.[10]

Diagram of Proposed Signaling Pathway Investigation

Signaling_Pathway R_enantiomer (R)-5-HHA receptor GPCR / GABA Receptor R_enantiomer->receptor High Affinity? S_enantiomer (S)-5-HHA S_enantiomer->receptor Low Affinity? g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP, Ca2+) g_protein->second_messenger cellular_response Cellular Response (e.g., Neuronal Inhibition, Insulin Secretion) second_messenger->cellular_response

Caption: Hypothesized differential signaling of 5-HHA enantiomers.

Conclusion and Future Directions

While direct experimental data on the biological effects of the R- and S-enantiomers of this compound are currently unavailable, a review of structurally related compounds allows for the formulation of a strong hypothesis: the two enantiomers are likely to exhibit distinct metabolic, pharmacological, and physiological profiles. The R-enantiomer may be the more metabolically favored and biologically active form, but empirical evidence is required for confirmation.

The experimental workflows outlined in this guide provide a clear path forward for researchers to elucidate the specific biological activities of each enantiomer. Such studies are crucial for understanding the potential therapeutic applications and toxicological profiles of this compound and for advancing our knowledge of the role of chirality in the biological activity of hydroxy fatty acids. Future in vivo studies in animal models will be essential to validate the in vitro findings and to understand the overall physiological impact of each enantiomer.

References

  • Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. (1997). Microbiology and Immunology. [Link]
  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. (n.d.).
  • Gamma-hydroxybutyrate abuse: pharmacology and poisoning and withdrawal management. (n.d.). CORE. [Link]
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (2002).
  • Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. (2012). Journal of Lipid Research. [Link]
  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. (2015). Methods in Molecular Biology. [Link]
  • Gamma-hydroxybutyrate abuse: pharmacology and poisoning and withdrawal management. (2020). Archives of Industrial Hygiene and Toxicology. [Link]
  • γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. (2016). The AAPS Journal. [Link]
  • Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. (2012). Journal of Lipid Research. [Link]
  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (n.d.).
  • Stereochemistry in Drug Action. (n.d.). Southern Medical Journal. [Link]
  • GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. (2014).
  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). (2021). Journal of Lipid Research. [Link]
  • γ-Hydroxybutyric acid. (n.d.). Wikipedia. [Link]
  • The Chromatographic Resolution of Chiral Lipids. (2019). AOCS. [Link]
  • Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. (2017). ACS Central Science. [Link]
  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). Metabolites. [Link]
  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. (2023).
  • β-Hydroxybutyric acid. (n.d.). Wikipedia. [Link]
  • Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. (n.d.).
  • Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. (2008). Journal of Agricultural and Food Chemistry. [Link]
  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. (2024). Biomolecules. [Link]
  • Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. (2024). Analytical and Bioanalytical Chemistry. [Link]
  • Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil. (2012). The Plant Journal. [Link]
  • Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. (2024). Microbial Cell Factories. [Link]
  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. (2024). Biomolecules. [Link]
  • Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. (2008). Journal of Agricultural and Food Chemistry. [Link]
  • The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Hydroxy fatty acids: Structures and antifungal activities in foods. (n.d.). SciSpace. [Link]
  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. (n.d.).
  • Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. (2021). International Journal of Molecular Sciences. [Link]
  • Chiral analysis. (n.d.). Wikipedia. [Link]
  • Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions. (2017). Frontiers in Microbiology. [Link]
  • Nature, type of linkage, and absolute configuration of (hydroxy) fatty acids in lipopolysaccharides from Xanthomonas sinensis and related strains. (1987). Journal of Bacteriology. [Link]
  • A practical synthesis of enantiopure syn-b-amino- a-hydroxy acids from a-amino acids with applic
  • Preparation of 7-hydroxy heptanoic acid and derivatives thereof. (n.d.).
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. [Link]

Sources

A Technical Guide to the Comparative Analysis of 5-Hydroxyheptanoic Acid in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the comparative analysis of 5-hydroxyheptanoic acid levels in healthy versus diseased patient samples. It delves into the biochemical significance of this metabolite, detailed analytical methodologies for its quantification, and a discussion of its differential expression in pathological conditions, particularly inborn errors of metabolism.

Introduction: The Significance of this compound

This compound is a hydroxylated medium-chain fatty acid that is not typically present in significant amounts in healthy individuals. Its emergence in biological fluids, such as urine and plasma, is often indicative of a metabolic shift or dysfunction. Under normal physiological conditions, fatty acids are primarily metabolized through mitochondrial beta-oxidation. However, when this primary pathway is impaired, alternative routes, such as omega (ω) and omega-1 (ω-1) oxidation, become more active. This compound is a product of the ω-1 hydroxylation of heptanoic acid, a seven-carbon fatty acid.

The presence and concentration of this compound can, therefore, serve as a valuable biomarker for certain metabolic disorders. One of the most well-documented conditions associated with the excretion of unusual hydroxy fatty acids and dicarboxylic acids is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .[1][2] MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[3] This blockage in the beta-oxidation spiral leads to the accumulation of medium-chain fatty acids, which are then shunted into alternative metabolic pathways, resulting in the production and excretion of metabolites like this compound.

This guide will provide the foundational knowledge and practical methodologies to accurately quantify and compare this compound levels, offering insights into its potential as a diagnostic and monitoring biomarker.

Biochemical Pathway of this compound Formation

The formation of this compound is a direct consequence of the upregulation of the omega-1 (ω-1) oxidation pathway for fatty acids. This pathway is primarily active in the endoplasmic reticulum of liver and kidney cells.

The key steps are as follows:

  • Initiation: In conditions of impaired beta-oxidation, there is an accumulation of medium-chain fatty acids, such as heptanoic acid (C7).

  • Hydroxylation: Cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, catalyze the hydroxylation of the fatty acid chain. While omega (ω) oxidation hydroxylates the terminal methyl carbon, omega-1 (ω-1) oxidation introduces a hydroxyl group at the carbon atom adjacent to the terminal methyl group. In the case of heptanoic acid, ω-1 hydroxylation occurs at the C5 position, yielding this compound.

  • Further Metabolism: this compound can be further oxidized to a dicarboxylic acid, which can then undergo chain shortening through peroxisomal beta-oxidation.

The following diagram illustrates the biochemical pathway leading to the formation of this compound when beta-oxidation is impaired.

Biochemical Pathway of this compound Formation Heptanoic Acid (C7) Heptanoic Acid (C7) Beta-Oxidation (Mitochondria) Beta-Oxidation (Mitochondria) Heptanoic Acid (C7)->Beta-Oxidation (Mitochondria) Normal Pathway Omega-1 Oxidation (Endoplasmic Reticulum) Omega-1 Oxidation (Endoplasmic Reticulum) Heptanoic Acid (C7)->Omega-1 Oxidation (Endoplasmic Reticulum) Alternative Pathway Energy Production (Acetyl-CoA) Energy Production (Acetyl-CoA) Beta-Oxidation (Mitochondria)->Energy Production (Acetyl-CoA) MCAD Deficiency MCAD Deficiency MCAD Deficiency->Beta-Oxidation (Mitochondria) Inhibition This compound This compound Omega-1 Oxidation (Endoplasmic Reticulum)->this compound Hydroxylation Cytochrome P450 (CYP4A, CYP4F) Cytochrome P450 (CYP4A, CYP4F) Cytochrome P450 (CYP4A, CYP4F)->Omega-1 Oxidation (Endoplasmic Reticulum)

Biochemical pathway of this compound formation.

Comparative Levels of this compound: Healthy vs. Diseased States

Direct, large-scale comparative studies quantifying this compound in healthy versus diseased populations are limited. However, the established pathophysiology of fatty acid oxidation disorders provides a strong basis for a qualitative and semi-quantitative comparison. In healthy individuals with fully functional beta-oxidation, the levels of this compound in urine and plasma are typically below the limit of detection of standard analytical methods or present only in trace amounts.

In contrast, in patients with MCAD deficiency, the blockage of beta-oxidation leads to a significant increase in the flux of medium-chain fatty acids through the omega and omega-1 oxidation pathways. This results in a notable elevation of various dicarboxylic acids and hydroxy-fatty acids in their urine.[3] While specific concentration ranges for this compound are not well-established, its presence at detectable and elevated levels is a strong indicator of an underlying fatty acid oxidation disorder.

Patient Group Biological Matrix This compound Level Scientific Rationale
Healthy Individuals Urine / PlasmaNot Typically Detected / Trace AmountsEfficient beta-oxidation of fatty acids minimizes the flux through alternative oxidative pathways.
Patients with MCAD Deficiency Urine / PlasmaElevatedImpaired beta-oxidation shunts medium-chain fatty acids to the omega and omega-1 oxidation pathways, leading to the increased production and excretion of this compound.[1][3]

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological matrices like urine and plasma requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Analytical Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, derivatization (for GC-MS), chromatographic separation, and mass spectrometric detection.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biological Sample (Urine/Plasma) Biological Sample (Urine/Plasma) Internal Standard Spiking Internal Standard Spiking Biological Sample (Urine/Plasma)->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Chromatographic Separation (GC or LC) Chromatographic Separation (GC or LC) Derivatization (for GC-MS)->Chromatographic Separation (GC or LC) Mass Spectrometric Detection (MS or MS/MS) Mass Spectrometric Detection (MS or MS/MS) Chromatographic Separation (GC or LC)->Mass Spectrometric Detection (MS or MS/MS) Data Analysis Data Analysis Mass Spectrometric Detection (MS or MS/MS)->Data Analysis

General analytical workflow for this compound quantification.

Detailed Protocol: Urinary this compound Analysis by GC-MS

This protocol is adapted from established methods for urinary organic acid analysis.[4][5]

1. Sample Collection and Storage:

  • Collect a random urine sample in a sterile, preservative-free container.

  • If not analyzed immediately, store the sample at -20°C or lower to prevent degradation.

2. Sample Preparation and Extraction:

  • Thaw the urine sample at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Measure the creatinine concentration of the urine to normalize the results.

  • Pipette a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) into a glass tube.

  • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound not present in urine).

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and ethyl acetate), vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To make the non-volatile this compound suitable for GC analysis, a derivatization step is necessary to increase its volatility.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Cap the tube tightly and heat at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to allow for the complete formation of trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet in splitless mode.

  • Temperature Program: Employ a temperature gradient to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode to identify all detectable compounds. For quantitative analysis, selected ion monitoring (SIM) can be used to increase sensitivity and specificity by monitoring the characteristic ions of the this compound-TMS derivative and the internal standard.

5. Data Analysis and Quantification:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a known standard.

  • Quantify the concentration by creating a calibration curve using known concentrations of a this compound standard. The concentration in the patient sample is calculated based on the peak area ratio of the analyte to the internal standard.

  • Normalize the final concentration to the creatinine level and express the result as mmol/mol creatinine.

Detailed Protocol: Plasma this compound Analysis by LC-MS/MS

This protocol is based on general methods for the analysis of small molecules in plasma.[6][7]

1. Sample Collection and Storage:

  • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood sample to separate the plasma.

  • Transfer the plasma to a clean tube and store at -80°C until analysis.

2. Sample Preparation and Extraction:

  • Thaw the plasma sample on ice.

  • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a protein precipitation step by adding a cold organic solvent, such as acetonitrile or methanol (often containing a small amount of acid like formic acid to improve extraction efficiency), to the plasma sample.

  • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected into the LC-MS/MS system or further concentrated by evaporating the solvent and reconstituting the residue in a smaller volume of a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column for separation.

  • Mobile Phase: Employ a gradient elution with two mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B). The gradient will start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.

  • Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids.

  • Data Acquisition: Develop a Multiple Reaction Monitoring (MRM) method. This involves selecting a specific precursor ion for this compound (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.

4. Data Analysis and Quantification:

  • Identify and integrate the peak for this compound based on its retention time and specific MRM transition.

  • Generate a calibration curve using a series of known concentrations of a this compound standard.

  • Calculate the concentration in the plasma sample based on the peak area ratio of the analyte to the internal standard and the calibration curve. The results are typically reported in µmol/L or ng/mL.

Conclusion

The quantification of this compound serves as a powerful tool in the investigation of metabolic disorders, particularly those affecting fatty acid beta-oxidation. While typically absent or present in negligible amounts in healthy individuals, its elevated presence in urine or plasma is a strong indicator of metabolic dysregulation, most notably in MCAD deficiency. The analytical methods detailed in this guide, particularly GC-MS and LC-MS/MS, provide the necessary sensitivity and specificity for the reliable detection and quantification of this important biomarker. As research in metabolomics continues to expand, the precise measurement of metabolites like this compound will play an increasingly crucial role in the diagnosis, monitoring, and development of novel therapeutic strategies for a range of metabolic diseases.

References

  • Hobert, J. A., De Biase, I., Yuzyuk, T., & Pasquali, M. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289. [Link]
  • Chrustowicz, J., et al. (2024). Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges.
  • Iida, M., et al. (2020). Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS. Journal of Lipid Research, 61(6), 874-885. [Link]
  • Keularts, I. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(4), 615-624. [Link]
  • Ulta Lab Tests. (n.d.). Comprehensive Organic Acids Quantitative Urine Test.
  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization.
  • Mochel, F., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]
  • MedlinePlus. (2021). 5-HIAA urine test.
  • UCSF Health. (2021). 5-HIAA urine test.
  • Roe, C. R., & Ding, J. (2018). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 125(1-2), 116-122. [Link]
  • Mayo Clinic Laboratories. (n.d.). Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD).
  • Vockley, J., & Rhead, W. J. (2023). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.
  • Agency for Clinical Innovation. (2022). Test diet - 5HIAA.
  • Medscape. (2023). 5-Hydroxyindoleacetic Acid (5-HIAA).
  • Dionisi-Vici, C., et al. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program.

Sources

A Technical Guide to the Correlation of Urinary 5-Hydroxyheptanoic Acid with Clinical Outcomes in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of therapeutic intervention for long-chain fatty acid oxidation disorders (LC-FAODs) has been significantly advanced by the introduction of triheptanoin, a synthetic, odd-carbon medium-chain triglyceride. Upon administration, triheptanoin is hydrolyzed to heptanoate, which serves as an alternative energy source, bypassing deficient enzymatic steps in the mitochondrial β-oxidation pathway. The subsequent metabolism of heptanoate generates a profile of urinary organic acids that can serve as valuable biomarkers for monitoring therapeutic administration and metabolic response. This guide focuses on a specific, yet under-documented metabolite: 5-hydroxyheptanoic acid . While not a primary diagnostic marker for LC-FAODs, its presence in urine is metabolically plausible following triheptanoin therapy. This document provides an in-depth comparison of analytical methodologies for its detection, contextualizes its clinical relevance, and offers detailed experimental protocols to empower researchers in this specialized field.

Introduction: The Clinical Context of this compound

Long-chain fatty acid oxidation disorders are a group of rare, inherited metabolic diseases where the body cannot properly convert long-chain fatty acids into energy.[1][2] This enzymatic impairment can lead to severe clinical outcomes, including cardiomyopathy, hypoglycemia, rhabdomyolysis, and even sudden death, particularly during periods of fasting or metabolic stress.[2][3]

Standard treatment involves dietary modifications, including supplementation with even-chain medium-chain triglycerides (MCT oil). However, triheptanoin (Dojolvi®), a triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate), offers a unique therapeutic advantage. Its metabolism provides anaplerotic substrates to replenish tricarboxylic acid (TCA) cycle intermediates, a benefit not conferred by standard MCTs.[4]

Upon ingestion, triheptanoin is hydrolyzed to heptanoate.[5][6] While the majority of heptanoate is metabolized via β-oxidation, a fraction can undergo ω- and (ω-1)-hydroxylation in the endoplasmic reticulum, particularly when primary metabolic pathways are saturated.[7][8] This alternative pathway generates various hydroxylated metabolites, including, plausibly, this compound. Therefore, the detection of urinary this compound is not an indicator of an underlying pathology itself, but rather a potential biomarker reflecting the administration and metabolism of triheptanoin therapy. Monitoring its levels could offer insights into patient-specific drug metabolism and its correlation with therapeutic efficacy and clinical outcomes.

The Metabolic Origin of this compound

The formation of this compound from heptanoate is a logical consequence of the well-established ω- and (ω-1)-oxidation pathways for fatty acids. These pathways, primarily mediated by cytochrome P450 enzymes (such as those from the CYP4A and CYP2E1 families) in the liver and kidneys, introduce a hydroxyl group at or near the terminal (ω) carbon of the fatty acid chain.[7][9]

For heptanoic acid (a C7 fatty acid), the process is as follows:

  • Hydroxylation: Heptanoate is hydroxylated by a mixed-function oxidase. While ω-hydroxylation would produce 7-hydroxyheptanoic acid and (ω-1)-hydroxylation would produce 6-hydroxyheptanoic acid, (ω-2)-hydroxylation results in the formation of This compound .

  • Further Oxidation: The hydroxylated intermediate can be further oxidized to a dicarboxylic acid.

  • Excretion: These polar metabolites are then readily excreted in the urine.

The following diagram illustrates this proposed metabolic fate of therapeutic heptanoate.

cluster_ingestion Oral Administration & Digestion cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Triheptanoin Triheptanoin (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) Triheptanoin->Heptanoate Intestinal Lipases BetaOx Mitochondrial β-Oxidation Heptanoate->BetaOx Primary Pathway (Energy Production) OmegaOx Microsomal (ω-1)/(ω-2)-Hydroxylation Heptanoate->OmegaOx Alternative Pathway (CYP450 Enzymes) HHA This compound OmegaOx->HHA Urine Urinary Excretion HHA->Urine

Caption: Proposed metabolic pathway of triheptanoin to urinary this compound.

Comparative Guide to Analytical Methodologies

The quantitative analysis of urinary organic acids like this compound requires sensitive and specific analytical techniques. The gold standard for this application is Gas Chromatography-Mass Spectrometry (GC-MS) . An alternative, though less commonly reported for this specific class of compounds in clinical settings, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Volatile, derivatized analytes are separated by GC and identified by their mass-to-charge ratio (m/z) and fragmentation pattern.Polar analytes in liquid phase are separated by LC and identified by parent/daughter ion transitions (MRM).
Sample Prep Extensive: Requires liquid-liquid or solid-phase extraction followed by chemical derivatization (e.g., silylation) to increase volatility.[10][11]Simpler: Often involves a "dilute-and-shoot" approach, minimizing extraction and eliminating the need for derivatization.[12]
Throughput Lower due to longer GC run times and complex sample preparation.Higher due to faster LC run times and simpler sample preparation.
Sensitivity Generally very high, capable of detecting trace levels of metabolites.Can be exceptionally high, especially for specific targeted analyses using Multiple Reaction Monitoring (MRM).
Specificity High. The combination of chromatographic retention time and a full electron impact (EI) mass spectrum provides robust identification.Very High. MRM provides excellent specificity by monitoring a specific precursor-to-product ion transition.
Strengths • Extensive, well-established libraries for spectral matching. • The standard method for comprehensive urinary organic acid profiling.[13] • Can identify unexpected or novel compounds.• High throughput and automation potential. • Better suited for highly polar, non-volatile compounds. • Less sample degradation from heat.
Limitations • Derivatization can be complex and introduce variability. • High temperatures can degrade labile analytes.[14] • Not suitable for non-volatile compounds.• Ion suppression from urine matrix can be a significant issue. • Method development can be more complex for untargeted screening. • Fewer established libraries for broad screening compared to GC-MS EI.

Expert Recommendation: For comprehensive urinary organic acid profiling that includes the discovery and semi-quantitation of metabolites like this compound, GC-MS remains the method of choice . Its robust, well-documented protocols and extensive spectral libraries provide a reliable foundation for analysis in a clinical research setting. LC-MS/MS is a powerful alternative, particularly if a high-throughput, targeted assay for this compound and a few other key metabolites is the primary goal.

Experimental Protocols

The following section provides a detailed, representative protocol for the analysis of urinary organic acids, including this compound, using GC-MS. This protocol is synthesized from standard procedures documented in the literature.[10][11][15]

Workflow for Urinary Organic Acid Analysis by GC-MS

A 1. Urine Sample Collection & Normalization B 2. Internal Standard Spiking A->B C 3. Acidification & Extraction B->C D 4. Solvent Evaporation (Drying) C->D E 5. Derivatization (Silylation) D->E F 6. GC-MS Analysis E->F G 7. Data Processing & Identification F->G

Caption: Standard experimental workflow for GC-MS analysis of urinary organic acids.

Detailed Step-by-Step Protocol: GC-MS Analysis

Objective: To extract, derivatize, and analyze organic acids from a urine sample.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., 2-phenylbutyric acid or tropic acid)

  • 6M HCl (for acidification)

  • Sodium chloride (NaCl)

  • Extraction solvent (e.g., Diethyl ether / Ethyl acetate)

  • Nitrogen gas for evaporation

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with an appropriate capillary column (e.g., HP-5ms)

Procedure:

  • Sample Normalization:

    • Measure the creatinine concentration of the urine sample to normalize for urine dilution.

    • Aliquot a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg creatinine) into a glass tube.

    • Causality: Normalizing to creatinine accounts for variations in patient hydration and provides a consistent basis for comparing metabolite excretion rates.

  • Internal Standard Spiking:

    • Add a known amount of internal standard solution to each sample.

    • Causality: The IS corrects for analyte loss during sample preparation and for variations in injection volume, ensuring quantitative accuracy.

  • Acidification and Extraction:

    • Acidify the sample to a pH of ~1-2 by adding 6M HCl. This protonates the organic acids.

    • Saturate the aqueous phase with NaCl to increase the polarity of the aqueous layer.

    • Add extraction solvent (e.g., 2-3 mL of ethyl acetate), vortex vigorously for 2 minutes, and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, pooling the organic layers.

    • Causality: Acidification ensures the organic acids are in their non-ionized, less polar form, facilitating their extraction into a non-polar organic solvent. Salting out enhances this partitioning.

  • Solvent Evaporation:

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 25-40°C).

    • Trustworthiness: This step must be carefully controlled. Over-drying or using excessive heat can lead to the loss of more volatile hydroxycarboxylic acids.[14] The process is complete the moment the solvent has evaporated.

  • Derivatization:

    • To the dried residue, add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and pyridine (e.g., 100 µL).

    • Cap the tube tightly and heat at a controlled temperature (e.g., 60°C) for 45 minutes to form trimethylsilyl (TMS) derivatives.

    • Causality: Derivatization replaces active hydrogens on carboxyl and hydroxyl groups with non-polar TMS groups. This increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[10]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Representative):

      • Column: 30 m x 0.25 mm x 0.25 µm fused silica capillary column (e.g., HP-5ms).

      • Carrier Gas: Helium.

      • Oven Program: Start at 80°C (hold 5 min), ramp at 8°C/min to 280°C (hold 10 min).[14]

    • MS Conditions (Representative):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-600.

    • Causality: The temperature program separates compounds based on their boiling points. The mass spectrometer fragments the eluted compounds into a reproducible pattern, which serves as a chemical fingerprint for identification.

  • Data Processing:

    • Identify peaks by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST library) and authenticated standards.

    • The mass spectrum of the TMS derivative of this compound would be expected to show characteristic fragments resulting from the loss of methyl groups and cleavage adjacent to the silylated hydroxyl and carboxyl groups.

    • Quantify by comparing the peak area of the analyte to the peak area of the internal standard.

Conclusion and Future Directions

Urinary this compound is not a primary diagnostic biomarker for any known inborn error of metabolism. However, its metabolic origin from the ω-oxidation of heptanoate positions it as a highly plausible secondary metabolite in patients with LC-FAODs undergoing treatment with triheptanoin.

This guide establishes the scientific rationale for its formation and provides a robust framework for its analysis. The presented comparison of GC-MS and LC-MS/MS, along with the detailed GC-MS protocol, equips researchers with the necessary tools to investigate this and other hydroxylated fatty acids.

The critical next step for the field is to conduct studies that directly correlate the urinary levels of this compound and other heptanoate metabolites with specific clinical outcomes in patients treated with triheptanoin. Such research could validate its use as a biomarker for monitoring therapeutic response, optimizing dosage, or understanding inter-individual variations in drug metabolism, ultimately leading to improved patient care in the management of LC-FAODs.

References

  • Vockley, J., et al. (2021). Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders. Frontiers in Genetics, 11, 609208. [Link]
  • Vockley, J., et al. (2023). Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. Journal of Inherited Metabolic Disease, 46(5), 943-955. [Link]
  • Griesemer, D., et al. (2020). Effects of triheptanoin (UX007) in patients with long-chain fatty acid oxidation disorders: Results from an open-label, long-term extension study. Journal of Inherited Metabolic Disease, 43(6), 1323-1333. [Link]
  • Dionisi-Vici, C., et al. (2024). Triheptanoin in patients with long-chain fatty acid oxidation disorders: clinical experience in Italy. Orphanet Journal of Rare Diseases, 19(1), 374. [Link]
  • Sun, L., et al. (2021). The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders. Clinical Pharmacology in Drug Development, 10(9), 1049-1059. [Link]
  • Keating, G. M. (2020). Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use. Drugs & Therapy Perspectives, 36, 529-535. [Link]
  • Sun, L., et al. (2021). The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders. PubMed, 10(9), 1049-1059. [Link]
  • Marlow, G. C., et al. (2021). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Clinica Chimica Acta, 520, 134-140. [Link]
  • Al-Dirbashi, O. Y., et al. (2016). Urine organic acids analysis. Typical urine organic acids profile for Patient II-2 using gas chromatography-mass spectrometry of affected individual.
  • CADTH. (2021). Triheptanoin for Long-Chain Fatty Acid Oxidation Disorders: A Health Technology Briefing. CADTH. [Link]
  • CADTH. (2021). Clinical Review - Triheptanoin (Dojolvi). NCBI Bookshelf. [Link]
  • Sun, L., et al. (2021). The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders.
  • Karavalaki, G., et al. (2020). GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters.
  • Leclere, L., et al. (2001). Requirement for omega and (omega-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11. Journal of Lipid Research, 42(11), 1877-1886. [Link]
  • Rinaldo, P., et al. (2016). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1378, 125-136. [Link]
  • Wikipedia. (n.d.).
  • Estabrook, R. W., et al. (1996). Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. Archives of Biochemistry and Biophysics, 333(2), 308-315. [Link]
  • Frank, E. L., et al. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195-204. [Link]
  • Giacomozzi, S., et al. (2021). Statistical Optimization of Urinary Organic Acids Analysis by a Multi-Factorial Design of Experiment. Molecules, 26(16), 4983. [Link]
  • Yilmaz, K. C., et al. (2024). The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder. Journal of Inherited Metabolic Disease. [Link]
  • Hardwick, J. P., & Garcia, V. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease.
  • Bodin, K., et al. (1995). Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. Journal of Biological Chemistry, 270(29), 17288-17295. [Link]
  • Gila-Diaz, A., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. Clinica Chimica Acta, 532, 172-180. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Short-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain hydroxy fatty acids (SCHFAs) is paramount. These molecules are not merely metabolic intermediates; they are active signaling lipids implicated in a range of physiological and pathological processes, from inflammation and immune response to metabolic disorders. Their low abundance, structural similarity to other lipids, and the presence of stereoisomers present a significant analytical challenge. This guide provides an in-depth comparison of the two primary analytical platforms for SCHFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights to help you select the optimal technique for your research needs.

The Analytical Challenge: Why SCHFAs Demand Specialized Approaches

Analyzing SCHFAs is inherently complex. Key challenges include:

  • Low Endogenous Concentrations: SCHFAs are often present at trace levels in complex biological matrices, requiring highly sensitive detection methods.

  • Structural Isomers: Distinguishing between regioisomers (differing in the position of the hydroxyl group) and enantiomers (stereoisomers with distinct biological activities) is often crucial and requires high-resolution separation techniques.[1][2]

  • Physicochemical Properties: The presence of both a carboxyl and a hydroxyl group makes these molecules polar. Their "short-chain" nature also confers a degree of volatility. This dual characteristic complicates extraction and chromatographic separation.

  • Matrix Effects: Biological samples like plasma, serum, and tissues are complex mixtures. Lipids, proteins, and salts can interfere with ionization and detection, necessitating robust sample preparation and cleanup.[3][4]

Core Techniques: A Head-to-Head Comparison

The two workhorse technologies for quantitative lipidomics are GC-MS and LC-MS. While both can be effectively applied to SCHFA analysis, they operate on different principles and present distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS has long been a gold standard for the analysis of volatile and semi-volatile compounds. For SCHFAs, its high chromatographic resolution is a major advantage, particularly for separating closely related isomers.

Principle of Operation: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. As compounds elute from the column, they are ionized (typically by electron impact, EI), fragmented, and detected by a mass spectrometer. The resulting fragmentation patterns are highly reproducible and can be matched against spectral libraries for confident identification.[5][6]

The Critical Step: Derivatization. The primary hurdle for GC-MS analysis of SCHFAs is their polarity. The carboxyl and hydroxyl groups must be chemically modified—or "derivatized"—to increase their volatility and thermal stability, and to improve their chromatographic behavior.[7] Common derivatization strategies involve:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively.[6][8] This is a widely used and effective method.

  • Esterification/Alkylation: The carboxyl group is converted to an ester (e.g., a methyl ester, FAME), often followed by silylation of the hydroxyl group.[5] Reagents like boron trichloride (BCl3) in methanol or isobutyl chloroformate are common choices.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred platform for many metabolomics applications due to its sensitivity, specificity, and broader applicability to non-volatile compounds.

Principle of Operation: LC separates compounds in the liquid phase based on their physicochemical properties (e.g., polarity, size) as they interact with a stationary phase (the column) and a mobile phase (the solvent). The eluent from the LC is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which keeps the molecule intact. Tandem MS (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the detection of specific product ions, providing exceptional selectivity and sensitivity.

The Derivatization Question: A key advantage of LC-MS is that derivatization is often not strictly necessary, as the analysis occurs in the liquid phase.[9][10] However, for SCHFAs, derivatization can significantly enhance performance by:

  • Improving Chromatographic Retention: SCHFAs can be poorly retained on standard reversed-phase (C18) columns. Derivatization can increase their hydrophobicity, leading to better peak shapes and separation.

  • Boosting Ionization Efficiency: Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline react with the carboxyl group to add a readily ionizable moiety, dramatically increasing sensitivity in the mass spectrometer.[11][12]

Quantitative Comparison of GC-MS and LC-MS for SCHFA Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity Good to Excellent (pg to fg levels), highly dependent on derivatization efficiency.Excellent (fg to ag levels), especially with derivatization to enhance ionization.[9][13]
Selectivity High chromatographic resolution for isomers. EI fragmentation provides structural info but can be too extensive, losing the molecular ion.MS/MS provides exceptional selectivity via specific precursor-product ion transitions (MRM). Can distinguish isobars.
Derivatization Mandatory. Required to increase volatility and thermal stability.[7]Optional but Recommended. Often used to improve chromatographic retention and ionization efficiency.[9][11]
Sample Prep More complex. Often involves extraction, hydrolysis, and a dedicated, often moisture-sensitive, derivatization step.[8][14]Can be simpler. Often involves protein precipitation followed by direct injection or a derivatization step that can be performed in aqueous conditions.[9]
Throughput Lower. Longer run times and offline sample preparation can be rate-limiting.Higher. Faster LC gradients and compatibility with autosamplers for online derivatization can increase throughput.[15]
Isomer Separation Excellent for many regioisomers on appropriate capillary columns. Chiral columns are available.Good, but can be challenging for co-eluting isomers. Chiral LC columns are effective for enantiomer separation.[1][16][17]
Instrumentation Cost Generally lower initial capital cost for a standard single-quadrupole GC-MS system.Generally higher initial capital cost, especially for high-resolution or triple-quadrupole systems.
Robustness Very robust and reliable technology. Prone to issues with sample matrix contamination of the injector and column.Can be susceptible to matrix effects (ion suppression/enhancement). Requires careful method development and use of internal standards.

Experimental Protocols: A Practical Guide

Here, we provide validated, step-by-step workflows for both GC-MS and LC-MS/MS analysis of SCHFAs in a biological matrix like human plasma.

Workflow 1: GC-MS Analysis of SCHFAs (via Silylation)

This protocol emphasizes the complete derivatization of SCHFAs to their volatile TMS derivatives.

Rationale: The choice of a two-step extraction (Folch method) ensures robust removal of proteins and polar interferences. BSTFA is a powerful silylating agent that efficiently derivatizes both hydroxyl and carboxyl groups, making the analytes suitable for GC analysis.[6] The use of a deuterated internal standard is critical for correcting variability in extraction and derivatization.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard Spiking:

    • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard working solution (e.g., 3-hydroxybutyrate-d4).

    • Vortex briefly to mix.

  • Lipid Extraction (Folch Method):

    • Add 400 µL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new glass tube.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is completely dry as moisture will quench the derivatization reagent.

  • Derivatization (Silylation):

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Seal the tube tightly and heat at 80°C for 60 minutes.[8]

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

    • GC Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Detection: Use electron ionization (EI) and scan from m/z 50-500. For targeted analysis, use selected ion monitoring (SIM) for characteristic fragments of the analytes and internal standard.

Workflow 2: LC-MS/MS Analysis of SCHFAs (via 3-NPH Derivatization)

This protocol is designed for high-sensitivity targeted quantification using derivatization to enhance ionization.

Rationale: Simple protein precipitation with acetonitrile is a fast and effective cleanup step. Derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent (EDC) specifically targets the carboxyl group, adding a moiety that is highly efficient at forming negative ions in ESI-MS.[11] This significantly boosts the signal-to-noise ratio. The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures maximum selectivity and sensitivity.[9]

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard Spiking:

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a mix of 13C-labeled SCHFAs).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 150 µL of the supernatant to a new tube.

  • Derivatization (3-NPH):

    • Prepare a fresh derivatization cocktail. For every sample, mix 20 µL of 200 mM 3-NPH in methanol, 20 µL of 120 mM EDC in methanol, and 20 µL of 6% pyridine in methanol.

    • Add 60 µL of this cocktail to the 150 µL of supernatant.

    • Vortex and incubate at 40°C for 30 minutes.

  • LC-MS/MS Analysis:

    • After incubation, centrifuge the samples again to pellet any precipitates.

    • Transfer the supernatant to an LC vial.

    • Inject 5 µL into the LC-MS/MS system.

    • LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient would be to start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions (MRMs) for each 3-NPH-derivatized SCHFA and internal standard.

Visualizing the Workflows

To better understand the procedural flow, the following diagrams illustrate the key steps in each analytical approach.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_plasma 1. Plasma Sample s_is 2. Add Internal Standard s_plasma->s_is s_extract 3. Liquid-Liquid Extraction s_is->s_extract s_dry 4. Evaporate to Dryness s_extract->s_dry s_deriv 5. Add BSTFA/ Pyridine s_dry->s_deriv s_heat 6. Heat at 80°C s_deriv->s_heat s_inject 7. Inject into GC-MS s_heat->s_inject s_data 8. Data Acquisition (Scan or SIM) s_inject->s_data

Caption: Experimental workflow for SCHFA analysis using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_plasma 1. Plasma Sample s_is 2. Add Internal Standard s_plasma->s_is s_ppt 3. Protein Precipitation s_is->s_ppt s_super 4. Collect Supernatant s_ppt->s_super s_deriv 5. Add 3-NPH Cocktail s_super->s_deriv s_heat 6. Heat at 40°C s_deriv->s_heat s_inject 7. Inject into LC-MS/MS s_heat->s_inject s_data 8. Data Acquisition (MRM Mode) s_inject->s_data

Caption: Experimental workflow for SCHFA analysis using LC-MS/MS.

Conclusion: Selecting the Right Technique for Your Research

The choice between GC-MS and LC-MS/MS for SCHFA analysis is not a matter of one being definitively "better" but rather which is better suited to the specific goals of your study.

  • Choose GC-MS if:

    • Your primary goal is broad profiling and identification of unknown hydroxy fatty acids, leveraging established EI spectral libraries.

    • You need to resolve complex mixtures of regioisomers that are difficult to separate by LC.

    • You have access to a GC-MS system and have established expertise in derivatization techniques.

  • Choose LC-MS/MS if:

    • Your primary goal is high-sensitivity, high-throughput targeted quantification of a defined panel of SCHFAs.

    • You are working with very small sample volumes, where the sensitivity of LC-MS/MS is a distinct advantage.

    • You want to minimize sample preparation complexity and avoid harsh, moisture-sensitive derivatization reagents.

    • Your analysis requires the separation of enantiomers, for which highly effective chiral LC columns are available.[1][2][17]

Ultimately, both platforms, when properly validated with the use of appropriate internal standards and quality controls, can provide accurate and reliable data. By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can confidently select and implement the optimal analytical strategy to unlock the biological significance of short-chain hydroxy fatty acids.

References

  • Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy f
  • Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chrom
  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of the American Oil Chemists' Society. [Link]
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central. [Link]
  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by f
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample. Semantic Scholar. [Link]
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed Central. [Link]
  • Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. PubMed. [Link]
  • LC/MS/MS Method Package for Short Chain F
  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers. [Link]
  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PubMed Central. [Link]
  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. [Link]
  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. National Institutes of Health (NIH). [Link]
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. [Link]
  • Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). National Institutes of Health (NIH). [Link]
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
  • What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Hydroxyheptanoic acid. As a hydroxy carboxylic acid, this compound requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the scientific rationale behind each procedural step. Our commitment is to provide information that is not only accurate but also instills a culture of safety and responsibility in the laboratory.

Part 1: Pre-Disposal Hazard Assessment and Safety Protocols

Before any disposal process begins, a thorough understanding of the chemical's hazards is paramount. The first and most critical step is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. While an SDS for this specific compound may not always be readily available, data from structurally similar compounds like 6-hydroxyheptanoic acid and the parent heptanoic acid can provide valuable guidance on potential hazards.

Key Identified Hazards: Based on data for analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Heptanoic acid, the parent compound, is classified as causing severe skin burns and eye damage[4]. Therefore, treating this compound with a high degree of caution is essential.

1.1. Required Personal Protective Equipment (PPE)

A proactive approach to safety begins with establishing a barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, which can lead to irritation or chemical burns[5][6].
Eye Protection Chemical splash goggles. A face shield is recommended when handling larger quantities or during neutralization[5][7].To protect against splashes that can cause serious and potentially irreversible eye damage[1][2].
Body Protection A standard lab coat. A chemically resistant apron is advisable for spill cleanup or handling concentrates.To protect skin and personal clothing from contamination[1][5].
Work Environment All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood[5][6].To minimize the inhalation of any vapors or aerosols, which may cause respiratory tract irritation[1][2].

1.2. Chemical Incompatibilities

To prevent dangerous and uncontrolled reactions, this compound waste must be segregated from incompatible materials. Mixing with the following can result in the generation of heat, gas, or fire:

  • Bases: Strong bases (e.g., sodium hydroxide) will cause a vigorous, exothermic neutralization reaction.

  • Oxidizing Agents: (e.g., nitric acid, perchlorates) can lead to a violent reaction.

  • Reducing Agents: Can initiate potentially hazardous reactions.

  • Metals: As an acid, it can react with many metals to produce flammable hydrogen gas[5].

Crucial Segregation Rule: Never mix organic acid waste with inorganic acid waste (e.g., hydrochloric, sulfuric acid) in the same container to avoid unforeseen reactions[5].

Part 2: Step-by-Step Disposal Workflow

The correct disposal path for this compound is determined by its concentration and the presence of other hazardous contaminants. The following decision workflow provides a clear, compliant procedure.

G start This compound Waste Generated q_contaminated Is the waste contaminated with other hazardous chemicals (e.g., heavy metals, solvents)? start->q_contaminated q_concentrated Is the waste solution concentrated or is it a dilute (<10%) aqueous solution? q_contaminated->q_concentrated No hazardous_waste METHOD B: Collect as Hazardous Waste q_contaminated->hazardous_waste Yes q_concentrated->hazardous_waste Concentrated check_local Verify drain disposal is permitted by your institution's EHS and local regulations. q_concentrated->check_local Dilute neutralize METHOD A: Neutralization & Drain Disposal check_local->neutralize

Caption: Decision workflow for the proper disposal of this compound.

Method A: Neutralization & Drain Disposal (For Dilute, Uncontaminated Aqueous Solutions ONLY)

This method is only appropriate for small quantities of dilute (<10%) this compound solutions that are free from other hazardous contaminants, such as heavy metals or regulated organic solvents[8]. Crucially, this procedure must be permitted by your local wastewater authority and your institution's Environmental Health and Safety (EHS) department[5][6].

Experimental Protocol:

  • Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE, including a face shield over safety goggles[5][7]. Prepare a secondary containment vessel (e.g., an ice bath) to manage heat generation[7].

  • Dilution: If not already dilute, slowly add the acid waste to a large volume of cold water (a 1:10 ratio of acid to water is recommended) with constant stirring. Causality: This dilution step helps to control the rate of the subsequent neutralization reaction and dissipate the heat produced.

  • Select Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate)[9]. Causality: Weak bases neutralize the acid effectively without the violent, highly exothermic reaction that can occur with strong bases like NaOH, which can cause boiling and splashing.

  • Slow Addition: Slowly and carefully add the weak base to the diluted acid solution in small portions[5]. The reaction will produce carbon dioxide gas, so effervescence is expected. Add the base incrementally until bubbling ceases[5].

  • pH Monitoring: Use a calibrated pH meter or pH indicator strips to monitor the solution's pH. Continue adding the base until the pH is stable within a neutral range, typically between 5.5 and 9.5, as specified by local regulations[7]. A pH near 7 is ideal to minimize corrosion of plumbing[10].

  • Final Disposal: Once the pH is confirmed to be in the acceptable range, flush the neutralized solution down a laboratory sink with a copious amount of running water (at least 20-100 parts water to 1 part solution) to ensure further dilution in the sanitary sewer system[5][7][11].

Method B: Collection as Hazardous Waste (For Concentrated or Contaminated Waste)

All concentrated forms, contaminated solutions, and solid waste containing this compound must be disposed of as hazardous chemical waste[5][12].

Experimental Protocol:

  • Waste Container Selection: Select a designated hazardous waste container that is chemically compatible and leak-proof. High-density polyethylene (HDPE) or glass containers are typically appropriate[5]. The container should be clean and have a secure, tight-fitting lid[13].

  • Waste Segregation: Collect this compound waste in its own dedicated container. Do not mix it with other waste streams, especially bases, oxidizing agents, or inorganic acids[5].

  • Labeling: Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other constituents and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Corrosive," "Irritant")[5].

  • Container Management: Keep the waste container closed at all times except when adding waste[8]. Do not fill the container beyond 75-90% of its capacity to allow for vapor expansion and prevent spills[13].

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area. The storage location should be cool, dry, and away from incompatible materials[1][5]. Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[8].

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Follow all institutional procedures for waste handover.

Part 3: Emergency Procedures

Spill Management:

  • Minor Spills: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial acid spill kit[5]. Do not use combustible materials like paper towels to absorb the neat acid. Scoop the absorbed material into a designated hazardous waste container and decontaminate the area.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert others. Follow your institution's emergency response procedures and contact your EHS department immediately[5].

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention[4][14].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][14].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4].

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
  • 6-Hydroxyheptanoic acid Safety D
  • Heptanoic Acid Safety D
  • 7-Hydroxyheptanoic acid Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 7-Hydroxyheptanoic acid Safety D
  • Hazardous Waste - EHSO Manual. Emory University.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • 7-Hydroxyheptanoic acid Safety D
  • Acceptable Drain Disposal Procedures. USDA ARS.
  • Tridecafluoroheptanoic acid Safety D
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Management Procedures For Specific Waste Types. Cornell University EHS.
  • Heptanoic acid Safety D

Sources

Navigating Chemical Safety in the Absence of Specific Data: A Guide to Handling 5-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance

Core Directive: Immediate Safety & Logistical Planning

The primary directive when handling a chemical with incomplete safety data is to adopt a conservative approach. This involves treating the substance as potentially hazardous until proven otherwise. The immediate logistical plan should focus on containment, exposure control, and waste segregation.

Inferred Hazard Profile (Based on Heptanoic Acid)

Heptanoic acid is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, 5-Hydroxyheptanoic acid should be handled as a corrosive and irritant material.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for handling this compound, grounded in the principles of chemical safety and risk mitigation.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Conduct this initial inspection in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The storage cabinet should be clearly labeled, indicating the contents and the associated hazards.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with heptanoic acid.

Body Part Personal Protective Equipment (PPE) Rationale
Hands Nitrile or Neoprene gloves (minimum thickness of 0.4 mm)Provides a barrier against corrosive materials. Double-gloving is recommended for extended handling.
Eyes Chemical safety goggles and a face shieldProtects against splashes and vapors. A face shield provides an additional layer of protection for the entire face.
Body Chemical-resistant lab coatProtects against accidental spills and splashes.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary means of respiratory protection. If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respirator.
Handling and Experimental Work

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Aliquotting and Dispensing: Use appropriate tools such as a calibrated pipette with disposable tips to handle the liquid. Avoid pouring directly from the main container to minimize the risk of spills.

  • Spill Management: In the event of a small spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

Proper waste management is crucial to ensure the safety of personnel and the environment.

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: The waste container should be made of a material compatible with the chemical and kept closed when not in use.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Logical Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates the decision-making process when faced with a chemical that lacks a specific Safety Data Sheet.

A Start: New Chemical Received (this compound) B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Recommendations for PPE, Handling, and Disposal C->D Yes E Identify Structural Analogs (e.g., Heptanoic Acid) C->E No F Obtain SDS for Analog E->F G Adopt a Conservative Approach: Treat as More Hazardous F->G H Develop Handling Protocol Based on Analog's SDS G->H I Consult with Institutional EHS H->I J Proceed with Caution and Documented Risk Assessment I->J

Caption: Risk assessment workflow for chemicals lacking a specific SDS.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxyheptanoic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxyheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.